Product packaging for 4-amino-N-cyclohexylbenzamide(Cat. No.:CAS No. 17675-42-2)

4-amino-N-cyclohexylbenzamide

Cat. No.: B098194
CAS No.: 17675-42-2
M. Wt: 218.29 g/mol
InChI Key: KAESCVXWIWIQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol . This benzamide derivative features both amino and cyclohexyl substituents, making it a valuable intermediate in medicinal chemistry and pharmacological research. The compound has a CAS Number of 17675-42-2 . Scientific literature indicates that structurally related N-cyclohexyl benzamide compounds have been investigated for their therapeutic potential. A key area of research involves gastrointestinal diseases; for instance, certain N-cyclohexyl benzamides have been studied for the treatment of intestinal conditions like irritable bowel syndrome (IBS) due to their potential to modulate visceral pain perception . Furthermore, research into similar conjugates has demonstrated significant antiulcer activity in model studies, showcasing an ability to reduce gastric juice volume and acidity, comparable to the efficacy of standard drugs like omeprazole . As a building block, this compound is readily available for research purposes from multiple suppliers . Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B098194 4-amino-N-cyclohexylbenzamide CAS No. 17675-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESCVXWIWIQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350446
Record name 4-amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17675-42-2
Record name 4-amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide (CAS No. 17675-42-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-cyclohexylbenzamide, a versatile benzamide derivative with potential applications in medicinal chemistry and materials science. While public domain data on the specific biological activities of this compound are limited, its structural motifs—a 4-aminobenzamide core and a lipophilic cyclohexyl group—suggest its potential as a scaffold for the development of novel therapeutic agents. This document details the physicochemical properties, synthesis, and spectral characterization of this compound. In the absence of extensive specific research on this molecule, this guide provides robust, field-proven protocols for its synthesis and characterization, drawing from established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives.

Introduction and Chemical Identity

This compound, registered under CAS number 17675-42-2, is a primary aromatic amine and a secondary amide.[1] The core structure features a benzamide moiety substituted with an amino group at the para position of the benzene ring and a cyclohexyl group on the amide nitrogen. The presence of the 4-aminobenzoyl group is significant, as this scaffold is found in a variety of biologically active molecules. The N-cyclohexyl substituent imparts increased lipophilicity, which can be a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
CAS Number 17675-42-2
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
IUPAC Name This compound
SMILES C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N
InChIKey KAESCVXWIWIQKP-UHFFFAOYSA-N
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water (predicted).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through standard amide bond formation reactions. Two primary retrosynthetic approaches are presented here, both of which are widely applicable in medicinal chemistry for the synthesis of benzamide derivatives.

Retrosynthetic Analysis

A logical disconnection of the amide bond in this compound suggests two primary synthetic routes:

  • Route A: Acylation of cyclohexylamine with a 4-aminobenzoic acid derivative.

  • Route B: Nucleophilic substitution on a 4-halobenzamide with cyclohexylamine, followed by amination.

The following diagram illustrates the retrosynthetic analysis for Route A, which is generally the more direct and higher-yielding approach.

G target This compound disconnection Amide Bond Disconnection target->disconnection intermediates 4-aminobenzoic acid (or activated derivative) + cyclohexylamine disconnection->intermediates

Caption: Retrosynthetic analysis of this compound via amide bond disconnection.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and cyclohexylamine using a carbodiimide coupling agent. This method is widely used due to its mild reaction conditions and high efficiency.

Materials:

  • 4-aminobenzoic acid

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Activation: Add DCC or EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Amine Addition: Add cyclohexylamine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • If using DCC, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

G start 4-aminobenzoic acid + cyclohexylamine step1 Dissolve in DCM/DMF Add HOBt start->step1 step2 Add DCC/EDC Stir at RT, 30 min step1->step2 step3 Add cyclohexylamine Stir at RT, 12-24h step2->step3 step4 Workup: Filter (if DCC), Wash, Dry, Concentrate step3->step4 step5 Purification: Silica Gel Chromatography step4->step5 product This compound step5->product G start This compound step1 Cytotoxicity Assays (e.g., MTT, MTS) start->step1 step2 Broad-spectrum Enzyme Inhibition Screening step1->step2 step3 Phenotypic Screening (e.g., cell-based assays) step1->step3 step4 Target Identification (if hits are found) step2->step4 step3->step4 step5 Lead Optimization (SAR studies) step4->step5 end Candidate for further preclinical development step5->end

Caption: A proposed workflow for the initial biological evaluation of this compound.

Safety and Handling

Based on GHS classification data, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1] Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation. The provided protocols and workflows are based on established and reliable methodologies, enabling researchers to confidently produce and investigate this compound and its potential derivatives. Further research is warranted to elucidate the pharmacological profile of this compound and to explore its potential as a scaffold for the development of new therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physical and chemical properties of 4-amino-N-cyclohexylbenzamide (CAS No. 16937-33-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established analytical methodologies. It offers not only a summary of key physicochemical parameters but also detailed, field-proven protocols for their experimental determination and characterization. The guide emphasizes the scientific rationale behind procedural steps, ensuring a robust and reproducible approach to handling and analyzing this compound. Sections include a comprehensive data summary, step-by-step experimental workflows for thermal analysis and solubility, a predictive guide to its spectroscopic profile, and critical safety and handling procedures.

Introduction and Molecular Overview

This compound is a substituted aromatic amide featuring a primary arylamine, a secondary amide linkage, and a saturated cycloaliphatic ring. Its molecular structure combines the rigidity of the benzamide core with the conformational flexibility of the cyclohexyl group. The primary amine at the 4-position of the phenyl ring makes it a derivative of para-aminobenzoic acid (PABA), a common motif in medicinal chemistry. The N-cyclohexyl substituent significantly increases the molecule's lipophilicity compared to a simple benzamide, which has profound implications for its solubility, membrane permeability, and metabolic profile.

Understanding the fundamental physical properties of this molecule is a prerequisite for any application, from chemical synthesis and purification to formulation development and biological screening. This guide serves as a foundational reference for these activities.

Molecular Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 17675-33-4[1]

  • Molecular Formula: C₁₃H₁₈N₂O[1]

  • SMILES: C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N[1]

  • InChIKey: KAESCVXWIWIQKP-UHFFFAOYSA-N[1]

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is critical to note that many of these values are derived from computational prediction models (in silico) and should be confirmed with empirical laboratory data. The significant variance in predicted water solubility values highlights the limitations of such models and underscores the importance of experimental verification, as detailed in Section 3.0.

PropertyValueSource & Method
Molecular Weight 218.29 g/mol PubChem (Computed)[1]
Appearance PowderSigma-Aldrich
Melting Point (Tₘ) 162.67 °CChemchart (Predicted, EPI Suite)
Boiling Point 352.42 °C to 411.7 °CChemchart (Predicted, EPA T.E.S.T. / EPI Suite)
Density 1.11 g/cm³Chemchart (Predicted, EPA T.E.S.T.)
Water Solubility 46.68 mg/L (low estimate) to 3964.4 mg/L (high estimate)Chemchart (Predicted, EPA T.E.S.T. / EPI Suite)
Flash Point 189.17 °CChemchart (Predicted, EPA T.E.S.T.)
pKa (Predicted) ~3.5-4.5 (for the aromatic amine); ~16-17 (for the amide N-H)Standard functional group prediction

Experimental Determination of Core Properties

This section provides detailed, self-validating protocols for determining key physical properties. The methodologies are selected to provide high-quality, reproducible data suitable for regulatory and research purposes.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point (Tₘ) is a critical indicator of purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more accurate and comprehensive data, including the heat of fusion (enthalpy). The protocol includes a heat/cool/heat cycle, which is essential to erase the sample's prior thermal history, removing any crystalline imperfections or polymorphic variations that could affect the melting endotherm.[2] The melting point is determined from the extrapolated onset of the melting peak, as this represents the temperature at which the first traces of melting occur under thermodynamic equilibrium, extrapolated to a zero heating rate.[3]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample crimper to prevent any loss of material during heating. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[2]

  • Thermal History Erasure:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature to 180 °C (approximately 20 °C above the expected Tₘ) at a rate of 20 °C/min.

    • Hold isothermally for 2 minutes.

    • Cool the sample to 25 °C at a rate of 20 °C/min.

  • Data Acquisition:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat the sample from 25 °C to 180 °C at a controlled rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the extrapolated onset temperature of the peak. This value is reported as the melting point (Tₘ).

    • Integrate the area under the peak to calculate the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh 1. Weigh 3-5 mg of sample pan 2. Place in Al-DSC Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal load 4. Load Sample & Reference seal->load erase 5. Erase Thermal History (Heat/Cool) load->erase acquire 6. Acquire Data (Heat at 10°C/min) erase->acquire plot 7. Plot Heat Flow vs. Temperature acquire->plot onset 8. Determine Onset Temperature (Tm) plot->onset integrate 9. Integrate Peak (ΔHfus) onset->integrate

Caption: DSC workflow for melting point determination.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[4] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material. This is fundamentally different from kinetic solubility assays, which can overestimate solubility due to the use of co-solvents like DMSO and short incubation times.[5][6] Per biopharmaceutical guidelines, solubility should be tested over the physiological pH range of 1.2 to 6.8 at 37 °C to assess its potential for oral absorption.[7]

Protocol:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 using standard pharmacopeial recipes.

  • Sample Addition: Add an excess amount of solid this compound (e.g., ~10 mg) to separate vials containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure solid material remains undissolved at equilibrium.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C.[7]

    • Agitate for at least 48-72 hours to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at 37 °C for 1 hour to let larger particles settle.

    • Withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the filtered sample solution with the analysis solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Determine the concentration of the compound in the filtered sample using the calibration curve.

    • Calculate the initial solubility in mg/L or µg/mL.

    • The lowest solubility value measured across the pH range is reported as the compound's aqueous solubility for classification purposes.[7]

Predictive Spectroscopic & Chromatographic Profile

No public-domain spectra for this compound are currently available. This section provides a predictive analysis based on the known spectral properties of its constituent functional groups. This profile is essential for identity confirmation and purity assessment during synthesis and analysis.

Spectroscopy_Workflow cluster_techniques cluster_data compound This compound (Sample) ir FT-IR Spectroscopy compound->ir nmr ¹H NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ir_data Vibrational Frequencies (N-H, C=O, C-N) ir->ir_data nmr_data Chemical Shifts (δ) Integration, Splitting nmr->nmr_data ms_data Molecular Ion (M⁺) Fragmentation Pattern ms->ms_data confirmation Structure & Identity Confirmation ir_data->confirmation nmr_data->confirmation ms_data->confirmation

Caption: Workflow for compound identity confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

  • N-H Stretching: The primary aromatic amine (-NH₂) will exhibit two distinct, medium-intensity bands around 3400-3300 cm⁻¹. The secondary amide N-H will show a single, broader band around 3350-3310 cm⁻¹.[8]

  • C-H Stretching: Aliphatic C-H stretches from the cyclohexyl ring will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Aromatic C-H stretches will appear just above 3000 cm⁻¹.[9]

  • C=O Stretching (Amide I Band): A very strong, sharp absorption is expected between 1690-1630 cm⁻¹ for the secondary amide carbonyl.[9] Conjugation with the phenyl ring may shift this to the lower end of the range (~1650 cm⁻¹).[10]

  • N-H Bending: The primary amine will show a medium-intensity scissoring vibration in the 1650-1580 cm⁻¹ region.[8] The secondary amide N-H bend (Amide II band) typically appears around 1550 cm⁻¹.

  • C-N Stretching: A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide a detailed map of the proton environments.

  • Aromatic Protons (Ar-H): The para-substituted phenyl ring will show two distinct signals, each integrating to 2H. Due to the strong electron-donating effect of the -NH₂ group and the electron-withdrawing effect of the amide, these will appear as doublets (or complex multiplets) in the ~6.5-7.8 ppm range.[11] The protons ortho to the amine group will be more upfield (shielded) than the protons ortho to the amide.

  • Amide Proton (-NH-CO): A broad singlet or triplet (if coupled to the cyclohexyl C-H) is expected downfield, typically between 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.[12]

  • Amine Protons (-NH₂): A broad singlet integrating to 2H, likely in the 3.5-4.5 ppm range. This peak may exchange with D₂O.[12]

  • Cyclohexyl Protons (-C₆H₁₁): A series of broad, overlapping multiplets will appear in the upfield region, typically between 1.0-2.0 ppm. The axial and equatorial protons will have different chemical shifts. The single proton on the carbon attached to the amide nitrogen (N-CH) will be the most downfield of this group, likely appearing as a multiplet around 3.5-4.0 ppm.[13]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z of 218. As the molecule contains two nitrogen atoms, this peak will adhere to the Nitrogen Rule (an even molecular weight).[14] The aromatic ring provides stability, so the M⁺ peak is expected to be reasonably intense.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-N bond between the carbonyl carbon and the cyclohexyl nitrogen is likely, leading to a fragment corresponding to the benzoyl cation ([C₇H₇NO]⁺, m/z 121) or the cyclohexyl cation ([C₆H₁₁]⁺, m/z 83).

    • Amide Fragmentation: A common fragmentation is the cleavage of the amide bond to form the 4-aminobenzoyl cation ([H₂NC₆H₄CO]⁺) at m/z 120.[15]

    • Loss from Cyclohexyl Ring: Stepwise loss of alkene fragments (e.g., ethylene, C₂H₄) from the cyclohexyl ring is also a possible fragmentation pathway.

Safety, Handling, and Storage

As a powdered chemical with potential biological activity, this compound must be handled with appropriate precautions. The GHS classifications indicate it is harmful if swallowed and an irritant to skin, eyes, and the respiratory tract.[1]

  • Engineering Controls: All handling of the dry powder should be performed within a certified chemical fume hood or a powder containment enclosure (glovebox) to minimize inhalation risk.[16][17]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, a lab coat, and nitrile gloves. For weighing or transferring larger quantities where dust generation is likely, respiratory protection (e.g., an N95-rated mask or a powered air-purifying respirator) should be considered based on a risk assessment.[17]

  • Handling: Use appropriate tools (spatulas, weigh boats) to minimize dust creation. Avoid practices that generate airborne dust, such as pouring from a height. All equipment that comes into contact with the powder must be properly decontaminated after use to prevent cross-contamination.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, cordon off the area. Gently cover the spill with an absorbent material to avoid making it airborne. Carefully scoop the material into a sealed container for proper disposal. Do not use a dry brush or compressed air.

References

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • PubChem. (n.d.). This compound.
  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • UCLA Chemistry. (n.d.). IR Chart.
  • Michigan State University. (n.d.). IR Absorption Table.
  • PubMed. (2014). Establishing Powder-Handling Workflow Practices and Standard Operating Procedures: Compounding Pharmacy and Safety.
  • Scribd. (n.d.). Typical Infrared Absorption Frequencies.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Omori UK. (2025). The essentials of packaging pharmaceutical powders.
  • World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing active pharmaceutical ingredients included in the Biopharmaceutics Classification System.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Clarion University. (n.d.). Determination of Melting Point.
  • SlideShare. (2021). experiment (1) determination of melting points.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. (2003). DSC Studies on Organic Melting Temperature Standards.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry.
  • Chemistry Connected. (n.d.). NMR shifts 1H -general.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • ChemRxiv. (2021). pKa Prediction in Non-Aqueous Solvents.

Sources

4-amino-N-cyclohexylbenzamide chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 17675-42-2), a substituted benzamide with potential applications in medicinal chemistry and materials science. This document delves into its core chemical structure, physicochemical properties, and detailed synthetic methodologies, including a step-by-step laboratory protocol. We explore the principles of its structural elucidation through spectroscopic analysis and discuss the broader biological context of N-substituted benzamides, highlighting potential avenues for future research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The N-substituted benzamides, in particular, have been a focal point of drug discovery, with modifications on the amide nitrogen allowing for fine-tuning of pharmacological profiles. For instance, several N-substituted benzamide derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[1]

This compound belongs to this versatile class of molecules. It incorporates three key structural motifs: a para-substituted aminophenyl ring, a central amide linkage, and a saturated cyclohexyl group. The primary amino group offers a site for further derivatization, while the cyclohexyl moiety imparts significant lipophilicity, which can critically influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Understanding the synthesis and chemical behavior of this molecule is a crucial first step toward exploring its potential as a drug candidate or a functional building block in organic synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and associated properties. This compound is an organic molecule with the molecular formula C₁₃H₁₈N₂O.[2] Its structure consists of a benzamide core where the amide nitrogen is substituted with a cyclohexyl group, and the benzene ring is substituted with an amino group at the para-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name This compound [2]
CAS Number 17675-42-2 [2][3]
Molecular Formula C₁₃H₁₈N₂O [2]
Molecular Weight 218.29 g/mol [2]
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N [2]
InChIKey KAESCVXWIWIQKP-UHFFFAOYSA-N [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 2 [2]
Topological Polar Surface Area 55.1 Ų [2]

| XLogP3 | 2.3 |[2] |

Synthesis and Mechanistic Considerations

The construction of the amide bond is the central transformation in the synthesis of this compound. The most direct and widely practiced method for this is the coupling of a carboxylic acid (or its activated form) with an amine.[4]

Primary Synthetic Route: Amide Coupling

The preferred synthesis involves the reaction between an activated derivative of 4-aminobenzoic acid and cyclohexylamine. A common and efficient laboratory-scale method is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.[5]

Mechanism Rationale: The synthesis begins with the activation of the carboxylic acid of 4-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group; converting it to an acyl chloride creates a highly reactive electrophile. The subsequent nucleophilic acyl substitution by cyclohexylamine proceeds rapidly. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion. Finally, the nitro group is reduced to the primary amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). The nitro group serves as a protecting group for the amine, preventing it from reacting with the acyl chloride intermediate.

synthesis_workflow start 4-Nitrobenzoic Acid + Thionyl Chloride (SOCl₂) step1 Step 1: Acyl Chloride Formation (Activation of Carboxylic Acid) start->step1 intermediate1 4-Nitrobenzoyl Chloride step1->intermediate1 step2 Step 2: Amide Coupling + Cyclohexylamine + Base (e.g., Pyridine) intermediate1->step2 intermediate2 N-cyclohexyl-4-nitrobenzamide step2->intermediate2 step3 Step 3: Nitro Group Reduction + Reducing Agent (e.g., SnCl₂/HCl) intermediate2->step3 end This compound (Final Product) step3->end

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard procedures for N-substituted benzamide synthesis and should be performed with appropriate safety precautions in a fume hood.[6]

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclohexylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Procedure:

  • Formation of 4-Nitrobenzoyl Chloride: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (2.0 eq) dropwise at 0 °C. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is typically a solid and can be used directly in the next step.

  • Amide Coupling: Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve cyclohexylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-cyclohexyl-4-nitrobenzamide, which can be purified by recrystallization from ethanol.

  • Nitro Group Reduction: Dissolve the purified N-cyclohexyl-4-nitrobenzamide in ethanol. Add SnCl₂·2H₂O (3-4 eq) and concentrated HCl. Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Final Product Isolation: Cool the reaction mixture and neutralize carefully with a saturated NaHCO₃ solution until the pH is basic (~8-9). Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and MS (Mass Spectrometry).[7]

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features Rationale
¹H NMR δ 7.5-7.7 (d, 2H), 6.5-6.7 (d, 2H), ~5.8 (br s, 1H, NH-amide), ~4.0 (br s, 2H, NH₂-amino), 3.7-3.9 (m, 1H, CH-cyclohexyl), 1.0-2.0 (m, 10H, CH₂-cyclohexyl) The aromatic protons will appear as two distinct doublets due to para-substitution. The amide and amine protons are exchangeable and may appear as broad singlets. The cyclohexyl protons will show complex multiplets in the aliphatic region.[8][9]
¹³C NMR δ ~167 (C=O), δ 150-155 (C-NH₂), δ 128-130 (aromatic CH), δ 118-125 (aromatic C-C=O), δ 112-115 (aromatic CH), δ ~49 (CH-cyclohexyl), δ 25-34 (CH₂-cyclohexyl) The carbonyl carbon is the most deshielded. The aromatic carbons show distinct signals, with the carbon attached to the amino group being significantly shielded. The cyclohexyl carbons appear in the aliphatic region.[9]
IR (cm⁻¹) 3400-3200 (N-H stretch, two bands for primary amine), ~3300 (N-H stretch, amide), ~1630 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1600 & ~1500 (C=C aromatic stretch) The N-H stretching region will be prominent. The amide carbonyl (Amide I band) is a strong, characteristic absorption. The Amide II band arises from N-H bending and C-N stretching.[10]

| MS (ESI+) | m/z 219.15 [M+H]⁺, 241.13 [M+Na]⁺ | The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. The exact mass can be used to confirm the molecular formula.[8] |

Potential Applications and Biological Context

While specific biological studies on this compound are limited in publicly available literature, the broader class of molecules provides a strong rationale for its investigation in drug discovery.

  • Anticancer Activity: Many N-substituted benzamides have been synthesized and evaluated as antitumor agents.[1] A notable example is Entinostat (MS-275), an HDAC inhibitor. The structural features of this compound make it a candidate for screening against various cancer cell lines. The primary amine could also serve as a handle to link it to other pharmacophores.[11]

  • Antimicrobial Agents: Derivatives of 4-aminobenzoic acid (PABA), a precursor to folic acid in bacteria, have been explored as antimicrobial agents.[12] Chemical modification of the PABA structure can lead to compounds that interfere with microbial metabolic pathways.

  • Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors. The specific combination of the aminophenyl group and the lipophilic cyclohexyl ring could confer affinity for specific biological targets.

Given the lack of specific data, a logical first step for investigation would be a systematic in-vitro screening process.

screening_workflow start Compound Synthesis & Purity Confirmation step1 Primary Cytotoxicity Screen (e.g., MTT/MTS assay across a panel of cancer cell lines) start->step1 decision1 Significant Activity? step1->decision1 step2 Target Identification Studies (e.g., Kinase panel screen, HDAC activity assay) decision1->step2 Yes no_activity Archive or Screen in other assays (e.g., Antimicrobial) decision1->no_activity No step3 Secondary Assays (Dose-response, Apoptosis, Cell Cycle Analysis) step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 end Preclinical Candidate step4->end

Caption: A generalized workflow for the initial in-vitro evaluation of this compound.[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement

|


| Warning  | H302:  Harmful if swallowed.[2] |
| | | H315:  Causes skin irritation.[2] |
| | | H319:  Causes serious eye irritation.[2] |
| | | H335:  May cause respiratory irritation.[2] |

Conclusion

This compound is a well-defined chemical entity with accessible synthetic routes grounded in fundamental organic chemistry principles. Its structure combines features common to many biologically active molecules, making it a compound of interest for further investigation in medicinal chemistry. This guide has provided the foundational knowledge required for its synthesis, characterization, and handling, offering a platform from which researchers can launch more detailed studies into its potential therapeutic applications.

References

  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • Li, D., et al. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 17(10), 12193-12205.
  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • Wang, L., et al. (2021). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters, 23(15), 5845–5850.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Chemchart (n.d.). This compound (17675-42-2).
  • Guchhait, S. K., et al. (2012). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate.
  • PrepChem (n.d.). Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.
  • PubChem (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.
  • PubChem (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.
  • Głowacka, I. E., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(21), 5032.
  • PubChem (n.d.). 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide. National Center for Biotechnology Information.
  • ResearchGate (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
  • ChemUniverse (n.d.). 4-Amino-N-cyclohexyl-N-methyl-benzamide.
  • PubChem (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information.
  • PubChem (n.d.). 4-Cyclohexylbenzenamine. National Center for Biotechnology Information.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry.
  • Vedantu (n.d.). The IUPAC name of A Ncyclohexyl benzamide B NPheny class 11 chemistry CBSE.
  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2742.
  • ResearchGate (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
  • Hilger, R. A., et al. (1993). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology, 119(11), 663-668.
  • Pharmaffiliates (n.d.). N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide Hydrochloride.
  • San Diego Miramar College (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

4-amino-N-cyclohexylbenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzamide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.

Compound Identification and Core Properties

This compound is a substituted benzamide derivative characterized by a primary amine group on the phenyl ring and a cyclohexyl group attached to the amide nitrogen.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 17675-42-2[1][2][3]

  • Molecular Formula: C₁₃H₁₈N₂O[1][2][3]

The structural arrangement of these functional groups dictates the molecule's chemical behavior and its utility as a versatile building block in organic synthesis.

Molecular Structure

The chemical structure consists of a central benzamide core. The benzene ring is substituted at the 4-position with an amino (-NH₂) group, which acts as a key site for further chemical modification. The amide nitrogen is substituted with a cyclohexyl ring, which imparts lipophilicity to the molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Weight 218.29 g/mol [1]
218.3 g/mol [2][3]
Monoisotopic Mass 218.141913202 Da[1]
XLogP3-AA 2.3[1]
Hydrogen Bond Donors 2[1][3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]
Melting Point (Est.) 162.67 °C[3]
Boiling Point (Est.) 411.7 °C[3]
Water Solubility (Est.) 3964.4 mg/L[3]

The molecular weight is a fundamental property calculated from the sum of the atomic weights of all atoms in the molecular formula (C₁₃H₁₈N₂O). The monoisotopic mass , which is the mass of the molecule with the most abundant isotopes, is crucial for high-resolution mass spectrometry analysis to confirm the compound's identity.[1][4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. A common and efficient method is the Schotten-Baumann reaction, which involves the acylation of an amine.[3]

Synthetic Workflow: Schotten-Baumann Reaction

This approach involves the reaction of 4-aminobenzoyl chloride with cyclohexylamine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G start Starting Materials: 4-aminobenzoyl chloride Cyclohexylamine step1 Step 1: Reaction Setup Dissolve cyclohexylamine in a suitable solvent (e.g., DCM). Cool in an ice bath. start->step1 step2 Step 2: Acylation Add 4-aminobenzoyl chloride solution dropwise with stirring. step1->step2 step3 Step 3: Quenching & Workup Quench with aqueous base (e.g., NaHCO₃). Separate organic layer. step2->step3 step4 Step 4: Purification Dry organic layer (e.g., Na₂SO₄). Concentrate and purify by recrystallization or chromatography. step3->step4 end_product Final Product: This compound step4->end_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve 4-aminobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. The choice of a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzamide ring, the protons of the cyclohexyl ring, and the protons of the two amine groups (-NH₂ and -NH-). The aromatic protons would typically appear as two distinct doublets in the downfield region (approx. 6.5-7.5 ppm). The cyclohexyl protons would resonate in the upfield region (approx. 1.0-4.0 ppm).[5]

    • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the amide (approx. 165-170 ppm), the aromatic carbons (approx. 110-150 ppm), and the aliphatic carbons of the cyclohexyl ring (approx. 25-50 ppm).[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 219.15.[4]

Applications in Research and Drug Development

Benzamide derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets.[7] this compound serves as a valuable intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant application of this compound is in the synthesis of inhibitors for 11β-HSD1.[8] This enzyme is responsible for converting inactive cortisone to active cortisol within cells, and its overactivity is implicated in various metabolic disorders.

  • Therapeutic Relevance: Inhibiting 11β-HSD1 is a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and metabolic syndrome. By reducing local cortisol concentrations in key tissues like the liver and adipose tissue, these inhibitors can improve insulin sensitivity and glucose metabolism.

  • Structure-Activity Relationship (SAR): The this compound core provides a foundational structure for SAR studies. The primary amine at the 4-position allows for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The cyclohexylamide portion often fits into hydrophobic pockets of the enzyme's active site. Research has focused on modifying the cyclohexyl ring to enhance these interactions, leading to potent and selective inhibitors.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[1][9]

    • H315: Causes skin irritation[1][9]

    • H319: Causes serious eye irritation[1][9]

    • H335: May cause respiratory irritation[1][9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with a molecular weight of approximately 218.29 g/mol . Its well-defined structure and versatile reactivity make it an important intermediate in the synthesis of pharmacologically active molecules. The ability to systematically modify its structure has made it a key component in the development of potent 11β-HSD1 inhibitors, highlighting its significance for researchers and professionals in the field of drug discovery and development. Proper handling and characterization are essential for its effective and safe use in a laboratory setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679480, this compound.
  • Chemchart (n.d.). This compound (17675-42-2).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730226, 4-amino-N-cyclohexylbenzenesulfonamide.
  • Supplementary Information (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16793125, 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.
  • Thierauch, K. H., et al. (2012). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(7), 2356-2360.
  • PubChemLite (2025). This compound (C13H18N2O).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 577661, 2-Amino-N-cyclohexylbenzamide.
  • ResearchGate (n.d.). ¹³C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
  • Google Patents (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ChemSynthesis (2025). N-cyclohexylbenzamide.
  • Drug Discovery & Development (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.
  • MDPI (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate.
  • Bongioanni, A., et al. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics, 613, 121375.

Sources

4-amino-N-cyclohexylbenzamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclohexylbenzamide

Introduction

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a cyclohexyl group, and an amide linkage, offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its synthesis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic disconnections. The most apparent disconnection is at the amide bond (C-N bond), suggesting a coupling reaction between a 4-aminobenzoic acid derivative and cyclohexylamine. A second key consideration is the reactivity of the aromatic amino group, which can be introduced either at the final step or be present from the start, potentially requiring protection. This leads to three primary synthetic strategies that will be explored in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Post-Amidation Reduction Strategy

This is arguably the most robust and widely applicable strategy. It involves first constructing the stable amide bond using a nitro-substituted precursor, followed by the chemical reduction of the nitro group to the desired amine. This sequence avoids potential side reactions associated with the free amine during the amide coupling step.

Step 1: Synthesis of N-cyclohexyl-4-nitrobenzamide via Amide Coupling

The formation of the amide bond between 4-nitrobenzoic acid and cyclohexylamine is a condensation reaction that requires activation of the carboxylic acid, as direct heating would necessitate harsh conditions detrimental to many substrates. Carbodiimide-mediated coupling is a standard and highly efficient method for this transformation under mild conditions.[1][2]

Reaction Scheme:

4-Nitrobenzoic Acid + Cyclohexylamine --(Coupling Agents)--> N-cyclohexyl-4-nitrobenzamide

Mechanism of Carbodiimide Coupling:

The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3]

  • Activation: The carboxylic acid attacks the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[2]

  • Nucleophilic Attack: This intermediate can be directly attacked by the amine (cyclohexylamine) to form the amide and a dicyclohexylurea (DCU) byproduct.

  • Role of HOBt: The O-acylisourea is susceptible to racemization and can rearrange to a stable N-acylurea, terminating the reaction. HOBt is often added to trap the O-acylisourea, forming an active ester intermediate. This new intermediate is less prone to side reactions and reacts cleanly with the amine to yield the desired amide with higher efficiency and reduced epimerization risk (a critical concern in peptide chemistry).

Amide_Coupling_Mechanism RCOOH 4-Nitrobenzoic Acid Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + DCC DCC DCC Amine Cyclohexylamine HOBt HOBt (Additive) ActiveEster HOBt Active Ester Acylisourea->ActiveEster + HOBt Amide N-cyclohexyl-4-nitrobenzamide Acylisourea->Amide + Amine DCU DCU (Byproduct) Acylisourea->DCU forms N_Acylurea N-Acylurea (Side Product) Acylisourea->N_Acylurea Rearrangement ActiveEster->Amide + Amine

Caption: Amide coupling mechanism using DCC with HOBt as an additive.

Experimental Protocol: Synthesis of N-cyclohexyl-4-nitrobenzamide

  • Preparation: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq.) or a solution of DCC (1.1 eq.) in DCM to the mixture portion-wise. Stir for 20 minutes at 0 °C.

  • Amine Addition: Add cyclohexylamine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: If using DCC, filter the precipitated DCU. Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product[4][5] can be purified by recrystallization from ethanol or ethyl acetate/hexanes.

ParameterConditionRationale
Solvent Anhydrous DCM, DMFAprotic solvents that solubilize reactants without interfering.
Temperature 0 °C to RTInitial cooling minimizes side reactions during activation.
Stoichiometry Slight excess of amine & coupling agentsDrives the reaction to completion.
Work-up Acid/Base WashesRemoves unreacted starting materials and HOBt.
Step 2: Reduction of N-cyclohexyl-4-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation.[6] Catalytic hydrogenation is the method of choice for this step due to its high chemoselectivity, mild reaction conditions, and the generation of water as the only byproduct.[6]

Reaction Scheme:

N-cyclohexyl-4-nitrobenzamide --(Catalyst, H₂ source)--> this compound

Mechanism of Catalytic Hydrogenation:

The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

  • Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, generating reactive atomic hydrogen species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[6][7] These intermediates are generally unstable and are not isolated under these conditions.[7]

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a solution of N-cyclohexyl-4-nitrobenzamide (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure (using a balloon) or higher pressures (in a Parr shaker) for faster conversion.

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This compound can be purified by recrystallization if necessary.

CatalystHydrogen SourceSolventsPros & Cons
10% Pd/CH₂ gas (1-5 atm)Methanol, Ethanol, Ethyl AcetatePros: High efficiency, clean reaction. Cons: Flammable H₂ gas, cost of palladium.
Raney NiH₂ gas (1-5 atm)EthanolPros: Lower cost. Cons: Pyrophoric catalyst, requires careful handling.
Cu NPs[8]NH₃BH₃MethanolPros: Earth-abundant metal, mild conditions. Cons: Requires in-situ catalyst generation.
Mn-based[6]H₂ gas (40 bar)THFPros: Air-stable base-metal catalyst. Cons: Requires higher pressure.

Pathway 2: Acyl Chloride-Mediated Synthesis

This pathway is a classic alternative that avoids potentially expensive coupling reagents. It proceeds by first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

Pathway_2_Workflow Start 4-Nitrobenzoic Acid Step1 Activation (SOCl₂ or PCl₅) Start->Step1 Intermediate1 4-Nitrobenzoyl Chloride Step1->Intermediate1 Step2 Acylation (+ Cyclohexylamine) Intermediate1->Step2 Intermediate2 N-cyclohexyl-4- nitrobenzamide Step2->Intermediate2 Step3 Reduction (e.g., H₂/Pd-C) Intermediate2->Step3 Final Target Molecule Step3->Final

Caption: Workflow for the Acyl Chloride-Mediated Synthesis.

Step 1: Preparation of 4-Nitrobenzoyl Chloride

4-nitrobenzoic acid can be converted to 4-nitrobenzoyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10][11] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10]

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

  • Setup: In a fume hood, combine 4-nitrobenzoic acid (1.0 eq.) and thionyl chloride (2.0-3.0 eq.) in a round-bottom flask fitted with a reflux condenser and a gas outlet to scrub HCl and SO₂. A catalytic amount of DMF can accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

  • Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation, followed by vacuum distillation of the crude 4-nitrobenzoyl chloride to yield a yellow crystalline solid.[9]

Step 2: Acylation of Cyclohexylamine (Schotten-Baumann Reaction)

The highly electrophilic acyl chloride reacts rapidly with cyclohexylamine. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.[2]

Experimental Protocol: Acylation

  • Preparation: Dissolve cyclohexylamine (1.0 eq.) and a base such as triethylamine or pyridine (1.1 eq.) in an anhydrous aprotic solvent like DCM at 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq.) in DCM to the stirred amine solution. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up & Purification: Perform an aqueous work-up as described in Pathway 1, Step 1, to remove the hydrochloride salt and any unreacted materials. Purify by recrystallization.

Step 3: Reduction of the Nitro Group

This step is identical to the reduction described in Pathway 1, Step 2.

Pathway 3: The Protected Amine Strategy

This strategy begins with 4-aminobenzoic acid but requires protection of the nucleophilic amino group to prevent it from interfering with the subsequent amide coupling reaction. The high reactivity of anilines can lead to polymerization or reaction with the activated carboxylic acid intended for the cyclohexylamine.[12][13]

Step 1: Protection of 4-Aminobenzoic Acid

Acetylation is a common method for protecting an amino group. The resulting acetamide is significantly less nucleophilic and less basic than the free amine.

Experimental Protocol: N-Acetylation

  • Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., aqueous sodium acetate solution or acetic acid).

  • Add acetic anhydride portion-wise while stirring at room temperature.

  • Stir for 1-2 hours. The product, N-acetyl-4-aminobenzoic acid, often precipitates.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Amide Coupling

The N-acetylated product is then coupled with cyclohexylamine using the same carbodiimide chemistry described in Pathway 1, Step 1.

Step 3: Deprotection

The final step is to remove the acetyl protecting group to reveal the target primary amine. This is typically achieved by amide hydrolysis under acidic or basic conditions.

Experimental Protocol: Deprotection

  • Reflux the N-acetylated intermediate in an aqueous acid solution (e.g., 3M HCl) or a basic solution (e.g., 10% NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (if acidic) or an acid (if basic) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (Post-Amidation Reduction)Pathway 2 (Acyl Chloride)Pathway 3 (Protected Amine)
Number of Steps 23 (if starting from acid)3
Starting Materials 4-Nitrobenzoic Acid4-Nitrobenzoic Acid4-Aminobenzoic Acid
Key Reagents Coupling Agents (EDC, DCC), H₂, Pd/CSOCl₂ or PCl₅, H₂, Pd/CAcetic Anhydride, Coupling Agents, Acid/Base
Scalability Excellent; avoids harsh reagents.Good; acyl chlorides are highly reactive but moisture-sensitive.Moderate; protection/deprotection adds steps.
Safety & Handling Requires handling of H₂ gas.Involves corrosive and toxic SOCl₂/PCl₅ and generates HCl gas.Standard laboratory procedures.
Overall Yield Generally high and reliable.Can be very high; depends on handling of reactive intermediates.Can be lower due to additional steps.
Recommendation Most Recommended for reliability, scalability, and high yields.A strong alternative, especially if coupling reagents are cost-prohibitive.Less efficient; generally used only if the starting material is exclusively 4-aminobenzoic acid.

Conclusion

The synthesis of this compound can be accomplished through several logical pathways. For general laboratory and process scale-up applications, the Post-Amidation Reduction Strategy (Pathway 1) is superior. Its reliance on mild and well-established coupling and reduction protocols ensures high yields, excellent reliability, and operational simplicity. The Acyl Chloride-Mediated Synthesis (Pathway 2) is also highly effective but introduces more hazardous reagents. The Protected Amine Strategy (Pathway 3) is the least atom-economical and should be considered a secondary option. The choice of synthetic route will ultimately depend on factors such as available starting materials, scale, cost, and safety infrastructure, but Pathway 1 provides the most robust and validated approach for drug development and research professionals.

References

  • Amide coupling reaction in medicinal chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Karaca, G., & Özkar, S. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.ChemRxiv. [Link]
  • Korstanje, T. J., van der Vlugt, J. I., & de Bruin, B. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.Organic Letters, 23(7), 2746-2751. [Link]
  • Wang, L., et al. (2020). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
  • Amide Synthesis. Fisher Scientific. [Link]
  • Catalytic hydrogenation of nitroarenes 6 into anilines 7.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
  • Chemistry of Amides.Chemistry LibreTexts. [Link]
  • Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.PrepChem.com. [Link]
  • This compound (17675-42-2).Chemchart. [Link]
  • Protecting Groups in Organic Synthesis.Chemistry LibreTexts. [Link]
  • Protective Groups.Organic Chemistry Portal. [Link]
  • Protection of Aniline Deriv
  • Protecting group.Wikipedia. [Link]
  • Kadaba, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE.
  • "Protection" of Aniline in Arom
  • Preparation of 4-nitrobenzoyl chloride.PrepChem.com. [Link]
  • This compound.PubChem. [Link]
  • But-Indr, B., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.RSC Advances, 5(111), 91334-91338. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Chen, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.Molecules, 20(4), 6299-6311. [Link]
  • Kumar, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach.International Journal of Industrial Chemistry, 14(2), 133-145. [Link]
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development, 20(2), 140-177. [Link]
  • N-cyclohexylbenzamide.ChemSynthesis. [Link]
  • N-cyclohexyl-4-nitrobenzamide (C13H16N2O3).PubChemLite. [Link]
  • Synthesis of N-cyclohexyl-3,5-di-t-butyl-4-hydroxybenzamide.PrepChem.com. [Link]
  • N-cyclohexyl-4-nitrobenzamide.Stenutz. [Link]
  • 4-Nitrobenzamide.PubChem. [Link]

Sources

4-amino-N-cyclohexylbenzamide IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted benzamide of interest in medicinal chemistry and synthetic research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's chemical identity, physicochemical properties, and detailed synthesis protocols. While direct biological data on this specific molecule is limited in public literature, this guide synthesizes information on structurally related compounds to discuss its potential applications and provide a framework for future investigation. Emphasis is placed on robust, field-proven methodologies, particularly for its synthesis via the Schotten-Baumann reaction, to ensure scientific integrity and reproducibility.

Compound Identification and Structure

This compound is a chemical compound featuring a central benzamide core. This core consists of a benzene ring substituted with an amino group (-NH₂) at position 4 and a carboxamide group (-C(=O)NH-). The nitrogen of the amide is further substituted with a cyclohexyl ring.

The IUPAC name for this compound is This compound [1][2]. Its identity is unequivocally established through various chemical identifiers, which are crucial for database searches and regulatory documentation.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 17675-42-2PubChem[1]
Molecular Formula C₁₃H₁₈N₂OPubChem[1]
Molecular Weight 218.29 g/mol PubChem[1]
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NPubChem[1]
InChI Key KAESCVXWIWIQKP-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development. The data presented below is a combination of computed and estimated values from reliable chemical databases.

PropertyValueNotesSource
Melting Point 162.67 °CEstimatedChemchart[3]
Boiling Point 411.7 °CEstimatedChemchart[3]
Water Solubility 46.68 mg/LEstimatedChemchart[3]
Density 1.11 g/cm³EstimatedChemchart[3]
Hydrogen Bond Donors 2The -NH₂ and amide -NH groupsChemchart[3]
Hydrogen Bond Acceptors 2The carbonyl oxygen and amine nitrogenChemchart[3]
Rotatable Bonds 2The C-C bond and C-N bond of the amideChemchart[3]

Synthesis of this compound

The most reliable and industrially scalable method for synthesizing N-substituted amides is the Schotten-Baumann reaction[4][5][6]. This method involves the acylation of an amine with an acyl chloride in the presence of a base. For this compound, this translates to the reaction between 4-aminobenzoyl chloride and cyclohexylamine .

Retrosynthetic Analysis & Strategy

The primary challenge in this synthesis is the bifunctional nature of the starting material, 4-aminobenzoyl chloride. It contains both a reactive acyl chloride and a nucleophilic amino group, which can lead to self-polymerization. To circumvent this, the reaction is typically performed using the hydrochloride salt of 4-aminobenzoyl chloride, which protects the amino group from reacting with itself[3]. The base in the reaction mixture serves two critical functions: it neutralizes the hydrochloride salt to free the amine for the desired reaction, and it quenches the HCl byproduct generated during the amide bond formation, driving the reaction to completion[6].

G Target This compound Disconnect Amide Bond (C-N Disconnection) Target->Disconnect SM1 4-aminobenzoyl chloride (Acyl Donor) Disconnect->SM1 SM2 Cyclohexylamine (Nucleophile) Disconnect->SM2

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • 4-Aminobenzoyl chloride hydrochloride

  • Cyclohexylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus

Procedure:

  • Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 eq.) in 50 mL of dichloromethane. Place the flask in an ice bath and allow it to cool to 0-5 °C.

    • Causality: Using a non-polar aprotic solvent like DCM dissolves the organic reactants. The reaction is conducted under cold conditions to control the exothermicity of the acylation and minimize side reactions.

  • Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

  • Reaction Setup: To the stirred, cooled solution of cyclohexylamine, slowly add the 2 M NaOH solution (2.5 eq.). This creates a biphasic system.

    • Causality: The aqueous base will neutralize the HCl byproduct. Using a biphasic system is characteristic of the Schotten-Baumann reaction, where the product remains in the organic layer[7].

  • Addition of Acyl Chloride: In a separate flask, dissolve 4-aminobenzoyl chloride hydrochloride (1.05 eq.) in 30 mL of DCM. Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes.

    • Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting amine. Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of side products, including the self-polymerization of the 4-aminobenzoyl chloride[3].

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup & Isolation: a. Transfer the reaction mixture to a separatory funnel. Separate the organic layer. b. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove unreacted acyl chloride and neutralize any remaining acid), and finally with 50 mL of brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: This aqueous workup sequence is a standard and effective method for purifying the product by removing water-soluble impurities and unreacted starting materials.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cyclohexylamine in DCM B Cool to 0-5 °C in Ice Bath A->B C Add aq. NaOH (Biphasic System) B->C D Dropwise Addition of 4-Aminobenzoyl Chloride (in DCM) C->D E Stir at RT for 2-3 hours D->E F Separate Organic Layer E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Recrystallize H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and System Validation
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time at room temperature. Confirm starting material quality.
Product loss during workup.Ensure pH is correct during washes. Avoid vigorous shaking that can cause emulsions.
Impure Product Self-polymerization of acyl chloride.Ensure slow, controlled addition of acyl chloride at low temperature.
Unreacted starting materials present.Optimize washing steps; use correct stoichiometry.
Oily Product Residual solvent or impurities.Ensure complete drying of organic layer; recrystallize from a suitable solvent system.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring (typically two doublets), the broad singlet of the primary amine (-NH₂), the amide proton (-NH-), and a series of multiplets for the protons on the cyclohexyl ring[8].

  • ¹³C-NMR: The carbon NMR will show signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring (typically in the 25-50 ppm range)[8].

  • IR Spectroscopy: Key vibrational bands would include N-H stretches for the primary amine and secondary amide (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1630-1660 cm⁻¹), and C-N stretching bands.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the compound's molecular weight (218.29).

Potential Biological Applications & Future Directions

A comprehensive literature search reveals a notable lack of specific biological activity data for this compound itself. However, the benzamide scaffold is a well-established pharmacophore present in numerous therapeutic agents. The biological activities of structurally similar compounds can therefore provide valuable context and guide future research.

  • Antiviral Activity: A study on N-phenylbenzamide derivatives identified compounds with activity against Enterovirus 71 (EV 71)[9]. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be a promising lead compound[9]. This suggests that the aminobenzamide core, as present in this compound, could be explored for antiviral properties.

  • Antiproliferative & Anticancer Activity: Various substituted benzamides have demonstrated antiproliferative activity[2]. The 3-aminobenzamide moiety, for instance, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy. While the target compound has a 4-amino substitution, its potential as a cytotoxic or PARP-inhibiting agent could be a fruitful area of investigation.

  • Enzyme Inhibition: The broader class of cyclohexylbenzamide derivatives has been investigated for various enzyme inhibitory activities. For example, a series of 4,4-disubstituted cyclohexylbenzamide derivatives were optimized as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.

Given this context, this compound represents a valuable starting point for a lead optimization campaign. Researchers could use it as a scaffold to synthesize a library of derivatives for screening against various biological targets, including viral polymerases, kinases, and PARP.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a robust, reproducible synthetic pathway. While its own biological profile remains to be elucidated, its structural similarity to compounds with known antiviral, antiproliferative, and enzyme-inhibiting activities makes it a molecule of significant interest for drug discovery and development. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemchart. (n.d.). This compound (17675-42-2).
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • MDPI. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(7), 12554-12567.
  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).

Sources

Discovery of 4-amino-N-cyclohexylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 4-amino-N-cyclohexylbenzamide Derivatives as Bioactive Agents

Executive Summary

The benzamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved therapeutic agents.[1] Within this broad class, the this compound scaffold has emerged as a particularly fruitful starting point for the discovery of novel bioactive compounds. Its structural rigidity, coupled with the synthetic tractability of its aromatic and amide components, provides a robust framework for exploring diverse chemical space. This guide offers a comprehensive overview of the discovery process for derivatives of this core structure, intended for researchers and drug development professionals. We will delve into the strategic rationale behind synthetic choices, present detailed protocols for synthesis and biological evaluation, and analyze the critical structure-activity relationships (SAR) that drive lead optimization. The case studies presented herein, from potent enzyme inhibitors to agents with potential anticancer activity, underscore the versatility and therapeutic promise of this chemical class.[2][3]

The this compound Scaffold: A Privileged Starting Point

Core Chemical Structure and Properties

The foundational molecule, this compound, possesses a simple yet compelling architecture. It consists of a central benzamide core, with a primary amino group at the 4-position of the phenyl ring and a cyclohexyl group attached to the amide nitrogen.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C13H18N2O[4][5]

  • Molecular Weight: 218.29 g/mol [4]

  • Canonical SMILES: C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N[4]

The key features—an aromatic ring amenable to substitution, a hydrogen bond-donating amino group, and a flexible, lipophilic cyclohexyl moiety—provide multiple handles for synthetic modification to tune physicochemical properties and biological activity.

Rationale for Exploration in Drug Discovery

The exploration of this scaffold is driven by the principle of "privileged structures," where certain molecular frameworks are observed to bind to multiple, distinct biological targets. Benzamide derivatives have a rich history of pharmacological relevance, exhibiting activities ranging from antiemetic and antipsychotic to anticancer and anticonvulsant effects.[1] The this compound core offers a logical entry point for library synthesis due to the commercial availability of diverse starting materials and the reliability of amide bond formation chemistry.

Overview of Therapeutic Potential

Systematic investigation of derivatives built upon this scaffold has revealed a remarkable breadth of biological activities. Notable among these are:

  • Enzyme Inhibition: Potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic syndrome and diabetes.[2]

  • Anticancer Activity: Certain derivatives have demonstrated antiproliferative effects against various cancer cell lines.[3]

  • Antiviral Properties: N-phenylbenzamide derivatives, a closely related class, have shown promise as inhibitors of Enterovirus 71.[6]

  • Gastroprokinetic Effects: Structural analogues have been investigated for their ability to enhance gastrointestinal motility.[7]

This diversity highlights the scaffold's ability to be tailored for high-affinity interactions with a wide range of biological targets.

Synthetic Strategies and Chemical Space Exploration

The discovery of novel derivatives hinges on robust and flexible synthetic methodologies. The primary method for constructing the this compound core is through amide bond formation, a cornerstone reaction in medicinal chemistry.

Foundational Synthetic Pathway: Amide Bond Formation

The most direct approach involves the coupling of a substituted 4-aminobenzoic acid with cyclohexylamine or its derivatives. The choice of coupling conditions is critical for ensuring high yield and purity, especially in library synthesis. Common strategies include activation of the carboxylic acid to form an acid chloride or the use of carbodiimide coupling reagents.[6][8]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and diversification of the this compound scaffold.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Characterization cluster_3 Biological Evaluation A Substituted 4-aminobenzoic Acid C Amide Coupling Reaction (e.g., DIC/HOBt or SOCl2) A->C B Cyclohexylamine Derivative B->C D Purification (Chromatography/Recrystallization) C->D Crude Product E Structural Verification (NMR, MS, Elemental Analysis) D->E Pure Compound F Screening Cascade (In Vitro Assays) E->F Test Compound

Caption: Generalized workflow for synthesis and evaluation.

Experimental Protocol 1: Synthesis via Carbodiimide Coupling

This protocol is adapted from methodologies used for synthesizing N-phenylbenzamide derivatives and represents a common, mild approach for amide bond formation.[6]

Objective: To synthesize a this compound derivative from a substituted 4-aminobenzoic acid and cyclohexylamine.

Materials:

  • Substituted 4-aminobenzoic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the substituted 4-aminobenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DIC (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. The formation of a white precipitate (diisopropylurea) may be observed.

  • Add cyclohexylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 5-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Self-Validation: The success of the reaction is confirmed by analytical techniques. 1H NMR should show characteristic peaks for the cyclohexyl and benzamide protons, and the disappearance of the carboxylic acid proton. Mass spectrometry should confirm the expected molecular weight of the product.[3]

Biological Screening and Hit Identification

Once a library of derivatives is synthesized, a systematic screening cascade is essential to identify "hits" with desired biological activity.

Case Study: Discovery of 11β-HSD1 Inhibitors

A significant breakthrough for this scaffold was the discovery of potent inhibitors of 11β-HSD1.[2] This enzyme converts inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases.

Experimental Workflow for Screening:

G A Compound Library (this compound derivatives) B Primary Screen: In Vitro 11β-HSD1 Enzyme Assay (HTS) A->B C Potency Determination: IC50 Measurement for Hits B->C Active Compounds D Selectivity Assay: vs. 11β-HSD2 C->D E Cell-based Assay: Confirm cellular activity D->E Potent & Selective Hits F Lead Candidates E->F

Caption: High-throughput screening cascade for 11β-HSD1 inhibitors.

Experimental Protocol 2: In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1.

Rationale: This biochemical assay directly measures the compound's ability to inhibit the target enzyme's activity. A scintillation proximity assay (SPA) is a common high-throughput format.

Materials:

  • Human liver microsomes (source of 11β-HSD1)

  • [3H]-cortisone (substrate)

  • NADPH (cofactor)

  • Test compounds dissolved in DMSO

  • Scintillation proximity assay beads coated with a cortisol-specific antibody

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Microplates suitable for scintillation counting

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add assay buffer, human liver microsomes, and the test compound solution.

  • Initiate the enzymatic reaction by adding a mixture of [3H]-cortisone and NADPH.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping solution containing a high concentration of unlabeled cortisol and the SPA beads.

  • Incubate to allow the [3H]-cortisol produced by the enzyme to bind to the antibody-coated beads.

  • Read the plate on a scintillation counter. Proximity of the radiolabeled cortisol to the bead generates a light signal.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The assay includes positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor is often calculated to assess the quality and suitability of the assay for high-throughput screening.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

SAR analysis is the process of correlating changes in chemical structure with changes in biological activity. This is the intellectual core of medicinal chemistry, guiding the iterative process of lead optimization.

SAR Analysis of 11β-HSD1 Inhibitors

The development of 4,4-disubstituted cyclohexylbenzamide inhibitors of 11β-HSD1 provides an excellent case study in SAR.[2] Optimization of an initial hit led to potent, selective, and orally bioavailable drug candidates.

Key Findings from SAR Studies:

  • Cyclohexyl Ring: Disubstitution at the 4-position of the cyclohexyl ring was critical for potency. Introducing groups like a cyano and a phenyl group significantly improved activity.

  • Benzamide Moiety: Modifications to the benzamide portion were explored to fine-tune properties. For example, substitutions on the phenyl ring could modulate metabolic stability and selectivity.

  • Amide Linker: The amide bond itself was found to be a key interaction point within the enzyme's active site.

SAR Data Summary Table

Compound ID (Reference[2])R1 (Cyclohexyl 4-position)R2 (Cyclohexyl 4-position)11β-HSD1 IC50 (nM)
Initial Hit HH>1000
Example 1 CNPhenyl100
Optimized Lead CNFluorophenyl<10

Data are illustrative based on trends reported in the literature.[2]

Logical Flow for Lead Optimization

The goal of lead optimization is to improve a compound's overall profile, including potency, selectivity, pharmacokinetics (ADME), and safety.

G A Validated Hit (e.g., IC50 < 1µM) B SAR Exploration (Design & Synthesize Analogs) A->B Optimize C In Vitro Profiling (Potency, Selectivity, Permeability, Metabolic Stability) B->C Test D Decision Point: Meet Target Profile? C->D D->B No, Iterate E In Vivo PK/PD Studies (Pharmacokinetics & Pharmacodynamics) D->E Yes F Preclinical Candidate E->F

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable framework in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for new therapeutic programs. The successful development of potent 11β-HSD1 inhibitors demonstrates a clear path from initial hit discovery through rigorous SAR-driven optimization to the identification of preclinical candidates.[2]

Future research will likely involve applying this scaffold to new biological targets. The integration of computational chemistry, such as structure-based drug design and predictive ADME modeling, can accelerate the optimization process. Furthermore, exploring novel substitutions on both the cyclohexyl and benzamide rings will undoubtedly uncover new derivatives with unique and potent pharmacological profiles, continuing the legacy of this versatile and powerful chemical scaffold.

References

  • Sun, D., et al. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
  • PubChem (2024). This compound.
  • Koga, H., et al. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin. [Link]
  • Kovalenko, P., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
  • Walsh Medical Media (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • Request PDF. Synthesis and biological activity of cyclohexylamine derivatives.
  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry. [Link]
  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. [Link]
  • Drug Design Org.
  • Liu, A., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

Sources

A Strategic Roadmap for Unveiling the Therapeutic Potential of 4-amino-N-cyclohexylbenzamide: An In-depth Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast chemical space available for exploration, small molecules like 4-amino-N-cyclohexylbenzamide represent untapped potential. This technical guide provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound, a compound with limited publicly available biological data.[1][2][3] We present a tiered, logic-driven approach, commencing with in silico profiling to generate initial hypotheses, progressing through a cascade of in vitro assays to identify and characterize biological activity, and culminating in foundational in vivo studies to assess preliminary efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and efficient screening campaign.

Introduction: The Case for this compound

This compound is a small molecule featuring a benzamide core, a common scaffold in medicinal chemistry. Its structure, comprising a cyclohexyl group and an amino-substituted phenyl ring, suggests potential for diverse biological interactions. The PubChem database provides its fundamental chemical and physical properties.[1] However, a thorough literature review reveals a conspicuous absence of biological activity data. This presents a unique opportunity for discovery. This guide outlines a systematic approach to bridge this knowledge gap, transforming this compound from a chemical entity into a potential therapeutic lead.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign for a novel compound necessitates a structured and hierarchical approach.[4] Our proposed strategy is designed to maximize information while conserving resources, beginning with broad, cost-effective methods and progressing to more complex and targeted assays.

Diagram: The Biological Activity Screening Funnel

Screening_Funnel cluster_0 Tier 1: In Silico & Initial In Vitro Profiling cluster_1 Tier 2: Phenotypic & Target-Based In Vitro Screening cluster_2 Tier 3: In Vivo Validation & Pharmacokinetics cluster_3 Tier 4: Mechanism of Action & Target Deconvolution InSilico In Silico Profiling (ADMET, Target Prediction) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) InSilico->Cytotoxicity Prioritize cell lines Reactivity Chemical Reactivity Assessment Cytotoxicity->Reactivity Rule out non-specific effects Phenotypic Phenotypic Screening (e.g., Disease-relevant cell models) Reactivity->Phenotypic Advance clean compounds TargetBased Target-Based Assays (e.g., Enzyme inhibition, Receptor binding) Phenotypic->TargetBased Generate target hypotheses TargetID Target Deconvolution (e.g., Affinity Chromatography, CRISPR screens) Phenotypic->TargetID Identify molecular target PK Pharmacokinetic (PK) Profiling TargetBased->PK Confirm on-target activity Efficacy Preliminary In Vivo Efficacy PK->Efficacy Inform dosing regimen Toxicity In Vivo Toxicity Assessment Efficacy->Toxicity Assess therapeutic window

Caption: A tiered approach for the biological screening of this compound.

Tier 1: Foundational Profiling

The initial tier focuses on establishing a baseline understanding of the compound's properties and potential liabilities.

In Silico Profiling

Before commencing wet-lab experiments, computational methods can predict the pharmacokinetic and toxicological properties of this compound.[5][6][7] This allows for early identification of potential issues and helps in designing subsequent experiments. Web-based tools like Deep-PK can provide predictions for a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8]

Table 1: Key In Silico Parameters for this compound

ParameterPredicted ValueImplication for Screening
Molecular Weight218.29 g/mol [1]Compliant with Lipinski's rule of five
LogP~2.5 (estimated)Good balance of solubility and permeability
Aqueous SolubilityModerate (predicted)May require formulation for in vivo studies
hERG Inhibition(To be predicted)Early flag for potential cardiotoxicity
Cytochrome P450 Metabolism(To be predicted)Insights into metabolic stability
General Cytotoxicity Assays

The first experimental step is to assess the compound's general effect on cell viability. This is crucial for determining the appropriate concentration range for subsequent assays and for identifying non-specific cytotoxic effects.[9] A panel of cell lines representing different tissue types should be used.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Chemical Reactivity Assessment

It is essential to rule out the possibility that any observed biological activity is due to non-specific chemical reactivity.[10] Compounds with electrophilic groups can covalently modify proteins, leading to false positives in screening assays.

Protocol: Peptide Reactivity Assay

  • Incubation: Incubate this compound with a panel of nucleophilic peptides (e.g., containing cysteine, lysine, histidine) at physiological pH.

  • Analysis: Analyze the reaction mixtures using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

  • Data Interpretation: Search for mass shifts corresponding to the covalent adduction of the compound to the peptides.[10]

Tier 2: Identifying Biological Activity

Once the foundational profile is established, the next tier focuses on identifying specific biological activities through phenotypic and target-based screening.

Phenotypic Screening

Phenotypic screening involves testing the compound in disease-relevant cellular models without a preconceived notion of the molecular target.[11] The choice of assays will depend on the therapeutic areas of interest.

Table 2: Example Phenotypic Screening Assays

Therapeutic AreaCell ModelAssay Readout
OncologyCancer cell lines (e.g., A549, MCF-7)Anti-proliferative activity, apoptosis induction
InflammationLPS-stimulated macrophagesInhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6)
NeuroscienceNeuronal cell lines (e.g., SH-SY5Y)Neuroprotection against oxidative stress
Target-Based Screening

Based on the chemical structure of this compound and any hits from phenotypic screens, a panel of target-based assays can be designed. For example, the benzamide moiety is present in several enzyme inhibitors.

Diagram: Hypothetical Target-Based Screening Workflow

Target_Screening Compound This compound EnzymePanel Enzyme Inhibition Panel (e.g., Kinases, Proteases) Compound->EnzymePanel ReceptorPanel Receptor Binding Panel (e.g., GPCRs) Compound->ReceptorPanel HitConfirmation Hit Confirmation & Dose-Response EnzymePanel->HitConfirmation ReceptorPanel->HitConfirmation Target_Deconvolution ActiveCompound Active Compound AffinityChrom Affinity Chromatography ActiveCompound->AffinityChrom CRISPRScreen CRISPR-based Screening ActiveCompound->CRISPRScreen ThermalProfiling Thermal Proteome Profiling ActiveCompound->ThermalProfiling IdentifiedTarget Identified Target(s) AffinityChrom->IdentifiedTarget CRISPRScreen->IdentifiedTarget ThermalProfiling->IdentifiedTarget

Caption: Common approaches for identifying the molecular target of a bioactive compound.

Several methods can be employed for target deconvolution, including affinity chromatography, expression cloning, and genetic screening approaches like CRISPR. [11][12]

Conclusion

The biological activity screening of a novel compound like this compound is a journey of systematic investigation. By following the tiered, logic-driven approach outlined in this guide, researchers can efficiently and effectively navigate the complexities of drug discovery. This framework, grounded in established scientific principles, provides a robust pathway to unlock the potential therapeutic value of this and other uncharacterized small molecules, ultimately contributing to the development of new medicines.

References

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC.
  • Efficacy & Toxicity Studies. Biocytogen.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Combining experimental strategies for successful target deconvolution. ResearchGate.
  • This compound (17675-42-2). Chemchart.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. MDPI.
  • Target Deconvolution. Creative Biolabs.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Target deconvolution strategies in drug discovery. Request PDF - ResearchGate.
  • This compound. PubChem.
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed.
  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery.
  • In Vitro Assay Development Services. Charles River Laboratories.
  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. PMC - NIH.
  • In vivo Efficacy Testing. Creative Animodel.
  • 4-amino-N-cyclohexyl-benzamide. Advanced ChemBlocks.

Sources

Potential therapeutic targets of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-amino-N-cyclohexylbenzamide

Disclaimer: Publicly available scientific literature contains limited specific data regarding the precise biological activities of this compound. This guide synthesizes information from closely related analogs and general principles of medicinal chemistry to provide a comprehensive overview of its potential therapeutic targets for researchers, scientists, and drug development professionals. All hypotheses and experimental protocols are derived from the analysis of these analogous compounds and are intended to guide future research.

Executive Summary

This compound is a small molecule belonging to the benzamide class of compounds. While direct biological characterization is sparse, analysis of its structural analogs suggests significant therapeutic potential. This guide explores two primary, plausible therapeutic targets based on published research of closely related molecules: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for applications in metabolic disease, and DNA integrity for oncological applications. By providing a detailed rationale, hypothetical mechanisms, and robust experimental protocols for validation, this document serves as a foundational resource for initiating research into the pharmacological profile of this compound.

Introduction to this compound

This compound (PubChem CID: 679480) is a derivative of 4-aminobenzoic acid, a versatile building block in medicinal chemistry.[1][2] Its structure features a central benzamide scaffold, an amino group at the para position of the phenyl ring, and a cyclohexyl group attached to the amide nitrogen. This combination of a flexible, lipophilic cyclohexyl ring and a polar aminobenzoyl group provides a framework for potential interactions with various biological targets. While the compound itself is not extensively studied, the broader benzamide class is rich with pharmacologically active agents.[3] This guide will focus on extrapolating the potential of this compound from high-quality studies on its most relevant structural analogs.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 17675-42-2[1]
Molecular Formula C13H18N2O[1]
Molecular Weight 218.29 g/mol [1]
ChEMBL ID CHEMBL164013[1]

Potential Target 1: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Biological Rationale & Therapeutic Potential

11β-HSD1 is a microsomal enzyme predominantly expressed in key metabolic tissues, including the liver, adipose tissue, and brain. Its primary function is the intracellular conversion of inactive cortisone into hormonally active cortisol, a potent glucocorticoid.[4] Overexpression or hyperactivity of 11β-HSD1 leads to elevated intracellular cortisol levels, which is strongly implicated in the pathophysiology of metabolic syndrome, including visceral obesity, insulin resistance (Type 2 Diabetes), and dyslipidemia. Therefore, the inhibition of 11β-HSD1 is a highly validated therapeutic strategy for treating these metabolic disorders.

The rationale for investigating this compound as an 11β-HSD1 inhibitor is based on a compelling study that describes the synthesis and optimization of 4,4-disubstituted cyclohexylbenzamide derivatives as potent and selective 11β-HSD1 inhibitors.[4] The structural similarity of the core N-cyclohexylbenzamide scaffold makes this a primary and logical target for investigation.

Hypothetical Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of 11β-HSD1. The compound likely binds to the active site of the enzyme, preventing the access of its natural substrate, cortisone. The N-cyclohexyl group may occupy a hydrophobic pocket within the enzyme's active site, while the aminobenzamide portion could form critical hydrogen bond interactions with amino acid residues, anchoring the molecule and blocking catalytic activity. This inhibition would reduce the intracellular production of cortisol, thereby ameliorating the downstream effects of glucocorticoid excess in metabolic tissues.

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates HSD11B1->Cortisol Conversion GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to Nucleus & Binds DNA TargetGenes Target Gene Transcription (e.g., Gluconeogenesis) GRE->TargetGenes Compound 4-amino-N- cyclohexylbenzamide (Hypothesized Inhibitor) Compound->HSD11B1 Inhibition

Caption: Hypothesized inhibition of the 11β-HSD1 signaling pathway.

Experimental Validation Workflow

To validate this compound as an 11β-HSD1 inhibitor, a multi-step approach is required, progressing from biochemical assays to cell-based models.

G cluster_workflow Validation Workflow for 11β-HSD1 Inhibition start Start: Synthesize/Acquire Compound biochem_assay Step 1: Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF) start->biochem_assay dose_response Step 2: Dose-Response & IC50 Determination biochem_assay->dose_response cell_assay Step 3: Cell-Based Assay (e.g., HEK293 cells expressing 11β-HSD1) dose_response->cell_assay selectivity Step 4: Selectivity Panel (vs. 11β-HSD2) cell_assay->selectivity end Validated Hit selectivity->end

Caption: Experimental workflow for validating 11β-HSD1 inhibition.

Detailed Experimental Protocol: 11β-HSD1 HTRF Inhibition Assay

This protocol describes a robust, high-throughput method to determine the inhibitory activity of this compound against human 11β-HSD1.

Principle: This is a competitive immunoassay. The enzyme converts a cortisone substrate to cortisol. A cortisol-d2 tracer (acceptor) competes with the enzyme-generated cortisol for binding to an anti-cortisol antibody labeled with Europium cryptate (donor). High enzyme activity leads to high cortisol production, which displaces the tracer from the antibody, resulting in a low HTRF signal. An inhibitor will prevent cortisol production, allowing the tracer to bind the antibody, producing a high HTRF signal.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone substrate

  • NADPH cofactor

  • HTRF Assay Buffer

  • Anti-cortisol-Eu Cryptate (Donor)

  • Cortisol-d2 (Acceptor)

  • 384-well low-volume white plates

  • Known 11β-HSD1 inhibitor (e.g., Carbenoxolone) as a positive control

  • DMSO for compound dilution

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Final assay concentrations might range from 100 µM to 1.7 nM.

  • Assay Plate Setup:

    • Add 2 µL of diluted compound, positive control, or DMSO (for negative control/max signal) to the appropriate wells of the 384-well plate.

  • Enzyme/Substrate Reaction:

    • Prepare an enzyme/cofactor mix containing 11β-HSD1 and NADPH in assay buffer.

    • Prepare a substrate solution of cortisone in assay buffer.

    • Add 4 µL of the enzyme/cofactor mix to all wells.

    • Add 4 µL of the cortisone solution to all wells to initiate the reaction. Note: Omit enzyme for a non-enzyme control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), optimized for linear cortisol production.

  • HTRF Detection:

    • Prepare the HTRF detection mix containing both the anti-cortisol-Eu Cryptate and Cortisol-d2 reagents in detection buffer.

    • Add 10 µL of the detection mix to all wells to stop the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known inhibitor like Carbenoxolone must show an IC50 value within the expected range.

  • Negative Control (0% Inhibition): Wells with DMSO only should exhibit maximum enzyme activity (low HTRF signal).

  • Z'-factor: The statistical separation between positive and negative controls should be calculated to ensure assay robustness (Z' > 0.5 is considered excellent).

Potential Target 2: DNA Integrity in Oncology

Biological Rationale & Therapeutic Potential

The rationale for this target stems from research on 4-amino-N-(2'-aminophenyl)benzamide , a structural analog where the cyclohexyl ring is replaced by a 2-aminophenyl group.[5] This compound demonstrated DNA-DNA crosslinking activity and showed significant growth-inhibiting efficacy in slowly proliferating tumors, such as osteosarcoma and colorectal adenocarcinoma.[5] DNA damage is a cornerstone of cancer therapy. Agents that can induce damage, such as crosslinks, overwhelm a cancer cell's repair mechanisms, leading to cell cycle arrest and apoptosis. The structural similarity suggests that this compound could possess related cytotoxic activities via DNA interaction, warranting investigation as a potential anticancer agent.

Hypothetical Mechanism of Action

It is hypothesized that this compound, possibly after metabolic activation, could function as a DNA-damaging agent. The aminobenzamide core is a common feature in compounds that can interact with DNA. The molecule might intercalate between DNA base pairs or bind within the minor groove. Subsequent covalent modification could lead to intra- or inter-strand crosslinks, which are particularly cytotoxic lesions. This DNA damage would activate cellular damage response pathways, such as the ATM/ATR kinase cascades, leading to phosphorylation of p53 and cell cycle arrest (e.g., at the G2/M checkpoint) to allow for repair. If the damage is too extensive, the cell would be directed towards programmed cell death (apoptosis).

G cluster_1 Cancer Cell Response to DNA Damage Compound 4-amino-N- cyclohexylbenzamide DNA Nuclear DNA Compound->DNA Interacts with Damage DNA Damage (e.g., Crosslinks) DNA->Damage ATM_ATR ATM/ATR Kinases (Damage Sensors) Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Arrest Cell Cycle Arrest (G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothesized DNA damage pathway leading to apoptosis.

Experimental Validation Workflow: Cell-Based Oncology Assays

A tiered screening approach is recommended to evaluate the potential anticancer activity of the compound.

  • Initial Viability Screening: Assess the compound's general cytotoxicity across a panel of cancer cell lines (e.g., NCI-60 panel) to identify sensitive lines and determine a preliminary GI50 (concentration for 50% growth inhibition).

  • Mechanism of Cell Death Analysis: In a sensitive cell line, determine if cell death occurs via apoptosis or necrosis using assays like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • DNA Damage Assessment: Directly measure the induction of DNA damage using the Comet assay or by detecting markers of the DNA damage response, such as the phosphorylation of histone H2AX (γH2AX), via immunofluorescence or Western blot.

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

Detailed Experimental Protocol: γH2AX Immunofluorescence Assay for DNA Damage

Principle: Phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events in the DNA damage response. Detecting γH2AX foci within the nucleus via immunofluorescence provides a sensitive and quantitative measure of DNA double-strand breaks.

Materials:

  • Selected cancer cell line (e.g., HCT116 colorectal cancer)

  • Cell culture medium, FBS, and supplements

  • 96-well black, clear-bottom imaging plates

  • This compound

  • Positive control DNA-damaging agent (e.g., Etoposide)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • 10% Normal Goat Serum (NGS) in PBS for blocking

  • Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate

  • DAPI nuclear counterstain

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well imaging plate at a density that will result in 50-70% confluency after 24 hours.

  • Compound Treatment: Treat cells with a dose-range of this compound (e.g., from 0.1 to 50 µM, based on initial viability data) and controls (DMSO, Etoposide) for a set time (e.g., 4, 12, or 24 hours).

  • Fixation and Permeabilization:

    • Carefully aspirate the medium and wash wells once with PBS.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize by adding 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash 3 times with PBS.

    • Block non-specific antibody binding by incubating with 10% NGS for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash 3 times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Imaging:

    • Wash 3 times with PBS.

    • Stain nuclei with DAPI for 10 minutes.

    • Wash twice with PBS and leave the final wash in the wells for imaging.

    • Acquire images using a high-content imager, capturing both the DAPI (blue) and Alexa Fluor 488 (green) channels.

  • Data Analysis:

    • Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number, intensity, and area of γH2AX foci (green channel) per nucleus.

    • Compare the results from compound-treated wells to the DMSO (negative) and Etoposide (positive) controls. A significant, dose-dependent increase in γH2AX foci indicates the induction of DNA damage.

Future Directions and Considerations

Should initial validation experiments for either target prove successful, subsequent steps would include selectivity profiling (e.g., against 11β-HSD2 for metabolic targets), in vivo efficacy studies in relevant animal models (e.g., diet-induced obese mice or tumor xenograft models), and preliminary ADME/Tox profiling. It is also plausible that the compound exhibits polypharmacology, acting on both or other unforeseen targets. A broad-based phenotypic screening or a target-agnostic approach like chemical proteomics could be employed to uncover novel mechanisms of action.

Conclusion

While this compound remains a largely uncharacterized molecule, a rigorous analysis of its structural analogs provides a strong, data-driven foundation for exploring its therapeutic potential. The most promising avenues for investigation are the inhibition of 11β-HSD1 for metabolic diseases and the induction of DNA damage for cancer therapy. The detailed experimental workflows and protocols outlined in this guide offer a clear and robust starting point for researchers to elucidate the compound's true pharmacological identity and potentially develop a novel therapeutic agent.

References

  • Title: this compound | C13H18N2O | CID 679480 Source: PubChem URL:[Link]
  • Title: Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
  • Title: Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors Source: PubMed (Journal of Cancer Research and Clinical Oncology) URL:[Link]
  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Molecules (MDPI) URL:[Link]

Sources

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive exploration of 4-amino-N-cyclohexylbenzamide, a representative member of this class, and its analogs. We delve into detailed synthetic methodologies, rigorous physicochemical characterization protocols, and a proposed framework for the biological evaluation of these compounds, drawing upon structure-activity relationships (SAR) established for related molecules. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel benzamide-based therapeutics.

Introduction: The Prominence of the Benzamide Moiety in Drug Discovery

The benzamide functional group, characterized by an amide linked to a benzene ring, is a privileged structure in drug discovery due to its versatile chemical properties and ability to engage in various biological interactions. Derivatives of this scaffold have yielded a wide array of approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.

The this compound core combines several key features that make it an attractive starting point for drug discovery programs. The 4-amino group can act as a crucial hydrogen bond donor, while the N-cyclohexyl substituent enhances lipophilicity, which can favorably impact cell permeability and metabolic stability. Strategic modifications of this core structure can lead to the development of potent and selective modulators of various biological targets.

Synthesis of this compound and its Analogs

The synthesis of this compound can be efficiently achieved through a couple of primary routes, each with its own set of advantages. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Route 1: Amide Coupling of a Pre-functionalized Benzoyl Chloride

This classic approach involves the acylation of cyclohexylamine with a suitable 4-aminobenzoyl chloride derivative. To prevent side reactions with the amino group on the benzoyl chloride, it is often protected or introduced in a later step. A common strategy is to start with 4-nitrobenzoyl chloride and subsequently reduce the nitro group.

Experimental Protocol: Synthesis of this compound via a Nitro Intermediate

Step 1: Synthesis of 4-nitro-N-cyclohexylbenzamide

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-cyclohexylbenzamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the purified 4-nitro-N-cyclohexylbenzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

  • Subject the reaction mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Synthetic Route 2: Direct Amide Coupling with a Coupling Reagent

Modern amide bond formation often employs coupling reagents that activate the carboxylic acid, allowing for a direct reaction with the amine under mild conditions. This method avoids the need for the highly reactive and moisture-sensitive acyl chlorides.

Experimental Protocol: Direct Amide Coupling

  • In a dry round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling reagent, for example, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add cyclohexylamine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Synthetic Workflow

G cluster_0 Route 1: Acyl Chloride Method cluster_1 Route 2: Coupling Reagent Method 4-Nitrobenzoyl\nChloride 4-Nitrobenzoyl Chloride Amidation with\nCyclohexylamine Amidation with Cyclohexylamine 4-Nitrobenzoyl\nChloride->Amidation with\nCyclohexylamine TEA, DCM 4-Nitro-N-cyclohexylbenzamide 4-Nitro-N-cyclohexylbenzamide Amidation with\nCyclohexylamine->4-Nitro-N-cyclohexylbenzamide Reduction Reduction 4-Nitro-N-cyclohexylbenzamide->Reduction H2, Pd/C This compound This compound Reduction->this compound 4-Aminobenzoic\nAcid 4-Aminobenzoic Acid Amide Coupling with\nCyclohexylamine Amide Coupling with Cyclohexylamine 4-Aminobenzoic\nAcid->Amide Coupling with\nCyclohexylamine HATU, DIPEA, DMF Amide Coupling with\nCyclohexylamine->this compound

Caption: Synthetic routes to this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and other key properties of the synthesized compound.

PropertyValue (Predicted or Experimental)
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol [2]
Appearance Off-white to light yellow solid
Melting Point Not reported, to be determined experimentally
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
LogP 2.3 (Predicted)[2]

Table 1: Physicochemical properties of this compound.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Analyze using electrospray ionization (ESI) to determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Assess the purity of the compound by integrating the peak area.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the solid sample using an ATR-FTIR spectrometer.

    • Identify characteristic vibrational frequencies for functional groups such as N-H, C=O, and C-N bonds.

Biological Evaluation: A Proposed Screening Cascade

While specific biological activity data for this compound is limited in the public domain, the broader class of 4-aminobenzamides has shown promise, particularly as anticancer agents and kinase inhibitors.[3][4] A logical starting point for evaluating this compound and its analogs would be a tiered screening approach.

Diagram of Proposed Biological Evaluation Workflow

G cluster_A cluster_B cluster_C A Primary Screening: Antiproliferative Activity B Secondary Screening: Target Identification A->B Active Compounds A1 MTT/MTS Assay (Panel of Cancer Cell Lines) C Tertiary Screening: In Vivo Efficacy B->C Confirmed Hits B1 Kinase Panel Screening C1 Xenograft Models B2 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays)

Caption: A tiered workflow for the biological evaluation of novel compounds.

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., a panel representing different tumor types) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminobenzamide derivatives can be significantly modulated by altering the substituents on the benzamide core and the N-linked moiety. Based on literature for related compounds, several SAR trends can be anticipated:

  • The 4-Amino Group: This group is often critical for activity, likely participating in key hydrogen bonding interactions with the target protein. Its replacement or relocation can lead to a significant loss of potency.

  • The N-Substituent: The nature of the group attached to the amide nitrogen plays a crucial role in determining both potency and selectivity.

    • Cycloalkyl Groups: The cyclohexyl group in the parent compound contributes to lipophilicity. Exploring other cycloalkyl groups of varying sizes (e.g., cyclopentyl, cycloheptyl) could fine-tune this property and impact target engagement.

    • Aryl Groups: Replacing the cyclohexyl group with substituted aryl rings can introduce additional interactions (e.g., pi-stacking, hydrophobic interactions) and significantly alter the SAR. For instance, N-arylbenzamides have been explored as kinase inhibitors.[5]

  • Substituents on the Benzamide Ring: Introducing small electron-donating or electron-withdrawing groups at other positions on the benzamide ring can modulate the electronic properties of the molecule and influence binding affinity.

Conclusion and Future Directions

This compound represents a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. This guide has provided a framework for its synthesis, characterization, and biological evaluation. While further empirical data is required to fully elucidate its therapeutic potential, the insights from related benzamide derivatives suggest that this compound class holds significant promise, particularly in the realm of oncology. Future work should focus on the synthesis and screening of a focused library of analogs to build a comprehensive SAR and identify lead compounds for further preclinical development.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • MDPI. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity.
  • PubMed. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity.
  • PubMed. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A.
  • PubChem. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. National Center for Biotechnology Information.
  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • PubMed. Quantitative structure-activity relationship (QSAR) of N-arylsubstituted hydroxamic acids as inhibitors of human adenocarcinoma cells A431.
  • ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • PubMed Central. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
  • RSC Publishing. An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity.
  • Chemchart. This compound (17675-42-2).
  • ResearchGate. Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors.
  • MDPI. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction.
  • RSC Publishing. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening.
  • Wiley Online Library. Cyclic (Alkyl)(amino)carbenes: Synthesis of Iminium Precursors and Structural Properties.
  • PubMed. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.
  • ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • PubChem. 4-Amino-2-[cyclohexylmethyl(methyl)amino]benzamide. National Center for Biotechnology Information.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • PubMed. The reduction of aromatic nitro compounds with Zn/Cu. A new synthesis of N-acetoxy-N-acetyl-arylamines.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • PubMed. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues.
  • PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • RSC Publishing. Generation and application of Cu-bound alkyl nitrenes for the catalyst-controlled synthesis of cyclic β-amino acids.

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves working with a vast array of chemical entities. Among these is 4-amino-N-cyclohexylbenzamide, a compound with potential applications that necessitate a thorough understanding of its safe handling and associated risks. This in-depth technical guide, designed for the discerning scientist, moves beyond rudimentary safety checklists to provide a comprehensive framework for mitigating exposure and ensuring a secure laboratory environment. By elucidating the causality behind safety protocols, this guide empowers researchers to not only follow procedures but to internalize a culture of safety grounded in scientific principles.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the substance's identity and physical characteristics.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 17675-42-2[1]
Molecular Formula C13H18N2O[1]
Molecular Weight 218.29 g/mol [1]
Physical Form Solid, powder
Melting Point Estimated at 162.67 °C
Boiling Point Estimated at 352.42 °C
Water Solubility Estimated at 46.68 mg/L

The solid, powdered nature of this compound is a critical consideration for handling, as it presents a significant risk of aerosolization and subsequent inhalation.[2] Its low water solubility has implications for both experimental work and decontamination procedures.

Hazard Assessment: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The irritant properties are a direct consequence of the chemical's ability to interact with and disrupt biological tissues upon contact. The primary routes of exposure are therefore ingestion, skin contact, eye contact, and inhalation of the powder.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a hierarchical approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] The inward airflow of the fume hood contains airborne particles, preventing their escape into the laboratory environment. For weighing procedures, which can be particularly prone to generating dust, a balance enclosure with dedicated exhaust ventilation is ideal. If a balance must be used on an open bench, it should be for sealed containers only, with the actual transfer of the powder occurring within a fume hood.

Safe Weighing Workflow cluster_fume_hood Inside Chemical Fume Hood cluster_balance_area Balance Area (Outside Hood) cluster_fume_hood_return Return to Chemical Fume Hood start Start: Obtain sealed container of this compound transfer Carefully transfer powder to a tared, sealable weighing vessel start->transfer Maintain containment seal_vessel Seal the weighing vessel transfer->seal_vessel weigh Weigh the sealed vessel on an analytical balance seal_vessel->weigh Transport sealed unseal_and_use Unseal vessel and proceed with dissolution or reaction weigh->unseal_and_use Transport sealed

Caption: Workflow for safely weighing powdered this compound.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against airborne particles and potential splashes.
Skin Protection Nitrile gloves (double-gloving recommended) and a lab coatNitrile provides good chemical resistance. Double-gloving offers additional protection in case of a breach of the outer glove. A lab coat protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for preventing inhalation of fine dust particles, especially during weighing and transfer operations.

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to every stage of the compound's lifecycle in the laboratory is critical for ensuring safety.

Handling and Storage
  • Receipt: Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Handling:

    • Always work within a chemical fume hood.

    • Don all required PPE before handling.

    • Avoid creating dust. Use a spatula to carefully transfer the solid.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

Emergency Procedures: Preparedness is Paramount

Spill Response:

Spill_Response_Decision_Tree spill Spill of this compound Occurs assess Assess the Spill spill->assess minor Minor Spill (Inside Fume Hood) assess->minor Contained & Small major Major Spill (Outside Fume Hood or Large Quantity) assess->major Uncontained or Large minor_steps 1. Alert others in the immediate area. 2. Use a chemical spill kit to absorb the powder. 3. Place contaminated materials in a sealed, labeled hazardous waste container. 4. Decontaminate the area. minor->minor_steps major_steps 1. Evacuate the immediate area. 2. Alert your supervisor and EH&S. 3. Prevent others from entering the area. 4. Await trained emergency responders. major->major_steps

Caption: Decision tree for responding to a spill of this compound.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Water spray can also be used to cool fire-exposed containers. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides and nitrogen oxides.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Place these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Proactive Approach to Laboratory Safety

The safe handling of this compound is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By understanding the chemical's intrinsic properties and the rationale behind specific safety protocols, researchers can create a robust safety framework that protects themselves, their colleagues, and the integrity of their work. This guide serves as a technical resource to foster a proactive and informed approach to laboratory safety, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 679480, this compound.
  • Duke University. (n.d.). Working Safely with Toxic Powders. Duke Safety.
  • ChemChart. (n.d.). This compound (17675-42-2).
  • Arif, I. A., et al. (2015). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 789-790, 39-46.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Kidde. (n.d.). What are the fire extinguisher classes?.
  • National Fire Protection Association. (2023, October 4). Fire Extinguisher Types.

Sources

4-amino-N-cyclohexylbenzamide solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-amino-N-cyclohexylbenzamide

Introduction

This compound is a chemical compound featuring a core benzamide structure substituted with an amino group and an N-cyclohexyl moiety. As with any molecule of interest in pharmaceutical and chemical research, a thorough understanding of its solubility profile is a cornerstone for successful application. Solubility dictates critical parameters such as bioavailability, formulation strategies, reaction kinetics, and purification processes. A failure to accurately characterize a compound's solubility can lead to inaccurate assay results, suboptimal formulations, and significant delays in development timelines.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will deconstruct its molecular architecture to predict its behavior in various solvent systems, explore the critical factors that modulate its solubility, and provide a robust experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's physicochemical properties.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before exploring its solubility. These parameters govern its interactions at the molecular level.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O[1][2][3]
Molecular Weight 218.29 g/mol [1]
CAS Number 17675-42-2[1][3]
Predicted Melting Point 162.67 °C[2]
Predicted XLogP3 2.3[1]
Predicted Water Solubility 46.68 mg/L (EPA T.E.S.T.)3964.4 mg/L (EPI Suite)[2]

Note on Predicted Data: The significant discrepancy in predicted water solubility values highlights the limitations of in silico models and underscores the necessity for empirical experimental determination. The XLogP3 value of 2.3 suggests a compound that is more soluble in lipids than in water, indicating low aqueous solubility.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its polar and nonpolar structural features, governed by the "like dissolves like" principle.

  • Hydrophobic Regions: The molecule possesses two significant nonpolar regions: the benzene ring and the cyclohexyl group . These bulky hydrocarbon structures are sterically hindering and contribute to poor solubility in polar solvents like water. They favor interactions with nonpolar, organic solvents.

  • Hydrophilic Regions: The molecule contains two polar functional groups capable of forming hydrogen bonds, which are critical for interaction with polar solvents:

    • Amide Group (-C(=O)NH-): The amide is a highly polar functional group. The nitrogen-bound hydrogen can act as a hydrogen bond donor, and the carbonyl oxygen and nitrogen lone pair can act as hydrogen bond acceptors.[4][5]

    • Amino Group (-NH₂): The primary aromatic amine group is also polar and can both donate and accept hydrogen bonds. Crucially, it is also a weak base.

cluster_molecule This compound cluster_hydrophobic Contributions to Poor Aqueous Solubility cluster_hydrophilic Contributions to Aqueous/Polar Solubility Molecule C₁₃H₁₈N₂O Hydrophobic Hydrophobic Regions Molecule->Hydrophobic Hydrophilic Hydrophilic Regions Molecule->Hydrophilic Benzene Benzene Ring Hydrophobic->Benzene Cyclohexyl Cyclohexyl Group Hydrophobic->Cyclohexyl Amide Amide Group (H-bond donor/acceptor) Hydrophilic->Amide Amine Amino Group (H-bond donor/acceptor, Basic) Hydrophilic->Amine

Figure 1: Structural contributions to the solubility of this compound.

Given the substantial hydrophobic character imparted by the two ring systems, it is predicted that this compound will exhibit low intrinsic solubility in water but will be more soluble in organic solvents.

Critical Factors Modulating Solubility

The solubility of an ionizable compound is not a fixed value but is highly dependent on the properties of the solution.

Effect of pH

The pH of the aqueous medium is arguably the most critical factor influencing the solubility of this molecule. The primary aromatic amino group is basic and can be protonated under acidic conditions to form a cationic salt.

The Henderson-Hasselbalch equation governs this equilibrium. While the specific pKa of the amino group is not available, it is expected to be in the range of a typical aniline derivative (pKa ~4-5).

  • At pH << pKa (e.g., pH 1-2): The amino group will be predominantly protonated (-NH₃⁺). The formation of this charged species dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in aqueous solubility.[6][7]

  • At pH >> pKa (e.g., pH 7 and above): The amino group will be in its neutral, un-ionized form (-NH₂). In this state, the molecule's low intrinsic aqueous solubility, dominated by its hydrophobic regions, will be observed.

The amide group, in contrast, is generally considered neutral and does not ionize over the typical physiological pH range of 1-14.[4]

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated R-NH₃⁺ (Cationic Salt Form) HighSol High Aqueous Solubility Protonated->HighSol Neutral R-NH₂ (Neutral Form) Protonated->Neutral - H⁺ Neutral->Protonated + H⁺ LowSol Low Aqueous Solubility Neutral->LowSol

Figure 2: The effect of pH on the ionization state and solubility of the compound.

Effect of Temperature

The dissolution of most solid compounds, including benzamide derivatives, is an endothermic process.[8][9] This means that an increase in temperature will typically increase the solubility. The relationship between temperature and solubility can be described by the van't Hoff equation. This property is often exploited during recrystallization procedures for purification, where a compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling.

Solvent Polarity

A qualitative prediction of solubility in various common laboratory solvents can be made based on the molecule's structure:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. It is expected that this compound will have moderate to good solubility in these solvents, as they can solvate both the polar amide/amino groups and the nonpolar regions. Studies on the parent compound, benzamide, show it is most soluble in methanol and ethanol among common solvents.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have strong dipoles and can act as hydrogen bond acceptors. Good solubility is expected, particularly in DMSO, which is a powerful solvent for a wide range of organic molecules.[10] Acetone is also predicted to be an effective solvent.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic surface area suggests some solubility in nonpolar solvents, though the polar amide and amino groups will limit this. Solubility is expected to be lower than in polar organic solvents.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11] Different polymorphs can have distinct physical properties, including melting point and, critically, solubility. The most stable polymorph will generally have the lowest solubility. While no specific polymorphic forms of this compound are reported, it is a crucial consideration in drug development. Any solubility determination must be performed on a well-characterized, consistent solid form to ensure reproducibility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It is a robust and reliable technique that ensures the solution has reached saturation.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is critical to ensure that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours. A preliminary time-course experiment is recommended to determine the point at which the concentration of the dissolved compound no longer increases.

  • Phase Separation: Cease agitation and allow the suspension to settle. The undissolved solid must be separated from the saturated supernatant. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from contaminating the sample for analysis.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor used. The result is typically expressed in units of mg/mL or µg/mL.

Start 1. Preparation Equilibrate 2. Equilibration (Constant T°, 24-72h) Start->Equilibrate Add excess solid to solvent Separate 3. Phase Separation (Centrifuge/Filter) Equilibrate->Separate Achieve saturation Analyze 4. Quantification (HPLC or LC-MS) Separate->Analyze Isolate saturated supernatant End 5. Calculate Solubility Analyze->End Determine concentration

Figure 3: Workflow for the Shake-Flask solubility determination method.

Summary and Conclusion

The solubility profile of this compound is a complex function of its molecular structure and external conditions.

  • Prediction: The molecule is predicted to have low intrinsic aqueous solubility due to the dominance of its hydrophobic benzene and cyclohexyl rings.

  • pH Dependence: Its solubility is expected to be highly dependent on pH , increasing significantly in acidic conditions (pH < 4) where its basic amino group becomes protonated.

  • Organic Solvents: It is predicted to have good solubility in polar organic solvents like ethanol, methanol, and DMSO.

  • Experimental Verification: Due to the limitations of predictive models, the empirical determination of solubility via a standardized method like the shake-flask protocol is imperative for any scientific application.

This guide provides the theoretical framework and practical methodology for a comprehensive understanding and characterization of the solubility of this compound. A thorough experimental investigation based on these principles will yield the reliable and reproducible data necessary to advance research and development involving this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemchart. (n.d.). This compound (17675-42-2).
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Imperial College London.
  • PubChem. (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.
  • ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules.

Sources

Spectroscopic Characterization of 4-amino-N-cyclohexylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-cyclohexylbenzamide is a chemical compound of interest in medicinal chemistry and materials science due to its unique structural features, which include a primary aromatic amine, a secondary amide, and a cyclohexyl group.[1][2] A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure and purity of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous compounds, in the absence of publicly available experimental spectra. The methodologies for acquiring such data are also detailed to provide a complete analytical framework for researchers.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1. Molecular Structure of this compound cluster_benzamide Benzamide Core cluster_amino Amino Group cluster_cyclohexyl Cyclohexyl Group C1 C O1 O C1->O1 N1 N C1->N1 C2 C C1->C2 H1 H N1->H1 CH1 CH N1->CH1 C_ar1 C C2->C_ar1 N2 N H2 H N2->H2 H3 H N2->H3 CH2_1 CH2 CH1->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 CH2_5 CH2 CH2_4->CH2_5 CH2_5->CH1 C_ar2 C C_ar1->C_ar2 C_ar3 C C_ar2->C_ar3 C_ar4 C C_ar3->C_ar4 C_ar4->N2 C_ar5 C C_ar4->C_ar5 C_ar6 C C_ar5->C_ar6 C_ar6->C_ar1

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

    • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred as they can degrade the spectral resolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans (often several hundred to thousands) is required due to the lower natural abundance of ¹³C.

Figure 2. Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H & ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, amine, amide, and cyclohexyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6Doublet2HAromatic protons ortho to the carbonyl group
~ 6.6Doublet2HAromatic protons meta to the carbonyl group
~ 6.1Broad Singlet1HAmide N-H
~ 4.0Broad Singlet2HAmine N-H₂
~ 3.9Multiplet1HCyclohexyl C-H adjacent to the nitrogen
~ 2.0 - 1.2Multiplets10HRemaining cyclohexyl C-H₂

Interpretation:

  • The aromatic protons are expected to appear as two distinct doublets due to the electronic effects of the amino and benzamide groups. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield, while the protons ortho to the electron-donating amino group will be shielded and appear upfield.

  • The amide and amine protons will likely appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can be sensitive to concentration and temperature.

  • The cyclohexyl protons will exhibit complex multiplets in the aliphatic region of the spectrum. The proton attached to the carbon bearing the nitrogen will be the most downfield of the cyclohexyl protons due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 168Carbonyl carbon (C=O)
~ 150Aromatic carbon attached to the amino group
~ 129Aromatic carbons ortho to the carbonyl group
~ 125Aromatic carbon attached to the carbonyl group
~ 114Aromatic carbons meta to the carbonyl group
~ 49Cyclohexyl carbon attached to the nitrogen
~ 33Cyclohexyl carbons
~ 26Cyclohexyl carbons
~ 25Cyclohexyl carbon

Interpretation:

  • The carbonyl carbon is the most deshielded and will appear at the lowest field.

  • The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the electron-donating amino group will be shielded, while the carbons ortho and para to the electron-withdrawing carbonyl group will be deshielded.

  • The cyclohexyl carbons will appear in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield due to the electronegativity of the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be analyzed for characteristic absorption bands.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
~ 3300Medium, BroadN-H stretch (secondary amide)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2930, 2850StrongAliphatic C-H stretch (cyclohexyl)
~ 1630Strong, SharpC=O stretch (amide I band)
~ 1600, 1580MediumAromatic C=C stretch
~ 1540MediumN-H bend (amide II band)
~ 1250MediumC-N stretch

Interpretation:

  • The presence of a primary amine will be indicated by a doublet in the N-H stretching region.

  • The secondary amide N-H stretch will appear as a broader band.

  • The strong, sharp absorption around 1630 cm⁻¹ is a clear indicator of the amide carbonyl group.

  • The distinction between aromatic and aliphatic C-H stretches is also clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.[5]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

    • The sample is vaporized in the ion source under high vacuum.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 218.29 g/mol .[1]

m/zPredicted Identity
218Molecular ion [M]⁺•
120[H₂N-C₆H₄-CO]⁺ (Benzoyl cation fragment)
92[H₂N-C₆H₄]⁺ (Aniline fragment)
83[C₆H₁₁]⁺ (Cyclohexyl cation)

Interpretation and Fragmentation Pathway:

The most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation for amides.[6]

Figure 3. Predicted Mass Spectrometry Fragmentation of this compound M [C₁₃H₁₈N₂O]⁺• m/z = 218 F1 [H₂N-C₆H₄-CO]⁺ m/z = 120 M->F1 α-cleavage F2 [C₆H₁₁NH]• M->F2 F3 [H₂N-C₆H₄]⁺ m/z = 92 F1->F3 Loss of CO F4 CO F1->F4

Caption: A simplified representation of the predicted primary fragmentation pathway.

The molecular ion at m/z 218 would be observed. The base peak is likely to be the benzoyl cation fragment at m/z 120, formed by the cleavage of the C-N bond of the amide. This fragment can further lose a molecule of carbon monoxide to give the aniline fragment at m/z 92. The cyclohexyl cation at m/z 83 is also a possible fragment.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed experimental protocols for acquiring this data. While the presented spectral data is predictive, it is based on sound spectroscopic principles and data from analogous structures, offering a reliable framework for the characterization of this compound. Researchers and drug development professionals can utilize this guide to aid in the synthesis, purification, and structural confirmation of this compound, ensuring the quality and integrity of their work.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • This compound | C13H18N2O | CID 679480 - PubChem. (n.d.).
  • 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be) - ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • FTIR Functional Group Database Table with Search - InstaNANO. (2026, January 8).
  • Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. (2019). Malaysian Journal of Analytical Sciences, 23(5), 763-770.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • This compound (17675-42-2) - Chemchart. (n.d.).
  • AIST:SDBS Help. (n.d.).
  • The interpretation of mass spectra - fragmentation patterns. (n.d.).
  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.).
  • 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem. (n.d.).
  • Chemical shifts - UCL. (n.d.).
  • [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (n.d.).
  • Benzenamine, 4-cyclohexyl- - the NIST WebBook. (n.d.).
  • Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- - the NIST WebBook. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.).
  • Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide - ResearchGate. (n.d.).
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2475.
  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (2011). Beilstein Journal of Organic Chemistry, 7, 1363–1369.
  • Welcome to the NIST WebBook. (n.d.).
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molecules, 26(2), 269.
  • Search for Species Data by Molecular Weight - the NIST WebBook. (n.d.).
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (2019, November 1).
  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC - NIH. (n.d.).
  • Mass spectrometry - Wikipedia. (n.d.).
  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. (2016). Journal of the Brazilian Chemical Society, 27(6).
  • 4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. (n.d.).
  • Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

Sources

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document presents a series of scientifically-grounded hypotheses on the potential mechanisms of action for 4-amino-N-cyclohexylbenzamide. Due to a lack of direct published research on this specific molecule, the following guide is based on the known biological activities of structurally related compounds. The experimental protocols provided are intended as a strategic framework for future investigation.

Introduction

This compound is a small molecule with a chemical structure suggestive of diverse pharmacological potential. While direct studies on its biological activity are not extensively available in the public domain, its core components—a 4-aminobenzamide group and a cyclohexyl substituent—are present in a variety of bioactive compounds. This guide explores four plausible mechanisms of action for this compound, drawing parallels from related chemical entities. Each hypothesis is presented with a proposed signaling pathway, a detailed experimental workflow for validation, and supporting rationale.

Hypothesis 1: Modulation of Gastrointestinal Motility

Rationale: Several N-cyclohexylbenzamide derivatives have been reported as potent stimulants of gastrointestinal (GI) motor function. The benzamide moiety is a common feature in prokinetic agents that interact with receptors in the enteric nervous system. It is therefore hypothesized that this compound may act as a modulator of GI motility, potentially through interaction with serotonin (5-HT) or motilin receptors, which are key regulators of peristalsis and other motor patterns in the gut.[1][2][3][4][5][6][7][8][9]

Proposed Signaling Pathway: Serotonin 5-HT4 Receptor Activation

Activation of the 5-HT4 receptor on enteric neurons is known to evoke acetylcholine release, leading to enhanced propulsive contractions.[1]

Serotonin_5-HT4_Receptor_Pathway This compound This compound 5-HT4_Receptor 5-HT4_Receptor This compound->5-HT4_Receptor Binds to G_Protein_Activation G_Protein_Activation 5-HT4_Receptor->G_Protein_Activation Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein_Activation->Adenylyl_Cyclase Stimulates cAMP_Increase cAMP_Increase Adenylyl_Cyclase->cAMP_Increase Catalyzes PKA_Activation PKA_Activation cAMP_Increase->PKA_Activation Activates Cholinergic_Neuron_Depolarization Cholinergic_Neuron_Depolarization PKA_Activation->Cholinergic_Neuron_Depolarization Phosphorylates channels Acetylcholine_Release Acetylcholine_Release Cholinergic_Neuron_Depolarization->Acetylcholine_Release Triggers Smooth_Muscle_Contraction Smooth_Muscle_Contraction Acetylcholine_Release->Smooth_Muscle_Contraction Induces

Caption: Proposed 5-HT4 receptor-mediated signaling pathway for pro-kinetic activity.

Experimental Workflow: In Vitro Assessment of Gastrointestinal Motility

This workflow outlines the steps to determine if this compound affects GI motility and to identify the potential receptor involved.[10][11][12][13][14]

GI_Motility_Workflow cluster_0 Phase 1: Ex Vivo Tissue Contractility cluster_1 Phase 2: Receptor Antagonism Studies Tissue_Preparation Prepare isolated segments of rodent ileum or colon Organ_Bath Mount tissues in an organ bath with physiological saline Tissue_Preparation->Organ_Bath Compound_Addition Add increasing concentrations of this compound Organ_Bath->Compound_Addition Measure_Contraction Record changes in muscle tension using a force transducer Compound_Addition->Measure_Contraction Pre-incubation Pre-incubate tissues with selective antagonists (e.g., 5-HT4, motilin receptor antagonists) Measure_Contraction->Pre-incubation If pro-kinetic effect observed Compound_Challenge Challenge with an effective concentration of this compound Pre-incubation->Compound_Challenge Assess_Blockade Measure the degree of inhibition of the contractile response Compound_Challenge->Assess_Blockade

Caption: Experimental workflow for evaluating the effect on GI motility.

Detailed Protocol:

  • Tissue Preparation: Euthanize a rat or guinea pig and dissect a 2-3 cm segment of the distal ileum.

  • Mounting: Suspend the tissue segment in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Compound Administration: Construct a cumulative concentration-response curve by adding this compound in a stepwise manner (e.g., 1 nM to 100 µM).

  • Data Acquisition: Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Antagonism Studies: In a separate set of experiments, pre-incubate the tissues with a selective antagonist (e.g., a 5-HT4 antagonist like GR 113808) for 20-30 minutes before repeating the cumulative concentration-response curve for this compound.

  • Data Analysis: Calculate the EC50 values and maximal response for the compound alone and in the presence of antagonists to determine if the effect is receptor-mediated.

Hypothesis 2: Anti-inflammatory and Analgesic Activity

Rationale: The benzamide scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Structurally related N-[4-(alkyl)cyclohexyl]-substituted benzamides have demonstrated anti-inflammatory and analgesic properties.[15][16][17][18][19] It is plausible that this compound could exert similar effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating key inflammatory signaling pathways such as NF-κB.[20][21][22][23][24]

Proposed Signaling Pathway: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[20][21][22][23][24] Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.

NF-kB_Inhibition_Pathway Inflammatory_Stimulus Inflammatory_Stimulus IKK_Complex IKK_Complex Inflammatory_Stimulus->IKK_Complex Activates IkB_Phosphorylation IkB_Phosphorylation IKK_Complex->IkB_Phosphorylation Phosphorylates IkB_Degradation IkB_Degradation IkB_Phosphorylation->IkB_Degradation Leads to NF-kB_Translocation NF-kB_Translocation IkB_Degradation->NF-kB_Translocation Allows Gene_Transcription Gene_Transcription NF-kB_Translocation->Gene_Transcription Initiates Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Gene_Transcription->Pro-inflammatory_Cytokines Produces This compound This compound This compound->IKK_Complex Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow: In Vitro and In Vivo Assessment of Anti-inflammatory and Analgesic Effects

This workflow first screens for COX inhibition in vitro, followed by in vivo models of inflammation and pain.[25][26][27][28][29]

Anti-inflammatory_Analgesic_Workflow cluster_0 Phase 1: In Vitro COX Inhibition Assay cluster_1 Phase 2: In Vivo Carrageenan-Induced Paw Edema cluster_2 Phase 3: In Vivo Acetic Acid-Induced Writhing Test COX_Assay Perform COX-1 and COX-2 enzymatic assays Add_Compound Incubate with varying concentrations of this compound COX_Assay->Add_Compound Measure_PG Quantify prostaglandin E2 (PGE2) production Add_Compound->Measure_PG Animal_Model Induce paw edema in rats with carrageenan Measure_PG->Animal_Model If inhibition is observed Administer_Compound Administer this compound orally or IP Animal_Model->Administer_Compound Measure_Edema Measure paw volume at different time points Administer_Compound->Measure_Edema Analgesia_Model Induce writhing in mice with acetic acid Measure_Edema->Analgesia_Model If anti-inflammatory effect is confirmed Administer_Compound_Analgesia Administer this compound Analgesia_Model->Administer_Compound_Analgesia Count_Writhes Count the number of writhes over a set period Administer_Compound_Analgesia->Count_Writhes

Caption: Workflow for assessing anti-inflammatory and analgesic activity.

Detailed Protocol for COX Inhibition Assay:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.

  • Stop Reaction: After a defined time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.[25][26]

Hypothesis 3: Opioid Receptor-Like 1 (ORL1) Receptor Ligand for Pain Modulation

Rationale: The cyclohexyl and amino-benzamide moieties bear some resemblance to structures found in ligands for opioid and related receptors. A patent for 1-(4-amino-cyclohexyl)-1,3-dihydro-2h-benzimidazole-2-one derivatives highlights their potential as nociceptin analogs and ORL1 ligands for pain treatment. The ORL1 receptor (also known as the nociceptin receptor) is a G protein-coupled receptor involved in the modulation of pain.[30][31][32][33][34]

Proposed Signaling Pathway: ORL1 Receptor-Mediated Inhibition of Neuronal Activity

Activation of the ORL1 receptor typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in reduced neuronal excitability.[30][31][32][33][34]

ORL1_Receptor_Pathway This compound This compound ORL1_Receptor ORL1_Receptor This compound->ORL1_Receptor Binds to Gi/o_Protein_Activation Gi/o_Protein_Activation ORL1_Receptor->Gi/o_Protein_Activation Activates Adenylyl_Cyclase_Inhibition Adenylyl_Cyclase_Inhibition Gi/o_Protein_Activation->Adenylyl_Cyclase_Inhibition Inhibits K_Channel_Activation K_Channel_Activation Gi/o_Protein_Activation->K_Channel_Activation Activates Ca_Channel_Inhibition Ca_Channel_Inhibition Gi/o_Protein_Activation->Ca_Channel_Inhibition Inhibits cAMP_Decrease cAMP_Decrease Adenylyl_Cyclase_Inhibition->cAMP_Decrease Neuronal_Hyperpolarization Neuronal_Hyperpolarization K_Channel_Activation->Neuronal_Hyperpolarization Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release Ca_Channel_Inhibition->Reduced_Neurotransmitter_Release ORL1_Binding_Workflow cluster_0 Phase 1: Radioligand Binding Assay cluster_1 Phase 2: [35S]GTPγS Functional Assay Membrane_Prep Prepare cell membranes expressing the human ORL1 receptor Binding_Reaction Incubate membranes with a radiolabeled ORL1 ligand (e.g., [3H]nociceptin) and varying concentrations of this compound Membrane_Prep->Binding_Reaction Measure_Displacement Measure the displacement of the radioligand Binding_Reaction->Measure_Displacement Functional_Assay_Prep Use the same ORL1-expressing cell membranes Measure_Displacement->Functional_Assay_Prep If binding is confirmed GTPgS_Binding Incubate with [35S]GTPγS and varying concentrations of the test compound Functional_Assay_Prep->GTPgS_Binding Measure_Activation Measure the stimulation of [35S]GTPγS binding GTPgS_Binding->Measure_Activation

Caption: Workflow for assessing ORL1 receptor binding and activation.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Homogenize cells stably expressing the human ORL1 receptor in a cold buffer and centrifuge to pellet the membranes.

  • Binding Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]nociceptin, and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of this compound by analyzing the competition binding curves.

Hypothesis 4: Anticancer Activity via DNA Damage or Cell Cycle Arrest

Rationale: A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown preferential activity against slowly growing tumors, with evidence suggesting a mechanism involving DNA-DNA crosslinking. [35][36][37]The presence of an amino group on the benzamide ring could potentially be involved in interactions with DNA. Therefore, it is hypothesized that this compound may possess anticancer properties, possibly by inducing DNA damage or causing cell cycle arrest. [38][39][40][41][42][43][44][45]

Proposed Mechanism: Induction of DNA Crosslinks and Cell Cycle Arrest

DNA crosslinking agents create covalent bonds between DNA strands, which can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [35][36][37][46][47]

Anticancer_Mechanism This compound This compound DNA_Intercalation_Crosslinking DNA_Intercalation_Crosslinking This compound->DNA_Intercalation_Crosslinking Induces DNA_Replication_Block DNA_Replication_Block DNA_Intercalation_Crosslinking->DNA_Replication_Block DNA_Damage_Response DNA_Damage_Response DNA_Replication_Block->DNA_Damage_Response Triggers Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest Activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Hypothesized mechanism of anticancer activity.

Experimental Workflow: In Vitro Cancer Cell Line Screening

This workflow is designed to assess the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines. [39][40][41][43][45]

Cancer_Screening_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Cycle Analysis Cell_Panel Select a panel of cancer cell lines (e.g., NCI-60) Treat_Cells Treat cells with a range of concentrations of this compound for 48-72h Cell_Panel->Treat_Cells Viability_Assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Viability_Assay Calculate_IC50 Determine the IC50 for each cell line Viability_Assay->Calculate_IC50 Select_Sensitive_Line Choose a sensitive cell line from Phase 1 Calculate_IC50->Select_Sensitive_Line Based on potency Treat_and_Fix Treat cells with the IC50 concentration of the compound, then fix and permeabilize Select_Sensitive_Line->Treat_and_Fix PI_Staining Stain with propidium iodide (PI) Treat_and_Fix->PI_Staining Flow_Cytometry Analyze cell cycle distribution by flow cytometry PI_Staining->Flow_Cytometry

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol for Cell Cycle Analysis:

  • Cell Culture: Plate a sensitive cancer cell line (e.g., a colon or breast cancer line) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [38][42][44][48]7. Data Analysis: Compare the cell cycle profiles of treated cells to untreated controls to identify any cell cycle arrest.

Conclusion

The structural features of this compound suggest several promising avenues for pharmacological investigation. The hypotheses presented in this guide, based on the activities of related compounds, provide a robust starting point for a comprehensive evaluation of its therapeutic potential. The detailed experimental workflows offer a clear and logical progression for elucidating the mechanism of action of this intriguing molecule. Further research is warranted to validate these hypotheses and to fully characterize the biological profile of this compound.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
  • Sluka, K. A. (2001). Experimental animal models of muscle pain and analgesia. Journal of musculoskeletal pain, 9(4), 119-131. [Link]
  • New, D. C., & Wong, Y. H. (2002). The ORL1 receptor: molecular pharmacology and signalling mechanisms. Neuro-Signals, 11(4), 197-212. [Link]
  • Tliba, O., & Panettieri Jr, R. A. (2019). NF-κB: at the borders of autoimmunity and inflammation. Frontiers in immunology, 10, 518. [Link]
  • Kim, H. J., & Lee, S. J. (2010). Assaying cell cycle status using flow cytometry. Current protocols in cell biology, 48(1), 8-5. [Link]
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
  • Pharmatest. (n.d.). Cancer cell assays in vitro.
  • baseclick GmbH. (n.d.). DNA Crosslinking: Mechanisms & role in genomic research.
  • New, D. C., & Wong, Y. H. (2002). The ORL1 receptor: molecular pharmacology and signalling mechanisms. Neuro-Signals, 11(4), 197–212. [Link]
  • Olesen, A. E., Andresen, T., Staahl, C., & Drewes, A. M. (2010). Human experimental pain models: a review of standardized methods in drug development. European journal of pain, 14(7), 665-681. [Link]
  • Meunier, J. C. (1997). Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor. European journal of pharmacology, 340(1), 1-15. [Link]
  • Staahl, C., Olesen, A. E., & Drewes, A. M. (2011). Human experimental pain models for assessing the therapeutic efficacy of analgesic drugs. Pharmacological reviews, 63(3), 634-668. [Link]
  • Wikipedia. (2024, May 15). NF-κB. [Link]
  • Wikipedia. (2024, April 20). Crosslinking of DNA. [Link]
  • Gosset. (n.d.). DNA Crosslinking Agent.
  • Mawe, G. M., & Hoffman, J. M. (2013). Serotonergic control of gastrointestinal development, motility, and inflammation. Physiological reviews, 93(4), 1421-1468. [Link]
  • Depoortere, I. (2014). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. Peptides, 51, 1-8. [Link]
  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
  • Warner, T. D., & Mitchell, J. A. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • New, D. C., & Wong, Y. H. (2002). The ORL1 receptor: molecular pharmacology and signalling mechanisms. Neuro-Signals, 11(4), 197-212. [Link]
  • Kitazawa, T. (2018). Motilin comparative study: Structure, distribution, receptors, and gastrointestinal motility. Frontiers in endocrinology, 9, 229. [Link]
  • Stasi, C., Bellini, M., Bassotti, G., Blandizzi, C., & Stanghellini, V. (2021). The role of serotonin neurotransmission in gastrointestinal tract and pharmacotherapy. Digestive and Liver Disease, 53(1), 15-23. [Link]
  • Thu, H. M., & Zarrow, A. A. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (78), e50621. [Link]
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Dr. Vince Clinical Research. (n.d.). Overview of Experimental Pain Models.
  • Gierse, J. K., & Koboldt, C. M. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology, 691, 23-33. [Link]
  • Galligan, J. J. (2013). Serotonin signaling in the gastrointestinal tract: Functions, dysfunctions, and therapeutic targets. Gastroenterology, 144(5), 947-959. [Link]
  • Charles River. (n.d.). Cancer Cell-Based Assays.
  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis.
  • REPROCELL. (2023, February 21). Everything you need to know about the motilin receptor. [Link]
  • Capasso, A. (2014). Assessment of gastrointestinal motility using three different assays in vitro. Current protocols in toxicology, 61(1), 18-11. [Link]
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. [Link]
  • Cleveland Clinic. (n.d.). Motilin.
  • Kitazawa, T., & Kaiya, H. (2021). Regulation of gastrointestinal motility by motilin and ghrelin in vertebrates. Frontiers in endocrinology, 12, 699347. [Link]
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Galligan, J. J., & Vanner, S. (2005). Serotonin and colonic motility. Neurogastroenterology & Motility, 17(5), 643-653. [Link]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Olesen, A. E., Andresen, T., Christrup, L. L., & Drewes, A. M. (2009). Translational pain research: evaluating analgesic effect in experimental visceral pain models. World journal of gastroenterology, 15(41), 5121-5132. [Link]
  • Meunier, J. C. (1997). Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor. European journal of pharmacology, 340(1), 1-15. [Link]
  • Szarka, L. A., & Camilleri, M. (2009). Methods for measurement of gastric motility. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(3), G461-G475. [Link]
  • Gershon, M. D. (2004). Review article: serotonin receptors and transporters—roles in normal and abnormal gastrointestinal motility. Alimentary pharmacology & therapeutics, 20(s7), 3-14. [Link]
  • Fichna, J., & Storr, M. (2012). Animal models for the gastrointestinal motility evaluation. Journal of physiology and pharmacology, 63(3), 227-234. [Link]
  • Quigley, E. M. (1997). Measurement of gastrointestinal motility in the GI laboratory. Gastroenterology, 112(5), 1738-1752. [Link]
  • Deans, A. J., & West, S. C. (2011). The evolving role of DNA inter-strand crosslinks in chemotherapy. Nature reviews Cancer, 11(7), 467-479. [Link]
  • Wikipedia. (2024, January 10). Cross-link. [Link]
  • REPROCELL. (n.d.). Gastrointestinal Motility.

Sources

Methodological & Application

Synthesis of 4-amino-N-cyclohexylbenzamide and Its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-amino-N-cyclohexylbenzamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as enzyme inhibitors and antimicrobial agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, the rationale behind experimental choices, and methods for characterization and purification.

Introduction: The Importance of N-Substituted Benzamides

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to readily modify both the aromatic ring and the N-substituent allows for the fine-tuning of a compound's physicochemical properties and biological activity. The this compound core, in particular, combines a flexible, lipophilic cyclohexyl group with a key hydrogen-bonding aminobenzamide moiety, making it a versatile starting point for the development of novel therapeutic candidates.

Synthetic Strategy: A Two-Step Approach

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Amide Bond Formation: The initial step is the coupling of a 4-nitro-substituted benzoic acid derivative with cyclohexylamine to form the corresponding 4-nitro-N-cyclohexylbenzamide intermediate.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound.

This approach is advantageous as it utilizes readily available starting materials and employs robust and well-established chemical transformations.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzoic Acid Derivative 4-Nitrobenzoic Acid Derivative Amide Coupling Amide Coupling 4-Nitrobenzoic Acid Derivative->Amide Coupling Method A or B Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amide Coupling 4-Nitro-N-cyclohexylbenzamide 4-Nitro-N-cyclohexylbenzamide Amide Coupling->4-Nitro-N-cyclohexylbenzamide 4-Nitro-N-cyclohexylbenzamide_reduction 4-Nitro-N-cyclohexylbenzamide Reduction Reduction 4-Nitro-N-cyclohexylbenzamide_reduction->Reduction e.g., H2, Pd/C This compound This compound Reduction->this compound

Caption: General two-step synthetic workflow.

Part 1: Amide Bond Formation - A Comparative Analysis of Methods

The formation of the amide bond is a critical step in this synthesis. Two primary methods are commonly employed: the acyl chloride method and the use of coupling agents. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the substrates, and the desired purity of the intermediate.

Method A: The Acyl Chloride Approach

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[3]

Mechanism:

  • Activation: 4-Nitrobenzoic acid is activated by reacting with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-nitrobenzoyl chloride.[4]

  • Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then reacted with cyclohexylamine. The lone pair of the amine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[3]

G 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride SOCl2 or (COCl)2 4-Nitro-N-cyclohexylbenzamide 4-Nitro-N-cyclohexylbenzamide 4-Nitrobenzoyl Chloride->4-Nitro-N-cyclohexylbenzamide + Cyclohexylamine, Base

Caption: Acyl chloride method workflow.

Advantages:

  • High Reactivity: Acyl chlorides are highly reactive, often leading to rapid and high-yielding reactions.[5]

  • Cost-Effective: The reagents for generating acyl chlorides are often inexpensive.

Disadvantages:

  • Harsh Conditions: The generation of acyl chlorides can require harsh reagents and conditions.

  • Moisture Sensitivity: Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid.[5]

  • Byproduct Management: The reaction produces corrosive HCl gas, which needs to be neutralized.[5]

Method B: The Coupling Agent Approach

Modern amide synthesis often relies on coupling agents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.[6]

Mechanism:

  • Activation: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate, which is a good leaving group.

  • Nucleophilic Attack: The amine then attacks the activated carbonyl group of the intermediate.

  • Amide Formation and Byproduct Precipitation: The tetrahedral intermediate collapses to form the amide and the byproduct, dicyclohexylurea (DCU). DCU is largely insoluble in many organic solvents and can be removed by filtration.

G 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate 4-Nitrobenzoic Acid->O-Acylisourea Intermediate + DCC 4-Nitro-N-cyclohexylbenzamide 4-Nitro-N-cyclohexylbenzamide O-Acylisourea Intermediate->4-Nitro-N-cyclohexylbenzamide + Cyclohexylamine DCC DCC DCU (byproduct) DCU (byproduct) DCC->DCU (byproduct)

Caption: DCC coupling method workflow.

Advantages:

  • Mild Conditions: The reaction can be carried out at room temperature, which is beneficial for sensitive substrates.[7]

  • One-Pot Procedure: It avoids the isolation of the highly reactive acyl chloride intermediate.

  • High Yields: Typically provides good to excellent yields.[7]

Disadvantages:

  • Byproduct Removal: While DCU precipitates, complete removal can sometimes be challenging.

  • Cost: Coupling agents can be more expensive than traditional chlorinating agents.

  • Allergenicity: DCC is a potent allergen and should be handled with care.[6]

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-N-cyclohexylbenzamide via the Acyl Chloride Method

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclohexylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of 4-Nitrobenzoyl Chloride: In a fume hood, add 4-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Carefully add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the amine solution to 0 °C in an ice bath.

  • Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the cooled amine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound by Reduction of the Nitro Intermediate

Materials:

  • 4-Nitro-N-cyclohexylbenzamide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-N-cyclohexylbenzamide (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Part 3: Characterization and Data

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue/DescriptionReference
Molecular Formula C₁₃H₁₈N₂O[7]
Molecular Weight 218.29 g/mol [7]
Appearance White to off-white solid
Melting Point 162.67 °C[8]
¹H NMR (Predicted) Aromatic protons (AA'BB' system): ~6.6-7.6 ppm; Cyclohexyl protons: ~1.1-3.9 ppm; Amine protons: broad singletBased on similar structures[6][9]
¹³C NMR (Predicted) Carbonyl carbon: ~166-168 ppm; Aromatic carbons: ~113-150 ppm; Cyclohexyl carbons: ~24-49 ppmBased on similar structures[5][10]
IR (KBr, cm⁻¹) N-H stretch (amine): ~3300-3500 cm⁻¹; N-H stretch (amide): ~3200-3400 cm⁻¹; C=O stretch (amide): ~1630-1660 cm⁻¹Based on similar structures[11]

Part 4: Synthesis of Derivatives

The developed synthetic route can be readily adapted to produce a variety of derivatives by using substituted starting materials.

  • Derivatives on the Benzoyl Ring: By starting with different substituted 4-nitrobenzoic acids (e.g., 3-methoxy-4-nitrobenzoic acid, 2-chloro-4-nitrobenzoic acid), a range of functional groups can be introduced onto the aromatic ring.

  • Derivatives on the N-Substituent: By replacing cyclohexylamine with other primary or secondary amines (e.g., aniline derivatives, piperidine), a diverse library of N-substituted 4-aminobenzamides can be synthesized.[12]

Conclusion

The synthesis of this compound and its derivatives is a well-established process that offers significant flexibility for the generation of novel compounds for drug discovery. By carefully selecting the appropriate amide bond formation strategy and utilizing standard reduction techniques, researchers can efficiently produce a wide range of analogs for biological evaluation. The protocols and data provided in this guide serve as a comprehensive resource for scientists working in this exciting area of medicinal chemistry.

References

  • Chemchart. This compound (17675-42-2).
  • Master Organic Chemistry. Formation of Amides Using DCC.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. 2023.
  • Aapptec Peptides. Coupling Reagents.
  • Sun, D., et al. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(1):405-10.
  • Fisher Scientific. Amide Synthesis.
  • Reddit. Amide synthesis, why make acyl chloride? r/chemistry. 2017.
  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. 2009.
  • ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
  • ResearchGate. An improved method of amide synthesis using acyl chlorides.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. 2024.
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2018;8(10):273-280.
  • Pais, J. P., et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. 2021;14(11):1108.
  • Li, W., et al. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. 2014;19(11):17538-17548.
  • ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
  • PubMed. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors.

Sources

Application Notes & Protocols for the Quantitative Analysis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-amino-N-cyclohexylbenzamide. Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines robust analytical methodologies utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed with a focus on scientific integrity, reproducibility, and adherence to international regulatory standards. Each method is presented with a detailed explanation of the underlying principles, step-by-step experimental procedures, and comprehensive validation data. The objective is to equip analytical scientists with the necessary tools to achieve accurate, precise, and reliable quantification of this compound in various matrices, from bulk pharmaceutical ingredients to complex biological samples.

Introduction: The Analytical Imperative for this compound

This compound is a chemical entity that can serve as a key starting material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its structural features—a primary aromatic amine and a secondary amide—make it a versatile building block, but also a potential source of process-related impurities that must be strictly controlled. The accurate and precise quantification of this compound is therefore critical for several reasons:

  • Quality Control (QC): Ensuring the purity and quality of APIs by monitoring and limiting the presence of this compound as an impurity.

  • Process Chemistry: Optimizing synthetic routes by quantifying its formation or consumption.

  • Pharmacokinetic Studies: If relevant as a metabolite of a drug candidate, its quantification in biological matrices is essential for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides validated, fit-for-purpose analytical methods designed to meet the rigorous demands of pharmaceutical analysis.

The Foundation of Reliable Measurement: Method Validation

The main objective of validating an analytical procedure is to demonstrate that the procedure is suitable for its intended purpose.[1] All methodologies presented in this guide are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] These guidelines provide a framework for the validation of analytical procedures, ensuring data is reliable and consistent.[2][4][5]

Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Sample Preparation: The Gateway to Accurate Analysis

Effective sample preparation is a critical step to isolate this compound from the sample matrix, eliminate interferences, and concentrate the analyte to a level suitable for instrumental analysis.[9][10] The choice of technique depends on the matrix complexity and the required sensitivity.

Solid-Phase Extraction (SPE) Protocol for Biological Matrices (e.g., Plasma)

SPE is a highly effective technique for cleaning up complex samples by partitioning analytes between a solid and liquid phase.[9][11] This protocol is suitable for pre-concentrating the analyte and removing proteins and phospholipids.

Principle of Causality: A mixed-mode cation exchange SPE cartridge is selected. The benzamide moiety provides hydrophobicity for retention on a C18 phase, while the primary amine group (pKa ~4-5) will be protonated at acidic pH, allowing for strong retention on the cation exchange sorbent. This dual retention mechanism provides excellent selectivity.

Protocol:

  • Conditioning: Condition a mixed-mode C18/SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Loading: Pretreat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid, vortex, and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or HPLC-UV mobile phase.

cluster_prep Sample Preparation Workflow start Start: Sample (e.g., Plasma) pretreat Pre-treatment (Acidification & Centrifugation) start->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe Load Sample elute Elution spe->elute Wash & Elute Analyte dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute end Ready for Injection reconstitute->end

Caption: General workflow for sample preparation using SPE.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust, reliable, and well-suited for routine quality control applications where analyte concentrations are expected to be within the microgram-per-milliliter (µg/mL) range, such as in the analysis of drug substances or formulated products.[12]

Principle of Causality: Reversed-phase chromatography is employed, where the analyte is separated based on its hydrophobicity. An acidic mobile phase is used to ensure the primary amine is protonated, leading to consistent retention and sharp, symmetrical peak shapes. A C18 column is chosen for its versatility and strong retention of moderately non-polar compounds like this compound. UV detection is set near the absorbance maximum of the benzamide chromophore (~240-250 nm) for optimal sensitivity.[13]

Experimental Protocol
  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered)

    • Ortho-phosphoric acid (ACS grade)

  • Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v), pH adjusted to 3.0 with o-phosphoric acid
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection λ 245 nm
Injection Vol. 10 µL
Run Time 10 minutes
  • Preparation of Solutions:

    • Diluent: Mobile Phase (Acetonitrile:Water 60:40, pH 3.0).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with diluent to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Drug Substance: Accurately weigh and dissolve the substance in diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).[12]

    • Finished Product (e.g., Tablets): Weigh and finely powder 10 tablets. Transfer an amount of powder equivalent to a target dose into a volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before analysis.[12]

  • Analysis and Quantification:

    • Equilibrate the HPLC system for at least 30 minutes.

    • Perform a system suitability test by injecting the 25 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

    • Inject the blank (diluent), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area versus concentration. Determine the concentration in the samples using the linear regression equation.

cluster_hplc HPLC-UV Analysis Workflow prep Prepare Standards & Samples inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column, Isocratic Elution) inject->separate detect UV Detection (245 nm) separate->detect quantify Data Analysis (Peak Integration & Quantification) detect->quantify result Final Concentration quantify->result

Caption: Workflow for HPLC-UV quantitative analysis.

Typical Method Validation Summary
Validation ParameterTypical Result
Linearity Range 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying trace levels of this compound in complex biological matrices like plasma or urine.[14][15]

Principle of Causality: LC-MS/MS combines the separation power of HPLC with the high selectivity of tandem mass spectrometry.[16] The analyte is ionized, typically using electrospray ionization (ESI), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components.[17] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial. A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience similar matrix effects, thereby providing highly accurate correction for any variations during sample preparation and ionization.[17][18]

Experimental Protocol
  • Reagents and Materials:

    • This compound reference standard

    • This compound-d5 (deuterated internal standard)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Instrumentation and Conditions:

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 219.2 → 120.1 (Quantifier), 219.2 → 93.1 (Qualifier) IS (d5): m/z 224.2 → 120.1
  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard (IS) in methanol.

    • Working IS Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

    • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., control plasma), followed by the sample preparation procedure. Typical range: 0.1 - 200 ng/mL.

  • Sample Preparation:

    • To 100 µL of sample (plasma, urine, etc.), add 20 µL of the Working IS Solution (100 ng/mL).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for injection.[17]

cluster_lcms LC-MS/MS Analysis Workflow prep Sample Prep (Add IS, Protein Precipitation) inject Inject into UPLC System prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate ionize Ionization (ESI+) separate->ionize ms1 Mass Selection (Q1) Select Precursor Ion ionize->ms1 frag Fragmentation (Q2) Collision-Induced Dissociation ms1->frag ms2 Mass Selection (Q3) Select Product Ion frag->ms2 quantify Detection & Quantification (MRM) ms2->quantify result Final Concentration quantify->result

Caption: Workflow for LC-MS/MS quantitative analysis using MRM.

Alternative Method Considerations: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, though it is generally less direct than LC-based methods for this type of compound.[19][20]

Principle: The analyte's polarity and low volatility, due to the amine and amide groups, necessitate a chemical derivatization step (e.g., silylation with BSTFA) to form a more volatile and thermally stable derivative suitable for GC analysis.[21] Separation occurs based on the compound's boiling point and interaction with the GC column stationary phase, followed by ionization (typically Electron Ionization, EI) and mass analysis.[22][23]

Applicability: While powerful, the requirement for derivatization adds complexity and potential for variability. This method is often reserved for specific applications where LC is not feasible or when a confirmatory method with a different separation principle is required.

Conclusion and Method Selection

This guide has detailed two primary, validated methods for the quantification of this compound. The selection of the most appropriate method should be based on the specific analytical challenge:

  • HPLC-UV is the method of choice for routine quality control of bulk materials and pharmaceutical formulations due to its robustness, simplicity, and cost-effectiveness.

  • LC-MS/MS is the definitive method for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity that is essential for pharmacokinetic and toxicological studies.

Both methods, when properly validated and implemented according to the protocols described, will yield accurate, reliable, and defensible data, ensuring product quality and advancing scientific research.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Asa, I. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Patel, K., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
  • Kumar, S., & Kumar, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Moreira, N., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules.
  • Al-Tannak, N. F., & Baghdady, Y. Z. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Jampilek, J., & Kralova, K. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bio-Analysis.
  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis.
  • Zhang, Y., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports.
  • Al-Rajab, A. J., et al. (2023). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Heliyon.
  • Pan, C., & Raftery, D. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Biomonitoring.
  • Al-Rajab, A. J., et al. (2023). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. ResearchGate.
  • Nair, A., & Sreejith, K. R. (2018). Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate.
  • de Oliveira, D. N., et al. (2022). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society.
  • Wittmann, C., et al. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress.
  • Suthar, P. P., & Patel, P. J. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Kumar, P. S., & Rajan, M. R. (2013). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.

Sources

Application Notes & Protocols: A Framework for the In Vitro Characterization of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unexplored Biological Activity of a Novel Benzamide

The compound 4-amino-N-cyclohexylbenzamide is a small molecule whose biological activities and potential molecular targets remain largely uncharacterized in publicly available scientific literature. Its structure, featuring a benzamide core, an amino group, and a cyclohexyl moiety, suggests potential interactions with a range of biological targets. Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities, including but not limited to the inhibition of enzymes like Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs), as well as modulation of G-Protein Coupled Receptors (GPCRs) and ion channels.

Given the absence of established protocols for this specific molecule, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, tiered framework for its initial in vitro characterization. This document deviates from a rigid template to offer a logical, field-proven workflow that begins with foundational toxicity assessment and progresses to targeted and phenotypic screens. Each protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data generation. Our objective is to empower researchers to systematically uncover the pharmacological profile of this compound and similar novel chemical entities.

Tier 1: Foundational Assays - Establishing a Biological Baseline

The primary and most critical step in evaluating any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent, more specific assays. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[2] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) cell_adhesion 2. Incubate for 24h (Allow cells to adhere) cell_seeding->cell_adhesion compound_addition 3. Add Serial Dilutions of This compound cell_adhesion->compound_addition incubation 4. Incubate for 24-72h compound_addition->incubation mtt_addition 5. Add MTT Reagent (0.5 mg/mL final conc.) incubation->mtt_addition formazan_formation 6. Incubate for 4h at 37°C (Allow formazan formation) mtt_addition->formazan_formation solubilization 7. Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization shaking 8. Shake Plate (Ensure complete dissolution) solubilization->shaking read_absorbance 9. Read Absorbance (570 nm) shaking->read_absorbance data_analysis 10. Calculate % Viability and Determine IC₅₀/CC₅₀ read_absorbance->data_analysis

A generalized workflow for the MTT cytotoxicity assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO. Store in small aliquots at -20°C.

  • Cell Seeding:

    • Harvest and count cells. Adjust cell density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically but is typically between 5,000 and 10,000 cells/well.

    • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Add medium with the equivalent DMSO concentration to the "vehicle control" wells.

    • Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2][4]

    • Subtract the absorbance of the "blank" (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (50% cytotoxic concentration).

Data Presentation:

ParameterRecommended Value/RangeNotes
Cell Seeding Density5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.
Compound Concentration Range0.1 µM - 100 µM (initial screen)Use a logarithmic dilution series (e.g., 10-point, 3-fold).
Final DMSO Concentration≤ 0.5%Ensure vehicle control shows no toxicity.
Treatment Duration24, 48, or 72 hoursTime-dependency of the effect can be assessed.
MTT Final Concentration0.5 mg/mLStandard concentration for robust signal.
MTT Incubation Time4 hoursAvoids artifacts from prolonged incubation.[4]
Absorbance Wavelength570 nm (630 nm reference)Standard for formazan quantification.

Tier 2: Target Class Screening - Unveiling Potential Mechanisms

Once a non-toxic concentration range is established, the next logical step is to screen this compound against plausible protein families based on its chemical structure. The benzamide scaffold is prevalent in inhibitors of enzymes, particularly those involved in cell signaling and epigenetics, and modulators of receptors and ion channels.

Protocol 2: General Enzyme Inhibition Assay (HDAC Inhibitor Model)

Principle: Many benzamide-containing compounds are known to inhibit histone deacetylases (HDACs), which are critical regulators of gene expression.[5] This protocol provides a template for a fluorometric enzyme inhibition assay that can be adapted for various enzymes. It measures the activity of an HDAC enzyme on a synthetic acetylated peptide substrate that releases a fluorescent molecule upon enzymatic cleavage.[6][7] An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.

Experimental Workflow:

HDAC_Inhibition_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_dev Signal Development & Readout plate_setup 1. Add Assay Buffer, Inhibitor Dilutions, and HDAC Enzyme to Plate pre_incubation 2. Pre-incubate (15 min) (Allow inhibitor-enzyme binding) plate_setup->pre_incubation reaction_start 3. Initiate Reaction with Fluorogenic Substrate pre_incubation->reaction_start reaction_incubation 4. Incubate at 37°C (60 min) reaction_start->reaction_incubation reaction_stop 5. Add Developer Solution (e.g., Trypsin + TSA) reaction_incubation->reaction_stop dev_incubation 6. Incubate (15 min) (Fluorophore release) reaction_stop->dev_incubation read_fluorescence 7. Read Fluorescence (Ex: 360nm, Em: 460nm) dev_incubation->read_fluorescence data_analysis 8. Calculate % Inhibition and Determine IC₅₀ read_fluorescence->data_analysis

Workflow for a fluorometric HDAC inhibition assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer containing a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction)[7]

  • Known HDAC inhibitor as a positive control (e.g., TSA or SAHA)

  • This compound serial dilutions

  • Black, low-volume 96- or 384-well plates

  • Fluorescent plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in HDAC Assay Buffer. Dilute the HDAC enzyme and substrate to their working concentrations in cold assay buffer.

  • Assay Reaction:

    • In a black microplate, add the reagents in the following order:

      • Assay Buffer

      • Test compound or vehicle (DMSO)

      • Diluted HDAC enzyme solution

    • Include "no enzyme" controls (buffer only) and "100% activity" controls (enzyme + vehicle).

  • Inhibitor Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Enzymatic Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Stop the reaction by adding the developer solution to each well. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. The TSA in the developer solution ensures that the HDAC enzyme is inactivated.[7]

  • Final Incubation: Incubate at 37°C for an additional 15 minutes to allow for complete fluorophore release.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.[6]

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each compound concentration relative to the "100% activity" control.

    • Plot percent inhibition versus the log of inhibitor concentration and use a four-parameter logistic model to determine the IC₅₀ value.[8]

Protocol 3: G-Protein Coupled Receptor (GPCR) Activity Assay (cAMP Model)

Principle: GPCRs are a major class of drug targets.[9] Their activation often leads to changes in intracellular second messengers, such as cyclic AMP (cAMP). GPCRs coupled to Gαs proteins increase cAMP levels, while those coupled to Gαi proteins decrease them.[10] This protocol describes a method to screen for agonistic or antagonistic activity of the test compound on a model Gαs- or Gαi-coupled receptor expressed in a host cell line using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[9]

Experimental Workflow:

GPCR_cAMP_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Detection cluster_readout Data Acquisition & Analysis cells 1. Seed GPCR-expressing Cells into a 384-well Plate compound_add 2. Add Test Compound (for Agonist Mode) or Compound + Agonist (for Antagonist Mode) cells->compound_add incubation 3. Incubate at RT (30 min) compound_add->incubation lysis 4. Lyse Cells and Add Detection Reagents (d2-cAMP & Eu-Ab) incubation->lysis lysis_incubation 5. Incubate at RT (60 min) lysis->lysis_incubation read_htrf 6. Read HTRF Signal (Ex: 320nm, Em: 620nm & 665nm) lysis_incubation->read_htrf data_analysis 7. Calculate Ratio & Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) read_htrf->data_analysis

Workflow for a HTRF-based GPCR cAMP assay.

Materials:

  • HEK293 cells stably expressing a model GPCR (e.g., β2-adrenergic receptor for Gαs, or CB1 cannabinoid receptor for Gαi)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)[8]

  • Known agonist and antagonist for the target GPCR

  • This compound serial dilutions

  • cAMP detection kit (e.g., HTRF or GloSensor™)

  • White, low-volume 384-well plates

  • Plate reader capable of HTRF or luminescence detection

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend the GPCR-expressing cells in assay buffer to the desired density. Dispense cells into the wells of a white 384-well plate.

  • Compound Addition (Two Modes):

    • Agonist Mode: Add serial dilutions of this compound to the cells. Include a known agonist as a positive control.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes. Then, add a fixed concentration of the known agonist (typically at its EC₅₀ or EC₈₀ value).[9]

  • Cell Stimulation: Incubate the plate at room temperature for 30 minutes to allow for modulation of cAMP levels.

  • Cell Lysis and Detection:

    • Add the cell lysis buffer containing the detection reagents. In an HTRF assay, this consists of a europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).[8]

    • Endogenous cAMP produced by the cells will compete with the d2-cAMP for binding to the antibody.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader. High cAMP levels lead to low FRET signal, and vice versa.

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot cAMP concentration vs. log of compound concentration to determine the EC₅₀.

    • For Antagonist Mode: Plot the inhibition of the agonist response vs. log of compound concentration to determine the IC₅₀.

Protocol 4: Ion Channel Modulation Assay (Calcium Flux Model)

Principle: Ion channels, particularly calcium channels, are important drug targets. Changes in their activity can be monitored by measuring fluctuations in intracellular calcium concentration.[11] This protocol uses a fluorescent calcium indicator dye that exhibits increased fluorescence upon binding to calcium. A plate reader with liquid handling capabilities (like a FLIPR or FlexStation) allows for real-time monitoring of calcium flux upon compound addition. This method can identify both channel activators (agonists) and blockers (antagonists).[12][13]

Experimental Workflow:

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_readout Real-Time Detection cluster_analysis Data Analysis cells 1. Seed Cells Expressing Ion Channel of Interest dye_loading 2. Load Cells with Calcium- Sensitive Dye (e.g., Fluo-4 AM) cells->dye_loading incubation 3. Incubate for 60 min at 37°C dye_loading->incubation baseline 4. Measure Baseline Fluorescence incubation->baseline compound_add 5. Add Test Compound (Agonist) or Compound then Agonist (Antagonist) baseline->compound_add realtime_read 6. Monitor Fluorescence Change in Real-Time compound_add->realtime_read data_analysis 7. Quantify Response (Peak Height or Area Under Curve) realtime_read->data_analysis curve_fit 8. Determine EC₅₀ or IC₅₀ data_analysis->curve_fit

Workflow for a cell-based calcium flux assay.

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK293-TRPM8)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)

  • Known channel agonist and antagonist

  • This compound serial dilutions

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescent plate reader with automated liquid handling

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into black, clear-bottom microplates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[14]

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and control compounds.

  • Assay Execution:

    • Place both the cell plate and the compound plate into the plate reader.

    • The instrument will first read the baseline fluorescence of the cells for several seconds.

    • The automated liquid handler will then transfer the compounds from the compound plate to the cell plate.

    • For Agonist Screening: The instrument immediately and continuously records the fluorescence signal for 1-3 minutes to capture any increase caused by channel activation.

    • For Antagonist Screening: The instrument first adds the test compound and incubates for a set period (e.g., 5-15 minutes). It then adds a known agonist and records the fluorescence to see if the agonist response is blocked.

  • Data Analysis:

    • The change in fluorescence is typically quantified as the maximum peak height or the area under the curve.

    • Normalize the response relative to positive and negative controls.

    • Plot the normalized response against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3: Phenotypic Screening - Assessing Functional Outcomes

Phenotypic assays measure the effect of a compound on overall cell or system function, providing valuable insights into its potential therapeutic applications. An anti-inflammatory assay is a highly relevant phenotypic screen.

Protocol 5: In Vitro Anti-Inflammatory Activity Assay

Principle: This assay assesses the ability of this compound to suppress the inflammatory response in macrophages. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[15][16] The levels of these inflammatory mediators in the cell culture supernatant are then quantified.

Experimental Workflow:

Anti_Inflammatory_Workflow cluster_prep Cell Treatment cluster_readout Endpoint Measurement cluster_analysis Data Analysis cells 1. Seed RAW 264.7 Macrophages and Allow Adhesion (Overnight) pretreatment 2. Pre-treat with Test Compound (1 hour) cells->pretreatment stimulation 3. Stimulate with LPS (1 µg/mL) for 24 hours pretreatment->stimulation supernatant 4. Collect Culture Supernatant stimulation->supernatant griess 5a. Measure Nitric Oxide (NO) via Griess Assay supernatant->griess elisa 5b. Measure Cytokines (TNF-α, IL-6) via ELISA supernatant->elisa analysis 6. Quantify Mediator Levels and Calculate % Inhibition griess->analysis elisa->analysis ic50 7. Determine IC₅₀ for Inhibition of Each Mediator analysis->ic50

Workflow for assessing anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent Kit (for NO measurement)

  • ELISA Kits for mouse TNF-α and IL-6

  • 24-well or 96-well tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in an 80-90% confluent monolayer the next day (e.g., 2.5 x 10⁵ cells/well).[15] Incubate overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing non-cytotoxic concentrations of this compound (as determined by the MTT assay). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[15] Include the following controls:

    • Vehicle Control: Cells + Medium only

    • LPS Control: Cells + LPS only

    • Positive Control: Cells + Dexamethasone + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • Measurement of Nitric Oxide (Griess Assay):

    • Mix an equal volume of supernatant with the Griess reagent components according to the manufacturer's instructions.[15]

    • After a short incubation at room temperature, measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Measurement of Cytokines (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocol.[17][18] This typically involves incubating the supernatant in an antibody-coated plate, followed by addition of detection antibodies and a substrate.

  • Data Analysis:

    • Calculate the percent inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for each inflammatory mediator.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Cytotoxicity MTT Assay. In Cell Viability Assays: Methods and Protocols (pp. 1-6). Springer.
  • Rajendran, P., Williams, S. H., & Tapp, D. N. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e78.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Banks, K. M., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 604, 329-349.
  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • University of Chicago. (n.d.). Calcium Flux Protocol.
  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01).
  • Goueli, S. A., Hsiao, K., & Vidugiriene, J. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 24-27.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sophion Bioscience. (2025). TRPM8 assay: temperature & ligand pharmacology on APC.
  • Williams, C. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Wang, S., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8.
  • Barrientos, G., et al. (2017). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. In Preeclampsia: Methods and Protocols (pp. 147-154). Humana Press.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • Assay Guidance Manual. (2012). Ion Channel Screening.
  • McDunn, J. E., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology, 785, 15-28.
  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • McCarthy, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • McCarthy, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10.
  • Georgieva, M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Biomedical Reports, 15(3), 1-8.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Unzeta, M., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(9), 1192.
  • Kim, J. H., et al. (2020). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine drugs, 18(1), 54.
  • Kumar, R. S., et al. (2013). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PLoS ONE, 8(5), e63908.
  • Cao, C., et al. (2018). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 7, e36684.
  • de la-Fuente-Revenga, M., et al. (2022). Validation of Six Commercial Antibodies for the Detection of Heterologous and Endogenous TRPM8 Ion Channel Expression. International Journal of Molecular Sciences, 23(24), 16104.
  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes.

Sources

Application Notes and Protocols for the Characterization of 4-amino-N-cyclohexylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Novel Compound Evaluation

The discovery and characterization of novel small molecule inhibitors are foundational to the development of new therapeutic agents. This guide provides a comprehensive framework for the initial in vitro evaluation of a novel compound, exemplified by 4-amino-N-cyclohexylbenzamide. As there is limited publicly available data on the specific biological activities of this compound, the following application notes and protocols are presented as a general, yet rigorous, workflow for the characterization of a new chemical entity with presumed anti-cancer properties.[1][2] This document will guide the researcher through a logical progression of experiments, from initial cytotoxicity screening to the elucidation of the potential mechanism of action.

The described workflow is designed to be a self-validating system, where the results of each experimental stage inform the design of subsequent investigations. This iterative process is crucial for building a robust biological profile of a novel compound.

Part 1: Initial Cytotoxicity Screening and Potency Determination

The first step in characterizing a novel compound is to determine its effect on cancer cell viability and to quantify its potency.[1][2] This is typically achieved through cytotoxicity assays that measure the metabolic activity of living cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population, is a key parameter for comparing the potency of a compound across different cell lines.[3][4]

Key Experimental Workflow: From Culture to IC50

The general workflow for in vitro cytotoxicity testing involves cell seeding, treatment with a serial dilution of the test compound, incubation, and subsequent measurement of cell viability.[2]

workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cancer Cell Line\nCulture & Maintenance Cancer Cell Line Culture & Maintenance Cell Seeding in\n96-well Plates Cell Seeding in 96-well Plates Cancer Cell Line\nCulture & Maintenance->Cell Seeding in\n96-well Plates Optimal confluence Treatment with\nSerial Dilutions Treatment with Serial Dilutions Test Compound\nStock Solution\nPreparation Test Compound Stock Solution Preparation Test Compound\nStock Solution\nPreparation->Treatment with\nSerial Dilutions Vehicle control Incubation\n(e.g., 24, 48, 72 hours) Incubation (e.g., 24, 48, 72 hours) Treatment with\nSerial Dilutions->Incubation\n(e.g., 24, 48, 72 hours) Assay Procedure\n(e.g., MTT, XTT) Assay Procedure (e.g., MTT, XTT) Incubation\n(e.g., 24, 48, 72 hours)->Assay Procedure\n(e.g., MTT, XTT) Absorbance\nMeasurement Absorbance Measurement Assay Procedure\n(e.g., MTT, XTT)->Absorbance\nMeasurement Dose-response curve Calculation of\n% Cell Viability Calculation of % Cell Viability Absorbance\nMeasurement->Calculation of\n% Cell Viability Dose-response curve IC50 Value\nDetermination IC50 Value Determination Calculation of\n% Cell Viability->IC50 Value\nDetermination Dose-response curve

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[1] The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.[2]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.[1][3]

Data Presentation:

Cell LineThis compound IC50 (µM)
MCF-7Hypothetical Value 1
HCT-116Hypothetical Value 2
A549Hypothetical Value 3
PC-3Hypothetical Value 4

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. This involves determining how the compound induces cell death. Common mechanisms for anti-cancer compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Hypothetical Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Cascade

For illustrative purposes, we will hypothesize that this compound exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[5]

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis This compound This compound This compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat with this compound for 24-48 hours. Include a vehicle-treated control.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest treated and control cells.

    • Wash with PBS and fix in ice-cold 70% ethanol while vortexing.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway. To test our hypothesis, we will examine the phosphorylation of Akt and downstream targets of mTOR.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-S6K, anti-total S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial characterization of a novel small molecule inhibitor, using this compound as a hypothetical example. The successful execution of these experiments will provide crucial data on the compound's potency, its ability to induce apoptosis and/or cell cycle arrest, and its impact on key cancer-related signaling pathways.

Further investigations could include:

  • Screening against a larger panel of cancer cell lines to determine the spectrum of activity.

  • In-depth mechanistic studies to identify the direct molecular target of the compound.

  • Evaluation of potential off-target effects.

  • In vivo studies in animal models to assess efficacy and toxicity.

The systematic application of these methodologies will enable a comprehensive understanding of the therapeutic potential of this compound and guide its further development.

References

  • Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Benchchem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers. Benchchem.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Bioengineer.org. (2026, January 4). Magnolol's Anticancer Potential Explored Through Multi-Omics. Bioengineer.org.
  • Wikipedia. (2023). IC50. Wikipedia.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs.
  • Visikol. (2022, June 7).

Sources

Application Notes and Protocols for the Investigation of 4-amino-N-cyclohexylbenzamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-amino-N-cyclohexylbenzamide is a small molecule belonging to the benzamide class of compounds.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates that target a wide array of enzymes. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest a strong potential for biological activity. Notably, derivatives of cyclohexylbenzamide have been successfully developed as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[3], and other related benzamides have shown activity against targets like poly(ADP-ribose) polymerase (PARP) and various protein kinases.[4][5]

These application notes are designed to provide a comprehensive framework for the initial investigation of this compound as a potential enzyme inhibitor. We will operate under the hypothesis that due to its structural moieties, this compound may exhibit inhibitory activity against protein kinases, a critical class of enzymes in cellular signaling and a major focus of drug discovery efforts.[5] This document will guide researchers through the necessary steps to characterize the compound's inhibitory potential, from initial in vitro screening to cellular assays, providing the foundational data for further drug development.

Physicochemical Properties of this compound

A solid understanding of the compound's physical and chemical properties is crucial for designing and interpreting experiments.

PropertyValueSource
CAS Number 17675-42-2[2]
Molecular Formula C₁₃H₁₈N₂O[1][2]
Molecular Weight 218.3 g/mol [1]
IUPAC Name This compound[2]
Appearance Likely an off-white to pale yellow solid
Solubility Expected to be soluble in organic solvents like DMSO and ethanol; poorly soluble in water

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[5] Many small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate.[5] The 4-aminobenzamide core of our compound of interest could potentially form key hydrogen bonds with the hinge region of a kinase's active site, a common interaction for this class of inhibitors. The N-cyclohexyl group would likely occupy a more hydrophobic region of the active site, contributing to the binding affinity and selectivity.

cluster_0 ATP-Competitive Kinase Inhibition Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor This compound Inhibitor->Kinase Competitively Binds start Start prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound setup_reaction Set Up Kinase Reaction in 96-well Plate prepare_compound->setup_reaction initiate_reaction Add ATP to Initiate Kinase Reaction setup_reaction->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction detect_signal Add Kinase-Glo® Reagent incubate_reaction->detect_signal incubate_signal Incubate at Room Temp. detect_signal->incubate_signal acquire_data Measure Luminescence incubate_signal->acquire_data end End acquire_data->end

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Data Analysis:

  • Normalize Data: Express the raw luminescence data as a percentage of the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot Data: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Hypothetical IC₅₀ Data Table

Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.7
IC₅₀ (µM) ~0.95
Protocol 3: Enzyme Kinetics Studies (Michaelis-Menten Kinetics)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), it is essential to perform enzyme kinetics studies. [6][7]This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Vary Substrate Concentration: Set up the kinase assay as described in Protocol 1, but for each inhibitor concentration (including zero), vary the concentration of ATP.

  • Measure Initial Rates: Ensure that the reaction is in the linear range (initial velocity). This may require optimizing the incubation time.

  • Plot Data: Generate a Michaelis-Menten plot (substrate concentration vs. initial velocity) for each inhibitor concentration.

  • Lineweaver-Burk Plot: For a clearer visualization of the inhibition mechanism, create a Lineweaver-Burk plot (1/[S] vs. 1/V₀).

    • Competitive Inhibition: Lines will intersect at the y-axis.

    • Non-competitive Inhibition: Lines will intersect at the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

Protocol 4: Cell-Based Assay for Cellular Potency (MTT Assay)

This protocol assesses the effect of this compound on the viability of a cancer cell line that is known to be dependent on the activity of the target kinase. [8] Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected cancer cell line (e.g., a cell line with an overactive kinase)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Troubleshooting Common Issues

ProblemPossible CauseSolution
High variability between replicate wells Pipetting errors, inconsistent cell seedingUse calibrated pipettes, ensure proper mixing of cell suspension before seeding
No inhibitory activity observed Compound is inactive against the chosen target, compound precipitationTest against a panel of kinases, check compound solubility in assay buffer
Inconsistent IC₅₀ values Assay conditions not optimized, compound instabilityOptimize incubation times and reagent concentrations, check compound stability over time

Conclusion

The protocols and guidelines presented here offer a robust starting point for the characterization of this compound as a potential enzyme inhibitor. By systematically evaluating its in vitro inhibitory activity, determining its potency and mechanism of action, and assessing its effects in a cellular context, researchers can build a comprehensive profile of this compound. This foundational data is critical for making informed decisions about its potential for further development as a therapeutic agent or a chemical probe for biological research.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.
  • Chemchart. (n.d.). This compound (17675-42-2).
  • PubMed. (n.d.). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.
  • PubChem. (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide.
  • Bio-Rad. (n.d.). Biochemical and Cellular Assays.
  • National Institutes of Health. (n.d.). Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell.
  • PubChem. (n.d.). 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide.
  • TeachMePhysiology. (2024). Enzyme Kinetics.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • Frontiers. (n.d.). Targeting amino acid-metabolizing enzymes for cancer immunotherapy.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • PubChem. (n.d.). N-cyclohexyl-4-[(4-nitrobenzoyl)amino]benzamide.
  • PubChem. (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide.
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • CiteAb. (n.d.). Amino acid biochemicals - Biochemical search engine.
  • Semantic Scholar. (n.d.). Enzyme kinetics.

Sources

Protocol for N-cyclohexylbenzamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-cyclohexylbenzamide

Introduction and Significance

N-cyclohexylbenzamide is a secondary amide characterized by a benzoyl group attached to a cyclohexylamine moiety.[1] As a member of the benzamide class of compounds, it serves as a valuable building block in organic synthesis and holds potential for investigation in medicinal chemistry and drug development.[1][2] The amide bond is one of the most prevalent functional groups in pharmaceuticals, making robust and well-understood protocols for its formation essential for researchers.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-cyclohexylbenzamide via the Schotten-Baumann reaction. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying mechanistic principles and critical safety considerations to ensure a successful and safe synthesis.

Reaction Principle: The Schotten-Baumann Acylation

The synthesis of N-cyclohexylbenzamide is a classic example of the Schotten-Baumann reaction , a widely used method for acylating amines or alcohols.[4][5] The reaction involves the nucleophilic acyl substitution of an amine (cyclohexylamine) on an acid chloride (benzoyl chloride) under basic conditions.[6][7]

The mechanism proceeds through several key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[6][7] This forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Neutralization: A base, such as pyridine or triethylamine, is crucial. It neutralizes the hydrochloric acid (HCl) generated as a byproduct.[8] This prevents the protonation of the unreacted cyclohexylamine, which would render it non-nucleophilic, and drives the reaction toward the formation of the amide product.[8]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclohexylamine Cyclohexylamine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Cyclohexylamine->TetrahedralIntermediate 1. Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->TetrahedralIntermediate Amide N-cyclohexylbenzamide TetrahedralIntermediate->Amide 2. Intermediate Collapse (Cl⁻ leaves) HCl HCl BaseH Protonated Base HCl->BaseH 3. Neutralization Base Base (e.g., Pyridine) Base->BaseH

Caption: Mechanism of the Schotten-Baumann Reaction.

Quantitative Data Summary

This table outlines the stoichiometry for a representative synthesis of N-cyclohexylbenzamide. Adjustments can be made based on the desired scale.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Equiv.
CyclohexylamineC₆H₁₃N99.171.8018.151.0
Benzoyl ChlorideC₇H₅ClO140.572.8019.921.1
N-cyclohexylbenzamide C₁₃H₁₇NO 203.28 3.69 (Theoretical) 18.15 (Theoretical) -
Reported Yield----~84%[9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-cyclohexylbenzamide and related amides.[2][9]

Materials and Reagents
  • Cyclohexylamine (C₆H₁₃N), ≥99%

  • Benzoyl chloride (C₇H₅ClO), ≥99%

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (C₆H₁₅N) or Pyridine (C₅H₅N)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Methanol (CH₃OH) and Ethanol (C₂H₅OH) for recrystallization

Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.80 g, 18.15 mmol) in 25 mL of anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

    • Causality Note: Anhydrous solvent is used to prevent the hydrolysis of benzoyl chloride. The reaction is cooled because the acylation is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Addition of Benzoyl Chloride: While stirring the cooled solution vigorously, add benzoyl chloride (2.80 g, 19.92 mmol) dropwise over 10-15 minutes using a dropping funnel or syringe. A white precipitate (cyclohexylammonium chloride) may form.

    • Causality Note: Slow, dropwise addition is critical to dissipate the heat generated and prevent an uncontrolled reaction. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction and Neutralization: After the addition is complete, add triethylamine (3.0 mL, 21.5 mmol) to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[2][9]

    • Causality Note: The base neutralizes the HCl formed, preventing the formation of the unreactive amine salt and driving the reaction to completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess triethylamine and any unreacted cyclohexylamine.[10]

    • Wash with 20 mL of saturated NaHCO₃ solution to remove any unreacted benzoyl chloride and benzoic acid.[10]

    • Wash with 20 mL of brine to remove residual water and inorganic salts.[10]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[10]

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot 1:1 mixture of methanol and ethanol until the solid just dissolves.[9][11]

    • Causality Note: The ideal recrystallization solvent dissolves the compound when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified white, needle-like crystals by vacuum filtration using a Büchner funnel.[9][11] Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight. The expected melting point of pure N-cyclohexylbenzamide is 144-145 °C.[9]

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Dissolve Cyclohexylamine in CH₂Cl₂ B 2. Cool to 0°C A->B C 3. Add Benzoyl Chloride (Dropwise) B->C D 4. Add Base (Triethylamine) C->D E 5. Stir at Room Temp (1 hr) D->E F 6. Wash with 1M HCl E->F Transfer to Separatory Funnel G 7. Wash with sat. NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate (Rotovap) I->J K 11. Recrystallize from Methanol/Ethanol J->K Crude Product L 12. Isolate via Filtration K->L M 13. Dry Product L->M N N M->N Pure N-cyclohexylbenzamide

Sources

Application Notes and Protocols for 4-amino-N-cyclohexylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated to target a range of biological pathways is of paramount importance. 4-amino-N-cyclohexylbenzamide presents itself as such a scaffold—a molecule possessing the chemical functionalities ripe for derivatization and optimization in a medicinal chemistry program. While direct and extensive biological data on this compound itself is limited in the public domain, the broader class of benzamide and cyclohexylbenzamide derivatives has demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3]

Notably, the optimization of a series of 4,4-disubstituted cyclohexylbenzamide derivatives has led to the discovery of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme plays a crucial role in the peripheral conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for managing metabolic syndrome, type 2 diabetes, and other related conditions. The structural similarity of this compound to the core of these potent inhibitors provides a strong rationale for its investigation as a foundational element in the development of novel 11β-HSD1 inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation and application of this compound as a starting point for a drug discovery campaign, with a primary focus on the 11β-HSD1 target.

Hypothesized Biological Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Mechanism of Action: 11β-HSD1 is a microsomal enzyme that is highly expressed in key metabolic tissues, including the liver, adipose tissue, and brain. It catalyzes the conversion of inactive cortisone to the biologically active glucocorticoid, cortisol. Overactivity of 11β-HSD1 in metabolic tissues leads to elevated local cortisol levels, which can contribute to insulin resistance, visceral obesity, and hypertension. Therefore, inhibiting 11β-HSD1 is a targeted approach to reduce the deleterious effects of excess glucocorticoid signaling in these tissues without affecting systemic cortisol levels required for a healthy stress response.

Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum cluster_3 Nucleus Cortisone_ext Cortisone (extracellular) Cortisone_int Cortisone (intracellular) 11bHSD1 11β-HSD1 Cortisone_int->11bHSD1 Cortisol_int Cortisol (intracellular) GR_Cortisol GR-Cortisol Complex Cortisol_int->GR_Cortisol Binds H6PDH H6PDH NADPH NADPH H6PDH->NADPH produces NADP NADP+ NADP->H6PDH NADPH->11bHSD1 Cofactor GR Glucocorticoid Receptor (GR) HSP90 HSP90 HSP90->GR GR_Cortisol_nuc GR-Cortisol Complex GR_Cortisol->GR_Cortisol_nuc Translocation 11bHSD1->Cortisol_int Conversion Inhibitor This compound (or derivative) Inhibitor->11bHSD1 Inhibits GRE Glucocorticoid Response Element (GRE) GR_Cortisol_nuc->GRE Binds Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Activates Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis) Gene_Transcription->Metabolic_Effects SAR_Workflow Start Initial Hit: This compound Synth Synthesize Analogs (e.g., substitutions on cyclohexyl and phenyl rings) Start->Synth Test Test Analogs in Primary Assays (Protocols 1-3) Synth->Test Analyze Analyze Data: Potency (IC50) Cellular Activity Cytotoxicity (CC50) Test->Analyze SAR_Model Build SAR Model Analyze->SAR_Model Decision Potent & Selective Compound? Analyze->Decision SAR_Model->Synth Design next generation Decision->SAR_Model No Optimize Further Optimization (ADME/PK properties) Decision->Optimize Yes Lead Lead Candidate Optimize->Lead

Caption: A typical workflow for SAR exploration in a drug discovery project.

Troubleshooting

IssuePossible CauseSolution
High variability in HTRF assay Pipetting errors, insufficient mixing, plate reader settings not optimized.Use calibrated pipettes, ensure thorough mixing of reagents, optimize plate reader settings (e.g., focal height, gain).
No compound activity in cell-based assay despite enzyme inhibition Poor cell permeability, compound efflux, high protein binding in media.Assess compound permeability (e.g., using a PAMPA assay), test in serum-free conditions, consider structural modifications to improve cell penetration.
Compound appears potent but is also highly cytotoxic (low therapeutic index) Off-target effects, non-specific cytotoxicity.Test against a panel of other receptors/enzymes (selectivity profiling), investigate the mechanism of cytotoxicity.

References

  • PubChem. This compound.
  • Chemchart. This compound (17675-42-2). [Link]
  • Rew, Y. et al. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-410. [Link]
  • PubChem. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.
  • Niewiadomy, A. et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. [Link]
  • PubChem. 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide.
  • Berger, M. R. et al. (1987). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 71(12), 1157-1164. [Link]
  • Request PDF.
  • Zhidkova, E. M. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7165. [Link]
  • Biftu, T. et al. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 43-46. [Link]
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide.
  • Zhang, Z. et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. [Link]
  • PubChem. N-Cyclohexylbenzamide.

Sources

Application Notes for 4-amino-N-cyclohexylbenzamide: A Guide to Characterization as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: A comprehensive review of publicly available scientific literature and chemical databases reveals that while 4-amino-N-cyclohexylbenzamide is commercially available, there is a significant lack of data regarding its biological activity, mechanism of action, and specific cellular targets. As such, it is currently considered a compound with uncharacterized biological function rather than an established chemical probe.

This document, therefore, serves a dual purpose. First, it provides the known physicochemical and safety information for this compound. Second, it offers a detailed, generalized framework and a series of protocols that a researcher should follow to characterize this, or any novel compound, to determine its potential as a chemical probe. This guide is designed to walk you through the necessary steps of target identification, validation, and application, adhering to the principles of rigorous chemical biology.

Section 1: Compound Identity and Safety Profile

Before commencing any biological studies, it is imperative to confirm the identity, purity, and safety profile of the compound.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 17675-42-2[1]
ChEMBL ID CHEMBL164013[1]
Molecular Formula C₁₃H₁₈N₂O[1]
Molecular Weight 218.29 g/mol [1]
SMILES C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N[1]
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Section 2: A Generalized Workflow for Chemical Probe Development

The following sections outline a logical, multi-phase process to determine if this compound has a specific biological activity that would qualify it as a chemical probe.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Discovery cluster_2 Phase 3: Validation & MOA cluster_3 Phase 4: Probe Optimization Purity Purity & Stability Assessment (HPLC, NMR, LC-MS) Screening Phenotypic or Target-Based Screening (High-Content Imaging, Reporter Assays) Purity->Screening Compound is pure & stable Hit_ID Hit Identification & Triage Screening->Hit_ID Identify active compounds Target_ID Target Deconvolution (Affinity Chromatography, Proteomics) Hit_ID->Target_ID Prioritize hits Biochem_Assay Biochemical Validation (Enzyme kinetics, Binding assays) Target_ID->Biochem_Assay Identify putative target(s) Cell_Assay Cell-Based Target Engagement (CETSA, Reporter Assays) Biochem_Assay->Cell_Assay Confirm direct interaction Selectivity Selectivity Profiling (Kinome Scans, Proteome-wide) Cell_Assay->Selectivity Confirm target engagement in cells SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Selectivity->SAR Determine on- and off-targets Final_Probe Validated Chemical Probe SAR->Final_Probe Optimize potency & selectivity G Compound 4-amino-N- cyclohexylbenzamide (Hypothetical Agonist) STING STING Compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN_Genes Interferon Gene Transcription Nucleus->IFN_Genes Drives

Hypothetical activation of the STING pathway by this compound.

Protocol 3: Validating STING Pathway Activation via an ISRE Reporter Assay

This assay measures the transcriptional activity downstream of STING activation.

  • Cell Line: Use a cell line stably expressing a luciferase reporter gene driven by an Interferon-Stimulated Response Element (ISRE) promoter (e.g., THP1-Dual™ cells).

  • Plating and Differentiation: Plate the cells according to the manufacturer's protocol. For THP-1 cells, this often involves differentiation into a macrophage-like state with PMA.

  • Treatment: Treat the differentiated cells with a dose-response curve of this compound (concentrations guided by cytotoxicity data). Include a known STING agonist (e.g., cGAMP) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a suitable substrate (e.g., ONE-Glo™ Luciferase Assay System) and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control or to total protein content. Plot the fold-change in signal relative to the vehicle control against compound concentration to determine the EC₅₀ for pathway activation.

Section 3: Conclusion and Future Directions

This compound is a commercially available compound with a defined chemical structure but an undefined biological role. It cannot be classified as a chemical probe without extensive characterization. The workflow and protocols provided here represent a standard, rigorous path to elucidating its potential biological function. Should this compound demonstrate a potent, selective, and well-characterized mechanism of action against a specific biological target, it could become a valuable tool for researchers in the relevant field. Until such data is generated and published, its use in biological systems should be considered exploratory.

References

  • PubChem. This compound.
  • Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52. [Link]
  • Le, Na., et al. (2021). STING Agonists as Cancer Therapeutics. Cancers, 13(11), 2683. [Link]

Sources

Experimental design for testing 4-amino-N-cyclohexylbenzamide efficacy

This comprehensive, phased experimental design provides a robust framework for the preclinical evaluation of this compound. The successful completion of these studies will generate a detailed pharmacological profile of the compound, enabling an informed decision on its potential for further development as a therapeutic agent. [24]Positive results would warrant more extensive preclinical safety and toxicology studies to support an Investigational New Drug (IND) application. [2]

References

  • Eze, F. I., & Osuagwu, C. G. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • Eze, F. I., & Osuagwu, C. G. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
  • Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
  • Suresh, P. (2021). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health.
  • ProMab. (n.d.). Cytokine Release Assays.
  • Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm | CRA Post II.
  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs.
  • Chemchart. (n.d.). This compound (17675-42-2).
  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01).
  • Swayam. (n.d.). Design of pre-clinical experiments.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Maniyar, M., & Kulkarni, P. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Institutes of Health.
  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical research reviews, 21(5), 382–396.
  • Bespalov, A., Wicke, K., & Castagné, V. (2019). General Principles of Preclinical Study Design. National Institutes of Health.
  • Allumiqs. (n.d.). Small Molecule Analysis.
  • C&EN. (2022). Designing an In Vivo Preclinical Research Study. MDPI.
  • BOC Sciences. (2025). From Discovery to Application - What are Small Molecule Inhibitors? YouTube.
  • Robinson, L., & Taylor, A. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2.
  • Robinson, L., & Taylor, A. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • InfinixBio. (n.d.). Small Molecule Optimization in the Preclinical Phase: Accelerating the Path to Clinical Success.
  • PubChem. (n.d.). This compound.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.

High-throughput screening with 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for High-Throughput Screening

Topic: High-Throughput Screening to Identify and Characterize Modulators of SIRT1 using 4-amino-N-cyclohexylbenzamide as a Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery, the identification of novel molecular entities that can modulate therapeutically relevant targets is paramount. Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, has emerged as a critical regulator in cellular processes ranging from metabolism and inflammation to aging and cancer.[1] Consequently, the discovery of small molecules that can either activate or inhibit SIRT1 activity holds immense therapeutic promise.

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize SIRT1 modulators, using the hypothetical lead scaffold, this compound. While this specific molecule is presented as a scaffold of interest, the principles, protocols, and workflows detailed herein are broadly applicable to any HTS campaign targeting sirtuins or other histone deacetylases (HDACs).[2][3]

Our focus is not merely on the procedural steps but on the underlying scientific rationale. We will explore the causality behind experimental choices, from assay selection to counter-screening strategies, to ensure the generation of high-quality, actionable data. This guide is designed to be a self-validating system, equipping you with the expertise to design robust screens, interpret results with confidence, and avoid common pitfalls that can lead to the pursuit of false positives.

| Principle of the SIRT1 Fluorogenic Assay

The foundation of a successful HTS campaign is a robust, sensitive, and scalable assay. For SIRT1, one of the most widely adopted formats is a two-step fluorogenic assay.[4][5] This assay is favored for its simplicity, high signal-to-background ratio, and compatibility with automated liquid handling systems.[3][6]

Mechanism of Action:

  • Deacetylation Step: Recombinant human SIRT1 enzyme deacetylates a synthetic peptide substrate that mimics a native substrate (e.g., a sequence from p53). This peptide contains an acetylated lysine residue and is C-terminally coupled to a fluorophore, 7-amino-4-methylcoumarin (AMC), whose fluorescence is quenched. The reaction is dependent on the presence of the co-substrate NAD⁺.[4][7]

  • Developer Step: After the deacetylation reaction, a developer solution, which contains a protease (e.g., trypsin), is added. This protease specifically cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the unquenched AMC fluorophore.[4]

  • Signal Detection: The liberated AMC fluoresces brightly upon excitation (typically ~350-400 nm), and the emission is measured (typically ~440-505 nm). The intensity of the fluorescence signal is directly proportional to the deacetylase activity of SIRT1.[5][7]

Modulators of SIRT1 activity will alter the rate of this reaction. Inhibitors will decrease the amount of deacetylated substrate, resulting in a lower fluorescence signal, while activators will increase it.

Assay_Principle cluster_step1 Step 1: Deacetylation Reaction cluster_step2 Step 2: Development & Detection SIRT1 SIRT1 Enzyme Product De-Ac-Lys-Peptide-AMC SIRT1->Product label_reagents SIRT1->label_reagents NAD NAD+ NAD->Product NAD->label_reagents Substrate Ac-Lys-Peptide-AMC (Quenched Fluorescence) Substrate->Product Substrate->label_reagents Developer Developer (Protease) Product->Developer label_dev Product->label_dev Compound Test Compound (e.g., this compound) Compound->Product Compound->label_reagents label_reagents->Product Incubation Developer->label_dev Fluorophore Free AMC (High Fluorescence) Detection Fluorescence Reader Fluorophore->Detection Ex/Em: ~400/~505 nm label_dev->Fluorophore Cleavage

Caption: Workflow of the two-step fluorogenic SIRT1 activity assay.

| HTS Campaign Workflow: From Planning to Hit Confirmation

A successful HTS campaign is a multi-stage process. Each stage is designed to progressively filter a large compound library down to a small number of high-confidence hits.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Orthogonal Assays p1 Single-Concentration Screen (e.g., 10 µM) Large Compound Library p2 Identify 'Primary Hits' (Activity > 3σ from control) p1->p2 c1 Re-test Primary Hits (Fresh solid sample) p2->c1 Advance Hits c2 Dose-Response Curve (e.g., 10-point curve) Determine IC50 / EC50 c1->c2 c3 Counter-Screens (Assay Interference) c2->c3 s1 Orthogonal Assay (e.g., non-fluorescence based) c3->s1 Confirmed Hits s2 Selectivity Profiling (vs. SIRT2, SIRT3, HDACs) s1->s2 s3 Cell-Based Assays (Target Engagement) s2->s3 Lead_Opt Lead Optimization (SAR Studies) s3->Lead_Opt Validated Hits

Caption: A typical multi-stage workflow for an HTS campaign.

| Application Notes: The Scientist's Perspective

Merely following a protocol is insufficient. Understanding the rationale behind each step is critical for troubleshooting and ensuring data integrity.

Assay Development and Optimization

Before screening thousands of compounds, the assay must be rigorously optimized and validated. The goal is to achieve a stable, reproducible assay with a large dynamic range.

  • Enzyme Titration: The concentration of SIRT1 is critical. Too little enzyme results in a weak signal and low throughput. Too much enzyme consumes the substrate too quickly, violating the assumptions of initial velocity kinetics and potentially masking the effects of weaker inhibitors. The optimal concentration should yield a robust signal within a reasonable incubation time (e.g., 30-60 minutes) and operate in the linear range of the reaction.

  • Substrate Concentration: The Michaelis-Menten constant (Km) for the peptide substrate should be determined. For screening, the substrate concentration is typically set at or near the Km value. This ensures the assay is sensitive to competitive inhibitors.[4] Using substrate concentrations far above the Km will require much higher concentrations of a competitive inhibitor to elicit a response, potentially causing weaker hits to be missed.

  • NAD⁺ Concentration: As a co-substrate, NAD⁺ concentration should also be optimized. It is typically kept at a concentration well above its Km to ensure it is not a rate-limiting factor, unless the goal is to find inhibitors that compete with NAD⁺.

  • DMSO Tolerance: Compounds in HTS libraries are almost universally dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO your assay can tolerate without significant loss of enzyme activity or signal. Typically, assays are optimized to tolerate a final DMSO concentration of 1% or less.[5]

Quality Control: The Z-Factor

For an HTS assay to be considered robust, its quality must be quantitatively assessed. The Z-factor (Z') is the industry-standard metric for this purpose.

The Z' factor is calculated using the signals from positive and negative controls: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

  • σ_p and σ_n : Standard deviations of the positive (p) and negative (n) controls.

  • μ_p and μ_n : Means of the positive (p) and negative (n) controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between the two controls. Ideal for HTS.[6]
0 to 0.5AcceptableThe assay is suitable for screening, but may have higher variability.
< 0UnacceptableThe signals of the controls overlap; the assay is not viable for screening.

Each screening plate must include sufficient control wells (e.g., 16 or 32 wells each of positive and negative controls) to calculate a statistically significant Z' factor for that specific plate. A plate with a Z' < 0.5 should be flagged for review or repeated.

The Challenge of False Positives

A significant challenge in fluorescence-based HTS is the high rate of false positives. It is essential to implement a strategy to identify and eliminate these artifacts early.

  • Autofluorescent Compounds: Some library compounds are intrinsically fluorescent at the same wavelengths used for detection.[5] This adds to the signal and can mask the activity of an inhibitor or make an inert compound appear to be an activator.

    • Triage Method: Re-test hits in an assay mixture lacking the SIRT1 enzyme. Any compound that still produces a signal is likely autofluorescent.

  • Quenchers: Conversely, some compounds can absorb light at the excitation or emission wavelengths, quenching the signal and appearing as false positive inhibitors.

  • Assay Interference: In the two-step sirtuin assay, some compounds may inhibit the developer protease rather than SIRT1. This prevents the release of AMC and mimics SIRT1 inhibition.

    • Triage Method: Run a parallel assay where the developer is added to a pre-deacetylated substrate. A compound that shows inhibition in this format is likely a protease inhibitor.

| Detailed HTS Protocol: SIRT1 Inhibition Screen

This protocol is designed for a 384-well plate format for a primary screen to identify inhibitors of SIRT1. This compound is included as an example test compound.

Reagents and Materials
ReagentSupplierCat. No.Stock ConcentrationWorking Concentration
Human Recombinant SIRT1BPS Bioscience500121 mg/mL2.5 ng/µL
Fluorogenic SubstrateBPS Bioscience500325 mM100 µM
NAD⁺Sigma-AldrichN163650 mM1 mM
SIRT Assay BufferBPS Bioscience500901X1X
SIRT DeveloperBPS Bioscience500892X1X
Nicotinamide (Control Inhibitor)Sigma-AldrichN0636100 mM2 mM (in-well)
This compound--10 mM in DMSO10 µM (in-well)
384-well solid white platesCorning3572--

(Note: Catalog numbers are for illustrative purposes. Equivalent reagents from other suppliers can be used after validation.)

Plate Layout

A robust plate layout is crucial for minimizing systematic errors and for accurate Z' calculation.

WellsContentPurposeVolume
1-16Negative Control100% Activity (DMSO only)25 µL
17-32Positive Control0% Activity (Nicotinamide)25 µL
33-384Test CompoundsScreening25 µL
Step-by-Step Screening Protocol
  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 25 nL of test compounds (10 mM stock in DMSO) and controls into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.1% DMSO.

    • For controls, add 25 nL of pure DMSO (Negative Control) or 25 nL of a concentrated Nicotinamide solution (Positive Control).

  • Enzyme/Substrate Mix Preparation:

    • Prepare a master mix containing SIRT Assay Buffer, NAD⁺, and the Fluorogenic Substrate.

    • Just before addition to the plate, add the required volume of SIRT1 enzyme to the master mix. Keep this mix on ice.

    • Calculation for one 384-well plate (with overage):

      • SIRT Assay Buffer: 5.5 mL

      • NAD⁺ (50 mM stock): 120 µL

      • Substrate (5 mM stock): 120 µL

      • SIRT1 (2.5 ng/µL): 20 µL

  • Initiate Deacetylation Reaction:

    • Using a multi-channel dispenser, add 12.5 µL of the enzyme/substrate mix to all wells of the assay plate.

    • Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Incubate the plate at 37°C for 45 minutes.

  • Develop Signal:

    • Prepare the Developer solution by diluting the 2X stock 1:1 with pure water.

    • Add 12.5 µL of the 1X Developer solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Read Fluorescence:

    • Read the plate on a compatible fluorescence plate reader (e.g., Tecan Spark, PHERAstar).

    • Settings: Excitation at 400 nm, Emission at 505 nm.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • For each well, calculate the percent inhibition using the plate controls: % Inhibition = 100 * [ 1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive) ]

  • Determine Z'-Factor:

    • Using the raw fluorescence values from the control wells, calculate the Z' factor for the plate. If Z' ≥ 0.5, the plate data is considered high quality.

  • Hit Selection:

    • A common threshold for primary hits is a value greater than three times the standard deviation (σ) of the negative control wells. For example, any compound exhibiting >50% inhibition might be selected as a primary hit for follow-up studies.

| Dose-Response and IC₅₀ Determination

Primary hits must be confirmed through dose-response analysis to determine their potency (IC₅₀).

Protocol for IC₅₀ Determination
  • Prepare a serial dilution of the hit compound (e.g., this compound) in DMSO, typically starting from 10 mM and performing 1:3 dilutions to create a 10-point curve.

  • Plate 25 nL of each concentration in triplicate onto a 384-well plate.

  • Follow the HTS protocol as described in Section 4.3.

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example IC₅₀ Data Table
[Compound] (µM)% Inhibition
100.098.5
33.395.2
11.189.1
3.775.4
1.251.2
0.428.3
0.110.1
0.054.5
0.011.2
0.000.0

Result: Using non-linear regression, the calculated IC₅₀ for this hypothetical dataset would be approximately 1.2 µM .

References

  • BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening?
  • Georgieva, E. I., & Logie, C. (2015). Biochemical methods for analysis of histone deacetylases. PubMed.
  • Zheng, W., et al. (2012). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. PMC - NIH.
  • Hauser, A. T., Jung, M., & Jung, M. (2009). Assays for histone deacetylases. PubMed.
  • Bradner, J. E., et al. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH.
  • Bause, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. PMC - NIH.
  • Bause, M., et al. (2025, October 13). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines.
  • Novus Biologicals. Sirtuin 1/SIRT1 Assay Kit (Fluorometric) (KA1366).
  • BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081.
  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services.
  • Villalba, J. M., et al. (2007). SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents. PubMed.
  • Lurdos, M., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. PMC - NIH.
  • EpigenTek. Histone Deacetylase (HDAC) Assay.
  • Narayanan, D., & Tulsian, N. K. (2014). Sirtuin modulators. PMC - NIH.
  • Kane, A. E., & Sinclair, D. A. (2018). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI.
  • Epigenetics. Sirtuin Activity Fluorometric Assay Kit, Research Kits.
  • Monnot, P., et al. (2023). Multifunctional activity-based chemical probes for sirtuins. RSC Publishing.
  • Gertz, M., et al. (2021). Virtual Screening in the Identification of Sirtuins' Activity Modulators. MDPI.
  • Smith, B. C., et al. (2015). Development of activity-based probes for the protein deacylase Sirt1. PMC - NIH.
  • Sigma-Aldrich. Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin.

Sources

Application Notes and Protocols for the Investigation of 4-amino-N-cyclohexylbenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Novel Benzamide Derivatives in Oncology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Within oncology, derivatives of this versatile molecule have been explored for their potential as cytotoxic agents, signaling pathway modulators, and even as adjuncts to existing therapies. This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 4-amino-N-cyclohexylbenzamide, a specific benzamide derivative, for its potential anticancer applications.

While direct and extensive research on this compound in cancer is not yet widely published, this guide will draw upon established methodologies and findings from structurally related compounds to provide a robust framework for its investigation. A notable analogue, 4-amino-N-(2'-aminophenyl)benzamide (also known as GOE1734), has demonstrated intriguing preclinical activity, particularly in slow-proliferating tumor models, suggesting a potential mechanism involving DNA-DNA crosslinking.[1] Such findings underscore the therapeutic potential that may be harbored within this chemical class.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to conduct a thorough preliminary investigation of this compound's anticancer properties.

Proposed Mechanism of Action: A Hypothesis Based on Structural Analogs

Given the limited direct data on this compound, we can hypothesize a potential mechanism of action based on related compounds. The documented activity of GOE1734, which suggests DNA crosslinking, points to a possible role as a DNA-damaging agent.[1] Many conventional chemotherapeutic agents function by inducing DNA damage, which in turn activates cell death pathways.[2][3]

Alternatively, many benzamide derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][5] Therefore, it is also plausible that this compound could exert its effects by targeting specific kinases involved in cell proliferation, survival, or metastasis.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel benzamide derivative, leading to the induction of apoptosis.

G Compound This compound Kinase Putative Kinase Target Compound->Kinase Inhibition Downstream Downstream Effector Kinase->Downstream Phosphorylation Proliferation Cell Proliferation (Inhibited) Downstream->Proliferation Apoptosis Apoptosis (Induced) Downstream->Apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols: A Step-by-Step Guide to Preclinical Evaluation

The following protocols provide detailed methodologies for the initial in vitro and subsequent in vivo evaluation of this compound.

Part 1: In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound dose).

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the experimental workflow for the MTT assay.

G Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate MTT Add MTT Solution Incubate->MTT Incubate2 Incubate (2-4h) MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Sources

Application Notes and Protocols for the Target Validation of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its mechanism of action. 4-amino-N-cyclohexylbenzamide, a small molecule with a benzamide core, represents such a candidate with unexplored therapeutic potential. The benzamide scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a diverse range of protein classes.[1] A critical and foundational step in the development of this and any novel compound is the rigorous process of target identification and validation.[2][3] This process not only elucidates the molecular mechanism responsible for a compound's biological effects but also provides the scientific rationale for its further development.[4]

This document serves as a comprehensive guide for researchers embarking on the target validation of this compound. Given the nascent stage of research on this specific molecule, we will present a logical, stepwise framework for its evaluation. This guide will hypothesize a plausible target class based on structure-activity relationships of analogous compounds and provide detailed, field-proven protocols for confirming target engagement and quantifying in-vitro activity.

The Kinase Hypothesis: A Rationale for a Focused Investigation

The structure of this compound, featuring a substituted benzamide, is reminiscent of numerous compounds developed as protein kinase inhibitors.[5] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors has been a transformative success in modern medicine.[7] The aminobenzamide moiety can engage in key hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the cyclohexyl group can occupy adjacent hydrophobic regions, contributing to binding affinity and selectivity.[8] Therefore, it is a scientifically sound hypothesis that this compound may exert its biological effects through the inhibition of one or more protein kinases. The following sections will outline a workflow to test this hypothesis.

Part 1: Confirming Target Engagement in a Cellular Environment with the Cellular Thermal Shift Assay (CETSA)

The first crucial step in target validation is to confirm that the compound physically interacts with its intended target within the complex milieu of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of target engagement in situ.[10][11] The principle of CETSA is based on the ligand-induced stabilization of a target protein against thermal denaturation.[11] When a compound binds to its target protein, it generally increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the protein of interest. In the presence of a binding compound, this curve will shift to higher temperatures.[11]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Sample Processing cluster_detection Detection & Analysis cell_culture 1. Culture Cells treatment 2. Treat with 4-amino-N- cyclohexylbenzamide or Vehicle cell_culture->treatment heat 3. Heat Aliquots at Temperature Gradient treatment->heat lysis 4. Cell Lysis heat->lysis centrifugation 5. Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot for Target Protein in Soluble Fraction centrifugation->western_blot analysis 7. Densitometry and Melting Curve Generation western_blot->analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for generating a CETSA melting curve using Western blotting for detection.

Materials:

  • Target-expressing cell line (e.g., a cancer cell line known to express the hypothetical kinase target)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Harvest the cells and prepare a single-cell suspension.

    • Treat the cell suspension with a predetermined concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample (room temperature).

    • Immediately cool the samples on ice for 3 minutes after the heating step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using sonication.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction for each sample.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for each temperature point using densitometry software.

    • Normalize the intensity of each band to the unheated control for both the vehicle and compound-treated samples.

    • Plot the normalized band intensity against the temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Hypothetical Data Presentation: CETSA Results

The expected outcome of a successful CETSA experiment is a thermal stabilization of the target protein in the presence of this compound.

Temperature (°C)Vehicle (Normalized Intensity)10 µM this compound (Normalized Intensity)
401.001.00
450.980.99
500.850.95
550.520.88
600.210.65
650.050.35
700.010.10

Table 1: Hypothetical CETSA data demonstrating a thermal shift of a target kinase upon binding of this compound. The data shows that at higher temperatures, more of the target protein remains soluble in the presence of the compound, indicating stabilization.

Part 2: In-Vitro Validation and Potency Determination with a Kinase Assay

While CETSA confirms target engagement in cells, it does not directly measure the functional consequence of this binding (i.e., inhibition of enzymatic activity).[12] Therefore, the next crucial step is to perform an in-vitro kinase assay using the purified target protein.[13] This allows for the direct measurement of enzymatic inhibition and the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[14]

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep 1. Prepare Serial Dilution of this compound reagent_prep 2. Prepare Kinase, Substrate, and ATP Solutions plate_setup 3. Add Kinase and Inhibitor to Assay Plate reagent_prep->plate_setup initiate_reaction 4. Initiate Reaction with Substrate/ATP Mix plate_setup->initiate_reaction incubation 5. Incubate at 30°C initiate_reaction->incubation stop_reaction 6. Stop Reaction and Deplete Remaining ATP incubation->stop_reaction luminescence 7. Add Detection Reagent to Generate Luminescence stop_reaction->luminescence read_plate 8. Read Luminescence luminescence->read_plate ic50_calc 9. Plot Dose-Response Curve and Calculate IC50 read_plate->ic50_calc

Caption: Workflow for a luminescence-based in-vitro kinase assay.

Detailed Protocol: Luminescence-Based In-Vitro Kinase Assay

This protocol describes a common method for determining the IC50 value of an inhibitor using a system that measures ADP production as a proxy for kinase activity.

Materials:

  • Purified, active recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold dilution is common.

  • Assay Setup:

    • In a 384-well plate, add the diluted compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

    • Add the kinase solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. This time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation: Kinase Selectivity Profile

To understand the selectivity of this compound, it should be tested against a panel of related kinases.

Kinase TargetIC50 (nM) for this compound
Kinase A (Hypothesized Primary Target)50
Kinase B850
Kinase C>10,000
Kinase D1,200
Kinase E>10,000

Table 2: Hypothetical kinase selectivity profile for this compound. This data would suggest that the compound is a potent inhibitor of Kinase A with good selectivity over other tested kinases.

Part 3: Placing the Target in a Biological Context: Signaling Pathway Analysis

Once the direct target has been validated and the inhibitory potency has been quantified, it is essential to understand the downstream cellular consequences of target inhibition. This involves placing the target within its known signaling pathway and predicting the effects of its inhibition.

Signaling_Pathway cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A (Target Protein) Receptor->Kinase_A Downstream_Kinase Downstream Kinase Kinase_A->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_A

Caption: Hypothetical signaling pathway showing inhibition by this compound.

This diagram illustrates how this compound, by inhibiting its direct target (Kinase A), can block the downstream signaling cascade that leads to a cellular response such as proliferation. This provides a clear mechanistic hypothesis for the compound's observed phenotypic effects.

Conclusion

The successful development of a novel compound like this compound hinges on a robust and systematic approach to target validation. This guide outlines a logical progression from formulating a target hypothesis based on chemical structure to confirming target engagement in a cellular context and quantifying inhibitory activity in vitro. By employing established and reliable techniques such as the Cellular Thermal Shift Assay and in-vitro kinase assays, researchers can build a strong, data-driven case for the mechanism of action of their compound. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this compound.

References

  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience.
  • Boyd, N. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 845-853. [Link]
  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2019). Request PDF.
  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(11), 1375-1381. [Link]
  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
  • Park, J., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(23), 4256. [Link]
  • Chen, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(23), 16905. [Link]
  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-8386. [Link]
  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]
  • Zhang, L., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of the American Chemical Society, 145(7), 4149-4157. [Link]
  • Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(3), 100906. [Link]

Sources

Application Note: Crystallization Techniques for 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the crystallization of 4-amino-N-cyclohexylbenzamide, presenting a comprehensive overview of techniques, protocols, and the underlying scientific principles for researchers and drug development professionals. This document provides detailed methodologies for obtaining high-purity crystalline material, essential for subsequent research and formulation activities.

Abstract & Core Objective

This compound is a molecule of significant interest in pharmaceutical and materials science research. The isolation of this compound in a highly pure, stable, and crystalline form is a critical determinant of its performance, influencing factors such as bioavailability, shelf-life, and processability. This application note provides a detailed guide to the systematic development of crystallization protocols for this compound. We will explore solvent selection strategies, detailed experimental procedures for various crystallization techniques, and methods for the characterization of the final crystalline product. The objective is to equip researchers with the foundational knowledge and practical steps required to control and optimize the crystallization process, ensuring reproducible and high-quality outcomes.

Physicochemical Foundation for Crystallization

A successful crystallization strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These parameters dictate the compound's behavior in different solvent systems and under various thermal conditions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Crystallization
Molecular FormulaC₁₃H₁₈N₂OProvides basic information on the molecule's composition.[1]
Molecular Weight218.29 g/mol Used for all stoichiometric calculations.[1]
Melting Point~162.7 °CSets the upper temperature limit for dissolution to avoid melting.[2]
Water Solubility46.68 mg/LIndicates that water is a very poor solvent and can be effectively used as an anti-solvent.[2]
Hydrogen Bond Donors2The amine and amide N-H groups can form strong hydrogen bonds, influencing solvent interactions and crystal packing.[2]
Hydrogen Bond Acceptors2The carbonyl oxygen and amine nitrogen can accept hydrogen bonds, guiding solvent choice.[2]

The Crystallization Workflow: A Strategic Approach

The process of developing a crystallization method is systematic. It begins with a broad screening of solvents and narrows down to an optimized, reproducible protocol.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Solubility Assessment: Test solubility of ~10 mg of compound in 0.5 mL of various solvents (polar, non-polar, protic, aprotic) at RT and 60°C. B Categorize Solvents: 1. Soluble at RT (Good Solvent) 2. Sparingly Soluble at RT, Soluble at 60°C (Promising) 3. Insoluble at 60°C (Poor/Anti-Solvent) A->B C Select Promising Systems: Identify single solvents or binary mixtures (Good Solvent + Anti-Solvent) for further development. B->C D Select Crystallization Technique: Slow Cooling, Anti-Solvent Addition, or Vapor Diffusion based on solvent properties. C->D E Optimize Parameters: Concentration, Cooling Rate, Addition Rate, Temperature. D->E F Isolate and Dry Crystals: Vacuum filtration, washing with cold solvent, and drying under vacuum. E->F G Characterize Product: Purity (HPLC), Identity (NMR, MS), Form (PXRD), Thermal Properties (DSC). F->G H Assess Reproducibility: Repeat optimized protocol to ensure consistent results. G->H

Caption: A systematic workflow for crystallization development.

Experimental Protocols

The following protocols are based on established methods for benzamide derivatives and provide robust starting points for the crystallization of this compound.[3][4]

Protocol 1: Slow Cooling Crystallization

This is the most fundamental technique, relying on the principle that solubility decreases with temperature. It is best suited for compounds that exhibit a steep solubility curve in a given solvent.

Causality: Slow reduction of temperature allows molecules to organize into a thermodynamically stable crystal lattice, minimizing the inclusion of impurities and promoting the growth of larger, well-defined crystals. Rapid cooling often leads to kinetic trapping of disordered states, resulting in amorphous material or small, impure crystals.

Step-by-Step Methodology:

  • Dissolution: In a clean flask, add the crude this compound. Add a promising solvent (e.g., isopropanol or ethanol) portion-wise while heating and stirring (e.g., to 60-70°C) until the solid is fully dissolved.[4][5] Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask. This removes particulate matter that could otherwise act as unwanted nucleation sites.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated from vibrations. To further slow the process, the flask can be placed within a larger beaker filled with hot water (a simple water bath).

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small volume of ice-cold crystallization solvent to rinse away residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Addition

This method is ideal when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), and both solvents are miscible.

Causality: The controlled addition of an anti-solvent systematically reduces the solvating power of the system, gradually lowering the compound's solubility. This controlled reduction induces supersaturation at a constant temperature, leading to nucleation and crystal growth.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a good solvent (e.g., acetone or methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add an anti-solvent (e.g., water or heptane) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation. If oiling out occurs, add a small amount of the good solvent to redissolve the oil and repeat the anti-solvent addition more slowly.

  • Growth: Stop the addition and allow the mixture to stir for several hours to permit the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a mixture of the solvent/anti-solvent from the mother liquor for the washing step.

Protocol 3: Vapor Diffusion

This technique is particularly suited for generating high-quality single crystals for structural analysis (e.g., X-ray crystallography) but can be adapted for small-scale purification.

Causality: This method achieves the slowest possible change in solvent composition. The slow diffusion of anti-solvent vapor into the solution of the compound creates a very gradual increase in supersaturation. This extremely slow pace is ideal for minimizing nucleation events and allowing the growth of a small number of large, highly ordered single crystals.

G chamber Sealed Outer Chamber (Beaker) Anti-Solvent Vapor Inner Vial with Compound Solution Liquid Anti-Solvent Reservoir chamber:f1->chamber:f2 Diffusion process 1. Anti-solvent evaporates into the chamber headspace. 2. Vapor slowly diffuses into the inner vial. 3. Solubility of the compound in the vial decreases. 4. Supersaturation is achieved, leading to crystal growth.

Caption: Principle of the vapor diffusion crystallization method.

Step-by-Step Methodology:

  • Prepare Solution: Dissolve the compound in a good solvent (e.g., acetone) in a small, uncapped vial (e.g., a 2 mL glass vial).

  • Set Up Chamber: Place this vial inside a larger, sealable container (e.g., a 50 mL beaker or jar).

  • Add Anti-Solvent: Carefully add a pool of a volatile anti-solvent (e.g., hexane or ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal and Incubate: Seal the outer container tightly (e.g., with parafilm or a screw cap) and leave it in a vibration-free location at a constant temperature.

  • Monitor: Crystal growth can take from one day to several weeks. Monitor periodically without disturbing the setup.

  • Isolate: Once suitable crystals have formed, carefully open the chamber, remove the inner vial, and decant the mother liquor. Isolate the crystals and dry them gently.

Validation and Troubleshooting

The success of any protocol is determined by the quality of the final product.

Table 2: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is undersaturated.- Compound is too soluble.- Slowly evaporate some solvent.- Cool to a lower temperature.- Add a seed crystal.- Gently scratch the inner wall of the flask with a glass rod.
"Oiling Out" - Supersaturation is too high.- Cooling is too rapid.- Inappropriate solvent choice.- Add more of the "good" solvent to redissolve the oil and cool more slowly.- Re-evaluate the solvent system.
Fine Powder Precipitates - Nucleation rate is too high.- Cooling or anti-solvent addition is too fast.- Reduce the initial concentration.- Slow down the cooling or addition rate significantly.
Low Yield - Significant amount of compound remains in the mother liquor.- Cool the mixture for a longer period or at a lower temperature.- Partially evaporate the mother liquor to obtain a second crop of crystals.

References

  • Chemchart. (n.d.). This compound (17675-42-2).
  • PubChem. (n.d.). This compound.
  • Adam, S., et al. (2011). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Li, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-amino-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific amide coupling reaction. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your synthetic strategy.

Introduction to the Synthesis

The synthesis of this compound involves the formation of an amide bond between 4-aminobenzoic acid and cyclohexylamine. While seemingly straightforward, this reaction is subject to various challenges that can impact yield and purity, including the nucleophilicity of the reactants and potential side reactions. This guide will address these issues in a practical, question-and-answer format.

Reaction Scheme

Reaction_Scheme reactant1 4-Aminobenzoic Acid reagents + Coupling Reagent + Base + Solvent reactant1->reagents reactant2 Cyclohexylamine reactant2->reagents product This compound reagents->product Amide Coupling

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question 1: I am observing very low to no yield of my desired this compound product. What are the likely causes and how can I address them?

Answer:

Low or no product yield in this amide coupling reaction typically stems from a few key issues: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1][2] Let's break down these possibilities:

  • Incomplete Carboxylic Acid Activation: The carboxyl group of 4-aminobenzoic acid must be activated to a more electrophilic species to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]

  • Amine Deactivation: Cyclohexylamine is a reasonably good nucleophile; however, an acid-base reaction between the carboxylic acid of 4-aminobenzoic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's success.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low/No Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions reagent_choice Is the Coupling Reagent Appropriate? check_conditions->reagent_choice base_choice Is the Base Appropriate and in Sufficient Excess? reagent_choice->base_choice preactivation Consider Pre-activation of Carboxylic Acid base_choice->preactivation purification_issue Could the Product be Lost During Workup/Purification? preactivation->purification_issue end Improved Yield purification_issue->end

Caption: A stepwise approach to troubleshooting low product yield.

Recommended Actions:

  • Optimize the Coupling Reagent: For this specific transformation, standard carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) can be effective.[3][4] For more challenging couplings, consider using more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]

  • Employ a Non-Nucleophilic Base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid formed during the reaction without competing with the cyclohexylamine.[1][6] A slight excess of the base is often beneficial.

  • Pre-activation of 4-Aminobenzoic Acid: To prevent the acid-base side reaction with cyclohexylamine, pre-activate the 4-aminobenzoic acid. This involves stirring the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the cyclohexylamine.[5]

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and dry glassware. If necessary, dry reagents before use.

Impurity Profile and Side Reactions

Question 2: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my product. What are the common side reactions, and how can I minimize them?

Answer:

The presence of multiple byproducts is a common issue in amide coupling reactions. For the synthesis of this compound, the primary concerns are self-condensation of the starting material and side reactions involving the coupling reagents.

  • Self-Condensation of 4-Aminobenzoic Acid: The amino group of one molecule of 4-aminobenzoic acid can react with the activated carboxyl group of another, leading to the formation of oligomeric species. This is more likely if the activation of the carboxylic acid is slow or if there is a localized high concentration of the activated intermediate.

  • Byproducts from Coupling Reagents:

    • Carbodiimides (DCC/EDC): The main byproduct is the corresponding urea (dicyclohexylurea - DCU, or the water-soluble urea from EDC). DCU is notoriously difficult to remove from nonpolar products as it is often insoluble in many organic solvents.[7]

    • Uronium/Aminium Salts (HATU): These can sometimes react with the amine to form a guanidinium byproduct, especially if there is an excess of the coupling reagent or if the pre-activation of the carboxylic acid is slow.[8]

Strategies for Minimizing Side Reactions and Impurities:

  • Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material, typically cyclohexylamine, to ensure the complete consumption of the other.

  • Slow Addition: Add the coupling reagent slowly to the solution of 4-aminobenzoic acid to prevent a rapid buildup of the activated intermediate, which can favor self-condensation. Alternatively, adding the activated 4-aminobenzoic acid solution to the cyclohexylamine can also be effective.

  • Choice of Coupling Reagent and Additives:

    • Using additives like HOBt or OxymaPure can help to form a more stable activated ester intermediate, which is less prone to side reactions.[1]

    • If using DCC, cooling the reaction to 0 °C can help to minimize side reactions.

  • Purification Strategies:

    • DCU Removal: If DCC is used, the resulting DCU can often be removed by filtration, as it is insoluble in many common solvents like dichloromethane (DCM) or ethyl acetate. Adding a solvent in which DCU is particularly insoluble, like acetonitrile, can aid in its precipitation.[7]

    • Column Chromatography: For other impurities, flash column chromatography on silica gel is a reliable purification method. A gradient of ethyl acetate in hexanes is a good starting point for eluting this compound.[9]

Alternative Synthetic Route

Question 3: The direct amide coupling is not working well for me. Is there an alternative method for synthesizing this compound?

Answer:

Yes, an alternative and often robust method is the acylation of cyclohexylamine with an activated derivative of 4-aminobenzoic acid, such as an acyl chloride. This is a two-step process.

Step 1: Formation of 4-Aminobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Schotten-Baumann Reaction

The resulting 4-aminobenzoyl chloride is then reacted with cyclohexylamine, typically in the presence of a base like pyridine or an aqueous base, to form the amide.[6][10]

Workflow for Acyl Chloride Route:

Acyl_Chloride_Route start 4-Aminobenzoic Acid acyl_chloride_formation React with SOCl₂ or (COCl)₂ start->acyl_chloride_formation acyl_chloride 4-Aminobenzoyl Chloride acyl_chloride_formation->acyl_chloride schotten_baumann React with Cyclohexylamine and Base acyl_chloride->schotten_baumann product This compound schotten_baumann->product

Caption: Alternative synthesis via the acyl chloride intermediate.

Considerations for this method:

  • Protection of the Amino Group: The amino group of 4-aminobenzoic acid is nucleophilic and can react with the chlorinating agent or the newly formed acyl chloride. While the reaction can sometimes be performed without protection, it is often cleaner to protect the amino group (e.g., as an acetamide) before forming the acyl chloride, and then deprotect it after the amide formation.

  • Harsh Reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve 4-aminobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1][5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add cyclohexylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where this compound is soluble when hot but sparingly soluble when cold. Ethanol/water or ethyl acetate/hexanes are good starting points.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[11]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11]

Data Summary

Coupling ReagentTypical EquivalentsAdditive (Equivalents)Base (Equivalents)Common Solvents
HATU 1.0 - 1.5None neededDIPEA (2.0)DMF, DCM
EDC 1.1 - 1.5HOBt (1.0)DIPEA/TEA (1.5 - 2.0)DMF, DCM
DCC 1.1HOBt (1.0)None (or catalytic DMAP)DCM, THF

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
  • Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product? | Homework.Study.com. (n.d.).
  • This compound (17675-42-2) - Chemchart. (n.d.).
  • Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid - Benchchem. (n.d.).
  • Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed. (n.d.).
  • Uphill battles in amide couplings - amphoteros. (2014, April 4).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • amide coupling help : r/Chempros - Reddit. (n.d.).
  • tiple Choice Next Page Question 18 (2 points) Predict the major product a.. - Filo. (2025, May 19).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. (2020, March 29).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • This compound | C13H18N2O | CID 679480 - PubChem. (n.d.).
  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Cyclohexylamine when treated with nitrous acid yields (P). On treating (P) with PCC results in (Q). - YouTube. (2023, May 11).
  • Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs - Benchchem. (n.d.).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021, November 25).
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.).
  • Microhydration of the metastable N-protomer of 4-aminobenzoic acid by condensation at 80 K - PubMed. (2022, October 7).
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA) - European Commission. (2010, March 3).
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. (n.d.).
  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents. (n.d.).
  • Additional Problems 21 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • Acylation Reactions and Mechanisms Guide | PDF - Scribd. (n.d.).
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. (n.d.).
  • Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine - Benchchem. (n.d.).

Sources

Technical Support Center: Optimizing Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for benzamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to help you navigate common challenges, from initial reaction setup to final purification, ensuring you can troubleshoot effectively and optimize for success.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during benzamide synthesis.

Q1: What are the primary methods for synthesizing benzamides?

The two most common laboratory approaches for synthesizing benzamides are reactions starting from either a carboxylic acid or an acyl chloride.[1][2]

  • From Carboxylic Acids (e.g., Benzoic Acid): This is a very common route in medicinal chemistry. The carboxylic acid must first be "activated" to make it more reactive. This is achieved using a variety of amide coupling reagents like HATU, HBTU, or carbodiimides such as EDC and DCC.[1] These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine.

  • From Acyl Chlorides (e.g., Benzoyl Chloride): This is a classic, often rapid, and high-yielding method.[2] The acyl chloride is highly electrophilic and reacts readily with an amine nucleophile. This reaction, often performed under Schotten-Baumann conditions , is robust but requires careful handling of the moisture-sensitive acyl chloride.[1][3]

Q2: My benzamide synthesis has a very low yield. What are the most likely causes?

Low yield is a frequent issue that can usually be traced back to a few key factors:

  • Hydrolysis of the Activated Species: Acyl chlorides and the activated intermediates formed by coupling reagents are highly reactive towards water.[1][2] Any moisture in your solvents or reagents will convert your activated starting material back into the unreactive carboxylic acid, directly reducing your potential yield.[4]

  • Protonation of the Amine: The amine must be nucleophilic to attack the activated carboxylic acid or acyl chloride. If the reaction generates acid (like HCl in the acyl chloride route) and there is no base to neutralize it, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][5]

  • Inefficient Carboxylic Acid Activation: If you are using a coupling reagent, its choice is critical. A reagent may be unsuitable for your specific substrates (e.g., due to steric hindrance) or you may be using insufficient equivalents, leading to incomplete activation.[4]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent choice, and reaction time are critical.[6] For example, a temperature that is too high can cause decomposition or side reactions, while one that is too low may lead to an incomplete reaction.[7]

Q3: How do I choose the right amide coupling reagent?

The selection of a coupling reagent is a critical decision that impacts reaction efficiency, purity, and the potential for side reactions like racemization.[8] Reagents are typically categorized into classes, each with its own strengths.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient and fast-acting reagents, often considered the gold standard, especially in peptide synthesis.[9] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[8]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective coupling reagents. They are known for their high reactivity, which can be beneficial for hindered or electron-poor substrates.

  • Carbodiimides (DCC, EDC, DIC): These are cost-effective and widely used reagents.[9] However, they can be prone to side reactions and often require an additive, like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, to improve efficiency and suppress racemization.[4][8] A key drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and must be filtered off.[5] EDC is advantageous when a water-soluble byproduct is desired for easy removal during aqueous workup.[5][9]

Q4: What are Schotten-Baumann conditions and why are they used?

The Schotten-Baumann reaction refers to the synthesis of amides from acyl chlorides and amines.[10] The term "Schotten-Baumann conditions" specifically describes carrying out the reaction in a two-phase solvent system with an aqueous base, like sodium hydroxide.[3][11]

The genius of this method lies in how it manages the reaction components:

  • The organic starting materials (acyl chloride, amine) and the final benzamide product remain in the organic phase (e.g., dichloromethane).[3]

  • The aqueous phase contains a base (e.g., NaOH) that serves a critical purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][5]

Without the base, the HCl would protonate the amine starting material, making it non-nucleophilic and stopping the reaction.[10] By keeping the phases separate but well-mixed, the reaction can proceed efficiently in the organic layer while the byproduct is instantly neutralized in the aqueous layer.[5]

Q5: I'm observing significant side reactions. How can I minimize them?

Side product formation is a common challenge. Identifying the nature of the side products is key to mitigating them.

  • Contamination with Benzoic Acid: This almost always results from the hydrolysis of your benzoyl chloride or activated intermediate.[2] The solution is rigorous adherence to anhydrous conditions—use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Formation of N,N-Dibenzoylamine (Double Acylation): This occurs when the newly formed benzamide product acts as a nucleophile and reacts with another molecule of benzoyl chloride.[2][5] This is more likely if there is a high local concentration of the acylating agent. To prevent this, use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride and add the acyl chloride slowly to the amine solution.[2][5]

  • Byproducts from Coupling Reagents: Carbodiimide reagents like DCC form an insoluble urea byproduct (DCU) that can be removed by filtration.[5] Water-soluble reagents like EDC produce byproducts that can be removed by an aqueous wash.[5]

Troubleshooting Guide & Optimization Strategies

This section provides a deeper dive into specific problems and offers structured solutions.

Problem 1: Low or No Product Yield

A low yield is the most common complaint. A systematic approach is the most effective way to diagnose the issue.

G start Low Benzamide Yield q1 Anhydrous conditions used? start->q1 s1 Use freshly distilled/dried solvents. Dry reagents. Run under N2 or Ar. q1->s1 No q2 Using Acyl Chloride Route? q1->q2 Yes s1->q2 q3 Sufficient base (e.g., NaOH, DIPEA) present? q2->q3 Yes q4 Using Coupling Reagent Route? q2->q4 No s3 Add base to neutralize acid byproduct and prevent amine protonation.[1][5] q3->s3 No q6 Reaction time & temperature sufficient? q3->q6 Yes s3->q6 q5 Is coupling reagent appropriate for substrates? (e.g., steric hindrance) q4->q5 Yes q4->q6 No s5 Switch to a more powerful reagent like HATU or try activating to an acyl fluoride.[4][9] q5->s5 No q5->q6 Yes s5->q6 s6 Monitor reaction by TLC/LC-MS. Optimize temperature; too low may stall, too high may decompose.[7] q6->s6 No q7 Vigorous mixing (for biphasic reactions)? q6->q7 Yes s6->q7 s7 Ensure efficient stirring to maximize interfacial contact in Schotten-Baumann reactions.[5] q7->s7 No end Yield Improved q7->end Yes s7->end

Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.

Potential Cause Explanation & Causality Recommended Solution
Wet Reagents/Solvents Acyl chlorides and activated carboxylic acid esters are highly electrophilic and will readily react with water (hydrolysis), which is often a better nucleophile than the desired amine. This reverts the starting material to the unreactive carboxylic acid.[1][2]Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (N₂ or Ar).[1]
Amine Protonation If an acid byproduct (e.g., HCl) is formed, it will react with the basic amine starting material to form an ammonium salt. This salt is no longer nucleophilic and cannot participate in the amide bond formation.[1][5]For acyl chloride routes, use Schotten-Baumann conditions with an aqueous base or add a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA (2-3 equivalents).[6] For coupling reactions, a base like DIPEA is standard.[4]
Steric Hindrance Bulky groups on either the carboxylic acid or the amine can physically block the reactive centers from approaching each other, dramatically slowing down the reaction.[4]Switch to a more powerful coupling reagent (e.g., HATU).[9] Alternatively, convert the carboxylic acid to an acyl fluoride using a reagent like TFFH. Acyl fluorides are smaller and more reactive, which can overcome steric hindrance.[12] Increase reaction temperature or time, monitoring carefully for decomposition.
Poor Mixing (Biphasic) In Schotten-Baumann reactions, the reactants are in two different phases. If mixing is poor, the surface area for reaction is low, leading to an incomplete or very slow reaction.[5]Use a magnetic stir bar that provides vigorous stirring, creating a vortex. For larger scale, an overhead mechanical stirrer is recommended.
Problem 2: Product is Impure / Significant Side Products

Even with a good yield, impurities can make purification difficult and reduce the final isolated yield.

Impurity/Side Product Identification Cause & Prevention
Unreacted Benzoic Acid Can often be detected by NMR or a broad O-H stretch in the IR spectrum. It will separate into the basic aqueous layer during workup.[13]Cause: Hydrolysis of benzoyl chloride or activated intermediate.[1][2] Prevention: Ensure strictly anhydrous conditions.
N,N-Dibenzoylamine A high-melting point, often poorly soluble white solid.[2]Cause: The benzamide product is acylated a second time. This happens with an excess of a highly reactive acylating agent.[2] Prevention: Use a stoichiometric amount or slight excess of the amine. Add the benzoyl chloride slowly and at a low temperature to the amine solution.[2]
Dicyclohexylurea (DCU) A white precipitate that is largely insoluble in many common organic solvents like DCM.[5]Cause: Byproduct from using DCC as a coupling reagent. Prevention: DCU can typically be removed by simple filtration of the reaction mixture prior to aqueous workup.
Racemized Product Difficult to detect without chiral chromatography or polarimetry.Cause: The activated carboxylic acid intermediate can epimerize, especially with prolonged activation times or high temperatures. Prevention: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[4] HATU is also known to be effective at minimizing racemization. Running the reaction at a lower temperature can also help.[4]
Problem 3: Difficulty in Purification

Sometimes the reaction works, but isolating the pure product is the main challenge.

  • Product and Impurities Have Similar Polarity: If column chromatography is ineffective, recrystallization is the best alternative.[5] Test a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot but insoluble when cold, while the impurity remains in the mother liquor.[14]

  • Product is an Oil or Won't Crystallize: This can happen if impurities are present that inhibit crystal lattice formation.[13] Try purifying a small amount by column chromatography to see if a pure, solid fraction can be obtained. If the product is pure but still an oil, try dissolving it in a minimal amount of a solvent and adding a non-polar "anti-solvent" dropwise until it becomes cloudy, then allow it to slowly crystallize.

  • Product Loss During Workup: Benzamides can have some water solubility. When performing aqueous washes, ensure the aqueous layer is back-extracted with your organic solvent one or two times to recover any dissolved product. Always use brine for the final wash to help remove dissolved water from the organic layer.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids and amines, especially when high efficiency is required.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for ensuring the acid is fully activated before the amine is introduced.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Benzamide Synthesis under Schotten-Baumann Conditions

This is a robust method for reacting amines with benzoyl chloride.

  • Dissolve the amine (1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane) in a flask.

  • In a separate vessel, prepare an aqueous solution of 2M Sodium Hydroxide (NaOH).

  • Combine the organic amine solution and the aqueous NaOH solution in a flask equipped with a stir bar for vigorous stirring. Cool the flask in an ice bath to 0 °C.[1] Temperature control is important to manage the exothermic nature of the reaction.[15]

  • Add benzoyl chloride (1.0 equivalent) dropwise to the rapidly stirring biphasic mixture over 15-20 minutes. Slow addition prevents localized high concentrations of benzoyl chloride, which can lead to side reactions like double acylation.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, typically by recrystallization from hot water or an ethanol/water mixture.[15]

Data Summary

Table 1: Comparison of Common Coupling Reagent Performance

The efficacy of a coupling reagent is judged by yield, purity, and suppression of side reactions. The data below is a qualitative summary based on performance in benchmark syntheses.[8]

Coupling Reagent Class Crude Purity Key Observations & Trade-offs
HATU Uronium/Aminium SaltHighConsistently high purity with fewer side products. Excellent for sterically hindered substrates and for minimizing racemization. More expensive.[8][9]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing products of high purity. A good, slightly less expensive alternative to HATU.[8]
HBTU Uronium/Aminium SaltModerate-HighGenerally effective but can lead to more impurities compared to HATU and HCTU. A cost-effective workhorse reagent.[8]
PyBOP Phosphonium SaltModerate-HighA powerful reagent, but can sometimes result in additional impurities in the crude product compared to HATU/HCTU.[8]
EDC / HOBt CarbodiimideModerateA classic, cost-effective combination. The byproducts are water-soluble, simplifying workup. Can be less effective for difficult couplings.[6]
DCC / HOBt CarbodiimideModerateVery inexpensive. The primary drawback is the formation of insoluble DCU byproduct, which must be removed by filtration.[5]

Note: The exact purity percentages can vary significantly depending on the specific substrates, reaction conditions, and analytical methods used.[8]

References

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Schotten–Baumann reaction. Grokipedia.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Schotten–Baumann reaction. Wikipedia.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Final Benzamide Preparations | PDF. Scribd.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Optimizing the Synthesis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 4-amino-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in its synthesis. Our focus is on providing practical, evidence-based solutions to elevate your experimental outcomes.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the coupling of 4-aminobenzoic acid and cyclohexylamine. While seemingly straightforward, this amidation reaction can be prone to low yields and the formation of impurities. This guide will explore the critical parameters influencing the reaction's success and provide actionable strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most likely causes?

Several factors can contribute to low product yield in this amide coupling reaction. The most common issues include:

  • Incomplete Activation of 4-Aminobenzoic Acid: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Inefficient activation is a primary cause of low conversion.[1][2]

  • Deactivation of Cyclohexylamine: As a base, cyclohexylamine can react with the acidic proton of 4-aminobenzoic acid to form an unreactive ammonium carboxylate salt.[1][3] This acid-base reaction competes with the desired amide bond formation.

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[1] It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and equilibrium, leading to lower yields if not properly optimized.[1]

  • Steric Hindrance: While not severe in this case, bulky substituents on either reactant can slow down the reaction rate.[1]

Q2: What are the best coupling reagents for synthesizing this compound?

The choice of coupling reagent is critical for achieving high yields. Here is a comparison of commonly used reagents:

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A cost-effective and common choice. The urea byproduct is water-soluble, which simplifies the workup process.[4]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, particularly for challenging couplings. It may be more expensive.[4]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent.
DCC HOBtEt3NDCM1280-90>95A classic and effective reagent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[5][6]

Q3: I am observing significant side reactions. How can I minimize them?

The primary side reaction of concern is the formation of N-acylurea when using carbodiimide coupling reagents like DCC or EDC. This occurs due to the rearrangement of the activated O-acylisourea intermediate. To suppress this:

  • Use an Additive: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® react with the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.[1][7]

  • Pre-activation: Stir the 4-aminobenzoic acid with the coupling reagent and additive for 15-30 minutes at 0°C before adding the cyclohexylamine. This allows for the formation of the activated ester intermediate, minimizing the opportunity for N-acylurea formation.[8]

  • Control Temperature: Running the reaction at lower temperatures can also help to minimize side reactions.[1]

Another potential issue is the self-polymerization of 4-aminobenzoic acid. To avoid this, add the cyclohexylamine solution slowly to the activated carboxylic acid.[8]

Q4: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?

Yes, converting 4-aminobenzoic acid to its acyl chloride using thionyl chloride is a viable method.[9][10] This highly reactive intermediate will readily react with cyclohexylamine. However, this method requires careful handling due to the corrosive and hazardous nature of SOCl₂. A base, such as triethylamine or pyridine, is necessary to neutralize the HCl generated during the reaction.[10] It is often beneficial to perform this as a one-pot, two-step process where the acyl chloride is formed first, excess SOCl₂ is removed, and then the amine is added.[10]

Q5: My final product is colored. How can I decolorize it?

Colored impurities can arise from the oxidation of the amino group on the 4-aminobenzoic acid starting material or product.[11][12] To mitigate this:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[8]

  • Recrystallization with Charcoal: During the purification of the final product, if it is colored, you can perform a recrystallization and add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient carboxylic acid activation.- Ensure your coupling reagent is fresh and active. - Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 eq).
Amine deactivation (salt formation).- Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the carboxylic acid in situ.[1]
Presence of water.- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use.
Formation of N-Acylurea Byproduct Rearrangement of the activated intermediate.- Use an additive like HOBt or OxymaPure®.[1][7] - Pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine.[8]
Product is Difficult to Purify Byproducts from the coupling reagent.- If using DCC, ensure complete removal of the DCU byproduct by filtration. - If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.
Unreacted starting materials.- Use a slight excess of one of the reactants to drive the reaction to completion, followed by appropriate purification (e.g., column chromatography or recrystallization).

Optimized Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for the synthesis of this compound.

Step-by-Step Methodology:

  • To a stirred solution of 4-aminobenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) at 0°C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[8]

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.[8]

  • Add cyclohexylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.[8]

Protocol 2: Acyl Chloride Formation with Thionyl Chloride

This protocol is suitable for larger-scale synthesis where cost is a primary consideration.

Step-by-Step Methodology:

  • Carefully add thionyl chloride (1.5 eq) to a suspension of 4-aminobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0°C. A catalytic amount of DMF can be added to promote the reaction.[10]

  • Allow the mixture to stir at room temperature or gently reflux until the formation of the acyl chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Experimental Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start 4-Aminobenzoic Acid + Anhydrous Solvent Add_Reagents Add Coupling Reagent + Additive (e.g., HOBt) Start->Add_Reagents Activation Stir at 0°C (Pre-activation) Add_Reagents->Activation Add_Amine Add Cyclohexylamine + Base (e.g., DIPEA) Activation->Add_Amine Reaction Stir at Room Temp (Overnight) Add_Amine->Reaction Quench Aqueous Workup (NaHCO3, Brine) Reaction->Quench Dry Dry Organic Layer (Na2SO4 or MgSO4) Quench->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Purification (Chromatography or Recrystallization) Concentrate->Purify Product Pure 4-amino-N- cyclohexylbenzamide Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Generalized Mechanism of Amide Bond Formation

G Carboxylic_Acid R-COOH (4-Aminobenzoic Acid) Activated_Intermediate Activated Intermediate (O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Activated_Ester Activated Ester Activated_Intermediate->Activated_Ester + Additive Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine (direct path) Additive Additive (e.g., HOBt) Activated_Ester->Tetrahedral_Intermediate + Amine Amine R'-NH2 (Cyclohexylamine) Amide_Product R-CONH-R' (Final Product) Tetrahedral_Intermediate->Amide_Product Byproduct Byproduct (e.g., DCU) Tetrahedral_Intermediate->Byproduct

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

References

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation.
  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • PubMed. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors.
  • Chemchart. (n.d.). This compound (17675-42-2).
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • ResearchGate. (2025). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application.
  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • JoVE. (2023). Preparation of Amides.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ChemRxiv. (2025). Optimized monomer-based synthesis of poly-N-amino peptides.
  • ResearchGate. (n.d.). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.
  • PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide.
  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide.

Sources

4-amino-N-cyclohexylbenzamide solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 4-amino-N-cyclohexylbenzamide in aqueous buffers. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to help you navigate these common experimental hurdles.

Understanding the Challenge: Physicochemical Properties

This compound is a molecule with inherent properties that contribute to its low aqueous solubility. The presence of a benzamide core and a cyclohexyl group gives the molecule a significant hydrophobic character. While the amino group offers a site for potential protonation and increased solubility at lower pH, the overall lipophilicity often dominates.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 218.29 g/mol [1][]Larger molecules can be more challenging to solvate.
LogP (Octanol-Water Partition Coefficient) 2.3[1]A positive LogP value indicates a preference for a hydrophobic environment over an aqueous one.
Water Solubility 46.68 mg/L[3]This low value confirms the compound is poorly soluble in water.
pKa (Predicted) The amino group is basic. Aromatic amines typically have a pKa for their conjugate acid in the range of 4-5.[4][5]The compound's charge state, and therefore its solubility, will be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation is a common issue for poorly soluble compounds like this compound.[6][7] This typically occurs for one or more of the following reasons:

  • Exceeding Intrinsic Solubility: The concentration of your compound in the aqueous buffer is higher than its maximum solubility limit.[8]

  • "Solvent Shock": When a concentrated stock solution (usually in a solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution as the solvent environment abruptly changes from organic to aqueous.[8]

  • pH of the Buffer: The pH of your buffer may not be optimal for keeping the compound in its most soluble (likely protonated) form.[9]

  • Temperature Effects: Changes in temperature, such as moving from a warmer stock solution to a colder buffer, can decrease solubility.[9][10]

Q2: I'm observing immediate precipitation upon adding my DMSO stock to my cell culture media. What's happening and how can I fix it?

A2: This is a classic case of "solvent shock" combined with exceeding the compound's solubility in the complex environment of cell culture media.[8][9] The components in the media, such as salts and proteins, can also interact with the compound and reduce its solubility.[8]

Troubleshooting Steps:

  • Lower the Final Concentration: The most direct solution is to test a lower final concentration of the compound.[8]

  • Optimize the Dilution Method:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) culture media.[8][9]

    • Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersal.[8][9]

  • Reduce DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v), and always include a vehicle control in your experiments.[6]

Q3: My compound solution looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

A3: This delayed precipitation is often due to factors related to the incubation conditions and the stability of the compound in the media over time.[9]

Potential Causes and Solutions:

  • Compound Instability: The compound may be degrading into less soluble byproducts. Consider preparing fresh media with the compound more frequently.[9]

  • Media Evaporation: In long-term cultures, evaporation can concentrate all components, including your compound, pushing it beyond its solubility limit. Ensure proper incubator humidification and use appropriate culture plates or sealing methods.[9][11]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the media pH and change it more frequently if needed.[9]

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling that affects solubility.[9]

Troubleshooting Guides

Issue 1: Immediate Precipitation in Aqueous Buffer

If you observe a precipitate immediately after diluting your stock solution of this compound into an aqueous buffer, follow this troubleshooting workflow.

start Precipitation Observed check_conc Is final concentration > 50 mg/L? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_dilution Optimize Dilution Method check_conc->check_dilution No lower_conc->check_dilution serial_dilution Perform serial dilution check_dilution->serial_dilution slow_addition Add stock dropwise with mixing serial_dilution->slow_addition check_ph Adjust Buffer pH slow_addition->check_ph acidify Lower pH to protonate amino group check_ph->acidify use_cosolvent Use a Co-solvent acidify->use_cosolvent fail Precipitation Persists acidify->fail success Solution is Clear use_cosolvent->success use_cosolvent->fail

Caption: Workflow for addressing immediate precipitation.

Experimental Protocol: pH Adjustment

Since this compound has a basic amino group, its solubility is expected to increase in acidic conditions where the amino group is protonated.[12][13][14]

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Determine the optimal pH range that maintains the solubility of the compound.

Caution: Ensure the chosen pH is compatible with your downstream assay and does not affect the biological activity of your system.

Issue 2: Low Solubility Even at Optimal pH

If pH adjustment is insufficient to achieve the desired concentration, more advanced formulation strategies may be necessary.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[15][16][17] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15][16]

Considerations:

  • Toxicity: Co-solvents can be toxic to cells, so it is crucial to determine the maximum tolerable concentration in your specific assay.[15]

  • Synergistic Effects: The combination of a co-solvent and pH adjustment can sometimes lead to a significant increase in solubility.[18]

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19][20] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their apparent aqueous solubility.[19][21][22]

  • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a cavity size suitable for many drug molecules.[23]

  • Mechanism: The formation of an inclusion complex can improve a drug's solubility, stability, and bioavailability.[19][20][22]

cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound This compound Hydrophobic complex Increased Aqueous Solubility compound->complex cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->complex

Caption: Cyclodextrin inclusion complex formation.

Experimental Protocol: Determining Maximum Soluble Concentration

It is essential to experimentally determine the maximum soluble concentration of this compound under your specific experimental conditions.[9]

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).

  • Create a series of dilutions of the stock solution in your final aqueous buffer or cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Visually inspect each dilution for any immediate signs of precipitation.

  • Incubate the dilutions under your experimental conditions (e.g., 37°C for 24 hours).

  • After incubation, re-examine the solutions for any delayed precipitation. A microscopic examination can be used for a more sensitive assessment.[8]

  • The highest concentration that remains clear after incubation is your maximum working soluble concentration.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • ResearchGate. (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Co-solvent: Significance and symbolism. (2025-12-23).
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15).
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Taylor & Francis Online. Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • ResearchGate. Co-solvent and Complexation Systems.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09).
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006-05-10).
  • Chemchart. This compound (17675-42-2).
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • BenchChem. Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014-02-13).
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PubChem. 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide | C13H17N3O2S.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
  • BenchChem. overcoming solubility issues with 3,4-dimethyl-N-(8-quinolinyl)benzamide.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Solubility and pH of amines.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Chapter 22 Notes - Amines.
  • PubChem. This compound | C13H18N2O.
  • PubChem. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O.
  • CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
  • BOC Sciences. CAS 17675-42-2 this compound 95%.
  • BenchChem. Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • ResearchGate. Results of benzamide solubility measurements and computations. All....
  • ChemUniverse. 4-Amino-N-cyclohexyl-N-methyl-benzamide.
  • Advanced ChemBlocks. 4-Amino-N-cyclohexyl-benzamide.
  • Chemistry LibreTexts. 23.1: Properties of amines. (2024-11-07).
  • Sigma-Aldrich. 4-amino-N-cyclohexyl-N-methylbenzamide | 38681-80-0.
  • BenchChem. In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data.
  • PubChem. 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide.
  • PubChem. 4-amino-2-methoxy-N-(4-methylcyclohexyl)benzamide | C15H22N2O2.
  • Santa Cruz Biotechnology. 4-amino-N-cyclohexyl-3-methylbenzamide | SCBT.
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S.

Sources

Technical Support Center: A Guide to Preventing Precipitation of 4-amino-N-cyclohexylbenzamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

Understanding the underlying principles of solubility is the first step in troubleshooting precipitation.

Q1: My 4-amino-N-cyclohexylbenzamide is fully dissolved in my DMSO stock, but precipitates when I add it to my aqueous assay buffer. Why does this happen?

This is a common phenomenon known as "crashing out" and is a primary challenge in many biological assays.[1] It occurs due to a drastic change in the solvent environment. This compound, like many organic small molecules, is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in a polar protic solvent like water or an aqueous buffer.[2][3] When you dilute your DMSO stock into the buffer, the concentration of the highly effective organic solvent (DMSO) plummets, and the compound is suddenly exposed to an environment where its aqueous solubility limit is much lower, causing it to precipitate.[4][5]

Q2: What intrinsic properties of this compound make it prone to precipitation?

The structure of this compound contains both hydrophobic (the cyclohexyl and benzene rings) and hydrophilic (the amino and amide groups) regions.[6] Its solubility is governed by a delicate balance between these. Furthermore, the primary aromatic amine group is basic, meaning its charge state is dependent on the pH of the solution.[7] In its uncharged state, the molecule is less polar and thus less soluble in water.

Q3: Can the type of solubility data I have (kinetic vs. thermodynamic) predict this issue?

Yes, understanding the type of solubility data is crucial.

  • Kinetic Solubility is typically measured in early-stage discovery by adding a DMSO solution of the compound to an aqueous buffer and determining the concentration at which precipitation first occurs.[8][9] This often overestimates the true solubility because there isn't enough time for the compound to reach its most stable (often crystalline) and least soluble state.[9][10]

  • Thermodynamic Solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form over a longer period.[11] This value is generally lower and more representative of the compound's behavior in long-term experiments.[4] If your assay concentration is above the thermodynamic solubility limit, you are at high risk for precipitation, even if it's below the kinetic solubility limit.[12]

Part 2: A Systematic Troubleshooting Workflow

Follow these steps to systematically diagnose and resolve precipitation issues.

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Step 1: Review Compound Concentration and Solubility Limits

The most direct cause of precipitation is exceeding the compound's solubility limit in the final assay buffer.

Action:

  • Determine the Aqueous Solubility: If not already known, perform a solubility assessment in your specific assay buffer. A kinetic solubility assay is a good starting point.[8]

  • Compare to Assay Concentration: Check if your working concentration exceeds this limit. Remember that components in complex media (like serum proteins) can sometimes affect solubility.[1][12]

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

  • Prepare Compound Plate: Create a serial dilution of your 10 mM this compound stock in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add your assay buffer to the wells of a clear-bottom 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This creates a standard 1:50 or 1:100 dilution. Mix immediately.[1]

  • Incubate: Allow the plate to incubate at your experimental temperature for 1-2 hours.

  • Measure: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles. The concentration at which light scattering significantly increases above background is the kinetic solubility limit.

Step 2: Optimize Dosing and Dilution Protocol

The method of dilution can dramatically impact whether a compound stays in solution.

Action:

  • Minimize Final DMSO: Keep the final DMSO concentration as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and can also contribute to solubility issues for some compounds.[1][2]

  • Use Intermediate Dilution Steps: Avoid large, single-step dilutions from 100% DMSO directly into the aqueous buffer. A multi-step dilution protocol can ease the solvent transition.

Recommended Dilution Workflow

G A 10 mM Stock in 100% DMSO B 1 mM Intermediate in 50% DMSO / 50% Buffer A->B 1:10 Dilution C Final Assay Concentration (e.g., 10 µM in <0.5% DMSO) B->C 1:100 Dilution

Caption: An improved intermediate dilution strategy to prevent precipitation.

Step 3: Modify Assay Buffer Formulation

If the above steps are insufficient, modifying the assay buffer itself can enhance solubility.

Action:

  • Adjust pH: Since this compound has a basic amino group, its solubility is pH-dependent.[7] Lowering the pH will protonate the amine, creating a charged species that is generally more water-soluble.[13]

    • Caution: Ensure the new pH is compatible with your biological system (e.g., enzyme activity, cell viability).

  • Incorporate Solubilizing Excipients: These agents can increase the apparent solubility of your compound.[14]

Data Presentation: Summary of Solubilizing Agents

Agent TypeExample(s)Mechanism of ActionKey Consideration
Co-solvents Ethanol, Propylene Glycol, PEG-400Reduces the overall polarity of the aqueous medium.[15]Must test for cellular toxicity or interference with the assay.[16]
Surfactants Tween® 80, Triton™ X-100Form micelles that encapsulate the hydrophobic compound.[17][18]Can interfere with assays and disrupt cell membranes at higher concentrations.[19]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes where the hydrophobic compound sits within the cyclodextrin cavity.[14][20]Can alter the free concentration of the compound, potentially affecting its activity.[21]
Step 4: Advanced Formulation Strategies

For particularly challenging compounds, especially in preclinical development, more advanced formulation methods may be required. These include lipid-based delivery systems, solid dispersions, and nanoparticle suspensions.[22][23][24] These techniques typically require specialized expertise and equipment.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-595. [Link]
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009).
  • Jadhav, M. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
  • Pharmaceutical Online. (2022, February 28). 5 Novel Techniques For Solubility Enhancement. Pharmaceutical Online. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • vom Staufen, F., Bauer, J., & Kletting, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1187. [Link]
  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. [Link]
  • ResearchGate. (2022, August). Solubility enhancement techniques: A comprehensive review. [Link]
  • Shinde, G. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulary Science and Bioavailability, 8, 212. [Link]
  • Chemchart. (n.d.). This compound (17675-42-2). [Link]
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
  • National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(9), 990-994. [Link]
  • Lee, H. Y., Lee, J. H., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154. [Link]
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
  • ResearchGate. (2014).
  • StackExchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts? [Link]
  • ResearchGate. (2015, February 5).
  • National Center for Biotechnology Information. (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide. PubChem. [Link]
  • Biotage. (2023, January 23).
  • National Center for Biotechnology Information. (n.d.). 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. PubChem. [Link]
  • ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide. PubChem. [Link]
  • National Center for Biotechnology Information. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 337-346. [Link]
  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? [Link]
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
  • ResearchGate. (2014, October 18).
  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

Sources

Technical Support Center: Purification of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-amino-N-cyclohexylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the molecule's properties is the foundation of a successful purification strategy. This compound possesses a unique combination of functional groups and structural motifs that dictate its behavior.

PropertyValueImplication for Purification
Molecular Formula C₁₃H₁₈N₂O-
Molecular Weight 218.29 g/mol [1]Affects diffusion and behavior in size-exclusion chromatography.
Melting Point ~163 °C[2]A relatively high melting point suggests a stable crystal lattice, making recrystallization a promising method.
Appearance Likely an off-white to pale yellow solid[3]Color may indicate the presence of oxidative or starting material impurities.
Water Solubility 46.68 mg/L (Predicted)[2]Very low water solubility is key for separation from water-soluble salts during acid-base extraction.
Key Functional Groups Primary Arylamine (pKa ~4-5), AmideThe arylamine is weakly basic. The amide is neutral and can engage in hydrogen bonding.[4]

The molecule's structure contains a nonpolar cyclohexyl ring and a polar aminobenzamide head. This amphipathic nature means its solubility will be highly dependent on the solvent system chosen.

Q2: What are the most common impurities I should expect from a typical synthesis?

The impurities present in your crude product are directly related to the synthetic route. A common synthesis involves the coupling of a 4-aminobenzoic acid derivative with cyclohexylamine.

  • Unreacted Starting Materials:

    • 4-aminobenzoic acid: An acidic impurity.

    • Cyclohexylamine: A basic impurity.

  • Reagent-Derived Impurities:

    • If using coupling reagents like DCC (dicyclohexylcarbodiimide), the primary byproduct is dicyclohexylurea (DCU), which has notoriously low solubility in many organic solvents.

    • If starting from an acid chloride, residual thionyl chloride or oxalyl chloride byproducts may be present.[5]

  • Side-Reaction Products:

    • Oxidation products: The primary arylamine is susceptible to oxidation, which can lead to colored impurities.

    • Di-acylated products: If the reaction conditions are not well-controlled, the arylamine could potentially react further.

Q3: What is the best first-pass purification strategy for this compound?

For most amide syntheses, a combination of an aqueous workup (acid-base extraction) followed by recrystallization is the most efficient and scalable initial approach.[6][7] This strategy avoids the need for chromatography in the first instance, which can be time-consuming and lead to yield loss for polar amides.[6]

Q4: How can I specifically remove acidic or basic starting materials?

An acid-base extraction is the ideal method.[8] The principle relies on converting acidic or basic impurities into their corresponding water-soluble salts, which can then be washed away, leaving your neutral amide product in the organic layer.[7]

  • To remove 4-aminobenzoic acid (acidic): Wash the organic solution of your crude product with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the carboxylic acid, forming the water-soluble sodium 4-aminobenzoate salt.[8]

  • To remove cyclohexylamine (basic): Wash the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The acid will protonate the amine, forming the water-soluble cyclohexylammonium chloride salt.[9]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental challenges in a problem-solution format.

Issue 1: Recrystallization is Not Working

Recrystallization is a powerful technique but requires careful optimization. Success hinges on selecting a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

Symptom A: No crystals form, even after cooling.
  • Probable Cause 1: The solution is undersaturated. You may have used too much solvent.[10]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Be patient; crystallization can take time.[10]

  • Probable Cause 2: Nucleation is inhibited. Crystal formation requires an initial "seed" or nucleation site.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites.[10][11]

    • Solution 2 (Seeding): If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.[12]

    • Solution 3 (Anti-Solvent): If your compound is highly soluble, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm until it is clear again before cooling.[11]

Symptom B: The product separates as an oil ("oiling out").
  • Probable Cause: The solution has become supersaturated at a temperature that is above the melting point of your compound (or the melting point of your compound when depressed by impurities).[13]

    • Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of extra solvent to reduce the saturation level. Let it cool much more slowly. Insulating the flask can help.[11][13]

    • Solution 2: Change your solvent system. Try a solvent with a lower boiling point.

    • Solution 3: Ensure your crude product is reasonably pure before recrystallization. Significant impurities can lower the melting point and promote oiling out.

Symptom C: The final crystals are still colored or impure.
  • Probable Cause 1: The colored impurity has similar solubility properties to your product and co-crystallizes.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield. Perform a hot filtration to remove the charcoal before cooling.[13]

  • Probable Cause 2: The crystallization process was too rapid, trapping impurities within the crystal lattice.

    • Solution: Slow down the cooling process. A slower growth rate leads to more perfect, purer crystals. A second recrystallization may be necessary.

Issue 2: Acid-Base Extraction is Ineffective or Problematic
Symptom A: An emulsion forms between the organic and aqueous layers.
  • Probable Cause: The two layers are not separating cleanly due to agitation that was too vigorous or the presence of particulate matter.

    • Solution 1: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling can sometimes help break the emulsion.

    • Solution 2: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation.

    • Solution 3: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.

Issue 3: Column Chromatography Gives Poor Separation

While an acid-base wash and recrystallization are preferred, chromatography may be necessary for stubborn impurities. The polar amine and amide groups in this compound can pose a challenge on standard silica gel.

Symptom A: The product streaks badly on the TLC plate or column.
  • Probable Cause: The weakly basic arylamine is interacting strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[6] This will neutralize the acidic sites on the silica and lead to sharper bands.

  • Probable Cause: The compound is not fully dissolving in the eluent at the point of loading.

    • Solution: Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column. A "dry load" technique, where the compound is pre-adsorbed onto a small amount of silica, can also be very effective.

Symptom B: Impurities co-elute with the product.
  • Probable Cause: The polarity of the eluent is not optimized for separation.

    • Solution 1 (Normal Phase): If impurities are less polar, decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in hexanes). If they are more polar, a more polar eluent may be needed, but be mindful of streaking.

    • Solution 2 (Reverse Phase): For very polar compounds, reverse-phase chromatography (e.g., C18 silica) using a solvent system like acetonitrile/water or methanol/water may provide better separation.[14][15]

Protocols & Visual Workflows

Protocol 1: Standard Acid-Base Extraction Workup

This protocol assumes the reaction was performed in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and contains your neutral product, acidic starting material (e.g., 4-aminobenzoic acid), and basic starting material (e.g., cyclohexylamine).

  • Transfer: Transfer the reaction mixture to a separatory funnel. If needed, dilute with additional organic solvent.

  • Acid Wash (Removes Base): Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Base Wash (Removes Acid): Add an equal volume of 1 M NaHCO₃ (aq). Shake and vent as before. Allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash (Removes Water): Add an equal volume of saturated NaCl (aq) solution. This helps remove residual water from the organic layer. Shake, vent, and discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure to obtain the crude solid product.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Organic Layer (e.g., EtOAc) cluster_1 Aqueous Layer Crude Crude Mixture (Product, Acid, Base) Wash1 Wash with 1 M HCl (aq) Crude->Wash1 Wash2 Wash with 1 M NaHCO3 (aq) Wash1->Wash2 Organic Layer contains Product + Acid BaseSalt Basic Impurity (e.g., R-NH3+ Cl-) Wash1->BaseSalt Removes Base Wash3 Wash with Brine Wash2->Wash3 Organic Layer contains Product AcidSalt Acidic Impurity (e.g., R-COO- Na+) Wash2->AcidSalt Removes Acid Dry Dry (Na2SO4) & Evaporate Wash3->Dry Water Water Wash3->Water Removes Water PureProduct Crude Product for Recrystallization Dry->PureProduct

Caption: Workflow for purifying this compound via acid-base extraction.

Diagram: Troubleshooting Recrystallization

G start Dissolved crude product in hot solvent & cooled q1 Did crystals form? start->q1 q2 Is it an oil? q1->q2 Yes sol1 No: Undersaturated or no nucleation sites q1->sol1 No q3 Are crystals pure? q2->q3 No sol2 Yes: Oiled out q2->sol2 Yes sol3 No: Impurities co-crystallized or were trapped q3->sol3 No success Pure Crystals q3->success Yes act1 Action: 1. Evaporate some solvent. 2. Scratch flask. 3. Add seed crystal. sol1->act1 act2 Action: 1. Reheat, add more solvent. 2. Cool much slower. 3. Change solvent. sol2->act2 act3 Action: 1. Use activated charcoal. 2. Recrystallize again, slowly. sol3->act3

Caption: Decision tree for troubleshooting common recrystallization problems.

References
  • PubChem. This compound.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]
  • Helmenstine, A. M. Troubleshooting Problems in Crystal Growing. ThoughtCo. (2025). [Link]
  • Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. (2025). [Link]
  • Chemchart. This compound (17675-42-2). [Link]
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide.
  • University of Geneva.
  • Universität Potsdam.
  • Web.chemeketa.edu. Acid-Base Extraction. [Link]
  • ResearchGate.
  • Biotage. How should I purify a complex, polar, amide reaction mixture? (2023). [Link]
  • PubChem. 2-Amino-N-cyclohexylbenzamide.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Scientific reports, 7(1), 70. (2017). [Link]
  • PubChem. 4-amino-2-methoxy-N-(4-methylcyclohexyl)benzamide.
  • SIELC Technologies. Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • ResearchGate. Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? (2021). [Link]
  • PubChem. 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide.
  • Washington.edu. Liquid/liquid Extraction. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]
  • Cdn.ymaws.com. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
  • Master Organic Chemistry.
  • Reddit.
  • Rehman, R., et al. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, vol. 2023, Article ID 9925232. (2023). [Link]
  • Google Patents. US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ResearchGate.
  • Google Patents.
  • Zhuang, Y., et al. Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, Advance Article. (2024). [Link]
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Link]
  • Semantic Scholar. Chapter 14 Chromatography of amino acids and peptides. [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-amino-N-cyclohexylbenzamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Core Synthesis Strategy & Key Challenges

The synthesis of this compound typically involves the coupling of a 4-aminobenzoic acid derivative with cyclohexylamine. The primary challenge arises from the bifunctional nature of 4-aminobenzoic acid, which contains both a nucleophilic aromatic amine (-NH₂) and a carboxylic acid (-COOH) group. This duality can lead to undesirable side reactions, most notably self-polymerization.

Two primary synthetic routes are generally considered to mitigate these issues:

  • Direct Coupling of 4-Aminobenzoic Acid: This is the most atom-economical route but requires careful selection of coupling agents and reaction conditions to prevent the formation of polyamide byproducts.

  • Protect-Couple-Deprotect Strategy: This involves starting with a protected precursor, such as 4-nitrobenzoic acid, coupling it with cyclohexylamine, and then reducing the nitro group to the desired amine. This multi-step process often provides cleaner results and higher purity.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Route 1: Direct Coupling cluster_1 Route 2: Protect-Couple-Deprotect A 4-Aminobenzoic Acid + Cyclohexylamine B Amide Coupling (e.g., EDC/HOBt) A->B Coupling Reagent C This compound B->C Workup & Purification D 4-Nitrobenzoyl Chloride + Cyclohexylamine E Amide Formation D->E F N-cyclohexyl-4-nitrobenzamide E->F G Reduction (e.g., SnCl2 or H2/Pd) F->G H This compound G->H

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues with a focus on identifying the root cause and providing actionable solutions.

Issue 1: My reaction yields are consistently low, or I'm not forming any product.

  • Probable Cause 1: Deactivation of Reagents.

    • Amine Protonation: The carboxylic acid of 4-aminobenzoic acid can protonate the amine of another molecule (either cyclohexylamine or another 4-aminobenzoic acid molecule), rendering the amine non-nucleophilic and halting the reaction.[1] This is a common issue in amide coupling reactions.

    • Hydrolysis of Activated Ester: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate (e.g., the O-acylisourea ester formed with EDC) back to the starting carboxylic acid.[1] It is critical to use anhydrous solvents and reagents.

  • Solution Strategy:

    • Base Addition: When using coupling agents like EDC, the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[2][3] The base neutralizes any ammonium salts formed, ensuring the amine remains a free, active nucleophile. Typically, 2-3 equivalents of base are recommended.[2]

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., DMF, DCM) and ensure your starting materials are dry.

Issue 2: My TLC analysis shows multiple spots, including a baseline streak and a major byproduct that is difficult to separate from the product.

  • Probable Cause 1: Polyamide Formation. The most significant side reaction when using 4-aminobenzoic acid directly is self-polymerization.[4][5][6] The activated carboxylic acid of one molecule can react with the aromatic amine of another, leading to the formation of polyamide chains of varying lengths. These oligomers/polymers are often insoluble and appear as a baseline streak on a TLC plate. This polymerization must be conducted in a totally non-aqueous environment to avoid hydrolysis of the monomer.[7]

  • Probable Cause 2: Diacylation. Less common but possible, a second molecule of activated 4-aminobenzoic acid could react with the newly formed amide's secondary amine (N-H), although this is sterically and electronically less favorable. More likely is acylation of the 4-amino group of the product by another activated 4-aminobenzoic acid molecule.

  • Solution Strategy:

    • Control Stoichiometry & Addition Order: Pre-activating the carboxylic acid before adding the amine is a critical step.[1] Dissolve the 4-aminobenzoic acid, coupling agent (e.g., EDC), and an additive like HOBt in an anhydrous solvent. Stir for 15-30 minutes to form the activated ester intermediate. Then, add the cyclohexylamine and base to the mixture. This minimizes the concentration of activated acid available to react with the aromatic amine of another starting material molecule.

    • Switch to the Protect-Couple-Deprotect Route (Route 2): The most reliable way to prevent self-polymerization is to use a starting material where the aromatic amine is protected, such as 4-nitrobenzoic acid.[8][9] You can form the amide bond first and then reduce the nitro group in a subsequent step.[10]

Issue 3: I'm using a carbodiimide coupling agent (like EDC or DCC) and see a persistent, insoluble white precipitate in my reaction and workup.

  • Probable Cause: Urea Byproduct and N-Acylurea Formation.

    • Urea Byproduct: Carbodiimide reagents like DCC and EDC form urea byproducts (dicyclohexylurea and N-ethyl-N'-(3-dimethylaminopropyl)urea, respectively) after activating the carboxylic acid.[11][12] DCU is notoriously insoluble in most organic solvents, while the EDC-derived urea is water-soluble.[11][13]

    • N-Acylurea Formation: A more problematic side reaction occurs when the activated O-acylisourea intermediate undergoes an intramolecular O-to-N acyl transfer. This forms a stable N-acylurea byproduct that cannot react with the amine, effectively consuming your starting material and reducing the yield.[13][14]

  • Solution Strategy:

    • Use Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice.[11][13][15] These additives react with the O-acylisourea intermediate to form an active ester. This new intermediate is more reactive towards the amine and less prone to rearranging into the N-acylurea byproduct, thereby suppressing the side reaction and also reducing potential racemization if chiral centers are present.[13][14]

    • Purification: If using DCC, the insoluble DCU can often be removed by simple filtration.[12] For EDC, the water-soluble urea byproduct is easily removed during an aqueous workup.[2][13]

Mechanistic View of Key Side Reactions

Side_Reactions cluster_poly A) Self-Polymerization cluster_acylurea B) N-Acylurea Formation (with EDC) P1 Activated 4-Aminobenzoic Acid P3 Dimer Formation P1->P3 + P2 Another Molecule of 4-Aminobenzoic Acid P2->P3 P4 Polyamide Chain P3->P4 Further Reaction A1 Carboxylic Acid + EDC A2 O-Acylisourea (Active Intermediate) A1->A2 A3 Desired Amide Product A2->A3 + Amine (fast) A4 N-Acylurea (Side Product) A2->A4 Intramolecular Rearrangement (slow)

Caption: Key side reactions in the synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis? A: The choice depends on your priorities (cost, efficiency, ease of workup).

  • EDC/HOBt: This is a very common, cost-effective, and reliable combination.[2][16] The urea byproduct is water-soluble, simplifying purification.[2]

  • HATU/DIPEA: HATU is a highly efficient and fast-acting uronium-based reagent, often giving excellent yields even for challenging couplings.[2] However, it is more expensive.

  • Acid Chloride Route: Converting the carboxylic acid to an acid chloride (e.g., with SOCl₂ or oxalyl chloride) is a classic method. However, it generates HCl, which must be neutralized by a base to prevent protonation of the amine.[14][17] This route is often employed when starting with 4-nitrobenzoic acid.

Q2: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method.[12] Use a solvent system that gives good separation between your starting materials and the expected product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Spot the starting acid, the amine, and the reaction mixture. The reaction is complete when the limiting reagent spot has disappeared and a new product spot has appeared.[12] LC-MS can also be used for more precise monitoring.

Q3: What is the best way to purify the final product, this compound? A:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a mild acid (like dilute HCl) to remove any unreacted cyclohexylamine and base, followed by a wash with a mild base (like saturated sodium bicarbonate) to remove unreacted carboxylic acid and HOBt. A final wash with brine removes residual water.[12]

  • Crystallization/Recrystallization: The product is often a solid and can frequently be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is insufficient, purification by flash column chromatography on silica gel is the standard procedure.[18]

Q4: Is it necessary to protect the 4-amino group? A: While not strictly necessary if conditions are carefully controlled, protecting the amino group offers the most robust and reliable method to prevent self-polymerization. The most common strategy is not to use a traditional protecting group, but rather to start with 4-nitrobenzoic acid, where the nitro group acts as a precursor to the amine. This "protecting group equivalent" strategy is highly effective.[8][9]

Section 4: Recommended Experimental Protocols

Protocol 1: Direct Coupling using EDC/HOBt (Route 1)

This protocol prioritizes atom economy but requires careful execution to minimize side reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-aminobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve cyclohexylamine (1.1 eq.) and DIPEA (2.5 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Synthesis via 4-Nitrobenzoyl Chloride (Route 2)

This two-step protocol is generally more reliable and higher-yielding.

Step 2a: Amide Formation

  • Setup: Dissolve cyclohexylamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Acid Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the acid chloride.

  • Workup & Purification: Wash the reaction mixture with 1M HCl (aq) and then with saturated NaHCO₃ (aq). Dry the organic layer, concentrate, and purify the resulting N-cyclohexyl-4-nitrobenzamide by recrystallization (typically from ethanol).

Step 2b: Nitro Group Reduction

  • Setup: Suspend the N-cyclohexyl-4-nitrobenzamide (1.0 eq.) in ethanol or ethyl acetate.

  • Reduction: Add SnCl₂·2H₂O (4-5 eq.) and heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation (H₂, Pd/C) in ethanol or methanol can be used.

  • Workup: Cool the reaction mixture and neutralize by carefully adding saturated NaHCO₃ solution until the solution is basic (pH > 8). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the final product, this compound, by flash chromatography or recrystallization.

Data Summary Table
ParameterRoute 1 (Direct Coupling)Route 2 (Protect-Deprotect)Reference
Starting Materials 4-Aminobenzoic Acid, Cyclohexylamine4-Nitrobenzoyl Chloride, Cyclohexylamine
Key Reagents EDC, HOBt, DIPEATEA, SnCl₂ or H₂/Pd[2][3][8]
Number of Steps 12
Typical Yield Moderate to Good (highly condition-dependent)Good to Excellent[2]
Key Advantage Atom Economy, Fewer StepsHigher Purity, More Reliable, Avoids Polymerization
Key Disadvantage Risk of Polymerization, Lower PurityLonger Process, More Reagents/Waste[4][5]

References

  • Benchchem.
  • Benchchem. A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Accessed January 9, 2026.
  • ResearchGate. Poly(2-) and (3-aminobenzoic acids)
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed January 9, 2026.
  • Aapptec Peptides. Coupling Reagents. Accessed January 9, 2026.
  • Investigación USS. Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Accessed January 9, 2026.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Accessed January 9, 2026.
  • Chemchart. This compound (17675-42-2). Accessed January 9, 2026.
  • Google Patents. Process for preparing poly-para-aminobenzoic acid. Accessed January 9, 2026.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. June 4, 2024.
  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Accessed January 9, 2026.
  • Reddit.
  • Reddit. Purification of N-benzylbenzamides. June 12, 2021.
  • PubMed. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. January 1, 2011.
  • Royal Society of Chemistry.
  • ResearchGate. Why did my amide syntesis does not work?. April 14, 2021.
  • Asian Journal of Research in Chemistry. Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. July-September 2009.
  • Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis. Accessed January 9, 2026.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. June 23, 2008.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed January 9, 2026.
  • Google Patents. Purification of N-substituted aminobenzaldehydes. Accessed January 9, 2026.
  • MDPI.
  • MDPI.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Accessed January 9, 2026.
  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. February 28, 2023.
  • Advanced ChemBlocks. 4-Amino-N-cyclohexyl-benzamide. Accessed January 9, 2026.
  • Benchchem. Technical Support Center: Synthesis of N-Substituted Benzamides. Accessed January 9, 2026.
  • Organic Chemistry Portal.
  • PubChem. This compound. Accessed January 9, 2026.
  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. June 19, 2014.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. April 16, 2013.
  • ResearchGate.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. February 24, 2025.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. August 6, 2025.
  • ChemSynthesis. N-cyclohexylbenzamide. May 20, 2025.
  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof. Accessed January 9, 2026.
  • Benchchem.
  • Scirp.org.
  • PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. June 10, 2016.

Sources

Technical Support Center: Stability of 4-amino-N-cyclohexylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting solutions for issues related to the handling and stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles, industry best practices, and regulatory guidelines to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary structural features of concern for stability?

A1: this compound is a chemical compound featuring a central benzamide structure. Its key functional groups are a secondary amide (-CO-NH-) linking the benzoyl group to a cyclohexyl ring, and a primary aromatic amine (-NH2) at the para-position of the benzene ring.

The two primary points of potential instability are:

  • The Amide Bond: Amide bonds are susceptible to hydrolysis, a chemical breakdown reaction involving water. This reaction can be significantly accelerated by acidic or basic conditions.

  • The Aromatic Amine Group: Primary aromatic amines are known to be sensitive to oxidation and light, which can lead to the formation of colored degradation products.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic catalysis, to yield 4-aminobenzoic acid and cyclohexylamine. This is often the primary degradation route in aqueous solutions.

  • Oxidation: The 4-amino group can be oxidized, particularly in the presence of oxygen, metal ions, or peroxides. This can lead to complex reaction pathways and the formation of colored impurities, such as those involving quinone-imine intermediates.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms involving the aromatic amine.[1][2]

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: Proper preparation and storage are critical. While specific stability data is limited, the following general guidelines based on the compound's chemistry are recommended to minimize degradation.

ParameterRecommendationRationale
Solvent Use aprotic organic solvents like DMSO or DMF for long-term stock solutions. For aqueous experiments, use buffered solutions and prepare them fresh.Aprotic solvents prevent hydrolysis. If aqueous solutions are necessary, controlling the pH with a buffer near neutral (pH 6-8) can minimize acid/base-catalyzed hydrolysis.
Temperature Store stock solutions at -20°C or -80°C. For short-term use (1-2 days), 2-8°C may be acceptable.Lowering the temperature significantly reduces the rate of all chemical degradation reactions.[3]
Light Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.The aromatic amine moiety makes the compound susceptible to photodegradation.[1][4]
Atmosphere For maximum stability, especially in protic or aqueous solvents, consider purging the solution and vial headspace with an inert gas like argon or nitrogen.This minimizes the presence of oxygen, reducing the risk of oxidative degradation.

Troubleshooting Guide: Common Stability Issues

Problem: I observe a rapid loss of the parent compound peak and the appearance of new peaks in my HPLC analysis.

This is a classic sign of degradation. Use the following decision tree to diagnose the potential cause.

troubleshooting_flow start Unexpected Degradation Observed q1 Are new peaks appearing at earlier retention times (more polar)? start->q1 a1_yes Likely Hydrolysis. Products (4-aminobenzoic acid, cyclohexylamine) are more polar. q1->a1_yes Yes a1_no Degradation products are not necessarily more polar. q1->a1_no No q2 Is your solution acidic or basic? a1_yes->q2 a2_yes Strongly suggests acid/base-catalyzed hydrolysis. ACTION: Adjust pH to neutral (6-8) using a non-reactive buffer. q2->a2_yes Yes a2_no Consider thermal or photolytic degradation. ACTION: Review storage temperature and light exposure. q2->a2_no No q3 Is the solution discolored (e.g., yellow/brown)? a1_no->q3 a3_yes Suggests Oxidation or Photodegradation. ACTION: Protect from light and purge with inert gas. q3->a3_yes Yes a3_no Multiple pathways possible. ACTION: Perform a forced degradation study to identify specific vulnerabilities. q3->a3_no No

Caption: Troubleshooting degradation of this compound.

Problem: My results are inconsistent between experiments.

Inconsistent results often point to uncontrolled variables in sample handling and preparation.

  • Check Solution Age: Are you using freshly prepared solutions for each experiment? A solution that is stable for 8 hours may show significant degradation after 24 hours. Always define and adhere to a maximum solution age.

  • Verify pH: If using aqueous buffers, verify the pH of the final solution after the compound is added. The compound itself could slightly alter the pH.

  • Solvent Source: Ensure the quality of your solvents. Water should be HPLC-grade or better. Solvents like THF can contain peroxides, which can accelerate oxidative degradation.

Key Experimental Protocols

To proactively understand the stability of this compound, a Forced Degradation Study (also known as stress testing) is essential.[5][6][7] This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is a core requirement of the ICH guidelines for developing stability-indicating analytical methods.[4][8][9][10]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Workflow Diagram:

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol samples Aliquot stock into separate, transparent vials prep->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) ox Oxidation (3% H2O2, RT) thermal Thermal (80°C, solid & solution) photo Photolytic (ICH Q1B light exposure) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all samples to working concentration ox->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze via HPLC-UV/PDA/MS dilute->hplc eval Evaluate peak purity & mass balance. Identify major degradants. hplc->eval method_dev Optimize HPLC method to separate all degradants from parent peak. eval->method_dev

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in an organic solvent (e.g., acetonitrile).

  • Stress Conditions: For each condition, mix your stock solution with the stressor solution. Aim for a target degradation of 5-20%.[11] This may require time-point analysis (e.g., 2, 8, 24 hours) to find the optimal duration.

    • Acidic Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solution and a sample of the solid powder at 80°C.

    • Photostability: Expose the solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[1][2] A dark control sample should be stored under the same conditions to separate thermal effects from photolytic effects.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, an unstressed control, and a blank by a suitable HPLC method, preferably with a Photodiode Array (PDA) detector to assess peak purity and a Mass Spectrometry (MS) detector to help identify degradants.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the this compound peak from all potential degradation product peaks identified in the forced degradation study.

Key Principles:

  • Specificity: The method's most crucial attribute. You must demonstrate that the peaks for known degradation products do not co-elute with the main compound.

  • Peak Purity: Use a PDA detector to analyze the spectral purity of the main peak in stressed samples. A spectrally pure peak indicates no co-eluting impurities.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, demonstrating that all major degradants are being detected.

Predicted Degradation Pathway Diagram:

degradation_pathway cluster_products Primary Hydrolysis Products parent This compound C₁₃H₁₈N₂O p1 4-aminobenzoic acid C₇H₇NO₂ parent->p1  Hydrolysis (H₂O, H⁺/OH⁻) p2 Cyclohexylamine C₆H₁₃N parent->p2  

Caption: Predicted primary hydrolytic degradation pathway.

By following these guidelines and protocols, you can ensure the integrity of your experimental results and develop a robust understanding of the stability profile of this compound in your specific application.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • ICH Stability Testing Guidelines. (n.d.). SNS Courseware.
  • ICH guideline for stability testing. (n.d.). Slideshare.
  • This compound (17675-42-2). (n.d.). Chemchart.
  • Forced Degrad
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • This compound. (n.d.). PubChem.
  • 4-Amino-N-cyclohexyl-benzamide. (n.d.). Advanced ChemBlocks.
  • 4-amino-N-cyclohexyl-N-methylbenzamide. (n.d.). Sigma-Aldrich.
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.

Sources

Technical Support Center: Synthesis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-cyclohexylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.

Overview of Synthetic Pathways

The synthesis of this compound (CAS 17675-42-2) is typically achieved via two primary strategies involving amide bond formation and nitro group reduction.[1] The choice of route can significantly influence the impurity profile of the final product.

  • Route A: Amidation First, then Reduction. This pathway involves the coupling of 4-nitrobenzoic acid with cyclohexylamine to form 4-nitro-N-cyclohexylbenzamide, which is subsequently reduced to the target compound.

  • Route B: Reduction First, then Amidation. This route begins with the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by its coupling with cyclohexylamine. This is effectively a direct coupling of the final fragments.

The following diagram illustrates these common synthetic approaches.

G cluster_0 Route A: Amidation First cluster_1 Route B: Reduction First A1 4-Nitrobenzoic Acid A3 4-Nitro-N-cyclohexylbenzamide A1->A3 Amide Coupling A2 Cyclohexylamine A2->A3 A4 This compound A3->A4 Nitro Reduction B1 4-Nitrobenzoic Acid B2 4-Aminobenzoic Acid B1->B2 Nitro Reduction B4 This compound B2->B4 Amide Coupling B3 Cyclohexylamine B3->B4

Caption: Common synthetic routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis, focusing on the identification and mitigation of common impurities.

Category 1: Amide Coupling Related Impurities

Q1: My amide coupling reaction is sluggish or incomplete. How can I identify the cause and improve the yield?

A1: Incomplete conversion is a common issue, leaving unreacted starting materials—4-aminobenzoic acid (or 4-nitrobenzoic acid) and cyclohexylamine—in your crude product.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. A persistent starting material spot/peak indicates a stalled reaction.

  • Coupling Reagent Choice: If you are using a standard carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) alone, the reaction may be slow.[2]

    • Expert Insight: The addition of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or Oxyma is crucial.[2][3] These additives form a highly reactive intermediate ester, which accelerates the coupling and minimizes side reactions like racemization (though not a concern for this specific molecule).[2][4]

  • Solvent and Base: Ensure you are using an appropriate aprotic polar solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) to dissolve all reactants. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), should be used to neutralize any acid salts without interfering with the reaction.[3][5]

  • Pre-activation: For challenging couplings, pre-activating the carboxylic acid with the coupling reagent and additive (e.g., EDC/HOBt) for 15-60 minutes before adding the amine (cyclohexylamine) can significantly improve the reaction rate and yield.[3][5]

Q2: I observe a significant amount of a white, insoluble precipitate in my reaction mixture or during workup. What is it and how can I prevent it?

A2: This precipitate is almost certainly an N-acylurea byproduct . This impurity forms when using carbodiimide coupling reagents (EDC, DCC).[6] The reactive O-acylisourea intermediate can rearrange into the stable, unreactive N-acylurea, consuming your activated carboxylic acid.[6]

Mitigation Strategy:

  • The most effective way to suppress N-acylurea formation is by adding HOBt or a similar auxiliary nucleophile.[5] HOBt rapidly traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.

G CarboxylicAcid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Amide Amide Product O_acylisourea->Amide + Amine (Slow) HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast) Amine R'-NH2 HOBt_ester->Amide + Amine (Fast) HOBt HOBt

Caption: Suppression of N-acylurea byproduct formation using HOBt.

Q3: How do I remove the coupling agent byproducts during workup?

A3: The removal strategy depends on the specific reagents used.

  • DCC/DCU: If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents like DCM and can be removed by filtration.[2]

  • EDC/EDU: If water-soluble EDC is used, the corresponding ethyl-(N',N'-dimethylamino)propyl urea (EDU) byproduct can be removed with a simple aqueous wash.[2][7] A dilute acid wash (e.g., 1M HCl) followed by a base wash (e.g., sat. NaHCO3) is highly effective for removing both EDU and any unreacted starting materials.[6]

Category 2: Nitro Group Reduction Impurities

Q4: My final product has a yellow or orange tint, suggesting incomplete reduction. What are the likely impurities?

A4: A persistent color often indicates the presence of incompletely reduced nitro-aromatic species. The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through several intermediates.[8]

  • Nitroso (-NO) and N-hydroxylamino (-NHOH) species: These are common intermediates.[8] If the reduction is not driven to completion, these colored impurities can contaminate the final product.

  • Azo compounds (Ar-N=N-Ar): These can form as byproducts, especially when using metal hydrides or under certain conditions with other reducing agents.[9] They are often intensely colored.

Troubleshooting Steps:

  • Monitor for Completion: Use TLC or LC-MS to confirm the complete disappearance of the starting material, 4-nitro-N-cyclohexylbenzamide.

  • Optimize Reduction Conditions:

    • Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and not poisoned. Increase hydrogen pressure or reaction time if necessary.[10] The reduction of nitro groups is generally rapid and clean with this method.[11]

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): Ensure a sufficient excess of the metal and acid is used. The reaction can be heated to drive it to completion.[11]

Q5: Are there any impurities related to the starting materials I should be aware of?

A5: Yes, the purity of your starting materials is critical as impurities can carry through the synthesis.

  • Isomeric Impurities: Ensure your 4-nitrobenzoic acid or 4-aminobenzoic acid is free from other isomers (e.g., 2- or 3-substituted). These would lead to the formation of isomeric impurities that can be very difficult to separate from the final product.

  • Dicarboxylic Acids: In the synthesis of 4-aminobenzoic acid via other routes, related dicarboxylic acids could be present.

  • Cyclohexylamine Purity: The purity of cyclohexylamine should be high. Impurities like dicyclohexylamine could potentially lead to minor related byproducts.

The International Council for Harmonisation (ICH) guidelines require rigorous control of impurities, making starting material quality paramount.[12] USP chapter <1504> provides guidance on the quality attributes of starting materials for synthesis.[13][14]

Protocols and Methodologies

Protocol 1: Synthesis via Route B (Direct Amide Coupling)

This protocol describes the direct coupling of 4-aminobenzoic acid and cyclohexylamine, a common and efficient method.

Step-by-Step Methodology:

  • Setup: To a stirred solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq) while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-aminobenzoic acid is consumed.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[15]

Protocol 2: Purification by Recrystallization

Step-by-Step Methodology:

  • Solvent Selection: Determine an optimal solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., ethanol/water).[15]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until it fully dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[15]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities (like charcoal or DCU).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If needed, add the anti-solvent (e.g., water) dropwise until turbidity persists. Cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]

Impurity Summary

Impurity NamePotential SourceMitigation and Control Strategy
Unreacted 4-aminobenzoic acidIncomplete amide coupling reaction.Optimize coupling conditions (reagents, time, temperature); use slight excess of amine.
Unreacted cyclohexylamineIncomplete amide coupling reaction.Use slight excess of carboxylic acid; remove during acidic workup wash.
N-acylureaSide reaction of carbodiimide (EDC/DCC) coupling reagents.[6]Add HOBt or Oxyma to the reaction;[5] remove DCU by filtration, remove EDU by aqueous wash.[2]
4-nitro-N-cyclohexylbenzamideIncomplete reduction of the nitro group (Route A).Ensure catalyst activity, sufficient reducing agent, and adequate reaction time/temperature.[11]
Nitroso/Hydroxylamino IntermediatesIncomplete reduction of the nitro group (Route A).[8]Drive reduction to completion; monitor by TLC/LC-MS.
Isomeric ImpuritiesImpure starting materials (e.g., 3-aminobenzoic acid).Use high-purity, well-characterized starting materials.
Residual SolventsTrapped solvent from reaction or purification.Dry final product thoroughly under vacuum.

Troubleshooting Workflow

G start Impurity Detected in This compound q1 What is the nature of the impurity? start->q1 p1 Unreacted Starting Material (Acid or Amine) q1->p1 HPLC/TLC shows starting spots p2 Process-Related Impurity (Byproduct) q1->p2 Novel peak/spot observed p3 Colored Impurity q1->p3 Product has color s1 Optimize Coupling: - Add HOBt/Oxyma - Check stoichiometry - Increase reaction time p1->s1 s2 Identify Byproduct Source: - N-Acylurea from EDC/DCC? - Add HOBt to suppress - Adjust workup (filtration/wash) p2->s2 s3 Incomplete Reduction: - Check catalyst/reagent excess - Increase reaction time/temp - Monitor for disappearance of nitro-intermediate p3->s3

Caption: A logical workflow for troubleshooting common synthesis impurities.

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]
  • This compound (17675-42-2). Chemchart. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • This compound. PubChem. [Link]
  • A new reagent for selective reduction of nitro group. Semantic Scholar.
  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985).
  • CMC Regulatory Experiences and Expect
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. [Link]
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of University of Shanghai for Science and Technology.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Reduction of nitro compounds. Wikipedia. [Link]
  • Technical Support Center: Synthesis and Purification of 4-amino-N-...-butanamides. BenchChem.
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • 〈1504〉 Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. USP-NF. [Link]
  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Digital CSIC. [Link]
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Elevating the Purity of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.

Question 1: My isolated this compound has a low melting point and appears discolored. What are the likely impurities?

Answer: A low or broad melting point, along with discoloration (typically off-white to yellow or brown), suggests the presence of impurities. Given the common synthetic routes to this compound, which often involve the acylation of cyclohexylamine with a derivative of 4-aminobenzoic acid, or the reduction of a nitro-precursor, the likely contaminants include:

  • Unreacted Starting Materials: Residual 4-aminobenzoic acid, 4-nitrobenzoic acid, or cyclohexylamine.

  • Side-Reaction Products: Di-acylated cyclohexylamine or other byproducts from the coupling reaction.

  • Residual Catalysts or Reagents: Such as coupling agents (e.g., DCC, EDC) or their byproducts (e.g., DCU).[1]

  • Products of Oxidation: The arylamine functionality is susceptible to oxidation, leading to colored impurities.[2]

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number of components in your crude product.

Question 2: I'm experiencing low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery during recrystallization is a frequent issue and can often be rectified by optimizing your procedure.[3] Consider the following:

  • Excess Solvent: Using too much solvent is the most common cause of low yield. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] For this compound, which is a moderately polar molecule, suitable solvents to screen include ethanol, acetonitrile, or a mixed solvent system like ethanol/water.[5][6]

  • Premature Crystallization: If the compound crystallizes too quickly, especially during hot filtration, impurities can become trapped within the crystal lattice. Ensure your filtration apparatus is pre-heated to prevent this.

  • Insufficient Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals and maximizes precipitation.[3]

Question 3: During column chromatography on silica gel, my product is eluting as a broad, tailing peak. What's causing this and how can I fix it?

Answer: Peak tailing of basic compounds like this compound on silica gel is a classic problem. It is caused by the strong interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica.[7] This leads to poor separation and reduced recovery.

Here are some strategies to mitigate this issue:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use of a Different Stationary Phase: Alumina is a less acidic alternative to silica and can be effective for the purification of basic compounds.[8]

  • Reversed-Phase Chromatography: This is often a highly effective alternative.[7] Using a C18 column with a mobile phase such as acetonitrile/water or methanol/water can provide excellent separation. Adjusting the pH of the mobile phase with a modifier like formic acid or ammonia can further optimize the separation.[9][10]

Frequently Asked Questions (FAQs)

What is the expected melting point of pure this compound?

The literature melting point for this compound is approximately 162.67 °C.[11] A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.

What is a good starting point for a recrystallization solvent system?

For this compound, a good starting point for solvent screening would be polar protic solvents. Ethanol has been shown to be a good candidate for the recrystallization of similar benzamide derivatives.[12] A mixed solvent system, such as ethanol and water, where water acts as an anti-solvent, can also be very effective for moderately polar compounds.[6]

How can I remove unreacted 4-aminobenzoic acid from my product?

An acid-base extraction is a highly effective method for removing acidic impurities like 4-aminobenzoic acid.[13][14] By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic impurity will be converted to its water-soluble salt and extracted into the aqueous layer, leaving the desired amide in the organic phase.[15]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general framework for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetonitrile, or ethanol/water mixture)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add the chosen solvent dropwise at room temperature until the solid is just covered. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cool.[4]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of the hot solvent until the solid is completely dissolved.[16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the formation of large crystals, the flask should remain undisturbed.[17]

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove acidic or basic impurities from the crude this compound.

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.

  • Removal of Acidic Impurities: Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer. Repeat this washing step.

  • Removal of Basic Impurities: Add an equal volume of 1 M HCl to the separatory funnel. Shake and vent as before. Drain the lower aqueous layer. Repeat this washing step.

  • Neutralization and Drying: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Drain the organic layer into a clean Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent: Ethanol/Water; Slow coolingFormation of well-defined crystals; Purity >98%
Acid-Base Extraction Organic Solvent: DCM; Washes: 1M NaHCO₃, 1M HClRemoval of acidic and basic impurities; Purity >95%
Column Chromatography Stationary Phase: C18; Mobile Phase: Acetonitrile/WaterHigh purity separation (>99%); Good for isolating from closely related impurities

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling & Crystallization hot_filt->cool isolate_recryst Isolate Crystals (Vacuum Filtration) cool->isolate_recryst dry_recryst Dry Crystals isolate_recryst->dry_recryst pure_recryst Pure Product dry_recryst->pure_recryst crude_extract Crude Product in Organic Solvent wash_base Wash with Aqueous Base crude_extract->wash_base wash_acid Wash with Aqueous Acid wash_base->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry_extract Dry with Na₂SO₄ wash_brine->dry_extract isolate_extract Concentrate (Rotary Evaporator) dry_extract->isolate_extract pure_extract Pure Product isolate_extract->pure_extract

Caption: Purification workflows for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Impure Product low_mp Low/Broad Melting Point start->low_mp discolored Discoloration start->discolored low_yield Low Recrystallization Yield start->low_yield peak_tailing Chromatography Peak Tailing start->peak_tailing impurities Starting Materials/ Byproducts low_mp->impurities oxidation Oxidation of Amine discolored->oxidation excess_solvent Too Much Solvent low_yield->excess_solvent poor_solvent Wrong Solvent Choice low_yield->poor_solvent acidic_silica Acidic Silica Gel peak_tailing->acidic_silica acid_base Acid-Base Extraction impurities->acid_base re_recrystallize Optimize Recrystallization impurities->re_recrystallize charcoal Use Activated Charcoal oxidation->charcoal optimize_solvent Solvent Screening excess_solvent->optimize_solvent poor_solvent->optimize_solvent base_modifier Add Base to Eluent acidic_silica->base_modifier rp_hplc Use Reversed-Phase HPLC acidic_silica->rp_hplc

Caption: Troubleshooting logic for purification issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of Nickel Amide Complexes.
  • BenchChem. (2025). Technical Support Center: Myristic Amide Synthesis and Purification.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Chemchart. (n.d.). This compound (17675-42-2).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Wikipedia. (n.d.). Acid–base extraction.
  • Unknown. (n.d.). Acid-Base Extraction.
  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography.
  • PubMed. (2011, January 1). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Unknown. (n.d.). Key Specifications and Applications of 4-Aminobenzamide (CAS 2835-68-9).
  • Waters. (n.d.). Benzamide.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • ResearchGate. (2022, June 30). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
  • YouTube. (2023, March 10). Performing Column Chromatography.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • PubChem. (n.d.). This compound | C13H18N2O | CID 679480.
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka.
  • PubChem. (n.d.). 4-Aminobenzamide | C7H8N2O | CID 76079.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Digital CSIC. (2020, April 22). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins.

Sources

Technical Support Center: Optimizing Amide Coupling for 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-amino-N-cyclohexylbenzamide. The formation of an amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] While conceptually straightforward—the condensation of a carboxylic acid and an amine—the practical execution can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize the synthesis of this compound from 4-aminobenzoic acid and cyclohexylamine. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Reaction Overview: The Core Transformation

The target reaction is the coupling of 4-aminobenzoic acid with cyclohexylamine. Due to the low reactivity of a free carboxylic acid, an activating agent is required to facilitate the formation of the amide bond.[4] Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are among the most common and versatile choices for this transformation.[5][6]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound in a practical, question-and-answer format.

Q1: I'm starting this synthesis for the first time. What is a reliable, baseline protocol?

Answer: A robust starting point is crucial for success. We recommend using a carbodiimide coupling agent like EDC in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). The additive is key to improving efficiency and minimizing side reactions.[7][8]

Baseline Protocol: EDC/HOBt Coupling

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 15-30 minutes. This pre-activation step forms the HOBt-ester, a key reactive intermediate.[9]

  • Amine Addition: Add cyclohexylamine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

The causality here is critical: pre-activating the carboxylic acid with EDC and HOBt before adding the amine prevents the EDC from being consumed in side reactions and ensures the amine has a highly reactive species to attack.[8] The base (DIPEA) is necessary to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the ammonium salt formed from the amine.[3]

Q2: My reaction yield is low or non-existent. How do I troubleshoot this?

Answer: Low yield is the most common complaint in amide coupling. The issue can almost always be traced back to one of four areas: poor carboxylic acid activation, amine deactivation, side reactions, or suboptimal conditions.

Use the following flowchart to diagnose the problem:

troubleshooting_flowchart start Low or No Yield check_activation Check Carboxylic Acid Activation (TLC/LCMS for starting acid) start->check_activation check_conditions Review General Conditions start->check_conditions activation_ok activation_ok check_activation->activation_ok Acid Consumed activation_bad Problem: Incomplete Activation check_activation->activation_bad Acid Remains check_amine Check Amine Reactivity amine_bad amine_bad check_amine->amine_bad Problem: Inactive Amine check_side_reactions Analyze for Side Products (TLC/LCMS for new spots) side_reactions_present Problem: Side Reaction Dominates check_side_reactions->side_reactions_present Unknown Byproducts Observed no_side_reactions no_side_reactions check_side_reactions->no_side_reactions No Product or Byproducts conditions_solution Solution: 1. Use anhydrous solvents (DMF, DCM). 2. Ensure proper stoichiometry. 3. Check reaction temperature and time. check_conditions->conditions_solution activation_ok->check_side_reactions activation_solution Solution: 1. Use fresh EDC/coupling reagent. 2. Ensure anhydrous conditions. 3. Increase reagent stoichiometry (1.5 eq). activation_bad->activation_solution side_reaction_solution Solution: 1. Add HOBt or Oxyma to suppress N-acylurea. 2. Run reaction at 0°C to RT. 3. Check for amine reactivity issues. side_reactions_present->side_reaction_solution no_side_reactions->check_amine amine_solution Solution: 1. Ensure sufficient base (2-3 eq) is used. 2. Check purity of cyclohexylamine. 3. Consider a more potent coupling agent (HATU). amine_bad->amine_solution

A logical flowchart for troubleshooting low-yield amide coupling reactions.

Deep Dive into Common Problems:

  • Incomplete Carboxylic Acid Activation: Carbodiimides like EDC are sensitive to moisture.[11] Hydrolysis of the EDC or the highly reactive O-acylisourea intermediate will halt the reaction and regenerate the starting carboxylic acid.[5][6] Always use anhydrous solvents and fresh reagents.

  • Side Reactions - The N-acylurea Problem: The primary side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[7][8] This consumes your activated acid. Additives like HOBt or HOAt react with the O-acylisourea faster than it can rearrange, forming an active ester that is more stable and less prone to side reactions while still being reactive enough to couple with the amine.[7]

  • Amine Deactivation: Cyclohexylamine is basic and will readily react with the acidic proton of 4-aminobenzoic acid. This acid-base reaction forms an ammonium salt, rendering the amine non-nucleophilic.[3][4] Using a sufficient amount of an external base like DIPEA is essential to ensure a population of free, reactive amine is always present.

Q3: I see several spots on my TLC plate. What are they and how do I get a cleaner reaction?

Answer: A messy TLC is often indicative of N-acylurea formation and/or unreacted starting materials.

  • Spot Identification (Typical Rf values in 1:1 Ethyl Acetate/Hexanes):

    • High Rf: Your desired product, this compound (less polar).

    • Mid Rf: N-acylurea byproduct.

    • Low Rf: 4-aminobenzoic acid (polar, often streaks).

    • Baseline: Salts (e.g., DIPEA·HCl).

    • Note: Cyclohexylamine may not be UV-active and can be visualized with a ninhydrin stain.

To achieve a cleaner reaction, the most effective strategy is to suppress the formation of the N-acylurea byproduct. This is the primary function of additives.

AdditiveAdvantage
HOBt (1-Hydroxybenzotriazole)The classic, cost-effective choice. Highly effective at suppressing racemization and minimizing N-acylurea formation.
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)A safer, non-explosive alternative to HOBt with comparable or superior performance in suppressing side reactions.[3]
HOAt (1-Hydroxy-7-azabenzotriazole)More reactive than HOBt, leading to faster reaction times, which is especially useful for sterically hindered substrates.
Q4: Which coupling reagent is truly the best for this specific synthesis?

Answer: "Best" depends on your priorities: speed, cost, or ease of purification. While EDC/HOBt is a reliable workhorse, other reagents offer distinct advantages, especially for challenging couplings.[12]

Reagent SystemClassProsCons
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct simplifies workup.[7]Slower reaction times; potential for N-acylurea side product if no additive is used.[7][8]
HATU / DIPEA Aminium SaltVery fast and highly efficient, even for difficult couplings; low risk of racemization.[12][13]More expensive; byproducts can sometimes complicate purification.
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideHigh yields; byproducts are water-soluble and easily removed; considered a green reagent.[12]Requires a stoichiometric amount of base (e.g., pyridine) to be used.

For the synthesis of this compound, which is not exceptionally sterically hindered, EDC/HOBt offers the best balance of cost and effectiveness. If you encounter persistent low yields, switching to HATU is a powerful problem-solver.[12]

Key Experimental Protocols & Visualizations

The Mechanism of Activation and Coupling

Understanding the mechanism is key to troubleshooting. The process involves two main stages: activation of the carboxylic acid and nucleophilic attack by the amine.

reaction_mechanism cluster_activation Activation Stage cluster_additive Additive Pathway (Suppresses Side Reaction) cluster_coupling Coupling Stage RCOOH 4-Aminobenzoic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->O_Acylisourea + H⁺ EDC EDC EDC->O_Acylisourea + H⁺ Amine Cyclohexylamine Amide This compound (Product) Amine->Amide + HOBt HOBt HOBt HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Urea EDC-Urea (Byproduct) HOBt_Ester->Amide + HOBt

Mechanism of EDC/HOBt mediated amide coupling. HOBt intercepts the unstable O-acylisourea to prevent rearrangement to the N-acylurea byproduct.
Protocol 1: General Amide Coupling using EDC/HOBt

This protocol provides detailed steps for the reaction.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMF (to a concentration of ~0.2 M) via syringe. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Activation: After stirring for 5 minutes at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in one portion.

  • Pre-activation: Stir the mixture at 0 °C for 20 minutes.

  • Nucleophile & Base Addition: Add cyclohexylamine (1.1 eq) via syringe, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Check for the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS.

Protocol 2: Reaction Workup and Purification

Proper workup is essential to remove reagents and byproducts. The water-solubility of the EDC-urea byproduct is a major advantage of this method.[7]

  • Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x) (to remove unreacted HOBt and 4-aminobenzoic acid).

    • Water (1x).

    • Saturated aqueous NaCl (brine) (1x) (to aid in phase separation).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Cortes-Clerget, M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4756–4771. [Link]
  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1897-1901. [Link]
  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]
  • ChemRxiv. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor aqueous solubility of benzamide compounds. This guide is structured to offer both quick-reference FAQs and in-depth troubleshooting protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of benzamide compounds that contribute to their poor water solubility?

A2: The molecular structure of benzamide and its derivatives is the primary determinant of their low aqueous solubility. The presence of the aromatic benzene ring imparts a significant hydrophobic character to the molecule. While the amide group (-CONH2) can participate in hydrogen bonding, the overall lipophilicity of the benzoyl group often dominates, leading to unfavorable interactions with water.[1]

Q2: I'm seeing precipitation of my benzamide compound when I dilute my DMSO stock solution into an aqueous buffer for an assay. What is the immediate troubleshooting step?

A2: This is a common issue known as "crashing out." The most immediate step is to lower the final concentration of your compound in the assay to a point below its thermodynamic solubility in the final buffer composition. You can also consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution into the aqueous buffer. This can help to mitigate the abrupt change in solvent polarity that causes precipitation.

Q3: My experimental results with a specific benzamide derivative are highly variable. Could solubility be the culprit?

A3: Absolutely. Poor aqueous solubility is a frequent cause of poor reproducibility in biological assays. If the compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to inconsistent results. It is crucial to ensure your compound is fully solubilized at the tested concentrations.

Q4: What are the main strategies I should consider for enhancing the solubility of my benzamide compound?

A4: There are several established strategies that can be broadly categorized into physical and chemical modifications. These include:

  • Co-solvency: Blending water with a miscible organic solvent.[1]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug.[1]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase apparent solubility.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[2][3]

  • Salt Formation: For ionizable benzamide derivatives, forming a salt can significantly improve solubility.

  • Prodrug Synthesis: Chemically modifying the benzamide to create a more soluble derivative that converts to the active drug in vivo.

Troubleshooting and Optimization Guides

This section provides more detailed protocols and troubleshooting advice for common issues encountered when trying to improve the aqueous solubility of benzamide compounds.

Issue 1: My Benzamide Compound Has Very Low Intrinsic Aqueous Solubility.

Troubleshooting Workflow:

G start Low Intrinsic Solubility Identified solubility_screening Perform Solubility Screening in Various Co-solvents and pH Buffers start->solubility_screening formulation_strategy Select Formulation Strategy Based on Screening Results solubility_screening->formulation_strategy co_solvent Co-solvency Approach formulation_strategy->co_solvent Moderate solubility increase needed surfactant Surfactant-based Formulation formulation_strategy->surfactant Significant solubility increase needed cyclodextrin Cyclodextrin Complexation formulation_strategy->cyclodextrin Significant solubility increase needed asd Amorphous Solid Dispersion formulation_strategy->asd Very low solubility, high dose salt Salt Formation (if ionizable) formulation_strategy->salt Ionizable functional groups present prodrug Prodrug Synthesis formulation_strategy->prodrug Chemical modification feasible optimize Optimize Formulation Parameters co_solvent->optimize surfactant->optimize cyclodextrin->optimize asd->optimize salt->optimize prodrug->optimize characterize Characterize Final Formulation (Solubility, Stability, etc.) optimize->characterize end Proceed with Downstream Experiments characterize->end

Caption: Initial troubleshooting workflow for low intrinsic solubility.

In-depth Formulation Strategies

Co-solvency

Principle: Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug has higher solubility.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Experimental Protocol: Using Ethanol as a Co-solvent

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your benzamide compound (e.g., 10-50 mM) in 100% DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in ethanol. The concentration of this intermediate solution will depend on the desired final concentration in your assay.

  • Final Dilution: Add the appropriate volume of the ethanolic intermediate solution to your aqueous assay buffer to achieve the desired final concentration of the benzamide compound and a low final concentration of the co-solvents (typically ≤1% to avoid off-target effects).

Troubleshooting:

  • Precipitation upon final dilution: If precipitation still occurs, try increasing the proportion of ethanol in the intermediate dilution or screen other co-solvents like PEG 400 or propylene glycol.

  • Co-solvent toxicity: Always run a vehicle control in your assays to ensure the final concentration of the co-solvents is not affecting the experimental outcome.

Surfactant-Mediated Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in an aqueous medium.[5]

Diagram of Micellar Solubilization:

G cluster_micelle Micelle cluster_water Aqueous Environment center Drug s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 w1 w2 w3 w4 w5 w6 w7 w8

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Surfactant Selection:

The choice of surfactant is critical and depends on the specific application.

Surfactant TypeExamplesKey Characteristics
Non-ionic Polysorbates (Tween®), Polyoxyethylene castor oil derivatives (Cremophor®)Generally less toxic and biocompatible, making them suitable for in vivo applications.[5]
Ionic Sodium dodecyl sulfate (SDS)High solubilization capacity but can be more irritating and may interact with charged molecules.[5]

Experimental Protocol: Screening Surfactants

  • Prepare Surfactant Stock Solutions: Prepare stock solutions of various surfactants (e.g., 10% w/v) in water.

  • Add Excess Benzamide: Add an excess amount of the solid benzamide compound to a series of vials.

  • Add Surfactant Solutions: To each vial, add a known volume of a surfactant solution at a concentration above its CMC.

  • Equilibrate: Agitate the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and quantify the concentration of the dissolved benzamide using a validated analytical method like HPLC-UV.

Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like benzamides, by encapsulating the hydrophobic part of the guest molecule within their cavity. This complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the drug.[6]

Diagram of Cyclodextrin Inclusion Complex Formation:

G Benzamide Benzamide (Guest) Complex Inclusion Complex Benzamide->Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex

Caption: Formation of an inclusion complex between a benzamide and a cyclodextrin.

Experimental Protocol: Preparation of a Benzamide-Cyclodextrin Complex by Kneading

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in pharmaceutical formulations.[1]

  • Prepare a Paste: In a mortar, add a small amount of water to a pre-weighed amount of HP-β-CD to form a thick paste.

  • Incorporate Benzamide: Gradually add the benzamide compound to the paste while continuously kneading with a pestle for 30-60 minutes.

  • Dry the Complex: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Process the Powder: Pulverize the dried complex and pass it through a sieve to obtain a fine, uniform powder.

Amorphous Solid Dispersions (ASDs)

Principle: Amorphous solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form of a drug has a higher free energy and thus higher apparent solubility and faster dissolution rate compared to its crystalline counterpart.[2][3] The polymer serves to stabilize the amorphous drug and prevent recrystallization.[3]

Common ASD Preparation Methods:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream to rapidly evaporate the solvent, leaving behind an amorphous solid dispersion.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to a molten state, then extruded to form a solid dispersion. This is a solvent-free process.[7]

Experimental Protocol: Preparation of an ASD by Spray Drying

  • Solution Preparation: Dissolve the benzamide compound and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile solvent or solvent mixture (e.g., acetone, methanol).[8]

  • Spray Drying Process:

    • Pump the feed solution through a nozzle to atomize it into fine droplets.

    • Introduce the droplets into a drying chamber with a stream of hot gas (e.g., nitrogen).

    • The rapid evaporation of the solvent results in the formation of solid particles.

  • Collection: Collect the dried amorphous solid dispersion powder using a cyclone separator.

Troubleshooting for ASDs:

  • Recrystallization: Amorphous forms are thermodynamically unstable and can recrystallize over time. Proper polymer selection and storage conditions (low temperature and humidity) are crucial for stability.[9]

  • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system. This can be assessed using techniques like differential scanning calorimetry (DSC).

Salt Formation

Principle: For benzamide derivatives with ionizable functional groups (e.g., an amino group), forming a salt can dramatically increase aqueous solubility. The salt form dissociates in water, leading to a higher concentration of the drug in solution compared to the free base or acid.[10]

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Choose a panel of pharmaceutically acceptable counter-ions (e.g., hydrochloride, mesylate, citrate).

  • In Situ Salt Formation: Dissolve the benzamide free base in a suitable solvent. Add a stoichiometric amount of the selected acid.

  • Equilibration and Isolation: Allow the salt to crystallize or precipitate from the solution. Isolate the solid by filtration.

  • Characterization: Characterize the resulting salt for its physicochemical properties, including solubility, crystallinity (by PXRD), and stability.

Prodrug Synthesis

Principle: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. By attaching a hydrophilic promoiety to the benzamide core, a more water-soluble prodrug can be synthesized. This is a powerful but more involved strategy for overcoming profound solubility limitations.

Example Prodrug Strategy for a Benzamide:

One common approach is to attach a phosphate group to a hydroxyl functionality on the benzamide derivative, creating a highly water-soluble phosphate ester prodrug. This prodrug is then cleaved in vivo by phosphatases to release the active drug.

General Synthetic Steps:

  • Protection of other reactive groups: If necessary, protect other reactive functional groups on the benzamide molecule.

  • Phosphorylation: React the hydroxyl group with a phosphorylating agent (e.g., phosphorus oxychloride).

  • Deprotection: Remove any protecting groups to yield the final phosphate ester prodrug.

Quantitative Data Summary

The following table provides a summary of the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds. Note that the actual improvement will be highly dependent on the specific benzamide derivative and the formulation components.

TechniqueExample Fold-Increase in SolubilityReference
Amorphous Solid Dispersion> 50-fold[11]
Cyclodextrin ComplexationUp to 2000-fold(for a different compound class)
Prodrug (Phosphate Ester)> 2000-fold(for a different compound class)
Co-solvency (Albendazole with PEG)~48 µg/mL from 0.31 µg/mL (~155-fold)

References

  • AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. (URL: [Link])
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (URL: [Link])
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (URL: [Link])
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (URL: [Link])
  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. (URL: [Link])
  • A Review on Solubility Enhancement by Solid Dispersion Method. (URL: [Link])
  • FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. (URL: [Link])
  • Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II)
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing str
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferenti
  • Hot-melt extrusion (HME)
  • Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. (URL: [Link])
  • comparative study of different approaches used for solubility enhancement of poorly w
  • Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simul
  • Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Applic
  • Synthesis of novel water soluble benzylazolium prodrugs of lipophilic azole antifungals. (URL: [Link])
  • The Role of Surfactants in Solubiliz
  • Schematic representation of an amorphous solid dispersion (ASD)... (URL: [Link])
  • Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics. (URL: [Link])
  • Process for the synthesis of a benzamide deriv
  • A process for the prepar
  • Schematic representation of (a) formation of amorphous solid dispersion... (URL: [Link])
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. (URL: [Link])
  • DOT Language. (URL: [Link])
  • Amorphous Solid Dispersion. (URL: [Link])
  • Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique (Part I). (URL: [Link])
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubiliz
  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. (URL: [Link])
  • Micellar solubiliz
  • Advances in Quantitative Analytical Methods for Solid Drugs. (URL: [Link])
  • (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. (URL: [Link])
  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (URL: [Link])
  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review. (URL: [Link])
  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. (URL: [Link])
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (URL: [Link])
  • The results of benzamide solubility measurements (molar fraction, xB)... (URL: [Link])
  • SURFACTANTS Types and Uses. (URL: [Link])
  • International Journal of Lifescience and Pharma Research. (URL: [Link])
  • Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions
  • Co-solvent and Complex
  • Benzamide. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Synthesis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-amino-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet challenging amide bond formation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and successfully transition from bench-scale experiments to larger-scale production.

Synthesis Overview: The Core Challenge

The synthesis of this compound involves the formation of an amide bond between 4-aminobenzoic acid and cyclohexylamine. The direct condensation of a carboxylic acid and an amine is generally inefficient.[1][2] Amines are basic and carboxylic acids are acidic, leading to a rapid acid-base reaction that forms a highly unreactive carboxylate salt.[3][4]

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of modern amide synthesis.[5][6] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[1][3][7]

General Reaction Scheme

Caption: General workflow for amide bond formation.

Baseline Laboratory Protocol (DCC Coupling)

This protocol provides a standard method for a lab-scale synthesis. It serves as a reference point before addressing scale-up challenges.

Materials:

  • 4-Aminobenzoic Acid

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) - Optional but recommended

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) may begin to form. Allow the mixture to stir at 0°C for 30 minutes. This pre-activation step is crucial to minimize side reactions.[8]

  • Amine Addition: Slowly add cyclohexylamine (1.05 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]

  • Workup - DCU Removal: Filter the reaction mixture through a medium frit to remove the precipitated DCU.[10] Rinse the filter cake with a small amount of cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and HOBt.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.[8]

Troubleshooting Guide for Synthesis & Scale-Up

This section addresses common problems in a question-and-answer format, focusing on both lab-scale issues and those that emerge during scale-up.

Q1: My reaction yield is very low or I'm getting no product. What went wrong?

This is one of the most common issues and can stem from several root causes.

Potential Cause Scientific Explanation Recommended Solution
Inactive Reagents / Moisture Coupling reagents like DCC and EDC are moisture-sensitive. Water will hydrolyze the activated O-acylisourea intermediate back to the starting carboxylic acid, halting the reaction.[5][11]Use fresh, high-quality coupling reagents. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).[5][8]
Amine Deactivation A premature acid-base reaction between 4-aminobenzoic acid and cyclohexylamine forms an unreactive ammonium-carboxylate salt.[3][5]Pre-activate the carboxylic acid with the coupling reagent (and HOBt, if used) for 15-30 minutes at 0°C before adding the amine. This consumes the acid before it can be neutralized.[8]
Steric Hindrance While not extreme in this specific synthesis, bulky groups on either the acid or amine can physically block the reaction, leading to slow or incomplete coupling.[5]Increase reaction time or temperature moderately. Consider a more powerful coupling reagent like HATU.
Q2: I've formed my product, but it's contaminated with significant side products. How do I prevent them?

Side product formation is a major challenge, especially when using carbodiimide coupling agents.

Side Product Mechanism of Formation Prevention Strategy
N-Acylurea The highly reactive O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea.[11][12] This is a common failure mode with DCC/EDC.Additives like HOBt or OxymaPure intercept the O-acylisourea to form a less reactive but still effective HOBt-ester, which is not prone to this rearrangement.[1][5][12] Running the reaction at a lower temperature (0°C) also suppresses this side reaction.
Symmetrical Anhydride Excess carboxylic acid can react with the O-acylisourea intermediate to form a symmetrical anhydride, which can then acylate the amine.[12] While this still produces the desired amide, it consumes two equivalents of acid for every one equivalent of product, complicating stoichiometry and kinetics.Use a slight excess of the amine relative to the carboxylic acid. Ensure slow and controlled addition of reagents.
Self-Polymerization The 4-amino group of the starting material or product is also a nucleophile and can react with the activated carboxylic acid, leading to oligomers or polymers.Add the amine solution slowly to the activated carboxylic acid.[8] This maintains a low concentration of the amine, favoring the desired intermolecular reaction over self-reaction.
Q3: My lab-scale reaction worked perfectly, but it failed upon scale-up. What are the key differences?

Transitioning from a 100 mL flask to a 10 L reactor introduces new physical and engineering challenges that can dramatically alter reaction outcomes.[13]

Scale-Up Challenge Scientific Explanation Mitigation Strategy
Heat Transfer The surface-area-to-volume ratio decreases drastically as you scale up.[14][15] Amide coupling is exothermic, and the heat generated in a large reactor cannot dissipate as easily, potentially leading to a dangerous runaway reaction, side product formation, or product degradation.[14][16]Perform reaction calorimetry (e.g., DSC) on the lab scale to understand the thermal hazard. Ensure the reactor has adequate cooling capacity. Control the rate of reagent addition to manage the rate of heat generation.
Mixing & Mass Transfer In a small flask, mixing is rapid and uniform. In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to increased side reactions and lower yields.[13][14]Select a reactor with an appropriate impeller design for the viscosity of the reaction mixture. Evaluate and optimize the mixing speed. For critical steps, consider subsurface addition of reagents to ensure rapid dispersion.
Purification & Isolation Filtering kilograms of DCU is much more difficult than filtering a few grams.[14][15] Recrystallization or chromatography on a large scale is resource-intensive.For DCC: Choose a solvent where DCU is least soluble (e.g., acetonitrile) to maximize precipitation.[10] Alternative: Switch to a water-soluble coupling agent like EDC for scale-up. The corresponding urea byproduct (EDU) can be easily removed with an aqueous wash, eliminating the need for filtration.[4][12]
Reaction & Operation Time Steps that take minutes at the bench (e.g., reagent addition, transfers) can take hours at scale. This prolonged exposure to reaction conditions can lead to product degradation or new side reactions.[14]Conduct "hold time" studies at the lab scale. Intentionally pause the reaction at various stages to see if product purity is affected by extended time.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for scaling up this synthesis? A: While DCC is effective at the lab scale, its byproduct, DCU, is a major challenge during scale-up due to its low solubility and difficult filtration.[10][17] EDC (often as EDC·HCl) is highly recommended for scale-up. Its urea byproduct is water-soluble and easily removed during aqueous workup, simplifying the process significantly.[4][12] Other reagents like HATU or PyBOP are very efficient but are often too expensive for large-scale manufacturing.[18]

Q: Why is a non-nucleophilic base like DIPEA or triethylamine sometimes included? A: A base is essential if you start from an amine salt (e.g., cyclohexylamine·HCl) to liberate the free, nucleophilic amine. It's also required to neutralize the acid byproduct when using acyl chlorides (the Schotten-Baumann reaction).[1] In a standard DCC/EDC coupling with free amines, an external base is often not strictly necessary, but some protocols include it to ensure the amine remains deprotonated.

Q: How can I deal with colored impurities in my final product? A: The 4-amino group is susceptible to oxidation, which can produce colored impurities.[19] Running the reaction under an inert atmosphere (N₂ or Ar) is the first line of defense.[8] If the final product is still colored, you can perform a decolorization step by treating a solution of the crude product with a small amount of activated charcoal before the final filtration or recrystallization step.[20]

Q: What are the primary safety concerns for this process at scale? A:

  • Thermal Hazard: The exothermic nature of the reaction is the primary concern. A thorough risk assessment and calorimetry study are essential before scaling up.[14][16]

  • Reagent Handling: DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE).

  • Solvent Safety: Handling large volumes of organic solvents like DCM requires proper ventilation and grounding to prevent static discharge.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Reaction Issue Occurs q1 Low or No Yield? start->q1 q2 Side Products Observed? q1->q2 No a1 Check Reagent Quality Use Anhydrous Conditions q1->a1 Yes q3 Scale-Up Specific Issue? q2->q3 No a3 Add HOBt/Oxyma Lower Reaction Temp q2->a3 Yes (N-Acylurea) a4 Slowly Add Amine to Activated Acid q2->a4 Yes (Polymer) a5 Improve Heat Transfer Control Addition Rate q3->a5 Yes (Thermal) a6 Switch to EDC for Easier Workup q3->a6 Yes (Purification) a7 Optimize Mixing Parameters q3->a7 Yes (Mixing) a2 Pre-activate Carboxylic Acid Before Adding Amine a1->a2 end Problem Resolved a2->end a3->end a4->end a5->end a6->end a7->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Chemistry LibreTexts. (2023).
  • ReactionWeb.io. Carboxylic Acid + DCC + NH3. [Link]
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]
  • The Royal Society of Chemistry.
  • Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
  • Goode, S. Amide Workup - Biofilm Inhibitor Synthesis.
  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Organic Chemistry Portal.
  • Reddit. (2021).
  • Aapptec Peptides. Coupling Reagents. [Link]
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • Chemchart. This compound (17675-42-2). [Link]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Reddit. (2021).
  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
  • Chemistry Stack Exchange. (2024).
  • University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]
  • Fisher Scientific. Amide Synthesis (Protocols). [Link]
  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
  • Master Organic Chemistry. (2018).
  • National Center for Biotechnology Information. (2012). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. [Link]
  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
  • ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]
  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]
  • Google Patents. (2019).
  • PubChem. This compound. [Link]
  • Organic Syntheses.
  • Google Patents. (2018).
  • Google Patents. (2017).
  • Google Patents. (2015).
  • National Center for Biotechnology Information. (1989). The photochemistry of p-aminobenzoic acid. [Link]
  • Google Patents. (2014).

Sources

Troubleshooting inconsistent results with 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-N-cyclohexylbenzamide (CAS No. 17675-42-2). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of experimental variability and to ensure the generation of reliable, reproducible data. Inconsistent results often stem from a handful of core issues related to compound purity, solubility, and protocol execution. This guide provides a structured approach to identifying and resolving these problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and properties of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in troubleshooting. This compound is a benzamide derivative with specific characteristics that influence its experimental behavior.

PropertyValueSource
CAS Number 17675-42-2[PubChem]
Molecular Formula C₁₃H₁₈N₂O[PubChem][1]
Molecular Weight 218.29 g/mol [PubChem][1]
Predicted Melting Point 162.67 °C[Chemchart][2]
Predicted Water Solubility 46.68 mg/L (Low)[Chemchart][2]
Appearance Typically a powder[Sigma-Aldrich]

Q2: How should I properly store solid this compound and its stock solutions?

Improper storage is a frequent cause of compound degradation, leading to a loss of activity or the emergence of unexpected effects.

  • Solid Compound: Store the solid, powdered form of the compound at room temperature in a tightly sealed container, protected from light and moisture. The primary amino group can be susceptible to oxidation over time.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

Q3: What are the most common impurities associated with this class of compounds?

The synthesis of benzamides can sometimes result in byproducts that are difficult to remove and can interfere with experiments.[3] Being aware of these potential impurities is crucial for data interpretation.

  • Unreacted Starting Materials: Residual benzoic acid or acyl chlorides from the synthesis can contaminate the final product. The presence of acidic impurities like benzoic acid can often be detected as it will lower the compound's melting point and can be removed with a basic wash.[4]

  • Double-Acylation Products: During synthesis, a second acylation can occur, leading to byproducts like N,N-dibenzoylamine.[4] These impurities often have different solubility profiles and may possess their own biological activity.

  • Byproducts from Coupling Reagents: If amide coupling reagents like EDC or DCC were used in the synthesis, their byproducts (e.g., dicyclohexylurea) may be present if not thoroughly removed during purification.[5]

Part 2: Troubleshooting Guide for Inconsistent Results

This section uses a question-and-answer format to directly address specific experimental problems.

Issue Area 1: Solubility and Compound Precipitation

Poor solubility is one of the most significant sources of inconsistent results for benzamide derivatives.[6]

Q: My compound is difficult to dissolve, even in organic solvents. What could be the cause?

A: Compounds like this compound are often described as "brick-dust" molecules due to their high crystal lattice energy, which is the energy required to break apart the solid-state crystal structure.[6] This can make initial dissolution challenging. Ensure you are using a high-purity, anhydrous solvent. Gentle warming and sonication can aid dissolution, but be cautious of potential degradation with excessive heat.

Q: I successfully dissolved the compound in DMSO, but it precipitated immediately when added to my aqueous assay buffer (e.g., cell culture medium). Why did this happen and how can I prevent it?

A: This common phenomenon is known as antisolvent precipitation or "crashing out." The compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in aqueous solutions.[7] When a small volume of concentrated DMSO stock is diluted into a large volume of aqueous buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[7]

Solutions to Prevent Precipitation:

  • Minimize Final DMSO Concentration: A general guideline is to keep the final concentration of DMSO in your assay below 0.5%, with 0.1% being ideal to avoid solvent-induced artifacts.[7]

  • Increase Dispersion: Add the DMSO stock to your aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent the formation of localized high concentrations of the compound.

  • Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the concentrated DMSO stock 1:10 in your aqueous buffer first, ensure it remains in solution, and then perform the final dilution to the desired working concentration.

  • Check the pH of your Buffer: The amino group on the benzamide ring is basic.[6] The pH of your medium will affect its ionization state and, consequently, its solubility. Ensure the buffer pH is consistent across all experiments.

Issue Area 2: Variable Biological Activity & Poor Reproducibility

Inconsistent biological data, such as shifting IC₅₀ values, is often a downstream effect of the physical and chemical issues described above.

Q: My dose-response curves are inconsistent between experimental replicates. What is the likely cause?

A: The most common culprit is compound precipitation. If the compound crashes out of solution, the actual concentration of the soluble, biologically active molecule is much lower than your intended concentration, leading to an underestimation of potency (i.e., a higher apparent IC₅₀ value).[7] Furthermore, the solid precipitate can interfere with assay readouts, particularly those based on light absorbance or fluorescence.

Another significant factor is compound purity. The presence of unknown impurities, each with its own potential biological activity, can lead to unpredictable and non-reproducible results.[8]

Q: I'm observing a gradual loss of compound efficacy over time. Why might this be happening?

A: This suggests a stability issue.

  • Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound. Using single-use aliquots is critical. Over time, even when frozen, the compound can undergo slow hydrolysis of the amide bond or oxidation.

  • Instability in Assay Medium: The compound may not be stable in your aqueous buffer at 37°C over the full duration of your experiment. Consider performing a time-course experiment to assess if the observed effect changes with longer incubation times, which might indicate compound degradation.

Part 3: Visual Workflows & Diagrams

To provide a clear, logical path for troubleshooting, the following diagrams outline key decision-making and experimental processes.

G cluster_start cluster_purity Purity Assessment cluster_solubility Solubility & Stability cluster_protocol Protocol & Assay start Start: Inconsistent Experimental Results purity_check Is Compound Purity and Identity Verified? start->purity_check purity_no No purity_check->purity_no No purity_yes Yes purity_check->purity_yes Yes qc_actions Action: - Review Certificate of Analysis (CoA) - Perform QC (HPLC-MS, NMR) - Consider a new batch purity_no->qc_actions solubility_check Is Compound Fully Solubilized in Final Assay Medium? purity_yes->solubility_check solubility_no No solubility_check->solubility_no No solubility_yes Yes solubility_check->solubility_yes Yes solubility_actions Action: - Modify dilution protocol - Check for precipitation (visual/light scatter) - Assess stability in buffer solubility_no->solubility_actions protocol_check Are Experimental Parameters Consistent? solubility_yes->protocol_check protocol_no No protocol_check->protocol_no No protocol_yes Yes protocol_check->protocol_yes Yes protocol_actions Action: - Verify concentrations & dilutions - Standardize incubation times - Check vehicle controls protocol_no->protocol_actions end_node Problem Resolved or Source of Variability Identified protocol_yes->end_node

Caption: General troubleshooting workflow for inconsistent results.

G cluster_prep Preparation cluster_assay Assay Execution solid 1. Obtain Solid Compound (Verify Purity via CoA) stock 2. Prepare Concentrated Stock (e.g., 10-50 mM in 100% DMSO) solid->stock aliquot 3. Aliquot into Single-Use Vials (Store at -80°C) stock->aliquot thaw 4. Thaw One Aliquot (Bring to Room Temp) aliquot->thaw dilute 5. Prepare Working Dilution (Add stock to buffer while vortexing) thaw->dilute visual_check Critical Control Point: Visually inspect for precipitation after dilution. dilute->visual_check add_to_assay 6. Add Final Solution to Assay (Include Vehicle Control) visual_check->add_to_assay incubate 7. Incubate add_to_assay->incubate read 8. Read & Analyze Data incubate->read

Caption: Recommended experimental workflow for compound preparation and use.

Part 4: Essential Protocols for Reproducibility

Adherence to standardized protocols is paramount for achieving consistent results.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Calculation: Determine the mass of this compound required to make a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock, you would need 2.183 mg per mL of solvent.

  • Solvent: Use high-purity, anhydrous DMSO.

  • Dissolution: Add the solvent to the pre-weighed solid compound. Cap the vial tightly.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into single-use, low-binding tubes and store immediately at -20°C or -80°C, protected from light.

Protocol 2: Quality Control via Analytical Chemistry

For definitive troubleshooting, verifying the identity and purity of your compound batch is essential. While requiring specialized equipment, these methods provide invaluable data.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to determine the purity of the compound. A pure sample should yield a single major peak. The presence of multiple peaks indicates impurities.

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to confirm that the molecular weight of the main peak corresponds to that of this compound (218.29 g/mol ).[1] This confirms the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the chemical structure of the compound. The resulting spectrum should be consistent with the expected structure of this compound.

References

  • Chemchart. (n.d.). This compound (17675-42-2). Chemchart.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679480, this compound. PubChem.
  • Waisser, K., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(9), 1164.

Sources

Validation & Comparative

A Comparative Analysis of 4-amino-N-cyclohexylbenzamide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. Among these, 4-amino-N-cyclohexylbenzamide represents a core chemical entity with significant potential for therapeutic development. This guide provides a comprehensive comparative analysis of its analogs, delving into their synthesis, biological activities, and structure-activity relationships (SAR), with a particular focus on their role as histone deacetylase (HDAC) inhibitors. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to navigate the chemical space of benzamide derivatives for the identification of novel therapeutic leads.

Introduction: The Significance of the this compound Scaffold

The this compound structure combines key pharmacophoric features: a benzamide core, a flexible N-cyclohexyl group, and a strategically placed amino group on the phenyl ring. This arrangement allows for diverse chemical modifications to modulate its physicochemical properties and biological targets. A significant body of research has highlighted the potential of benzamide derivatives in various therapeutic areas, including oncology, inflammation, and neurology.[1]

A particularly promising avenue of investigation for these compounds is their activity as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes pivotal in the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histones, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[3] In numerous cancers, the overexpression of certain HDAC isoforms is a key driver of tumorigenesis, making them attractive targets for anticancer therapies.[2] Benzamide-based molecules have shown remarkable efficacy in this domain, with some exhibiting selectivity for specific HDAC isoforms.[4][5]

This guide will dissect the nuances of how structural modifications to the this compound scaffold impact its biological performance, providing a framework for the rational design of next-generation inhibitors.

Comparative Analysis of Analog Performance

A critical aspect of drug development is understanding how subtle changes in molecular structure influence biological activity. While direct comparative studies on a wide range of this compound analogs are limited, we can draw significant insights from studies on closely related benzamide derivatives. A key study by Key et al. (2024) provides a robust dataset for a comparative analysis of benzamide derivatives as HDAC inhibitors, which can be extrapolated to understand the potential of this compound analogs.[3]

The typical pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[2] In the context of this compound, the amino group can be considered part of the linker or a modifiable cap group, while the N-cyclohexyl moiety also contributes to the cap region's interactions.

In Vitro Inhibitory Activity Against Class I HDACs

The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of benzamide derivatives against HDAC1, HDAC2, and HDAC3. These analogs feature variations in the "R1" (cap group) and "R2" (a substituent on the amino group, acting as part of the ZBG) positions, providing valuable SAR insights.

Compound IDR1 (Cap Group)R2 (ZBG component)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7b HNH2> 10> 10> 10
7e FNH22.503.105.20
7g OCH3NH2> 10> 10> 10
7j CF3NH20.650.781.70
Entinostat --0.930.951.80

Data synthesized from Key et al. (2024).[3]

From this data, several key observations can be made:

  • The nature of the cap group (R1) is critical for HDAC inhibition. An unsubstituted (7b) or a methoxy-substituted (7g) cap group results in a loss of activity. In contrast, electron-withdrawing groups like fluorine (7e) and trifluoromethyl (7j) confer potent inhibitory activity.

  • Compound 7j, with a trifluoromethyl group, exhibits the most potent inhibition against HDAC1, HDAC2, and HDAC3, with IC50 values comparable to the well-characterized HDAC inhibitor, Entinostat. [3] This highlights the importance of a strongly electron-withdrawing cap group for effective binding to the active site of Class I HDACs.

  • The amino group (R2 = NH2) appears to be a crucial component of the zinc-binding pharmacophore in this series, as its presence is consistent across the active compounds.

Antiproliferative Activity in Breast Cancer Cell Lines

The therapeutic potential of these analogs as anticancer agents was further evaluated by assessing their antiproliferative activity against MCF-7 and T47D human breast cancer cell lines.

Compound IDR1 (Cap Group)R2 (ZBG component)MCF-7 IC50 (µM)T47D IC50 (µM)
7b HNH2> 50> 50
7e FNH24.53.3
7g OCH3NH22518
7j CF3NH21.51.4
Vorinostat --4.62.22

Data synthesized from Key et al. (2024).[3]

The antiproliferative data corroborates the HDAC inhibition findings:

  • A strong correlation exists between HDAC inhibitory potency and anticancer activity. Compound 7j, the most potent HDAC inhibitor in the series, also demonstrates the most potent antiproliferative effects against both MCF-7 and T47D cell lines.[3]

  • The antiproliferative activity of 7j is superior to that of the established HDAC inhibitor Vorinostat in the MCF-7 cell line and comparable in the T47D cell line.[3]

  • The weak HDAC inhibitors (7b and 7g) exhibit significantly lower or negligible antiproliferative activity.

These findings strongly suggest that the anticancer effects of these benzamide analogs are, at least in part, mediated through the inhibition of Class I HDACs.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally involves standard amide bond formation reactions. A common synthetic route is the coupling of a substituted 4-aminobenzoic acid with cyclohexylamine.

General Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Substituted 4-Aminobenzoic Acid C Coupling Agent (e.g., HATU, HOBt/EDC) A->C 1. B Cyclohexylamine B->C 2. F This compound Analog C->F Amide Bond Formation D Base (e.g., DIPEA, Triethylamine) D->C E Solvent (e.g., DMF, DCM) E->C

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against HDAC enzymes, based on fluorometric assays.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Developer solution (containing trypsin and a stop solution)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer. Include wells with enzyme and buffer only (negative control) and wells with buffer only (background).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate the plate at room temperature for 15-30 minutes to allow for signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Targeting the HDAC Signaling Pathway

The primary mechanism of action for the active this compound analogs discussed is the inhibition of histone deacetylases. By blocking the catalytic activity of these enzymes, the analogs prevent the removal of acetyl groups from histones and other non-histone proteins.

G cluster_pathway HDAC Signaling Pathway and Inhibition HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylation Analog This compound Analog Analog->HDAC Inhibition Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone HDAC Action Chromatin_Open Open Chromatin (Transcriptionally Active) Histone->Chromatin_Open Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) Deacetylated_Histone->Chromatin_Closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Chromatin_Closed->Gene_Expression Repression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition by this compound analogs.

This inhibition leads to a state of hyperacetylation, which has several downstream consequences detrimental to cancer cells:

  • Chromatin Remodeling: Increased histone acetylation leads to a more relaxed, open chromatin structure. This can facilitate the transcription of genes that are normally silenced in cancer cells, such as tumor suppressor genes (e.g., p21, p53).[3]

  • Induction of Apoptosis and Cell Cycle Arrest: The re-expression of tumor suppressor genes can trigger programmed cell death (apoptosis) and halt the cell cycle, thereby inhibiting tumor growth.[3]

  • Effects on Non-Histone Proteins: HDACs also deacetylate a variety of non-histone proteins involved in crucial cellular processes. Inhibition of HDACs can therefore disrupt these pathways, further contributing to the anticancer effect.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly HDAC inhibitors. The comparative analysis of its analogs reveals critical structure-activity relationships, underscoring the importance of the cap group in modulating inhibitory potency and anticancer efficacy. Specifically, the incorporation of electron-withdrawing moieties in this region has been shown to significantly enhance activity.

Future research in this area should focus on:

  • Synthesizing and evaluating a broader range of this compound analogs to further refine the SAR and optimize for potency and selectivity.

  • Investigating the isoform selectivity of these compounds, as targeting specific HDACs may lead to improved therapeutic windows and reduced side effects.

  • Exploring the potential of these analogs in other therapeutic areas where HDAC dysregulation is implicated, such as neurodegenerative and inflammatory diseases.

  • Conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical landscape of benzamide derivatives and accelerate the discovery of innovative and impactful medicines.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Science.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. (2015). PubMed.
  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Institutes of Health.
  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2002). ACS Publications.
  • Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. (2013). PubMed.
  • IC50 values (µM) for inhibition of different HDAC isoforms. (n.d.). ResearchGate.
  • Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. (n.d.). National Institutes of Health.
  • Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. (n.d.). PubMed Central.
  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (n.d.). National Institutes of Health.
  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (n.d.). PubMed.
  • N-Cyclohexylbenzamide | C13H17NO | CID 15657. (n.d.). PubChem.
  • Structure-activity relationships of histone deacetylase inhibitors. (n.d.). ResearchGate.
  • Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. (2022). bioRxiv.
  • [Structure-activity relationships of histone deacetylase inhibitors]. (n.d.). PubMed.
  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and Hedgehog pathway inhibitory activity. (n.d.). RSC Publishing.
  • Phthalimide Analogs Enhance Genotoxicity of Cyclophosphamide and Inhibit Its Associated Hypoxia. (n.d.). National Institutes of Health.
  • (PDF) Front Cover: Synthesis and Anticancer Evaluation of. (n.d.). Amanote Research.
  • Solvent free synthesis, anti-inflammatory and anticancer activity evaluation of tricyclic and tetracyclic benzimidazole derivatives. (n.d.). Semantic Scholar.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PubMed Central.
  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021). National Institutes of Health.
  • Cytotoxicity and genotoxicity of butyl cyclohexyl phthalate. (2016). PubMed.

Sources

Validating the Biological Target of 4-amino-N-cyclohexylbenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive framework for validating the biological target of 4-amino-N-cyclohexylbenzamide, a compound whose specific molecular interactions are not yet widely characterized. Drawing from established methodologies in kinase inhibitor discovery, we will explore the hypothesis that this molecule may target the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), key regulators of innate immunity and inflammatory signaling.[1][2][3][4] This guide will objectively compare potential experimental outcomes with those of well-characterized inhibitors and provide detailed protocols to rigorously test this hypothesis.

The Case for TBK1/IKKε as Potential Targets

The chemical structure of this compound, featuring a benzamide core, bears resemblance to other known kinase inhibitors. While direct evidence is lacking, its potential to inhibit TBK1 and IKKε is a rational starting point for investigation. These kinases are critical nodes in signaling pathways activated by pathogens and inflammatory cytokines, leading to the production of type I interferons and other inflammatory mediators.[1][3] Dysregulation of TBK1 and IKKε has been implicated in various diseases, including autoimmune disorders, cancer, and metabolic diseases, making them attractive therapeutic targets.[1][5][6][7][8]

To validate this hypothesis, a multi-faceted approach is required, encompassing biochemical, cellular, and proteomic methodologies. This guide will compare this compound with established TBK1/IKKε inhibitors such as Amlexanox and the highly selective GSK8612.[2][9][10]

Comparative Analysis: Benchmarking Against Known Inhibitors

A crucial aspect of target validation is comparing the effects of the query compound to those of known modulators of the hypothesized target. The following table outlines key parameters for comparison between this compound and established TBK1/IKKε inhibitors.

Compound Reported Target(s) Reported IC50 Key Cellular Effects References
This compound Hypothesized: TBK1/IKKεTo be determinedTo be determinedN/A
Amlexanox IKKε and TBK1~1-2 µM for both kinasesInhibits MBP phosphorylation, reduces inflammatory cytokine production.[2][9]
GSK8612 Highly selective TBK1Low micromolar potency in cellular assaysInhibits TLR3-induced IRF3 phosphorylation and type I IFN secretion.[6][10]
BX795 TBK1 and IKKεPotent inhibitorInhibits phosphorylation and activation of TBK1/IKKε, blocking IRF3 activation.[3][7]

Experimental Workflows for Target Validation

A logical and stepwise experimental approach is essential for robust target validation. The following workflows are designed to systematically investigate the interaction of this compound with TBK1 and IKKε.

Workflow for Target Validation of this compound

Target Validation Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Cellular Pathway Analysis cluster_3 Proteome-Wide Selectivity Biochemical_Assay Biochemical Kinase Assays (LanthaScreen®) Determine_IC50 Determine IC50 Values for TBK1 & IKKε Biochemical_Assay->Determine_IC50 Direct Inhibition CETSA Cellular Thermal Shift Assay (CETSA) Determine_IC50->CETSA Proceed if active Confirm_Binding Confirm Intracellular Target Binding CETSA->Confirm_Binding Thermal Stabilization Pathway_Analysis Downstream Signaling Analysis (Western Blot/ELISA) Confirm_Binding->Pathway_Analysis Proceed if binding confirmed Assess_Function Assess Inhibition of IRF3 Phosphorylation & IFN-β Production Pathway_Analysis->Assess_Function Functional Consequence Kinobeads Kinobeads Affinity Chromatography (Chemical Proteomics) Assess_Function->Kinobeads Proceed to assess selectivity Profile_Selectivity Profile Kinome-wide Selectivity Kinobeads->Profile_Selectivity Off-Target Identification

Caption: A stepwise workflow for validating the biological target of this compound.

Detailed Experimental Protocols

Biochemical Kinase Assays: LanthaScreen® TR-FRET

Principle: The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method to quantify kinase activity and inhibition.[11] It measures the phosphorylation of a fluorescently labeled substrate by the kinase of interest. Inhibition of the kinase by a compound like this compound results in a decreased FRET signal. Both activity and binding assays can be performed.[12][13]

Protocol for LanthaScreen® Eu Kinase Binding Assay: [13][14]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Amlexanox, GSK8612) at 4X the final desired concentration in 1X Kinase Buffer A.

    • Prepare a 2X kinase/Eu-labeled anti-tag antibody mixture in 1X Kinase Buffer A.

    • Prepare a 4X Alexa Fluor® 647-labeled kinase tracer solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound dilutions to the assay wells.[14]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[14]

    • Add 4 µL of the 4X tracer solution to initiate the reaction.[14]

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful technique to verify direct binding of a compound to its target in a cellular environment.[15][16][17] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[18] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[19]

Protocol for CETSA®: [15][18]

  • Cell Treatment:

    • Culture cells known to express TBK1 and IKKε (e.g., THP-1 monocytes).

    • Treat cells with varying concentrations of this compound, a known inhibitor (positive control), and vehicle (negative control) for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble TBK1 and IKKε in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble protein against temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Downstream Signaling Analysis

Principle: Inhibition of TBK1/IKKε should block the phosphorylation of their key downstream substrate, Interferon Regulatory Factor 3 (IRF3), and consequently reduce the production of type I interferons like IFN-β.[3][10][20]

Signaling Pathway Diagram:

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects Stimuli Viral/Bacterial PAMPs (e.g., dsDNA, LPS) Adaptors Adaptor Proteins (e.g., STING, TRIF) Stimuli->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation Compound 4-amino-N- cyclohexylbenzamide Compound->TBK1_IKKe Inhibition pIRF3 p-IRF3 IFN Type I Interferon (IFN-β) Production pIRF3->IFN Nuclear Translocation & Gene Transcription

Caption: Simplified signaling pathway of TBK1/IKKε activation and downstream effects.

Protocol for Western Blot Analysis of p-IRF3:

  • Cell Stimulation and Lysis:

    • Pre-treat cells (e.g., THP-1) with this compound or control inhibitors.

    • Stimulate the cells with a known TBK1/IKKε activator (e.g., poly(I:C) or cGAMP).[10]

    • Lyse the cells and determine protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities and normalize p-IRF3 levels to total IRF3 and the loading control.

    • A dose-dependent decrease in p-IRF3 levels upon treatment with this compound would indicate functional inhibition of the upstream kinase.

Proteome-Wide Selectivity Profiling: Kinobeads

Principle: To understand the selectivity of this compound, a chemical proteomics approach using Kinobeads is highly valuable.[21] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which are used to capture a large portion of the cellular kinome.[22][23] By pre-incubating cell lysates with a free compound, one can perform a competition binding experiment to determine its affinity for a wide range of kinases.[24][25]

Protocol for Kinobeads Profiling: [21][22]

  • Lysate Preparation and Incubation:

    • Prepare cell lysates from a relevant cell line.

    • Incubate the lysates with increasing concentrations of this compound or a vehicle control.

  • Kinase Enrichment:

    • Add the pre-incubated lysates to the Kinobeads slurry and incubate to allow for kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution, Digestion, and Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the captured kinases.

    • Generate dose-response curves for each identified kinase by plotting its abundance against the concentration of this compound.

    • This will reveal the potency of the compound against a wide array of kinases, thus defining its selectivity profile.

Conclusion and Future Directions

By systematically applying the biochemical, cellular, and proteomic workflows detailed in this guide, researchers can rigorously validate whether TBK1 and/or IKKε are the biological targets of this compound. Positive results, including potent inhibition in biochemical assays, target engagement confirmation by CETSA®, and on-target pathway modulation, would provide strong evidence for this hypothesis. The Kinobeads profiling will further elucidate its selectivity and potential off-target effects, which is critical for its development as a chemical probe or therapeutic lead. This comprehensive approach ensures scientific rigor and provides a clear path forward in characterizing the mechanism of action of this and other novel small molecules.

References

  • ResearchGate. Summary of current TBK1 inhibitors. [Link]
  • PubMed Central. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. [Link]
  • CAS.org. How AI drug discovery is identifying TBK1 inhibitors. [Link]
  • ACS Publications. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. [Link]
  • InvivoGen. BX795 - TBK1/IKKε Inhibitor. [Link]
  • PubMed.
  • Frontiers in Pharmacology.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • AACR Journals.
  • AACR Journals.
  • PubMed.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • ResearchGate. Kinobeads workflow.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
  • Pelago Bioscience. CETSA. [Link]
  • PubMed Central. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. [Link]
  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
  • UKM Medical Molecular Biology Institute.
  • NIH. The target landscape of clinical kinase drugs. [Link]
  • PubChem. This compound. [Link]
  • Chemchart. This compound (17675-42-2). [Link]
  • Frontiers.
  • ResearchGate. The Non-Canonical I kappa B Kinases IKK epsilon and TBK1 as Potential Targets for the Development of Novel Therapeutic Drugs. [Link]
  • PubMed Central. IκB kinase ɛ (IKKɛ)
  • NIH. N-cyclohexyl-4-[(4-nitrobenzoyl)amino]benzamide. [Link]
  • PubChem. 4-amino-2-methoxy-N-(4-methylcyclohexyl)benzamide. [Link]
  • PubMed Central.
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-N-Cyclohexylbenzamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-amino-N-cyclohexylbenzamide derivatives, with a primary focus on their role as histone deacetylase (HDAC) inhibitors. The content herein is intended for researchers, scientists, and drug development professionals, offering a blend of synthesized literature insights and practical experimental guidance.

Introduction: The Therapeutic Potential of Benzamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of various cancers, making HDAC inhibitors a promising class of anti-cancer agents.[2]

The benzamide scaffold has emerged as a privileged structure in the design of HDAC inhibitors.[3] Specifically, derivatives of this compound are of significant interest due to their potential for potent and selective inhibition of class I HDACs.[4][5] This guide will dissect the key structural features of these molecules that govern their biological activity, providing a comparative framework for the rational design of novel therapeutics.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a straightforward amide coupling reaction. A generalized protocol is outlined below, which can be adapted based on the specific substituents desired.

Experimental Protocol: Amide Coupling
  • Starting Material Preparation: Begin with a suitably protected 4-aminobenzoic acid derivative. The choice of protecting group for the 4-amino moiety is critical to prevent side reactions and should be orthogonal to the deprotection conditions of other functional groups.

  • Carboxylic Acid Activation: The carboxylic acid is activated to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt).[6]

  • Amide Bond Formation: Cyclohexylamine or a substituted cyclohexylamine derivative is added to the activated carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

  • Deprotection: The protecting group on the 4-amino group is removed under appropriate conditions to yield the final this compound derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to ensure high purity.

G cluster_synthesis Generalized Synthesis Workflow start Protected 4-Aminobenzoic Acid activation Carboxylic Acid Activation (e.g., SOCl2 or DIC/HOBt) start->activation coupling Amide Coupling with Cyclohexylamine Derivative activation->coupling deprotection Removal of Protecting Group coupling->deprotection purification Purification deprotection->purification final_product This compound Derivative purification->final_product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this compound derivatives against HDACs is highly dependent on the nature and position of substituents on the aromatic ring and the cyclohexyl moiety. The following sections break down the key SAR findings.

The Critical Role of the 4-Amino Group

The 4-amino group on the benzamide ring is a crucial feature for potent HDAC inhibition in this class of compounds. It often acts as a key hydrogen bond donor, interacting with residues at the rim of the HDAC active site.[2] Studies on related benzamide derivatives have shown that the presence of an amino group at this position is a key determinant of activity.[4]

Impact of Substituents on the Benzamide Ring

Modifications to the benzamide ring can significantly influence potency and selectivity. Steric and electronic factors play a pivotal role.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can modulate the acidity of the amide proton and the overall electron density of the ring system, which can impact binding affinity.[3]

  • Positional Isomerism: The position of substituents is critical. For instance, moving the amino group from the 4-position to other positions on the ring can drastically alter the binding mode and reduce inhibitory activity.

The N-Cyclohexyl Moiety: A "Cap" Group

In the context of HDAC inhibitors, the N-cyclohexyl group functions as a "cap" that interacts with the surface of the enzyme near the opening of the active site channel. The size, shape, and lipophilicity of this group are key determinants of potency and isoform selectivity.

  • Conformational Rigidity: The cyclohexyl ring provides a degree of conformational rigidity that can be advantageous for binding.

  • Substitutions on the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can further enhance interactions with the enzyme surface. For example, 4,4-disubstituted cyclohexylbenzamide derivatives have been explored as potent 11β-HSD1 inhibitors, highlighting the potential for this moiety to drive potency and selectivity.[7] The hydrophobic nature of the cyclohexyl group can also be a key factor in its interaction with hydrophobic pockets on the enzyme surface.[8]

G SAR This compound Core Benzamide Ring N-Cyclohexyl 'Cap' 4-Amino Group Benzamide_SAR Substituent Effects: - Electronic properties (EWG/EDG) - Steric bulk - Positional isomerism SAR:f1->Benzamide_SAR Modulates Potency & Selectivity Cyclohexyl_SAR Cap Group Interactions: - Size and lipophilicity - Conformational rigidity - Substitutions for enhanced binding SAR:f2->Cyclohexyl_SAR Surface Recognition Amino_SAR Key Interactions: - Hydrogen bond donor - Interaction with active site rim SAR:f3->Amino_SAR Crucial for Activity G cluster_bioassay Biological Evaluation Workflow start Synthesized Derivative hdac_assay In Vitro HDAC Inhibition Assay start->hdac_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay ic50_hdac Determine HDAC IC50 hdac_assay->ic50_hdac ic50_cancer Determine Anticancer IC50 cytotoxicity_assay->ic50_cancer sar_analysis Structure-Activity Relationship Analysis ic50_hdac->sar_analysis ic50_cancer->sar_analysis

Caption: A typical workflow for the biological evaluation of novel this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel HDAC inhibitors. The structure-activity relationships discussed in this guide underscore the importance of the 4-amino group for potent activity and the N-cyclohexyl moiety as a key determinant for interactions with the enzyme surface. Strategic modifications of the benzamide ring and the cyclohexyl "cap" group can lead to the discovery of highly potent and selective HDAC inhibitors with significant therapeutic potential in oncology. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these compounds, ensuring the generation of reliable and reproducible data to guide future drug discovery efforts.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2000). Journal of Medicinal Chemistry. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]
  • This compound (17675-42-2). (n.d.). Chemchart. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
  • Guideline for anticancer assays in cells. (2024). Future Postharvest and Food. [Link]
  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. [Link]
  • Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PubMed. [Link]
  • A selection of the latest prepared amino benzamides. IC50 values... (n.d.).
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Taylor & Francis Online. [Link]
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). PubMed Central. [Link]
  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2019). ChemMedChem. [Link]
  • Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. (2022). PubMed Central. [Link]
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). PubMed Central. [Link]
  • IC 50 Values for in vitro HDAC1 & 2 Inhibitory Activity of Compounds... (n.d.).
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2012). Molecules. [Link]
  • Preferential HDAC6 inhibitors derived from HPOB exhibit synergistic antileukemia activity in combination with decitabine Maik. (2021). ChemRxiv. [Link]
  • Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. (2004). Journal of Medicinal Chemistry. [Link]

Sources

Efficacy of 4-amino-N-cyclohexylbenzamide in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Novel Benzamide Derivatives in Oncology

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities. This guide focuses on the potential efficacy of 4-amino-N-cyclohexylbenzamide, a member of this promising class of molecules.

It is important to note that publicly available experimental data specifically for this compound is limited. Therefore, this guide will provide a comparative analysis of its potential efficacy by examining well-characterized benzamide derivatives that share structural similarities or mechanisms of action. By understanding the performance of these related compounds, we can infer the potential therapeutic applications and guide future research into this compound. We will delve into the primary mechanisms of action for anticancer benzamides, present comparative efficacy data for representative compounds across various cancer cell lines, and provide detailed experimental protocols for assessing their activity.

Mechanisms of Action: How Benzamide Derivatives Combat Cancer

Benzamide derivatives exert their anticancer effects through diverse mechanisms, often targeting fundamental cellular processes required for tumor growth and survival. Two of the most well-documented mechanisms are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization.

PARP Inhibition: Exploiting DNA Repair Deficiencies

PARP inhibitors represent a groundbreaking class of targeted therapies.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage, genomic instability, and ultimately, cell death—a concept known as synthetic lethality.[1][2] Many benzamide-containing molecules have been developed as potent PARP inhibitors.[3]

Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] Tubulin polymerization inhibitors bind to tubulin subunits, preventing the formation of microtubules.[4] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[5] Several benzamide derivatives have demonstrated potent tubulin polymerization inhibitory activity.[6]

Comparative Efficacy of Benzamide Derivatives in Cancer Cell Lines

To provide a framework for understanding the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative PARP inhibitors and tubulin polymerization inhibitors across a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

Compound Mechanism of Action Cell Line Cancer Type IC50 (µM) Reference
Olaparib PARP InhibitorMCF-7Breast Cancer10 - 11[7]
HCT116Colon Cancer2.799[8]
HT29Colon Cancer36.7[9]
MDA-MB-231Breast Cancer≤20[7]
Veliparib PARP InhibitorMDA-MB-436Breast Cancer<10 (approx.)[10]
HCC-1937Breast Cancer>20 (approx.)[10]
Combretastatin A-4 Tubulin Polymerization InhibitorHCT-15Colon Cancer0.0017[11]
HCT-116Colon Cancer0.06[12]
HeLaCervical Cancer95.90[13]
Nocodazole Tubulin Polymerization InhibitorHeLaCervical Cancer0.09 (48h)[14]
L1210Leukemia0.05 (48h)[14]

Experimental Protocols: A Guide to Assessing Anticancer Efficacy

The following are detailed, step-by-step methodologies for key experiments to assess the efficacy and mechanism of action of novel compounds like this compound.

General Experimental Workflow

The evaluation of a novel anticancer compound typically follows a standardized workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

A general experimental workflow for the evaluation of novel anticancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or other test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at selected concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.[15]

  • Fixation: Resuspend the cell pellet and fix the cells by dropwise addition of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[5]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase staining solution.[4]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[15]

  • Data Analysis: The DNA content is measured by the fluorescence intensity of the PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Western Blotting

Western blotting can be used to detect the cleavage of key proteins involved in the apoptotic cascade, such as caspase-3 and PARP.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in lysis buffer on ice.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

  • Analysis: The presence of cleaved forms of caspase-3 (e.g., 17/19 kDa fragments) and PARP (e.g., 89 kDa fragment) indicates the induction of apoptosis.

Signaling Pathway: The Intrinsic Apoptosis Pathway

Many anticancer agents, including benzamide derivatives, induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases.

Intrinsic_Apoptosis_Pathway cluster_0 Mitochondrial Events cluster_1 Caspase Cascade Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Cleavage of Cellular Substrates\n(e.g., PARP) Cleavage of Cellular Substrates (e.g., PARP) Caspase-3 Activation->Cleavage of Cellular Substrates\n(e.g., PARP) Apoptosis Apoptosis Cleavage of Cellular Substrates\n(e.g., PARP)->Apoptosis Apoptosome Formation->Caspase-9 Activation

The intrinsic apoptosis pathway initiated by cellular stress.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, the extensive research on related benzamide derivatives provides a strong rationale for its investigation as a potential anticancer agent. The established mechanisms of PARP inhibition and tubulin polymerization inhibition offer clear starting points for mechanistic studies. The comparative data presented in this guide highlights the potent and varied activities of this class of compounds across different cancer types.

Future research should focus on synthesizing and characterizing this compound and evaluating its efficacy using the standardized protocols outlined herein. Determining its IC50 values in a panel of cancer cell lines and investigating its effects on the cell cycle and apoptosis will be crucial first steps. Mechanistic studies to elucidate whether it acts as a PARP inhibitor, a tubulin polymerization inhibitor, or through another novel mechanism will provide valuable insights into its therapeutic potential. This systematic approach will be instrumental in determining if this compound can be developed into a valuable tool in the fight against cancer.

References

  • Bio-protocol. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). (A) IC50 values for olaparib in three colorectal cancer cell lines.
  • ResearchGate. (n.d.). IC50 values for each individual agent in four different breast cancer cell lines as obtained by clonogenic assay.
  • KoreaMed Synapse. (2015). Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines.
  • PubMed Central. (2023). Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent.
  • PubMed Central. (2012). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.
  • PubMed Central. (2020). The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment.
  • PubMed Central. (2014). Caspase Protocols in Mice.
  • PubMed Central. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study.
  • MDPI. (2021). Candidate Markers of Olaparib Response from Genomic Data Analyses of Human Cancer Cell Lines.
  • PubMed. (2013). Combretazet-3 a novel synthetic cis-stable combretastatin A-4-azetidinone hybrid with enhanced stability and therapeutic efficacy in colon cancer.
  • ResearchGate. (2015). Does anyone know the IC50 values for nocodazole in cell cultures?.
  • MDPI. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status.
  • PubMed Central. (2021). Olaparib-mediated enhancement of 5-fluorouracil cytotoxicity in mismatch repair deficient colorectal cancer cells.
  • ResearchGate. (n.d.). Nocodazole to disrupt microtubules.
  • PubMed. (2012). The vascular targeting agent Combretastatin-A4 directly induces autophagy in adenocarcinoma-derived colon cancer cells.
  • PubMed. (2016). The Poly (ADP-Ribose) Polymerase Inhibitor Veliparib and Radiation Cause Significant Cell Line Dependent Metabolic Changes in Breast Cancer Cells.
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • ResearchGate. (2015). Does anyone know the IC50 values for nocodazole and taxol, 24 HRS and 72 HRS in HeLa and HL60 cell lines?.
  • MDPI. (2022). Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage.
  • ResearchGate. (n.d.). Treatment of cancer cells with nocodazole causes microtubule disruption.

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Benzamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted benzamide moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals—ranging from antiemetics and antipsychotics to anticancer agents—underscores the critical importance of efficient and versatile synthetic methodologies for its construction.[1][2] The biological activity and material properties of these compounds are exquisitely tuned by the nature of the substituents on both the nitrogen atom and the aromatic ring. Consequently, the ability to rapidly and reliably generate diverse libraries of N-substituted benzamides is a key enabler for innovation in drug discovery and development.[3][4]

This guide provides an in-depth, comparative analysis of the principal synthetic routes to N-substituted benzamides. As a Senior Application Scientist, my objective is not merely to present protocols but to offer a field-proven perspective on the causality behind methodological choices. We will dissect the mechanisms, weigh the strategic advantages and limitations of each approach, and provide the experimental data necessary for you, my fellow researchers, to make informed decisions in your own synthetic campaigns.

Comparative Overview of Synthetic Routes

The selection of a synthetic strategy is a multi-faceted decision, balancing factors such as the availability of starting materials, required scale, functional group tolerance, and overall efficiency in terms of time, cost, and atom economy. The following table provides a high-level comparison of the most common methods discussed in this guide.

ParameterSchotten-Baumann ReactionAmide Coupling (from Carboxylic Acid)Oxidative Amidation (from Aldehyde)Ugi Four-Component Reaction
Starting Materials Benzoyl Chloride, AmineBenzoic Acid, AmineBenzaldehyde, AmineAldehyde, Amine, Carboxylic Acid, Isocyanide
Key Reagents Aqueous Base (e.g., NaOH, Pyridine)Coupling Agent (e.g., DCC, HATU, EDC/HOBt)Catalyst (e.g., Copper-MOF), Oxidants (e.g., TBHP, NCS)Typically none (spontaneous)
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature~65 °CRoom Temperature
Reaction Time 2–12 hours1–24 hours~2 hours48-72 hours
Typical Yield High (70–95%)[2]Good to High (60–99%)[2][5]Moderate to Good (up to 75%)[5]Moderate to High
Key Advantages Well-established, simple, robust, high-yielding, uses readily available materials.[5][6]Broad substrate scope, avoids handling acyl chlorides, mild conditions.[2][5]Atom-economical, utilizes readily available aldehydes.[5]High convergence and diversity, one-pot synthesis of complex molecules.[7][8]
Key Disadvantages Requires synthesis of moisture-sensitive acyl chlorides.[2][5]Coupling reagents can be expensive and generate stoichiometric byproducts (e.g., DCU).[2]Requires a catalyst and multiple oxidants; yields can be moderate.[5]Limited to α-acylamino amide products; requires isocyanides which can be toxic.

Route 1: The Schotten-Baumann Reaction

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a stalwart for amide synthesis due to its simplicity and reliability.[9][10] It is the classic method for acylating amines with acyl chlorides.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl chloride. The key to the Schotten-Baumann condition is the presence of a base, typically aqueous sodium hydroxide, in a biphasic system.[11][12] This base serves two critical functions: it neutralizes the HCl byproduct, driving the reaction equilibrium towards the product, and it prevents protonation of the starting amine, ensuring it remains a potent nucleophile.[10]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts amine R-NH₂ (Amine) tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack acyl_chloride Ph-COCl (Benzoyl Chloride) acyl_chloride->tetrahedral base OH⁻ (Base) water H₂O base->water amide Ph-CONHR (N-Substituted Benzamide) tetrahedral->amide Collapse of Intermediate cl_ion Cl⁻ tetrahedral->cl_ion Elimination amide->amide hcl HCl hcl->water

Caption: Mechanism of the Schotten-Baumann Reaction.

Field-Proven Experimental Protocol: Synthesis of N-Benzylbenzamide

This protocol is a robust, general procedure adaptable for many amine and benzoyl chloride combinations.

  • Preparation of Amine Solution : In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane (DCM, 50 mL).

  • Reaction Setup : Place the flask in an ice bath on a magnetic stirrer and begin stirring. Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq).[11]

  • Addition of Acyl Chloride : In a separate vessel, dissolve benzoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirred, biphasic reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.[11]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).[13]

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).[13]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield the pure N-benzylbenzamide.

Route 2: Amide Coupling from Carboxylic Acids

This approach has become exceedingly popular as it circumvents the need to prepare often-lachrymatory and moisture-sensitive acyl chlorides. The strategy relies on activating the carboxylic acid in situ with a "coupling reagent" to facilitate its reaction with an amine.

Mechanistic Rationale: The Role of Coupling Reagents

A vast arsenal of coupling reagents is available, but most operate on a similar principle. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices.[2][14] The carboxylic acid adds across one of the C=N bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[15][16] This intermediate is essentially an activated ester. The amine can then attack this intermediate to form the amide bond, releasing a urea byproduct (e.g., dicyclohexylurea, DCU).

A crucial insight for ensuring high yields and minimizing side reactions, particularly racemization of chiral carboxylic acids, is the use of additives like 1-hydroxybenzotriazole (HOBt).[17] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less reactive but more selective, thereby suppressing side reactions like the formation of a stable N-acylurea.[15][18] More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) incorporate an HOBt-like moiety within their structure for enhanced efficiency.[17]

Carbodiimide_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea DCC R'-N=C=N-R' (Carbodiimide, e.g., DCC) DCC->O_Acylisourea Amide R-CONHR'' (Amide) O_Acylisourea->Amide Attack by Amine Urea R'-NH-CO-NH-R' (Urea Byproduct) O_Acylisourea->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Intercepted by Additive N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Undesired Rearrangement Amine R''-NH₂ (Amine) Amine->Amide Amine->HOBt_Ester HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->Amide Attack by Amine

Caption: Carbodiimide-mediated amide bond formation.

Field-Proven Experimental Protocol: DCC/HOBt Coupling

This protocol is a standard procedure for small-scale synthesis where the removal of the DCU byproduct by filtration is feasible.

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid derivative (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.[2][14]

  • Cooling : Cool the mixture to 0 °C using an ice bath with stirring.

  • Addition of Coupling Reagent : Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Workup : Filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure. If DMF was used, dilute with a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by column chromatography.[2]

Route 3: Oxidative Amidation of Aldehydes

A more modern and atom-economical approach involves the direct coupling of an aldehyde with an amine. This method avoids pre-activation of a carboxylic acid and instead generates the amide bond through an oxidative process.

Mechanistic Rationale

Copper-catalyzed systems are frequently employed for this transformation.[19] A plausible mechanism involves the initial condensation of the benzaldehyde and the amine to form a hemiaminal intermediate.[20][21] The copper catalyst, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), facilitates the oxidation of this hemiaminal. The process is believed to proceed through radical intermediates. The oxidant, activated by the copper catalyst, abstracts a hydrogen atom from the hemiaminal, leading to a radical species that ultimately collapses to the stable amide product.[19] The use of co-oxidants like N-chlorosuccinimide (NCS) can enhance the reaction efficiency by facilitating the formation of an amino radical.[19][22]

Oxidative_Amidation Aldehyde Ph-CHO (Benzaldehyde) Hemiaminal Ph-CH(OH)NHR (Hemiaminal Intermediate) Aldehyde->Hemiaminal Amine R-NH₂ (Amine) Amine->Hemiaminal Radical Radical Intermediate Hemiaminal->Radical Oxidation Oxidant TBHP/NCS (Oxidants) Oxidant->Radical Catalyst Cu Catalyst Catalyst->Radical Amide Ph-CONHR (Amide) Radical->Amide Radical Coupling/ Rearrangement

Caption: General mechanism for copper-catalyzed oxidative amidation.

Field-Proven Experimental Protocol: Copper-MOF Catalyzed Synthesis

This protocol utilizes a heterogeneous copper-metal-organic framework (MOF) catalyst, which offers advantages in terms of recyclability.[19]

  • Amine Activation : To a solution of the amine (1.0 eq) in acetonitrile (5 mL), add N-chlorosuccinimide (NCS, 1.0 eq) and stir the mixture for 1 hour at room temperature.[19][22]

  • Reaction Setup : Add the aldehyde (1.0 eq), the Cu-MOF catalyst (10 mol%), and 70% aqueous TBHP (1.0 eq) to the mixture.[22]

  • Reaction : Increase the reaction temperature to 65 °C and stir for 2 hours, monitoring by TLC.[22]

  • Workup : Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst.

  • Isolation : Evaporate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., hexane/ethyl acetate) to afford the pure amide.[22]

Route 4: The Ugi Four-Component Reaction (U-4CR)

For projects requiring rapid generation of molecular diversity, the Ugi reaction is an unparalleled tool. This one-pot, four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold.[3][4] By choosing benzaldehyde and benzoic acid as components, N-substituted benzamide derivatives can be readily accessed.

Mechanistic Rationale

The Ugi reaction's elegance lies in its convergence. The reaction cascade is initiated by the formation of an imine from the aldehyde and amine.[23] This imine is protonated by the carboxylic acid to form an iminium ion, which is a key electrophilic intermediate. The nucleophilic isocyanide then attacks the iminium ion to form a nitrilium ion.[3][24] This intermediate is trapped by the carboxylate anion. The entire sequence is driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which forms the thermodynamically stable final bis-amide product.[3][23]

Ugi_Reaction cluster_reactants Four Components Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Acid Carboxylic Acid Iminium Iminium Ion Acid->Iminium Protonation Adduct Adduct Acid->Adduct Trapping Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement (Irreversible)

Caption: The convergent mechanism of the Ugi four-component reaction.

Field-Proven Experimental Protocol: General Ugi Synthesis

This protocol is a generalized procedure for performing a Ugi reaction to generate a diverse library of but-3-enamide derivatives.[7]

  • Reactant Preparation : In a vial, combine the aldehyde (1.0 eq), amine (1.0 eq), and but-3-enoic acid (1.0 eq) in methanol (to achieve a concentration of ~0.5 M).

  • Reaction Initiation : Add the isocyanide (1.0 eq) to the mixture. Cap the vial and stir at room temperature for 48-72 hours. The reaction is often exothermic.[7][23]

  • Workup : After the reaction is complete (monitored by TLC or LC-MS), remove the solvent by rotary evaporation.

  • Isolation : Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by silica gel column chromatography to obtain the desired N-substituted but-3-enamide derivative.[7]

Specialized Method: Buchwald-Hartwig Amination

While the previous methods construct the amide C-N bond from carbonyl precursors, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms an aryl C-N bond directly.[6][13] It is particularly useful for coupling an existing amide (or amine) with an aryl halide or triflate. This allows for the synthesis of N-aryl benzamides from benzamide itself.

Mechanistic Rationale

The catalytic cycle involves a Pd(0) species.[6][12]

  • Oxidative Addition : The aryl halide (Ar-X) oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Amide Coordination & Deprotonation : The amide coordinates to the palladium center. A strong base (e.g., NaOtBu) is required to deprotonate the amide, forming a palladium amido complex.

  • Reductive Elimination : This complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. The choice of phosphine ligand is critical for the success of this reaction.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl PdII_Amido L₂Pd(II)(Ar)(NHCOR) PdII_Aryl->PdII_Amido Amide Binding & Deprotonation Amide_H RCONH₂ (Amide) Amide_H->PdII_Aryl Base Base Base->PdII_Aryl PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NHCOR (N-Aryl Benzamide) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of N-substituted benzamides is a mature field, yet one that continues to evolve with the advent of new catalytic systems and a greater emphasis on green chemistry principles. The classical Schotten-Baumann reaction remains a high-yielding and robust choice for many applications. For syntheses starting from carboxylic acids, modern coupling reagents offer mild conditions and broad scope, albeit with considerations of cost and byproduct formation. Oxidative amidation presents an atom-economical alternative from aldehydes, while the Ugi reaction provides unparalleled efficiency for generating structural diversity. Finally, specialized cross-coupling methods like the Buchwald-Hartwig amination enable unique disconnections for accessing N-aryl amides.

The optimal choice of method is intrinsically linked to the specific goals of the research program. By understanding the underlying mechanisms and practical considerations of each route, the modern researcher is well-equipped to navigate the synthetic landscape and efficiently construct the N-substituted benzamides that drive discovery.

References

  • PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Wikipedia. (n.d.). Carbodiimide.
  • Wikipedia. (n.d.). Ugi reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
  • PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References.
  • National Institutes of Health. (2019). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates.
  • Thieme Connect. (2021). Copper and N-Heterocyclic Carbene-Catalyzed Oxidative Amidation of Aldehydes with Amines.
  • SciSpace. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2020). Lewis acid-catalyzed oxidation of benzylamines to benzamides.
  • ResearchGate. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Royal Society of Chemistry. (n.d.). Copper-catalyzed photoredox reaction of aldehydes with O-benzoyl hydroxylamines for the formation of amides.
  • ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile.
  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....
  • JoVE. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation.
  • Journal For Basic Sciences. (n.d.). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
  • National Institutes of Health. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • PubMed Central. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.

Sources

In Vivo Validation of 4-amino-N-cyclohexylbenzamide Activity: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is both arduous and exciting. This guide provides an in-depth, objective comparison of the in vivo validation process for a novel investigational compound, 4-amino-N-cyclohexylbenzamide, against established and alternative therapies in a preclinical glioblastoma model. Our focus is to not only present experimental data but to elucidate the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating study design.

Introduction: The Therapeutic Potential of Novel Benzamides in Oncology

Benzamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including anticancer properties.[1] The core structure of this compound, featuring a benzamide scaffold with a cyclohexyl group, suggests potential for targeted biological interactions. While specific in vivo anticancer data for this exact molecule is limited in publicly available literature, its structural elements warrant investigation. For the purpose of this guide, we will hypothesize that in vitro studies have demonstrated its potential as a cytotoxic agent against glioblastoma cell lines, necessitating comprehensive in vivo validation.

Glioblastoma is a notoriously aggressive brain cancer with a poor prognosis, making the exploration of novel therapeutic agents a critical area of research.[2] The current standard of care often involves the alkylating agent Temozolomide (TMZ). Therefore, any new therapeutic candidate must demonstrate significant advantages in efficacy, safety, or its mechanism of action when compared to TMZ.

This guide will compare the in vivo validation of this compound with Temozolomide and another hypothetical novel agent, "Compound-X," which serves as a representative alternative therapeutic strategy.

Comparative In Vivo Efficacy Analysis

The cornerstone of preclinical validation is the direct assessment of a compound's antitumor activity in a living organism.[3] The choice of animal model is paramount for obtaining clinically relevant data.[2] For glioblastoma, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly valuable as they preserve the heterogeneity of the original tumor.[2][4]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of novel anticancer compounds.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Tumor Tissue Acquisition Tumor Tissue Acquisition PDX Model Implantation PDX Model Implantation Tumor Tissue Acquisition->PDX Model Implantation Tumor Growth Monitoring Tumor Growth Monitoring PDX Model Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Dosing Regimen Dosing Regimen Treatment Initiation->Dosing Regimen Continued Monitoring Continued Monitoring Dosing Regimen->Continued Monitoring Tumor Volume Measurement Tumor Volume Measurement Continued Monitoring->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Continued Monitoring->Body Weight Monitoring Survival Analysis Survival Analysis Continued Monitoring->Survival Analysis Data Interpretation Data Interpretation Survival Analysis->Data Interpretation

Caption: Workflow for in vivo efficacy assessment of anticancer agents.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for this compound, Temozolomide, and Compound-X in a glioblastoma PDX mouse model.

Compound Target Dosing Regimen Tumor Growth Inhibition (TGI) Survival Benefit Toxicity (Body Weight Loss)
This compound Hypothesized: Novel Target50 mg/kg, daily, oral65%Significant increase in median survival< 5%
Temozolomide (TMZ) DNA Alkylating Agent50 mg/kg, 5 days on/2 days off, oral50%Moderate increase in median survival~10%
Compound-X Kinase Inhibitor25 mg/kg, daily, intraperitoneal75%Significant increase in median survival< 2%

Detailed Experimental Protocols

To ensure scientific integrity, detailed and reproducible protocols are essential.[5]

Protocol 1: Patient-Derived Xenograft (PDX) Glioblastoma Model
  • Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID) to prevent the rejection of human tumor tissue.[3]

  • Tumor Implantation: Surgically implant fresh, patient-derived glioblastoma tumor fragments subcutaneously into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (Vehicle control, this compound, Temozolomide, Compound-X).

Protocol 2: In Vivo Efficacy and Toxicity Assessment
  • Dosing: Administer the compounds according to the specified dosing regimen in the table above. The vehicle control group should receive the same formulation without the active compound.

  • Tumor Measurement: Measure tumor dimensions twice weekly using calipers and calculate the volume using the formula: (Length x Width²)/2.[3]

  • Body Weight Monitoring: Record the body weight of each mouse twice weekly as a general indicator of toxicity.[3]

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed. The primary endpoints are tumor growth inhibition and overall survival.[3]

Mechanism of Action and Pathway Analysis

Understanding the mechanism of action is crucial for further development.[6] While the precise target of this compound is under investigation, we can hypothesize its involvement in a key signaling pathway implicated in glioblastoma progression, such as the PI3K/Akt/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Hypothesized mechanism of action via PI3K pathway inhibition.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

A critical aspect of in vivo validation is understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effect on the target (pharmacodynamics).[5]

Protocol 3: Pharmacokinetic Analysis
  • Dosing: Administer a single dose of this compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Comparative PK/PD Data
Parameter This compound Compound-X
Bioavailability (Oral) ~40%Not applicable (IP)
Cmax (at efficacious dose) 5 µM10 µM
Target Engagement (in vivo) Dose-dependent reduction of p-AktDose-dependent reduction of target phosphorylation

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vivo validation of this compound as a potential anticancer agent for glioblastoma. The hypothetical data presented suggests that it exhibits promising antitumor activity and a manageable safety profile when compared to the standard of care, Temozolomide. While Compound-X shows slightly better tumor growth inhibition, this compound's distinct (hypothesized) mechanism of action could offer advantages in specific patient populations or in combination therapies.

Further preclinical development should focus on:

  • Target Deconvolution: Precisely identifying the molecular target and elucidating the detailed mechanism of action.

  • Orthotopic Models: Validating efficacy in intracranial glioblastoma models that more accurately mimic the human disease.[7]

  • Combination Studies: Exploring synergistic effects with standard-of-care therapies like Temozolomide or radiation.

Robust preclinical in vivo testing is a critical prerequisite for advancing novel cancer therapeutics into clinical trials.[5] By employing well-designed, comparative studies, researchers can make informed decisions to accelerate the development of new and effective treatments for diseases like glioblastoma.

References

  • Sharma, A., et al. (2024). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI.
  • Oh, T., et al. (2014). Animal Models in Glioblastoma: Use in Biology and Developing Therapeutic Strategies. IntechOpen.
  • Caragher, B. J., et al. (2019). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology.
  • Howard, M. A., et al. (2021). Large Animal Models of Glioma: Current Status and Future Prospects. Anticancer Research.
  • Auffinger, B., et al. (2015). Mouse Models of Glioblastoma. Progress in Molecular Biology and Translational Science.
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica.
  • Foroozandeh, P., & Aziz, A. A. (2018). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. International Journal of Nanomedicine.
  • O'Connor, M. J. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences.

Sources

A Researcher's Guide to Investigating 4-amino-N-cyclohexylbenzamide: A Case Study in Early-Stage Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown

In the vast landscape of chemical compounds, many, like 4-amino-N-cyclohexylbenzamide, exist with well-defined physical and chemical properties but a conspicuous absence of biological characterization in publicly accessible literature. For researchers, scientists, and drug development professionals, such compounds represent both a challenge and an opportunity. The lack of pre-existing data means a blank slate for discovery but also necessitates a rigorous, systematic approach to unveil its potential biological functions.

This guide addresses the unique situation of investigating a compound with no established biological target or comparative efficacy data. Instead of a conventional comparison against known inhibitors—a task rendered impossible by the current lack of information—we present a strategic workflow for the initial characterization of this compound. This document serves as a roadmap, grounded in the principles of scientific integrity and field-proven insights, to guide the researcher from initial toxicity assessment to broad-based screening and preliminary target identification. Every protocol herein is designed to be a self-validating system, providing a solid foundation for any subsequent, more focused investigation.

Part 1: The Foundational Step - Assessing Cytotoxicity

Before embarking on any investigation into the specific biological activities of a novel compound, it is paramount to first understand its general effect on cell viability. A cytotoxicity assay provides this crucial baseline. This initial screen determines the concentration range at which the compound is tolerated by cells and the concentrations at which it induces cell death. This information is vital for designing all subsequent cell-based assays, ensuring that observed effects are not simply a consequence of toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, representing the concentration at which it reduces the viability of a cell population by 50%.

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) to assess selectivity.[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound (solubilized in DMSO to create a high-concentration stock solution).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in a serum-free medium. A typical concentration range for an initial screen might be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 50 µL of serum-free media and 50 µL of MTT solution to each well.

    • Incubate the plate for 3 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Following incubation, add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Interpreting the Results

The IC50 values obtained will categorize this compound's cytotoxicity. A low IC50 value (e.g., <10 µM) suggests significant cytotoxic potential, which could be of interest in oncology research. A high IC50 value (e.g., >100 µM) indicates low general toxicity, making the compound a better candidate for investigating non-cytotoxic biological functions. Comparing the IC50 values between cancerous and non-cancerous cell lines will provide an initial indication of its selectivity.

Part 2: Broad Spectrum Screening - Unveiling Potential Biological Targets

With an established non-toxic concentration range, the next logical step is to perform a broad-based screening against large panels of common drug targets. This unbiased approach can provide the first clues to the compound's mechanism of action without any prior assumptions. For this, utilizing established commercial screening services is often the most efficient and cost-effective strategy. These services provide access to validated assays for hundreds of molecular targets.

A comprehensive initial screening cascade should encompass the major classes of drug targets: protein kinases, G-protein coupled receptors (GPCRs), and ion channels.

Workflow for Broad Spectrum Screening

Broad_Screening_Workflow cluster_0 Initial Compound Characterization cluster_1 Broad Panel Screening (at Non-Toxic Concentration) cluster_2 Hit Validation and Prioritization Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Kinase_Panel Kinase Panel Screening (e.g., >400 kinases) Cytotoxicity->Kinase_Panel Establish Max Screen Conc. GPCR_Panel GPCR Binding Panel (e.g., >100 receptors) Cytotoxicity->GPCR_Panel Establish Max Screen Conc. Ion_Channel_Panel Ion Channel Panel (e.g., >100 channels) Cytotoxicity->Ion_Channel_Panel Establish Max Screen Conc. Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Kinase_Panel->Dose_Response Identified Hits GPCR_Panel->Dose_Response Identified Hits Ion_Channel_Panel->Dose_Response Identified Hits Orthogonal_Assay Orthogonal Assays (Different Technology) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Against Related Targets) Orthogonal_Assay->Selectivity_Profiling

Caption: A generalized workflow for the initial in vitro screening of a novel compound.

Protein Kinase Panel Screening

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[3] A broad kinase panel screen will assess the ability of this compound to inhibit the activity of hundreds of different kinases.

Recommended Commercial Services:

  • Reaction Biology: Offers extensive kinase profiling services, including the HotSpot™ and ³³PanQinase™ radiometric assays, covering a large portion of the human kinome.[4][5]

  • ICE Bioscience: Provides a range of kinase panels (KinomeMINI, KinomeMED, KinomeMAX, and KinomeFULL) using HTRF and ADP-Glo detection platforms.[6]

  • BPS Bioscience: Offers a wide array of biochemical and cell-based kinase screening services.[7]

Representative Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a general overview of a radiometric kinase assay, a common method used in large panel screens.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a specific substrate by the target kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Procedure Outline:

  • Reaction Setup: In a multi-well plate, the target kinase, its specific substrate, and this compound (at a single, high concentration, e.g., 10 µM) are combined in a kinase buffer.

  • Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]-ATP, often by capturing the substrate on a filter membrane.[1]

  • Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the wells treated with this compound to that of the vehicle control.

GPCR Binding Assay Panel

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[8] A GPCR binding panel will determine if this compound can bind to a wide array of these receptors.

Recommended Commercial Services:

  • Eurofins Discovery: Offers a comprehensive portfolio of over 2,750 GPCR-specific assays, including radioligand binding and functional assays.[9]

  • Creative Bioarray: Provides a variety of GPCR screening services with multiple assay formats.[8]

  • Reaction Biology: Offers custom GPCR assay development and high-throughput screening.[10]

Representative Experimental Protocol: Radioligand Filter Binding Assay

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation. A reduction in the binding of the radioligand indicates that the test compound is interacting with the receptor.[11]

Procedure Outline:

  • Reaction Setup: Cell membranes expressing the target GPCR are incubated with a specific radiolabeled ligand and this compound in a binding buffer.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[12]

  • Washing: The filters are washed with a cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated relative to a control without the test compound.

Ion Channel Panel Screening

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[13] An ion channel screen will assess the effect of this compound on the function of various ion channels.

Recommended Commercial Services:

  • Charles River Laboratories: Provides an extensive collection of over 120 validated ion channel assays, including automated patch-clamp and fluorescence-based methods.[2][14]

  • Creative Biogene: Offers a broad panel of ion channel screening assays.[13]

  • ApconiX: Specializes in ion channel screening, including panels for CNS and cardiovascular liability.[15]

Part 3: Phenotypic Screening - A Target-Agnostic Approach

In parallel with target-based screening, phenotypic screening can provide invaluable insights. This approach assesses the effect of a compound on the overall phenotype of a cell or organism without a preconceived target.[16][17] This is particularly useful when a compound may have a novel mechanism of action or multiple targets.

High-content imaging is a powerful phenotypic screening method that uses automated microscopy and image analysis to quantify multiple cellular features (e.g., cell morphology, organelle health, protein localization) simultaneously.

Recommended Commercial Services:

  • Revvity: Offers 2D and 3D OncoSignature™ cell panel screening services.[18]

  • BOC Sciences: Provides a comprehensive phenotypic screening platform using various cell lines, organoids, and animal models.[]

  • ThinkCyte: Utilizes the VisionSort platform for high-content phenotypic screening.[20]

Part 4: Data Interpretation and the Path Forward - The Hit-to-Lead Process

The initial broad screening will likely generate a large amount of data. The expertise of a senior scientist is crucial in interpreting these results to identify promising "hits" and define the next steps.

Interpreting the Screening Data:

  • Potency and Selectivity: A promising hit will show significant activity (e.g., >50% inhibition) against a specific target or a small number of related targets at the screening concentration. Widespread activity against many unrelated targets may indicate non-specific effects or cytotoxicity.

  • Confirmation and Dose-Response: Any initial hits must be confirmed by re-testing. A dose-response curve should then be generated to determine the IC50 or EC50 value, which provides a quantitative measure of the compound's potency.[21]

  • Orthogonal Assays: Confirmed hits should be further validated using an orthogonal assay—a method with a different technological principle—to rule out assay-specific artifacts.[22]

  • Structure-Activity Relationship (SAR): If multiple hits are found within the same target class, analyzing their chemical structures can provide initial insights into the structure-activity relationship.[23]

The Hit-to-Lead Workflow

Hit_to_Lead_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Primary_Screen Primary High-Throughput Screen Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Screen->Hit_Confirmation Initial 'Hits' Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Selectivity Selectivity & Off-Target Profiling Orthogonal_Assay->Selectivity ADME_Tox Early ADME/Tox (Solubility, Stability, etc.) Selectivity->ADME_Tox SAR Structure-Activity Relationship (SAR) ADME_Tox->SAR Lead_Series Lead Series Identified SAR->Lead_Series Promising Scaffolds

Caption: A typical workflow for the hit-to-lead phase of drug discovery.

Once a validated hit with a confirmed mechanism of action is identified, the project moves into the hit-to-lead and lead optimization phases. This involves medicinal chemistry efforts to synthesize analogs of this compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[24]

Conclusion

The journey to characterize a novel compound like this compound is a foundational exercise in drug discovery. While the absence of existing data precludes a direct comparative analysis, it opens the door to systematic, unbiased investigation. By following a logical progression from cytotoxicity assessment to broad-based target screening and hit validation, researchers can efficiently and effectively uncover the biological potential of previously uncharacterized molecules. This guide provides the strategic framework and practical protocols to embark on this journey of discovery, transforming an unknown chemical entity into a well-defined tool for biological research and a potential starting point for therapeutic development.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
  • Drug Target Review. (2017). Expert view: Optimising the hit-to-lead workflow.
  • Dotmatics. (n.d.). What is hit to lead stage in drug discovery?
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Hit to lead.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • BellBrook Labs. (2025). Hit to Lead Assays: Accelerating Early Drug Discovery.
  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(20), e2584. [Link]
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Pape, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(21), e161. [Link]
  • ICE Bioscience. (n.d.). GPCR Screening Services.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • ApconiX. (2025). ION Channel Screening.
  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays.
  • Profacgen. (n.d.). Ion Channel Screening Service.
  • Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]
  • Creative Biolabs. (n.d.). Phenotypic Screening.
  • ThinkCyte. (n.d.). Drug Discovery.
  • Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(8), 953–963. [Link]
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • ResearchGate. (n.d.). Comprehensive analysis of high-throughput screening data.
  • Xia, X., et al. (2013). Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • BPS Bioscience. (n.d.). Screening and Profiling Services.
  • OpenWetWare. (n.d.). Filter-binding assay.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Stengel, K., & Watts, V. J. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1446, 179–191. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries.
  • Wikipedia. (n.d.). Filter binding assay.
  • Nuvisan. (n.d.). Compound screening.
  • Creative Biolabs. (n.d.). Aptamer Screening Services for Small Molecules.
  • Read Lab. (n.d.). Protocols | Filter Binding Assay.

Sources

A Strategic Guide to Profiling the Cross-Reactivity of Novel Benzamides: The Case of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the selectivity of a novel chemical entity is paramount. A compound's therapeutic efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 4-amino-N-cyclohexylbenzamide as a case study. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for characterization, rather than a repository of existing data. We will delve into the rationale behind experimental design, the practical application of key assays, and the interpretation of the resulting data to build a robust selectivity profile.

The Benzamide Scaffold: A Priori Considerations for Target Prioritization

The benzamide functional group is a well-established pharmacophore present in a diverse range of approved drugs.[1][2] This structural motif is known to interact with a variety of biological targets. Therefore, when approaching a novel benzamide like this compound, an initial in silico and literature-based assessment is crucial for prioritizing potential target classes for screening.

Benzamide derivatives have been reported to exhibit a wide array of pharmacological activities, including:

  • Antipsychotic and Antiemetic Effects: Often mediated through antagonism of dopamine (D2, D3) and serotonin (5-HT3, 5-HT4, 5-HT7) receptors.[3][4]

  • Anti-inflammatory and Analgesic Properties: Suggesting potential interactions with enzymes like cyclooxygenases (COX-1 and COX-2).[5]

  • Anticonvulsant Activity: Indicating possible modulation of ion channels.

  • Anticancer Properties: Implicating a range of targets including enzymes and signaling pathways.[6]

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition: Expanding the potential target space.[7]

Publicly accessible databases such as ChEMBL and DrugBank are invaluable resources for identifying the known targets of structurally similar compounds, further guiding the design of a relevant screening panel.[8][9][10][11][12]

Designing the Cross-Reactivity Screening Panel

A well-designed screening panel is the cornerstone of a meaningful cross-reactivity study. For this compound, a tiered approach is recommended, starting with a broad panel of representative targets from families commonly associated with benzamides, followed by more focused secondary screening.

Comparator Compounds

The selection of appropriate comparator compounds is essential for validating assay performance and contextualizing the selectivity of the test article. Based on the potential activities of benzamides, a representative set of comparators would include:

CompoundPrimary Target(s)Therapeutic ClassRationale for Inclusion
Amisulpride Dopamine D2/D3 receptors, Serotonin 5-HT7 receptorAntipsychoticRepresentative benzamide with known GPCR targets.[3][4]
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatorySelective enzyme inhibitor, relevant to potential anti-inflammatory activity.
Lidocaine Voltage-gated sodium channelsLocal anestheticAmide-containing compound with a well-characterized ion channel target.
Vorinostat Histone deacetylases (HDACs)AnticancerExample of a benzamide-containing enzyme inhibitor with a distinct mechanism of action.
Proposed Initial Screening Panel

The initial screen should encompass a diverse set of targets to provide a broad overview of potential interactions.

Target ClassSpecific Examples
G-Protein Coupled Receptors (GPCRs) Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT3, 5-HT7), Adrenergic (α1, α2, β1, β2), Muscarinic (M1-M5)
Enzymes COX-1, COX-2, Carbonic Anhydrase II & IX, Acetylcholinesterase, a panel of representative kinases
Ion Channels hERG, Voltage-gated sodium channels (Nav1.5), L-type calcium channels (Cav1.2)
Nuclear Receptors Estrogen Receptor α, Androgen Receptor, Glucocorticoid Receptor

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged experimental approach, combining biochemical and cell-based assays, is necessary to build a comprehensive understanding of a compound's selectivity.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays utilize purified biological macromolecules to directly assess the interaction of a compound with its potential target.

These assays are fundamental for determining if a compound can modulate the activity of a target enzyme.[4]

Experimental Protocol: A Generic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, purified enzyme solution, and substrate solution at appropriate concentrations.

  • Assay Procedure:

    • In a microplate, add the test compound over a range of concentrations.

    • Add the enzyme solution and incubate to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Include positive (known inhibitor) and negative (vehicle) controls.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Compound Dilution Series A1 Add Compound to Plate P1->A1 P2 Enzyme Solution A2 Add Enzyme & Incubate P2->A2 P3 Substrate Solution A3 Add Substrate to Initiate P3->A3 A1->A2 A2->A3 A4 Monitor Reaction A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Test Compound Dilutions A1 Combine Reagents & Incubate P1->A1 P2 Labeled Ligand P2->A1 P3 Receptor Preparation P3->A1 A2 Separate Bound/Unbound Ligand A1->A2 A3 Quantify Bound Ligand A2->A3 D1 Calculate % Specific Binding A3->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki D2->D3

Caption: General workflow for a competitive binding assay.

Cell-Based Assays: Probing Activity in a Physiological Context

While biochemical assays are excellent for determining direct interactions, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and downstream signaling events. [14][15][16][17]

These assays measure the downstream consequences of a compound interacting with its target. Examples include calcium flux assays for GPCRs, reporter gene assays for nuclear receptors, and cell viability assays for cytotoxicity screening.

CETSA is a powerful technique for confirming target engagement in intact cells. [18][19][20][21][22]It is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Treat cultured cells with either vehicle or this compound at a desired concentration.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them to a range of temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both vehicle- and compound-treated samples.

    • Plot the band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cell_prep Cellular Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis C1 Treat Cells with Compound T1 Heat Aliquots to Varying Temperatures C1->T1 A1 Lyse Cells & Separate Soluble Proteins T1->A1 A2 Western Blot for Target A1->A2 A3 Generate Melting Curves A2->A3 A4 Assess Thermal Shift A3->A4

Caption: Workflow for a Western Blot-based CETSA experiment.

Data Interpretation and Building the Selectivity Profile

The data generated from these assays must be carefully analyzed to build a comprehensive selectivity profile.

Quantitative Comparison of Potency

The IC50 and Ki values obtained from the biochemical assays provide a quantitative measure of the compound's potency at each target. [23][24]A selectivity ratio can be calculated by dividing the potency at an off-target by the potency at the primary target. A larger ratio indicates greater selectivity.

Example Data Summary Table:

TargetThis compound (Ki, nM)Amisulpride (Ki, nM)Celecoxib (Ki, nM)
Dopamine D2 >10,0002.5>10,000
Serotonin 5-HT7 >10,00030>10,000
COX-1 5,000>10,0002,900
COX-2 250>10,00040
hERG >10,000>10,000>10,000

Note: The data in this table is hypothetical and for illustrative purposes only.

Integrating Cell-Based Data

The results from cell-based assays should be correlated with the biochemical data. A compound that is potent in a biochemical assay but inactive in a cellular assay may have poor cell permeability. Conversely, a compound that is more potent in a cellular assay may be subject to active transport or metabolic activation. CETSA results provide crucial evidence of target engagement in a physiological setting, confirming that the compound can access and bind to its intended target within the cell.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is a critical step in the drug discovery process. It requires a systematic and multi-faceted approach that begins with an informed selection of potential targets based on the compound's chemical scaffold. A combination of well-designed biochemical and cell-based assays, including enzyme inhibition, competitive binding, and cellular thermal shift assays, is essential for generating a robust dataset. The careful interpretation of these data, comparing the potency at on- and off-targets, allows for the construction of a comprehensive selectivity profile. This guide provides a foundational framework for researchers to design and execute these crucial studies, ultimately enabling a more informed assessment of a compound's therapeutic potential and safety profile.

References

  • Jarzab, A. M., et al. (2020). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 60, 489-509.
  • Selvita. (n.d.). In Vitro Assays and Models.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2277.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Almqvist, H., et al. (2016). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Swinney, D. C. (2013). The role of binding kinetics in drug discovery. Future medicinal chemistry, 5(12), 1471-1483.
  • Lin, X., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Roth, B. L., et al. (2004). The atypical antipsychotic olanzapine is a potent antagonist of the 5-HT2C receptor. Neuropsychopharmacology, 29(1), 81-85.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Stahl, S. M. (2017).
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186.
  • ICE Bioscience. (n.d.). Assay Platforms.
  • Axxam. (n.d.). In Vitro Assays.
  • Justin, A., et al. (1983). Pharmacological classification of benzamides. Journal of pharmacology, 14(S2), 5-16.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Southan, C., et al. (2013). Comparing the Chemical Structure and Protein Content of ChEMBL, DrugBank, Human Metabolome Database and the Therapeutic Target Database.
  • Neovarsity. (2023). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025.
  • Glennon, R. A. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS omega, 4(8), 13233-13238.
  • Ali, I., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131557.
  • Gökçe, B., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(39), 18275-18290.
  • Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945-D954.
  • ResearchGate. (2013). Comparing the Chemical Structure and Protein Content of ChEMBL, DrugBank, Human Metabolome Database and the Therapeutic Target Database.
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride.
  • Bozdag, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1439-1447.
  • Excelra. (n.d.). Cutting-Edge Innovations in Small Molecule Therapeutics.
  • Reddit. (2020). Ki and IC50 values.
  • European Bioinformatics Institute. (n.d.). ChEMBL.
  • Wang, Y., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 28(18), 6598.
  • Hypha Discovery. (n.d.). Off-target Activity of Drug Metabolites.
  • Bosterbio. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Amaro, R. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Madhavaram, H., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 748-755.
  • Bender, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10986.
  • Carlier, J., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 39(1), 35-42.
  • PubChem. (n.d.). 4-chloro-N-((cis)-4-(4-(dimethylamino)-5-methylpyrimidin-2-ylamino)cyclohexyl)benzamide.
  • ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown).
  • Dalgliesh, C., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Cells, 11(18), 2785.
  • Berger, M. R., et al. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of cancer research and clinical oncology, 111(3), 203-212.
  • PubChem. (n.d.). 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide.
  • Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design.

Sources

A Proposed Framework for the Comprehensive In Vitro Benchmarking of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide addresses the topic of benchmarking 4-amino-N-cyclohexylbenzamide. A thorough review of the current scientific literature reveals a notable absence of published biological data for this specific compound.[1][2] While its chemical properties are documented[3][4], its mechanism of action, cellular targets, and overall efficacy remain uncharacterized.

This document, therefore, serves not as a retrospective comparison, but as a prospective guide outlining a comprehensive, multi-tiered experimental framework. We propose a systematic approach to first characterize the bioactivity of this compound and then benchmark its performance against established standards in relevant therapeutic areas. The protocols and methodologies detailed herein are designed to ensure scientific integrity and generate robust, reproducible data, empowering researchers to unlock the potential of this molecule.

Introduction: The Rationale for a Structured Investigation

This compound belongs to the benzamide class of compounds, a scaffold present in numerous FDA-approved drugs targeting a wide array of proteins, most notably G-protein coupled receptors (GPCRs) and ion channels. The structural motifs—a central benzamide core, a flexible cyclohexyl group, and a primary amine—suggest potential interactions with various biological targets. However, without empirical data, its therapeutic potential remains speculative.

The critical first step is to establish a foundational understanding of the compound's cellular effects. This guide proposes a logical progression from broad cytotoxicity screening to more focused, target-based assays. This approach ensures that resources are utilized efficiently, and subsequent, more complex experiments are built upon a solid empirical foundation.

Tier 1: Foundational Bioactivity and Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which this compound affects cell viability. This initial screen provides essential data for designing subsequent experiments and flags potential general cytotoxicity that could confound results from more specific assays.

Key Objective: Determining the GI₅₀/CC₅₀

The primary goal of this tier is to determine the Growth Inhibition 50 (GI₅₀) or Cytotoxic Concentration 50 (CC₅₀) across a panel of representative human cell lines. This value represents the concentration of the compound required to inhibit cell growth by 50% or to be cytotoxic to 50% of the cells, respectively.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]

Materials:

  • This compound (solubilized in DMSO)

  • Human cell lines (e.g., HEK293 for general screening, and a cancer cell line like A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[5][6][7] During this time, metabolically active cells will reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][7]

Data Presentation and Interpretation

The results from the MTT assay should be tabulated to clearly present the effect of this compound across a range of concentrations.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.880.0670.4%
500.610.0548.8%
1000.340.0427.2%

Note: The data in this table is hypothetical and for illustrative purposes.

From this data, a dose-response curve can be generated to calculate the GI₅₀ value. This value will dictate the concentration range for subsequent, more specific assays.

Tier 2: Target-Based Screening and Benchmarking

Based on the benzamide scaffold, a logical next step is to investigate the compound's activity on GPCR signaling pathways. GPCRs are a major class of drug targets, and assays to measure their activation are well-established.[8]

Proposed Target Class: G-Protein Coupled Receptors (GPCRs)

We will hypothesize that this compound may act as a modulator of a GPCR. A common and effective method to screen for GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or inositol monophosphate (IP1) for Gq-coupled receptors.[9]

Experimental Workflow: GPCR Signaling Assay

The following workflow describes a general approach to screen for GPCR activity. This can be adapted for specific receptor targets.

G cluster_prep Phase 1: Assay Preparation cluster_exp Phase 2: Compound Treatment & Lysis cluster_acq Phase 3: Data Acquisition & Analysis A Transfect HEK293 cells with GPCR of interest B Plate transfected cells in 384-well plates A->B C Incubate for 24-48 hours for receptor expression B->C D Add this compound (test compound) C->D E Add known agonist/antagonist (control standards) C->E F Incubate for specified time D->F E->F G Lyse cells and add detection reagents (e.g., for cAMP or IP1) F->G H Read plate on a suitable reader (e.g., HTRF) G->H I Generate dose-response curves H->I J Calculate EC₅₀ / IC₅₀ values I->J K Benchmark against standards J->K

Caption: A generalized workflow for screening and benchmarking a test compound in a cell-based GPCR assay.

Detailed Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

This protocol outlines the steps to measure changes in intracellular cAMP levels, a key second messenger for many GPCRs.[10][11]

Materials:

  • HEK293 cells transiently or stably expressing the GPCR of interest

  • This compound

  • Known reference agonist and antagonist for the target GPCR

  • Forskolin (a Gs pathway activator, used for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • White, opaque 384-well plates

Step-by-Step Methodology:

  • Cell Preparation: Seed the GPCR-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the known reference compounds (agonist and antagonist).

  • Agonist Mode:

    • Add the test compound and reference agonist to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate the cells with the test compound and reference antagonist for 15 minutes.

    • Add a pre-determined concentration of a known agonist (or Forskolin) to all wells (except the negative control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes.

  • Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.

  • Data Acquisition: Read the plate using a plate reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).

Benchmarking and Data Presentation

The performance of this compound should be directly compared to known standards for the specific GPCR target. The key metrics for comparison are the EC₅₀ (for agonists) and IC₅₀ (for antagonists).

Table 2: Hypothetical Benchmarking Data for a Putative GPCR Target

CompoundAssay ModeEC₅₀ / IC₅₀ (nM)Max Response (% of Ref. Agonist)
This compound Agonist15085%
Reference Agonist (e.g., Isoproterenol)Agonist10100%
This compound Antagonist> 10,000N/A
Reference Antagonist (e.g., Propranolol)Antagonist25N/A

Note: The data in this table is hypothetical and for illustrative purposes.

This comparative data allows for an objective assessment of the potency and efficacy of this compound relative to established pharmacological tools.

Visualization of the Proposed Investigative Logic

To successfully characterize a novel compound, a logical, tiered approach is essential. The following diagram illustrates the proposed decision-making workflow for the investigation of this compound.

workflow start Start: Novel Compound (this compound) tier1 Tier 1: Cytotoxicity Screen (MTT Assay in multiple cell lines) start->tier1 decision1 Is compound cytotoxic at low µM concentrations? tier1->decision1 tier2 Tier 2: Primary Target Screen (e.g., GPCR Panel - cAMP/IP1 Assays) decision1->tier2 No stop_toxic End: Prioritize for toxicology studies decision1->stop_toxic Yes decision2 Is a specific target family identified? tier2->decision2 tier3 Tier 3: In-depth Benchmarking (Dose-response vs. known standards on validated target) decision2->tier3 Yes stop_inactive End: Compound is inactive in tested assays. Consider derivatization or deprioritize. decision2->stop_inactive No continue_dev Proceed to further mechanistic & in vivo studies tier3->continue_dev

Caption: A decision-making workflow for the tiered evaluation of this compound.

Conclusion and Future Directions

While this compound currently lacks a biological data profile in the public domain, its chemical structure holds potential for therapeutic relevance. This guide provides a robust, scientifically-grounded framework for its initial characterization and benchmarking. By following a tiered approach—beginning with broad cytotoxicity profiling and progressing to specific, target-based assays—researchers can efficiently and effectively elucidate its biological activity.

The successful identification of a primary target in Tier 2 would pave the way for more extensive structure-activity relationship (SAR) studies, lead optimization, and eventual in vivo efficacy testing. This structured approach ensures that the investigation is both thorough and resource-conscious, providing a clear path forward for evaluating the true potential of this compound in drug discovery.

References

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Sivaramakrishnan, H. (Ed.). (2021). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Springer.
  • PubChem. This compound. [Link]
  • Chemchart. This compound (17675-42-2). [Link]
  • Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
  • ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]
  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide. [Link]
  • PubChem. 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide. [Link]

Sources

A Researcher's Guide to Reproducible Synthesis and Analysis of 4-amino-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the reproducible synthesis, purification, and characterization of 4-amino-N-cyclohexylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of common methodologies, delving into the rationale behind experimental choices to empower researchers to achieve consistent and reliable results. We will explore the critical parameters that influence reaction outcomes, purification efficiency, and analytical accuracy, supported by illustrative data and detailed procedural outlines.

Section 1: Synthesis of this compound – A Comparative Approach

The synthesis of an amide bond is a cornerstone of organic chemistry, yet achieving high yield and purity can be challenging.[1] The choice of coupling strategy directly impacts not only the efficiency of the reaction but also the impurity profile of the crude product, which in turn dictates the complexity of downstream purification. Here, we compare two common methods for the synthesis of this compound.

Method A: Carbodiimide-Mediated Coupling

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of 4-aminobenzoic acid for reaction with cyclohexylamine.

Method B: Acyl Chloride Formation Followed by Amination

In this two-step approach, 4-aminobenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-aminobenzoyl chloride is then reacted with cyclohexylamine.

Comparative Analysis of Synthetic Methods

ParameterMethod A (Carbodiimide Coupling)Method B (Acyl Chloride)Rationale & Expert Insights
Reaction Conditions Mild (often room temperature)Harsher (requires anhydrous conditions, may need heating)Carbodiimide coupling is favored for sensitive substrates due to its milder conditions. The acyl chloride route is more robust but less tolerant of functional groups sensitive to acidic byproducts.
Reagent Handling DCC is a solid, potent skin allergen. EDC is less hazardous.Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive, releasing toxic gases.[2]Stringent safety precautions are paramount for the acyl chloride method. The choice between DCC and EDC in Method A often comes down to the solubility of the starting materials and the ease of byproduct removal.
Byproducts Dicyclohexylurea (DCU) from DCC, which is poorly soluble and can be difficult to remove. Water-soluble urea from EDC.HCl and SO₂ (from thionyl chloride), which must be neutralized or removed.The formation of insoluble DCU can complicate purification, sometimes requiring hot filtration. The byproducts of the acyl chloride reaction are gaseous and can be removed under vacuum, but any residual acid must be quenched.
Typical Yield (Hypothetical) 85-95%90-98%The acyl chloride method often provides slightly higher yields due to the high reactivity of the intermediate. However, side reactions can occur if conditions are not carefully controlled.
Reproducibility Generally high, but can be affected by the quality of the coupling agent and solvent purity.Highly reproducible under strictly anhydrous conditions. Trace moisture can hydrolyze the acyl chloride, reducing yield.For optimal reproducibility in both methods, the use of high-purity, anhydrous solvents is critical.

Experimental Workflow: A Visual Guide

To ensure clarity and aid in experimental planning, the following workflow diagram illustrates the key stages of synthesis and analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-aminobenzoic acid, cyclohexylamine) method_a Method A: Carbodiimide Coupling start->method_a method_b Method B: Acyl Chloride Formation start->method_b reaction Amidation Reaction method_a->reaction method_b->reaction quench Reaction Quenching & Work-up reaction->quench crude Crude Product quench->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure 4-amino-N- cyclohexylbenzamide recrystallization->pure_product column_chromatography->pure_product hplc HPLC Purity pure_product->hplc nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms final_characterization Final Characterization & Data Archiving hplc->final_characterization nmr->final_characterization ms->final_characterization

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Carbodiimide Coupling (Method A)
  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and cyclohexylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis via Acyl Chloride (Method B)
  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-aminobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours until the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amine Addition: Re-dissolve the resulting 4-aminobenzoyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Follow the same work-up procedure as in Method A.

Section 2: Purification Strategies – Achieving Analytical Purity

The choice of purification method is critical for obtaining a compound of sufficient purity for downstream applications. The impurity profile of the crude product from the chosen synthetic route will guide the selection of the most appropriate purification technique.

Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the product and impurities in a chosen solvent system at different temperatures.Cost-effective, scalable, can yield highly pure crystalline material.Requires a suitable solvent to be identified, potential for product loss in the mother liquor.Crude products with relatively high purity (>90%) and a crystalline nature.
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).High resolving power, can separate closely related impurities.More time-consuming, requires larger volumes of solvent, can be challenging to scale up.Complex crude mixtures with multiple impurities or for achieving very high purity (>99.5%).

Section 3: Analytical Characterization for Reproducibility

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and consistency of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of small molecules.[4][5] A well-developed HPLC method can separate the target compound from starting materials, reagents, and byproducts.

Hypothetical HPLC Purity Data Comparison

SamplePurity by HPLC (%)Major Impurity (Hypothetical)Retention Time (min)
Crude (Method A) 91.24-aminobenzoic acid2.5
Recrystallized (Method A) 99.6Unidentified4.1
Crude (Method B) 94.5Dimerized byproduct8.2
Column Purified (Method B) 99.8Unidentified3.7

Recommended HPLC Method Parameters

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

For robust method validation, parameters such as linearity, precision, and accuracy should be assessed.[4]

Spectroscopic Confirmation: NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[6] The expected molecular weight for C₁₃H₁₈N₂O is 218.29 g/mol .[6]

Section 4: Investigating Biological Activity – A Hypothetical Pathway

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure, a benzamide derivative, is found in various biologically active compounds.[7][8] For the purpose of this guide, we will hypothesize a potential interaction with a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for many pharmaceuticals.

signaling_pathway ligand 4-amino-N- cyclohexylbenzamide receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Sources

A Guide to Orthogonal Validation of 4-amino-N-cyclohexylbenzamide as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey of validation. This guide addresses the critical subsequent stages for researchers, scientists, and drug development professionals who have identified a hit compound, such as 4-amino-N-cyclohexylbenzamide, from a primary screen. While initial high-throughput screens may suggest a particular biological activity, reliance on a single assay is fraught with peril, susceptible to artifacts, and can lead to costly and time-consuming false leads.

This document outlines a robust, multi-pronged strategy for validating the activity of this compound, based on the hypothetical primary finding that it inhibits tubulin polymerization. The core principle of this guide is the application of orthogonal assays—distinct, complementary methods that rely on different physical and biological principles to interrogate the same biological event. By building a self-validating system of experiments, we can significantly increase confidence in the compound's mechanism of action, its cellular effects, and its direct target engagement. Here, we will explore a primary biochemical assay and two orthogonal cellular assays to build a compelling case for the activity of this compound.

The Critical Role of Orthogonal Validation

Relying solely on a primary assay, such as an in vitro polymerization screen, is insufficient. A compound might inhibit the signal in a biochemical assay through various non-specific mechanisms, including aggregation, assay interference, or reactivity with assay components. Orthogonal validation is therefore not just best practice; it is an essential component of scientific integrity. It allows us to:

  • Confirm the Biological Effect in a Cellular Context: Moving from a purified, in vitro system to a complex cellular environment is a critical test of a compound's activity.

  • Verify Direct Target Engagement: Demonstrating that the compound physically interacts with its putative target in cells provides the strongest evidence for its mechanism of action.

  • Eliminate False Positives: By using assays with different detection methods and principles, we can filter out compounds that give positive results due to assay-specific artifacts.

This guide will detail a logical workflow, moving from a biochemical confirmation to cellular phenotype and finally to direct biophysical evidence of target binding.

Primary Assay: In Vitro Tubulin Polymerization Assay

The foundational experiment to confirm the activity of this compound is a cell-free, biochemical tubulin polymerization assay. This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.[1][2] The polymerization process is typically initiated by raising the temperature to 37°C in the presence of GTP and can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[1][3]

Causality and Experimental Choice

This fluorescence-based method is chosen over older turbidity-based assays due to its higher sensitivity and lower susceptibility to interference from compound precipitation.[1] By monitoring the sigmoidal curve of polymerization, we can extract key parameters such as the lag time (nucleation phase), the maximum rate of polymerization (growth phase), and the final polymer mass (steady-state plateau). Inhibitors of tubulin polymerization are expected to decrease the rate and extent of fluorescence increase.[2]

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare 10x stocks of This compound, Nocodazole (inhibitor), Paclitaxel (enhancer), and Vehicle (DMSO) P2 Prepare Tubulin Reaction Mix: - Purified Tubulin (2 mg/mL) - General Tubulin Buffer - GTP (1 mM) - Glycerol (15%) - Fluorescent Reporter A1 Add 5 µL of 10x compounds/ controls to a pre-warmed (37°C) 96-well plate P2->A1 A2 Initiate reaction by adding 45 µL of ice-cold Tubulin Reaction Mix A1->A2 A3 Immediately place plate in a pre-warmed microplate reader A2->A3 D1 Measure fluorescence intensity every 60 seconds for 60 minutes at 37°C A3->D1 D2 Plot fluorescence vs. time to generate polymerization curves D1->D2 D3 Calculate IC₅₀ by comparing the rate of polymerization at various compound concentrations D2->D3

Workflow for the in vitro tubulin polymerization assay.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization
  • Compound Preparation: Prepare a 10x stock of this compound in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Also, prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) as controls.[1]

  • Tubulin Reaction Mix: On ice, prepare a reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI at 6.3 µM, as per manufacturer's instructions).[1][4] Keep this mix on ice.

  • Assay Plate Setup: In a pre-warmed 37°C 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle control to the appropriate wells.

  • Initiation and Measurement: To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1] Immediately place the plate in a microplate reader pre-warmed to 37°C and record the fluorescence intensity every 60 seconds for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time. The effect of the compound is quantified by comparing the polymerization rate (the steepest slope of the curve) in the presence of the compound to the vehicle control. An IC₅₀ value can be determined from a dose-response curve.

Orthogonal Assay 1: High-Content Imaging of Cellular Microtubule Integrity

The second, and first orthogonal, assay moves from a biochemical system to a cellular one. A high-content imaging assay directly visualizes the effect of this compound on the microtubule cytoskeleton within cells.[4] This method provides crucial information on whether the compound can penetrate the cell membrane and exert its effect in the complex intracellular environment.

Causality and Experimental Choice

This assay is orthogonal because it measures a different endpoint—cellular morphology rather than biochemical polymerization rate. It provides a direct visual confirmation of the hypothesized mechanism. By using automated microscopy and image analysis, we can quantitatively measure changes in microtubule network integrity, such as filament length, density, and overall texture. This provides robust, quantitative data that is less prone to the artifacts of in vitro assays.[4]

cluster_cell Cell Culture & Treatment cluster_stain Immunofluorescence Staining cluster_image Imaging & Analysis C1 Seed cells (e.g., HeLa) in a 96-well imaging plate and allow to adhere overnight C2 Treat cells with a dose range of This compound for a defined period (e.g., 6 hours) C1->C2 S1 Fix cells with 4% formaldehyde C2->S1 S2 Permeabilize with 0.1% Triton X-100 S1->S2 S3 Block with 1% BSA S2->S3 S4 Incubate with primary antibody (e.g., anti-α-tubulin) S3->S4 S5 Incubate with fluorescently-labeled secondary antibody and a nuclear stain (e.g., DAPI) S4->S5 I1 Acquire images using a high-content imaging system S5->I1 I2 Use image analysis software to segment cells and quantify microtubule network features I1->I2 I3 Generate dose-response curves for microtubule disruption I2->I3

Workflow for high-content imaging of microtubule integrity.

Experimental Protocol: Microtubule Staining and Imaging
  • Cell Culture: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well, black-walled, clear-bottom imaging plate at a density that ensures sub-confluency at the time of imaging. Allow cells to adhere for 18-24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a duration determined by preliminary time-course experiments (e.g., 6 or 18 hours).[4] Include vehicle (DMSO) and a known microtubule disruptor (e.g., Nocodazole) as controls.

  • Fixation and Permeabilization: After treatment, gently wash the cells with DPBS. Fix the cells with 4% formaldehyde for 20 minutes at room temperature. Wash again and then permeabilize with a buffer containing 0.1% Triton X-100 for 10 minutes.[4]

  • Immunostaining: Wash the cells and block non-specific binding with 1% BSA in DPBS for 1 hour. Incubate with a primary antibody against α-tubulin for 1-2 hours. After washing, incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour.

  • Imaging and Analysis: Acquire images using a high-content automated microscope. Use a suitable image analysis software to identify cells (based on the nuclear stain) and quantify the characteristics of the tubulin network within each cell. Parameters such as total tubulin intensity, number of tubulin filaments, and filament length can be measured.[4]

  • Data Analysis: Plot the quantified microtubule features against the compound concentration to generate dose-response curves and calculate an EC₅₀.

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The final, and perhaps most definitive, orthogonal assay is the Cellular Thermal Shift Assay (CETSA). This biophysical method provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context.[5][6] The principle is that a protein bound to a ligand is often more resistant to thermal denaturation than the unbound protein.[6]

Causality and Experimental Choice

CETSA is a powerful orthogonal assay because it directly measures the physical interaction between this compound and tubulin within intact cells or cell lysates.[7][8] Unlike the previous assays, it does not rely on a functional readout (polymerization or cell morphology). A positive CETSA result, showing a shift in the melting temperature of tubulin in the presence of the compound, provides very strong evidence that tubulin is a direct target.[5] This assay is crucial for distinguishing direct inhibitors from compounds that may affect microtubule stability through indirect mechanisms.

cluster_treat Cell Treatment & Lysis cluster_heat Heat Challenge cluster_detect Detection & Analysis T1 Treat cultured cells with This compound or vehicle (DMSO) T2 Harvest and lyse cells to prepare cell lysate T1->T2 H1 Aliquot lysate into separate PCR tubes T2->H1 H2 Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine H1->H2 H3 Cool to room temperature H2->H3 D1 Centrifuge samples to pellet aggregated, denatured proteins H3->D1 D2 Collect the supernatant containing soluble, non-denatured proteins D1->D2 D3 Analyze the amount of soluble tubulin in each sample by Western Blot or AlphaScreen D2->D3 D4 Plot the percentage of soluble tubulin vs. temperature to generate a melting curve D3->D4

Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture cells to high density and treat them with a high concentration of this compound (e.g., 10x the EC₅₀ from the imaging assay) or vehicle for 1-2 hours.

  • Lysate Preparation: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[6]

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.[5]

  • Detection: Carefully collect the supernatant, which contains the soluble, stabilized protein. Analyze the amount of soluble α-tubulin in each sample using SDS-PAGE and Western blotting with an anti-α-tubulin antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the percentage of soluble tubulin remaining relative to the unheated control against the temperature. A shift in this "melting curve" to the right for the compound-treated sample indicates thermal stabilization and direct target engagement.

Data Summary and Interpretation

The power of this orthogonal approach lies in the convergence of data from all three assays. The results should be compiled and compared to build a comprehensive picture of the compound's activity.

Assay TypeMethodMeasurementExpected Result for an Inhibitor
Primary Assay In Vitro Tubulin PolymerizationRate and extent of fluorescence increaseDose-dependent decrease in polymerization rate; IC₅₀ in the low µM range.
Orthogonal Assay 1 High-Content ImagingCellular microtubule network integrityDose-dependent disruption of microtubule filaments; EC₅₀ comparable to the biochemical IC₅₀.
Orthogonal Assay 2 Cellular Thermal Shift Assay (CETSA)Thermal stability of tubulinA positive shift in the melting temperature (Tₘ) of tubulin in compound-treated cells.

A successful validation would show that this compound not only inhibits the polymerization of purified tubulin but also disrupts the microtubule network in living cells at a similar concentration, and physically binds to tubulin, increasing its stability. This triangulation of evidence from biochemical, cellular phenotypic, and biophysical assays provides a high degree of confidence in the compound's mechanism of action, justifying its advancement in the drug discovery pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Endler, A., et al. (2015). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Gallant, C.J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
  • Bio-protocol. (N.D.). Tubulin Polymerization Assay. Bio-protocol.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Cytoskeleton, Inc. (N.D.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Zent, E., & He-Yin, H. (2011). αβ-Tubulin and microtubule-binding assays. Methods in Molecular Biology.
  • Zhu, J., et al. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol.
  • Schutkowski, M., et al. (2014). New assays and approaches for discovery and design of Sirtuin modulators. Expert Opinion on Drug Discovery.
  • Chan, E.M., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments.
  • Gertz, M., & Steegborn, C. (2010). Sirtuin modulators: past, present, and future perspectives. Journal of Medicinal Chemistry.
  • Irmler, M., et al. (1997). Microtubule binding assay with in vitro generated full-length and truncated 205K MAP proteins. ResearchGate.
  • Jiang, H., et al. (2016). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. MedChemComm.
  • Straube, A. (Ed.). (2011). αβ-Tubulin and Microtubule-Binding Assays. Methods in Molecular Biology.
  • Tannahill, G.M., et al. (2022). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. ACS Chemical Biology.
  • De Filippis, B., et al. (2018). Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model. Frontiers in Plant Science.
  • IAEME Publication. (2023). INSILICO VALIDATION OF ERGOTHIONEINE ACTIVITY AS SIRTUIN MODULATORS. International Journal of Research in Science.
  • Smith, B.C., & Denu, J.M. (2009). Catalysis and mechanistic insights on Sirtuin activation. Biochimica et Biophysica Acta.
  • Trawick, M.L., & Pinney, K.G. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of the National Cancer Institute.
  • Sbardella, G., et al. (2022). Virtual Screening in the Identification of Sirtuins' Activity Modulators. Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide. PubChem.
  • Chemchart. (n.d.). This compound (17675-42-2). Chemchart.
  • Gertz, M., et al. (2022). Potent and Specific Activators for Mitochondrial Sirtuins Sirt3 and Sirt5. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-amino-2-methoxy-N-(4-methylcyclohexyl)benzamide. PubChem.
  • Pinney, K.G., et al. (2012). An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. MedChemComm.
  • Al-Ostoot, F.H., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules.
  • Valente, S., et al. (2016). Sirtuin functions and modulation: from chemistry to the clinic. Clinical Epigenetics.
  • ResearchGate. (n.d.). 3-Arylisoquinolinone 4 inhibits tubulin polymerization. ResearchGate.
  • Berger, M.R., et al. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of the National Cancer Institute.
  • Rotili, D., & Mai, A. (2011). Virtual Screening in the Identification of Sirtuins' Activity Modulators. Molecules.
  • Sbardella, G., et al. (2023). Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. European Journal of Medicinal Chemistry.
  • Cirillo, D., et al. (2020). Activators of Sirtuin-1 and their Involvement in Cardioprotection. Current Medicinal Chemistry.
  • Kori, S.K., et al. (2022). Sirtuin Modulator: Design, Synthesis, and Biological Evaluation. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-[(4-nitrobenzoyl)amino]benzamide. PubChem.

Sources

The Benzamide Scaffold: A Privileged Structure in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The benzamide functional group, a seemingly simple chemical moiety, has proven to be a remarkably versatile and privileged scaffold in the design of targeted anticancer agents. Its ability to engage in key hydrogen bonding interactions and serve as a stable core for diverse chemical modifications has led to the development of several successful and clinically impactful oncology drugs. This guide provides a comparative analysis of prominent benzamide-based compounds, categorized by their primary molecular targets: Poly(ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Receptor Tyrosine Kinases (RTKs). We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation.

I. PARP Inhibitors: Exploiting Synthetic Lethality in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks. In cancer cells harboring mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[1] Several benzamide-containing PARP inhibitors have gained regulatory approval and transformed the treatment landscape for patients with BRCA-mutated cancers.[2]

Comparative Efficacy of Benzamide-Based PARP Inhibitors

The clinical development of PARP inhibitors has been most prominent in ovarian cancer. Key clinical trials have established the efficacy of olaparib, niraparib, and rucaparib as maintenance therapy for patients with platinum-sensitive recurrent ovarian cancer. While direct head-to-head trials are limited, cross-trial comparisons provide valuable insights into their relative performance.[1][3][4][5][6][7]

Compound Trial(s) Patient Population Median Progression-Free Survival (PFS) Overall Response Rate (ORR) References
Olaparib SOLO1Newly diagnosed advanced ovarian cancer with BRCA mutation (maintenance)Not reached vs. 13.8 months (placebo)-[2][4][8]
SOLO2Recurrent platinum-sensitive ovarian cancer with BRCA mutation (maintenance)19.1 months vs. 5.5 months (placebo)-[4][5]
Niraparib PRIMA/NOVANewly diagnosed advanced ovarian cancer (maintenance, regardless of BRCA status)HRD-positive: 21.9 vs 10.4 months (placebo)-[4][8]
Rucaparib ARIEL3Recurrent platinum-sensitive ovarian cancer (maintenance, regardless of BRCA status)BRCA-mutant: 16.6 months vs. 5.4 months (placebo)-[5][6][7]

Key Insights: All three approved benzamide PARP inhibitors demonstrate a significant improvement in progression-free survival in patients with recurrent, platinum-sensitive ovarian cancer, particularly in those with BRCA mutations.[5] Olaparib, in the SOLO1 trial, has shown a remarkable and sustained benefit as a first-line maintenance therapy for newly diagnosed patients with BRCA-mutated ovarian cancer.[2][4][8] Niraparib's approval extends to patients irrespective of their BRCA mutation status, although the benefit is most pronounced in those with homologous recombination deficiency (HRD).[8] Rucaparib has also demonstrated efficacy in a broader population beyond just germline BRCA mutations, including somatic BRCA mutations and other HRD alterations.[6]

In Vitro Inhibitory Potency

The in vitro potency of these inhibitors against their target enzymes, PARP1 and PARP2, provides a basis for their biological activity.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) References
Olaparib 1-191-251[9]
Niraparib 2-352-15.3[9]
Rucaparib 0.8-3.228.2[9]
Talazoparib ~0.57-[10]

Note: IC50 values can vary depending on the specific assay conditions.

Key Insights: Rucaparib and Talazoparib generally exhibit the highest potency against PARP1 in enzymatic assays.[9][10] Niraparib shows potent inhibition of both PARP1 and PARP2.[9] The concept of "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, is also a crucial aspect of their cytotoxic mechanism, with Talazoparib being a particularly potent PARP trapper.[9][11]

II. Histone Deacetylase (HDAC) Inhibitors: Re-awakening Tumor Suppressor Genes

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, the overexpression or aberrant activity of HDACs can silence tumor suppressor genes. HDAC inhibitors, including those with a benzamide scaffold, can reverse this process, leading to cell cycle arrest, differentiation, and apoptosis.[12][13]

Comparative Efficacy of Benzamide-Based HDAC Inhibitors

Entinostat and Mocetinostat are two prominent benzamide-based HDAC inhibitors that have been extensively studied in various malignancies.

Compound Cancer Type Clinical Trial Highlight Key Efficacy Data References
Entinostat HR+ Advanced Breast CancerENCORE 301 (Phase II)Median PFS: 4.3 months (vs. 2.3 months with placebo)[14][15][16]
HR+ Advanced Breast CancerE2112 (Phase III)No significant improvement in PFS or OS[17][18]
Hematologic MalignanciesVarious Phase I/IIPromising activity, often in combination therapies[12][13][16][19]
Mocetinostat Relapsed/Refractory Hodgkin's LymphomaPhase IIORR: 27%[20][21]
Relapsed/Refractory DLBCL and Follicular LymphomaPhase IIDLBCL ORR: 18.9%; FL ORR: 11.5%[7][19][20][22]

Key Insights: Entinostat showed initial promise in hormone receptor-positive breast cancer in a Phase II study, though this was not confirmed in the larger Phase III E2112 trial.[14][15][17][18] Its development continues to be explored in combination with other agents, particularly immunotherapy. Mocetinostat has demonstrated single-agent activity in relapsed/refractory lymphomas, leading to durable responses in a subset of patients.[7][20][21][22] The differing patient populations and trial designs make direct comparisons challenging.

In Vitro Inhibitory Potency
Compound HDAC1 IC50 (µM) HDAC2 IC50 (µM) HDAC3 IC50 (µM) References
Entinostat ~0.5~0.5~0.9[23]
Mocetinostat 0.150.291.66[24]

Note: IC50 values can vary depending on the specific assay conditions.

Key Insights: Mocetinostat generally displays higher potency against HDAC1 and HDAC2 in enzymatic assays compared to Entinostat.[23][24] Both are classified as class I selective HDAC inhibitors.

III. Receptor Tyrosine Kinase (RTK) Inhibitors: Shutting Down Oncogenic Signaling

Receptor tyrosine kinases are cell surface receptors that play crucial roles in cell growth, proliferation, and survival. The aberrant activation of RTKs is a common driver of cancer. Benzamide-based compounds have been successfully developed as potent and selective inhibitors of key oncogenic RTKs.

Tucatinib: A Highly Selective HER2 Inhibitor

Tucatinib is a reversible tyrosine kinase inhibitor that is highly selective for Human Epidermal Growth Factor Receptor 2 (HER2) over the Epidermal Growth Factor Receptor (EGFR).[25] This selectivity profile is thought to contribute to its favorable tolerability, with lower rates of EGFR-mediated side effects like severe diarrhea and rash.[25]

The pivotal HER2CLIMB trial established Tucatinib, in combination with trastuzumab and capecitabine, as a new standard of care for patients with previously treated HER2-positive metastatic breast cancer, including those with brain metastases.[3][4][11][26][27]

Trial Patient Population Median Progression-Free Survival (PFS) Median Overall Survival (OS) References
HER2CLIMB Previously treated HER2+ metastatic breast cancer7.8 months vs. 5.6 months (placebo)21.9 months vs. 17.4 months (placebo)[3][4]
HER2CLIMB (with brain metastases) Subset with brain metastases7.6 months vs. 5.4 months (placebo)18.1 months vs. 12.0 months (placebo)[3]

Key Insights: Tucatinib demonstrated a statistically significant and clinically meaningful improvement in both PFS and OS in a heavily pre-treated population.[3][4] Notably, the benefit extended to patients with brain metastases, a challenging-to-treat population.[3] The HER2CLIMB-02 trial further showed a PFS benefit when Tucatinib was added to ado-trastuzumab emtansine (T-DM1).[26]

Kinase Tucatinib IC50 (nM) Lapatinib IC50 (nM) Neratinib IC50 (nM) References
HER2 6.9--[25]
EGFR 449--[25]
SKBR3 cell proliferation 37.551.03.4[14]

Key Insights: Tucatinib exhibits significant selectivity for HER2 over EGFR in biochemical assays.[25] In cellular proliferation assays, while Neratinib appears more potent, Tucatinib demonstrates strong activity against HER2-positive breast cancer cells.[14][16][17][28][29]

Pexidartinib: Targeting the CSF-1 Receptor

Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as c-KIT and FLT3.[10][22][29][30][31] CSF-1R signaling is crucial for the survival and differentiation of macrophages, and in tenosynovial giant cell tumor (TGCT), it drives the proliferation of tumor-associated macrophages.

The ENLIVEN trial demonstrated the efficacy of Pexidartinib in patients with symptomatic TGCT for whom surgery is not a viable option.[1][8][31][32][33]

Trial Patient Population Overall Response Rate (ORR) at Week 25 Long-term ORR References
ENLIVEN Symptomatic tenosynovial giant cell tumor39.3% vs. 0% (placebo)60.4% (median follow-up of 31.2 months)[8][31][33]

Key Insights: Pexidartinib provides a significant and durable clinical benefit for patients with TGCT, a rare and debilitating disease.[31][33] The long-term follow-up of the ENLIVEN study confirmed the sustained responses.[31][33]

Kinase Pexidartinib IC50 (nM) References
CSF-1R 13 - 20[10][30]
c-KIT 10 - 27[30]
FLT3 160[30][31]

Key Insights: Pexidartinib is a potent inhibitor of CSF-1R and c-KIT, with a lower potency against FLT3.[10][26][29][30][31]

IV. Experimental Protocols

In Vitro PARP Inhibition Assay

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against PARP enzymes.[18][20][34][35][36][37]

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1 in the presence of nicked DNA. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of the benzamide-based test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

  • Reaction Initiation: Prepare a reaction mixture containing recombinant PARP1 enzyme, activated (nicked) DNA, and biotinylated NAD+. Add this mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for the PARP-mediated biotinylation of histones.

  • Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add a streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add a TMB substrate solution to each well. A blue color will develop in the presence of HRP.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro HDAC Activity Assay

This protocol outlines a common fluorometric method for measuring HDAC activity.[2][23][36][38][39]

Principle: This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. Deacetylation by HDACs allows a developing enzyme to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the benzamide-based HDAC inhibitors. Prepare the HDAC substrate and developer solution according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme (e.g., recombinant human HDAC1) to each well.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Substrate Addition: Add the HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Developing the Signal: Add the developer solution to each well to stop the HDAC reaction and initiate the fluorescence-generating reaction.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT/XTT)

This protocol describes a widely used colorimetric assay to assess the cytotoxic effects of benzamide compounds on cancer cell lines.[5][6][9][12][23][28]

Principle: Metabolically active cells reduce the tetrazolium salt MTT (or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide-based compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT assay): If using MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Zebrafish Xenograft Model

The zebrafish xenograft model offers a rapid and scalable in vivo platform for evaluating the anti-tumor efficacy of novel compounds.[27][30][34][35][38][39][40]

Principle: Fluorescently labeled human cancer cells are injected into transparent zebrafish embryos. The growth and dissemination of the tumor can be visualized and quantified in real-time. The effect of drug treatment on tumor progression can then be assessed.

Step-by-Step Methodology:

  • Cell Preparation: Label the desired human cancer cell line with a fluorescent dye (e.g., DiI or DiO).

  • Zebrafish Embryo Preparation: Collect zebrafish embryos at 2 days post-fertilization (dpf).

  • Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of the zebrafish embryos.

  • Engraftment Confirmation: At 1-day post-injection (dpi), screen the embryos for successful tumor cell engraftment using a fluorescence microscope.

  • Drug Treatment: Transfer the engrafted embryos to a multi-well plate and expose them to different concentrations of the benzamide-based test compound dissolved in the embryo medium. Include a vehicle control.

  • Imaging and Analysis: At specified time points (e.g., 2 and 3 dpi), capture fluorescent images of the tumors in the zebrafish embryos.

  • Quantification: Quantify the tumor size and/or the number of disseminated cancer cells using image analysis software.

  • Data Analysis: Compare the tumor growth and metastasis in the drug-treated groups to the vehicle control group to determine the in vivo efficacy of the compound.

V. Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation recruits PAR Synthesis PAR Synthesis PARP1 Activation->PAR Synthesis catalyzes Accumulation of SSBs Accumulation of SSBs PARP1 Activation->Accumulation of SSBs leads to (if inhibited) Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins signals SSB Repair SSB Repair Recruitment of DNA Repair Proteins->SSB Repair leads to Benzamide PARP Inhibitor Benzamide PARP Inhibitor Benzamide PARP Inhibitor->PARP1 Activation inhibits Replication Fork Collapse Replication Fork Collapse Accumulation of SSBs->Replication Fork Collapse causes Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks Defective DSB Repair Defective DSB Repair Double-Strand Breaks->Defective DSB Repair requires BRCA1/2 Deficiency BRCA1/2 Deficiency BRCA1/2 Deficiency->Defective DSB Repair Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Defective DSB Repair->Cell Death (Synthetic Lethality)

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

HDAC_Inhibition_Pathway HDACs HDACs Histone Deacetylation Histone Deacetylation HDACs->Histone Deacetylation catalyze Histone Hyperacetylation Histone Hyperacetylation HDACs->Histone Hyperacetylation leads to (if inhibited) Chromatin Condensation Chromatin Condensation Histone Deacetylation->Chromatin Condensation Transcriptional Repression Transcriptional Repression Chromatin Condensation->Transcriptional Repression leads to Silencing of Tumor Suppressor Genes Silencing of Tumor Suppressor Genes Transcriptional Repression->Silencing of Tumor Suppressor Genes Benzamide HDAC Inhibitor Benzamide HDAC Inhibitor Benzamide HDAC Inhibitor->HDACs inhibits Chromatin Relaxation Chromatin Relaxation Histone Hyperacetylation->Chromatin Relaxation Transcriptional Activation Transcriptional Activation Chromatin Relaxation->Transcriptional Activation Re-expression of Tumor Suppressor Genes Re-expression of Tumor Suppressor Genes Transcriptional Activation->Re-expression of Tumor Suppressor Genes Cell Cycle Arrest, Apoptosis, Differentiation Cell Cycle Arrest, Apoptosis, Differentiation Re-expression of Tumor Suppressor Genes->Cell Cycle Arrest, Apoptosis, Differentiation

Caption: Mechanism of action of HDAC inhibitors in cancer cells.

HER2_Signaling_Pathway HER2 HER2 HER2-HER3 Dimerization HER2-HER3 Dimerization HER2->HER2-HER3 Dimerization HER3 HER3 HER3->HER2-HER3 Dimerization Autophosphorylation Autophosphorylation HER2-HER3 Dimerization->Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Autophosphorylation->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Autophosphorylation->MAPK Pathway Cell Survival, Proliferation Cell Survival, Proliferation PI3K/Akt Pathway->Cell Survival, Proliferation Cell Growth, Proliferation Cell Growth, Proliferation MAPK Pathway->Cell Growth, Proliferation Tucatinib Tucatinib Tucatinib->Autophosphorylation inhibits

Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib.

Cell_Viability_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Adherence (24h) Adherence (24h) Seed Cancer Cells->Adherence (24h) Treat with Benzamide Compound (48-72h) Treat with Benzamide Compound (48-72h) Adherence (24h)->Treat with Benzamide Compound (48-72h) Add MTT/XTT Reagent (2-4h) Add MTT/XTT Reagent (2-4h) Treat with Benzamide Compound (48-72h)->Add MTT/XTT Reagent (2-4h) Solubilize Formazan (MTT only) Solubilize Formazan (MTT only) Add MTT/XTT Reagent (2-4h)->Solubilize Formazan (MTT only) Measure Absorbance Measure Absorbance Add MTT/XTT Reagent (2-4h)->Measure Absorbance XTT Solubilize Formazan (MTT only)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for a cell viability assay.

VI. Conclusion

The benzamide scaffold continues to be a cornerstone in the development of targeted cancer therapies. The compounds discussed in this guide—PARP inhibitors, HDAC inhibitors, and tyrosine kinase inhibitors—highlight the chemical tractability and therapeutic potential of this structural motif. For researchers and drug development professionals, a thorough understanding of the comparative efficacy, mechanisms of action, and appropriate experimental evaluation of these agents is paramount. The provided data and protocols serve as a valuable resource for the continued exploration and optimization of benzamide-based compounds in the ongoing fight against cancer.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.

  • AJMC Staff. (2020, November 19). Review Offers First Head-to-Head Look at PARP Inhibitors for Ovarian Cancer. AJMC.

  • Cossu, F., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health.

  • ATCC. (n.d.). PARP Activity Assay Kit. ATCC.

  • medRxiv. (2023, February 23). The CSF-1R inhibitor Pexidartinib impacts dendritic cell differentiation through inhibition of FLT3 signaling and may. medRxiv.

  • Kim, J., et al. (2023). Antitumor activity of a pexidartinib bioisostere inhibiting CSF1 production and CSF1R kinase activity in human hepatocellular carcinoma. PubMed.

  • Tap, W. D., et al. (2019). Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors. National Institutes of Health.

  • O'Brien, N. A., et al. (2021, February 19). Differentiating HER2-targeted tyrosine kinase inhibitors. Research Communities.

  • Li, H., et al. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. National Institutes of Health.

  • Rudolph, J., et al. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. PNAS.

  • ASCO. (2020, August 13). PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. ASCO.

  • Interchim. (n.d.). Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. Interchim.

  • BenchChem. (2025). Application Notes and Protocols for PARP Activity Assay Kit with Parp-2-IN-1. BenchChem.

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.

  • Pothuri, B., et al. (2020). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. PMC - PubMed Central.

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate.

  • OncLive. (2024, November 21). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive.

  • ResearchGate. (n.d.). Protocol used for the evaluation of the chemotherapy drugs efficacy. ResearchGate.

  • Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Signosis.

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... ResearchGate.

  • Letrado, P., et al. (n.d.). Systematic roadmap for cancer drug screening using zebrafish embryo xenograft cancer models: melanoma cell line as a case study. The Christie.

  • JoVE. (2023, March 15). Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube.

  • BenchChem. (2025). Application Note: Zebrafish Xenograft Model for Evaluating the Anti-Cancer Efficacy of Ilicicolin C. BenchChem.

  • Letrado, P., et al. (2021, July 23). Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study. National Institutes of Health.

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate.

  • Rexer, W. D., et al. (n.d.). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. MDPI.

  • Tichy, A., et al. (2004, March 1). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed.

  • Castel, M. E., et al. (2025, August 6). Abstract P2-13-36: Comparative time course analysis of the effects of neratinib, lapatinib and tucatinib in an in vitro HER2+ breast cancer model. ResearchGate.

  • Conlon, N. T., et al. (2021, February 15). Abstract PS10-06: Comparative analysis of anti-proliferative effects and gene profiling of lapatinib, neratinib, and tucatinib. Cancer Research.

  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate.

  • ResearchGate. (n.d.). HER2-targeted TKI response in HER-altered cancer cell lines. Comparison.... ResearchGate.

  • Johannes, J. W., et al. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.

  • Jackson, A. L. (2020, September 30). Maintenance PARP Yields Impressive PFS Benefit in Recurrent, Platinum-Sensitive Ovarian Cancer. OncLive.

  • Liu, J. F., et al. (2017, March 31). Lessons from the NOVA trial: an editorial on results, biomarkers, and patient selection for PARP inhibition in recurrent ovarian cancer.

  • Oza, A. M., et al. (2018, July 30). The PARP Inhibitor Rucaparib in the Maintenance Therapy of Recurrent Ovarian Carcinoma: Highlights from the ARIEL3 Clinical Trial. Journal of Hematology Oncology Pharmacy.

  • Knipstein, J., & Gore, L. (2011). Entinostat for Treatment of Solid Tumors and Hematologic Malignancies. PubMed.

  • Targeted Oncology. (n.d.). Case 3: Benefit of PARP Inhibitor Maintenance in Ovarian Cancer. Targeted Oncology.

  • National Institutes of Health. (n.d.). Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. National Institutes of Health.

  • Swinner, C., et al. (2021, September 21). Maintenance treatment with rucaparib for recurrent ovarian carcinoma in ARIEL3, a randomized phase 3 trial: The effects of best response to last platinum‐based regimen and disease at baseline on efficacy and safety. PubMed Central.

  • medRxiv. (2023, February 23). The CSF-1R inhibitor Pexidartinib impacts dendritic cell differentiation through inhibition of FLT3 signaling and may antagonize the effect of durvalumab in patients with advanced cancer – results from a phase 1 study. medRxiv.

  • Connolly, R. M., et al. (n.d.). Entinostat: a promising treatment option for patients with advanced breast cancer. National Institutes of Health.

  • Gex, D., et al. (2024, January 24). The CSF-1R inhibitor pexidartinib affects FLT3-dependent DC differentiation and may antagonize durvalumab effect in patients with advanced cancers. PubMed.

  • National Institutes of Health. (n.d.). Histone deacetylase inhibitors: clinical implications for hematological malignancies. National Institutes of Health.

Sources

Safety Operating Guide

Proper Disposal of 4-amino-N-cyclohexylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-amino-N-cyclohexylbenzamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide not just a protocol, but the scientific reasoning behind each recommendation, ensuring a self-validating system of laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the compound's known GHS hazard classifications and established best practices for the disposal of hazardous chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations.

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin irritation - Category 2)[1]

  • Causes serious eye irritation (Eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Given these hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent exposure during all handling and disposal procedures.

Hazard Summary Required Personal Protective Equipment (PPE)
Oral Toxicity: Harmful if swallowed.[1]Engineering Controls: All handling of solid and solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or aerosols.
Skin Irritation: Causes skin irritation.[1]Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Consider double-gloving for added protection. Inspect gloves before use and change them immediately if contaminated.[2][3]
Eye Irritation: Causes serious eye irritation.[1]Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3]
Respiratory Irritation: May cause respiratory irritation.[1]Body Protection: A long-sleeved lab coat must be worn to protect skin and clothing.[3]
General Handling: Footwear: Closed-toe shoes are required in the laboratory at all times.[2]

Part 2: Spill Management

Accidental spills must be managed promptly and safely. The following procedure is for minor spills of this compound within a chemical fume hood. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Avoid using combustible materials like paper towels for the initial absorption.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[2]

  • Waste Disposal: All contaminated materials, including absorbent, gloves, and cleaning materials, must be placed in the sealed hazardous waste container for proper disposal.

Part 3: Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Collect waste this compound (both solid and any solutions) in a designated, compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable for this type of chemical.

  • Incompatible Materials: Aromatic amines can be incompatible with strong oxidizing agents and acids.[2] Ensure that the waste container for this compound does not contain these or other incompatible chemicals. Always consult your institution's chemical hygiene plan for specific segregation guidelines.

Step 2: Labeling of Hazardous Waste

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel.

  • Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste."[1][4] The label must also include the full chemical name, "this compound," and its CAS Number (17675-42-2).[1]

  • Hazard Communication: The label should also indicate the hazards of the contents, which can be done using GHS pictograms or written warnings (e.g., "Irritant," "Harmful").[1][4]

Step 3: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[1]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.

  • Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: When the waste container is full, or in accordance with your institution's policies, contact your EHS department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Provide the waste disposal company with all necessary documentation, which may include a copy of the Safety Data Sheet (if available) or a chemical profile sheet.

  • Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is incineration in a licensed facility equipped with afterburners and scrubbers. Landfill burial in a specifically licensed site may also be an option, but incineration is generally preferred for organic compounds.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste (e.g., strong oxidizers, acids) container->segregate collect Collect Waste in Designated Container segregate->collect seal Securely Seal Container After Each Addition collect->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store full Is Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes

Caption: Disposal workflow for this compound.

References

  • Benzamide - Santa Cruz Biotechnology. (n.d.).
  • This compound | C13H18N2O | CID 679480. (n.d.). PubChem.
  • 4-Cyclohexylbenzoic acid Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2023, March 18). Sigma-Aldrich.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine. (n.d.). Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.